DCPD
Beschreibung
Dicyclopentadiene is a cyclic olefin.
Structure
3D Structure
Eigenschaften
IUPAC Name |
tricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLRDQVFMWTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-78-2 | |
| Record name | Dicyclopentadiene homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5025023 | |
| Record name | Dicyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics., Liquid; NKRA, Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A liquid with an acrid odor., Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.] | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclopentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DICYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/642 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dicyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
342 °F at 760 mmHg (NTP, 1992), 172 °C, 342 °F | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/642 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dicyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
90 °F (NTP, 1992), 32 °C, 24 °C (75 °F), 90 °F (32 °C) (Open cup), 32 °C o.c., 90 °F (open cup), (oc) 90 °F | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclopentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DICYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/642 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dicyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), In water, 0.020 g/L at 25 °C, Very soluble in ethyl ether, ethanol, Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene., Solubility in water, g/100ml at 25 °C: 0.002, 0.02% | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dicyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.978 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9302 g/cu cm at 35 °C, Bulk density = 8.2 lb/gal at 60 °F, Liquid density: 0.978 at 20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.98, 0.98 (Liquid at 95 °F) | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/642 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dicyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.55 (Air = 1), Relative vapor density (air = 1): 4.6-4.7, 4.55 | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/642 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10 mmHg at 117.7 °F (NTP, 1992), 2.3 [mmHg], Vapor pressure: 1.40 mm Hg at 20 °C, 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/, Vapor pressure, Pa at 20 °C: 180, 1.4 mmHg | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclopentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DICYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/642 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dicyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless crystalline solid [Note: A liquid above 90 degrees F] | |
CAS No. |
77-73-6, 25038-78-2, 1755-01-7 | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICYCLOPENTADIENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,7,7a-tetrahydro-4,7-methanoindene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/642 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/PC100590.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
92.5 °F (NTP, 1992), 32.9 °C, 32-34 °C, 92.5 °F, 90 °F | |
| Record name | DICYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/642 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dicyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to Dicyclopentadiene (DCPD) for Researchers, Scientists, and Drug Development Professionals
An Introduction to Dicyclopentadiene: A Versatile Building Block
Dicyclopentadiene (DCPD) is a cyclic olefin, specifically the dimer of cyclopentadiene (B3395910), formed through a Diels-Alder reaction.[1] At room temperature, it exists as a colorless crystalline solid with a characteristic camphor-like odor.[2][3] This compound is a significant industrial chemical, primarily obtained as a by-product from the steam cracking of petroleum fractions like naphtha and gas oils during ethylene (B1197577) production.[1][4] Its importance stems from its unique chemical structure, which features two double bonds with different reactivities, making it a versatile precursor for a wide array of chemical syntheses.[1] For researchers in materials science and drug development, this compound offers a rigid, three-dimensional scaffold that can be elaborated into complex molecular architectures.
This guide provides a comprehensive technical overview of dicyclopentadiene, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, with a particular focus on its utility as a scaffold in the development of new chemical entities.
Chemical and Physical Properties
Pure dicyclopentadiene is a white, waxy solid at room temperature, though commercial grades can appear as a straw-colored liquid.[5] It is insoluble in water but soluble in many common organic solvents, including acetone, ethanol, ether, and toluene (B28343).[6][7] The molecule exists as two stereoisomers, the kinetically favored endo isomer and the thermodynamically more stable exo isomer.[5] The spontaneous dimerization of cyclopentadiene at room temperature predominantly yields the endo isomer.[5]
Table 1: Physical and Chemical Properties of Dicyclopentadiene
| Property | Value | Reference(s) |
| IUPAC Name | Tricyclo[5.2.1.02,6]deca-3,8-diene | [8] |
| CAS Number | 77-73-6 | [1] |
| Molecular Formula | C₁₀H₁₂ | [8] |
| Molecular Weight | 132.20 g/mol | [8] |
| Appearance | Colorless crystalline solid or transparent liquid | [2][6] |
| Odor | Camphor-like, acrid | [2] |
| Melting Point | 32-34 °C | [6] |
| Boiling Point | 170 °C (decomposes) | [6] |
| Density | 0.98 g/cm³ at 20°C | [6] |
| Solubility in Water | Insoluble (approx. 26.5 mg/L at 20°C) | [2][6] |
| Flash Point | 32 °C | [6] |
| Autoignition Temperature | 503 °C | [7] |
Key Reactions and Experimental Protocols
Dicyclopentadiene is a versatile starting material for a range of chemical transformations. Its most notable reactions include the retro-Diels-Alder reaction to generate cyclopentadiene, ring-opening metathesis polymerization (ROMP) to produce polydicyclopentadiene (pthis compound), and its use as a precursor for the synthesis of adamantane (B196018).
Retro-Diels-Alder Reaction: Generation of Cyclopentadiene
The dimerization of cyclopentadiene is a reversible process.[1] Heating dicyclopentadiene above 150 °C initiates a retro-Diels-Alder reaction, "cracking" it back into two molecules of cyclopentadiene monomer.[1] This is the standard laboratory method for obtaining fresh cyclopentadiene, which is highly reactive and readily dimerizes at room temperature.[5]
Experimental Protocol: Cracking of Dicyclopentadiene
-
Apparatus: A fractional distillation apparatus is assembled. A flask containing dicyclopentadiene is connected to a fractionating column, which in turn is connected to a condenser and a receiving flask cooled in an ice bath.[6][7]
-
Procedure:
-
Place dicyclopentadiene in the distillation flask with a boiling chip.[6]
-
Heat the flask to approximately 160-170 °C using a heating mantle or oil bath.[7][9]
-
The lower-boiling cyclopentadiene (b.p. 41 °C) will distill over, while the unreacted dicyclopentadiene (b.p. 170 °C) will reflux and fall back into the flask.[4][6]
-
Collect the freshly distilled cyclopentadiene in the cooled receiving flask.[7]
-
The cyclopentadiene should be used immediately or stored at very low temperatures (e.g., in a dry ice/acetone bath) to prevent re-dimerization.[9]
-
-
Yield: This process can achieve high yields, often approximating 87%, depending on the purity of the starting dicyclopentadiene.[2]
Table 2: Typical Conditions for Retro-Diels-Alder Reaction of Dicyclopentadiene
| Parameter | Value | Reference(s) |
| Temperature | 160-170 °C | [7][9] |
| Product Boiling Point | 38-46 °C | [7] |
| Yield | ~87% | [2] |
Ring-Opening Metathesis Polymerization (ROMP)
Dicyclopentadiene is a key monomer for ring-opening metathesis polymerization (ROMP), which produces a highly cross-linked and robust thermoset polymer known as polydicyclopentadiene (pthis compound).[10] This polymerization is typically initiated by transition-metal catalysts, most commonly ruthenium-based Grubbs-type catalysts.[7] The reaction is highly exothermic due to the relief of ring strain in the norbornene moiety of the this compound monomer.[11]
Experimental Protocol: Ring-Opening Metathesis Polymerization of Dicyclopentadiene
-
Materials:
-
Endo-dicyclopentadiene (B155271) (distilled and degassed)
-
Grubbs' catalyst (e.g., first or second generation)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)
-
Inhibitor (optional, to control reaction rate)
-
Terminating agent (e.g., ethyl vinyl ether)
-
-
Procedure:
-
In a glovebox under an inert atmosphere, prepare a stock solution of the Grubbs' catalyst in the chosen solvent.
-
In a reaction vessel, dissolve the purified dicyclopentadiene monomer in the solvent.
-
Initiate the polymerization by adding the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio can be varied to control the polymerization rate and polymer properties.[10]
-
The reaction is typically rapid, even at room temperature, and may be accompanied by a significant increase in temperature.[7]
-
After the desired reaction time, or when the desired viscosity is reached, terminate the polymerization by adding a terminating agent like ethyl vinyl ether.[12]
-
Isolate the polymer by precipitation into a non-solvent, such as methanol.[12]
-
The polymer can be further purified by redissolving it in a suitable solvent (e.g., dichloromethane (B109758) or THF) and re-precipitating.[12]
-
Dry the resulting polydicyclopentadiene under vacuum.
-
Table 3: Exemplary Conditions for ROMP of Dicyclopentadiene
| Parameter | Value | Reference(s) |
| Catalyst | Grubbs' Catalyst (1st or 2nd Gen) | [7] |
| Monomer:Catalyst Ratio | 1000:1 to 50000:1 | [10] |
| Solvent | Toluene, Dichloromethane | [13] |
| Temperature | Room Temperature to 60 °C | [10] |
| Polymerization Time | Minutes to hours | [7][14] |
Characterization of Polydicyclopentadiene (pthis compound)
The resulting polymer is typically characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index.[8] Spectroscopic methods such as ¹H and ¹³C NMR are used to confirm the polymer structure, and Fourier-transform infrared spectroscopy (FTIR) can identify the characteristic functional groups.[8][11]
Synthesis of Adamantane
Dicyclopentadiene is a key starting material for the synthesis of adamantane, a tricyclic alkane with a cage-like structure that is a valuable scaffold in medicinal chemistry.[3] The synthesis involves the hydrogenation of dicyclopentadiene to tetrahydrodicyclopentadiene, followed by a Lewis acid-catalyzed rearrangement.[15]
Experimental Protocol: Synthesis of Adamantane from Dicyclopentadiene
-
Step 1: Hydrogenation of Dicyclopentadiene
-
Dissolve purified dicyclopentadiene in a suitable solvent (e.g., dry ether) in a high-pressure reactor (e.g., a Parr apparatus).[15]
-
Add a hydrogenation catalyst, such as platinum oxide.[15]
-
Pressurize the reactor with hydrogen gas (e.g., 50 p.s.i.).[15]
-
The reaction is typically exothermic and proceeds over several hours.[15]
-
After the reaction is complete, filter off the catalyst and remove the solvent by distillation to obtain endo-tetrahydrodicyclopentadiene.[15]
-
-
Step 2: Isomerization to Adamantane
-
In a flask equipped with an air condenser, place the molten endo-tetrahydrodicyclopentadiene.[15]
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride.[15]
-
Heat the mixture with stirring to 150-180 °C for several hours.[15]
-
After cooling, quench the reaction by carefully adding water and/or ice.
-
Extract the product with a nonpolar solvent like petroleum ether.[15]
-
The crude adamantane can be purified by recrystallization or sublimation.[15]
-
Table 4: Reaction Conditions for Adamantane Synthesis
| Parameter | Step 1: Hydrogenation | Step 2: Isomerization | Reference(s) |
| Catalyst | Platinum oxide | Anhydrous Aluminum Chloride | [15] |
| Pressure | ~50 p.s.i. H₂ | Atmospheric | [15] |
| Temperature | Exothermic, controlled | 150-180 °C | [15] |
| Reaction Time | 4-6 hours | 8-12 hours | [15] |
| Yield | 96.5-98.4% (endo-TCD) | 15-20% (Adamantane) | [15] |
Spectroscopic Characterization of endo-Dicyclopentadiene
A thorough understanding of the spectroscopic data of dicyclopentadiene is crucial for researchers to confirm its identity and purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of endo-dicyclopentadiene is complex due to the molecule's asymmetry. Key signals include those for the olefinic protons of the norbornene and cyclopentene (B43876) rings, as well as the aliphatic bridgehead and bridge protons. The olefinic protons of the norbornene moiety typically appear at a different chemical shift than those of the cyclopentene ring, allowing for their distinction.[16]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of endo-dicyclopentadiene will show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.[17] The olefinic carbons will appear in the downfield region (typically >100 ppm), while the aliphatic carbons will be found in the upfield region.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of dicyclopentadiene displays characteristic absorption bands for C-H stretching of both sp² and sp³ hybridized carbons, as well as C=C stretching vibrations for the two different double bonds.[18] The out-of-plane C-H bending vibrations are also characteristic of the olefinic moieties.[18]
Applications in Research and Drug Development
While dicyclopentadiene itself does not have direct pharmaceutical applications, its rigid, three-dimensional structure makes it an attractive starting point for the synthesis of complex molecules with potential biological activity. Its derivatives are explored in various fields, including as intermediates for pesticides and in the synthesis of specialty polymers.[4] For drug development professionals, the most significant application lies in its use as a scaffold to create libraries of diverse compounds for screening.
Dicyclopentadiene as a Synthetic Scaffold
The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain molecular frameworks are found to be capable of binding to multiple biological targets.[16] The cage-like structure derived from dicyclopentadiene, particularly adamantane, serves as a lipophilic and conformationally restricted core that can be functionalized to interact with specific biological targets.[3]
The derivatization of the dicyclopentadiene scaffold allows for the systematic exploration of chemical space, a key strategy in drug discovery. By introducing various functional groups at different positions on the core structure, libraries of compounds with diverse physicochemical properties can be generated.
Caption: Workflow for utilizing this compound as a precursor to generate diverse molecular scaffolds for drug discovery.
Biological Activity of Adamantane Derivatives
The synthesis of adamantane from dicyclopentadiene provides access to a class of compounds with a rich history in medicinal chemistry.[3] Adamantane derivatives have been successfully developed as antiviral and neuroprotective agents.[3][19]
-
Antiviral Activity: Amantadine and rimantadine (B1662185) are adamantane derivatives that have been used as antiviral drugs against Influenza A virus.[3][19] Their mechanism of action involves the inhibition of the M2 proton channel of the virus, preventing viral uncoating within the host cell.[20]
-
Neurological Applications: Memantine, another adamantane derivative, is a non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[20] Its ability to modulate glutamatergic neurotransmission highlights the potential of the adamantane scaffold to interact with targets in the central nervous system.[3]
-
Anti-inflammatory and Other Activities: Research has also explored adamantane derivatives as anti-inflammatory agents, with some compounds showing activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[21] Furthermore, various adamantane derivatives have been synthesized and tested for antibacterial, antifungal, and antidiabetic properties.[22]
Table 5: Examples of Biologically Active Adamantane Derivatives
| Compound | Derivative of | Biological Activity | Application/Potential Application | Reference(s) |
| Amantadine | 1-Adamantanamine | Antiviral (Influenza A) | Treatment of Influenza | [3][19] |
| Rimantadine | α-Methyl-1-adamantanemethylamine | Antiviral (Influenza A) | Treatment of Influenza | [19] |
| Memantine | 1-Amino-3,5-dimethyladamantane | NMDA Receptor Antagonist | Treatment of Alzheimer's Disease | [20] |
| Vildagliptin | Adamantane-containing dipeptidyl peptidase-4 (DPP-4) inhibitor | Antidiabetic | Treatment of Type 2 Diabetes | [22] |
Safety and Handling
Dicyclopentadiene is a flammable liquid and solid.[6] It can form explosive peroxides upon prolonged exposure to air and can undergo exothermic polymerization if heated for extended periods or in the presence of contaminants, which may lead to container rupture.[2] Therefore, it should be stored in a cool, well-ventilated area, away from ignition sources and oxidizing agents.[6] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[2]
Conclusion
Dicyclopentadiene is a readily available and highly versatile chemical intermediate with significant potential for researchers and scientists in both materials science and drug development. Its unique reactivity allows for the synthesis of a wide range of materials and complex molecules. For drug development professionals, its role as a precursor to privileged scaffolds like adamantane provides a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, reaction chemistry, and handling requirements is essential for safely and effectively harnessing the potential of this valuable compound.
References
- 1. Additive Manufacturing of Degradable Materials via Ring-Opening Metathesis Polymerization (ROMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 11. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 14. polymer.or.kr [polymer.or.kr]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]
- 21. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to Dicyclopentadiene (DCPD): Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentadiene (DCPD) is a versatile cyclic olefin with the chemical formula C₁₀H₁₂.[1][2] It is primarily known as the dimer of cyclopentadiene (B3395910), formed through a Diels-Alder reaction.[3][4] At room temperature, pure this compound exists as a colorless crystalline solid with a distinct camphor-like odor.[1][2][3] Commercial grades, however, are often encountered as a straw-colored liquid.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound, along with detailed experimental protocols relevant to its handling, purification, and polymerization.
Chemical Structure and Isomerism
This compound is a tricyclic non-aromatic hydrocarbon. The dimerization of cyclopentadiene results in the formation of two stereoisomers: endo-DCPD and exo-DCPD. The endo isomer is the kinetically favored product of the Diels-Alder reaction at room temperature, forming in a ratio of over 99:1 to the exo isomer.[2] Prolonged heating can lead to the isomerization of the endo form to the more thermodynamically stable exo isomer.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of dicyclopentadiene is presented in the tables below.
General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂ | [2][5] |
| Molecular Weight | 132.20 g/mol | [2][5] |
| CAS Number | 77-73-6 (non-specific) | [2][5] |
| Appearance | Colorless crystalline solid or liquid | [1][2] |
| Odor | Camphor-like, acrid | [1][2][3] |
| Melting Point | 32.5 °C (90.5 °F) | [2][3] |
| Boiling Point | 170 °C (338 °F) (decomposes) | [2][3][6] |
| Density | 0.978 g/cm³ | [2][3] |
| Vapor Pressure | 180 Pa at 20 °C | [2][3] |
| Solubility in Water | 0.02% (insoluble) | [1][2][3] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, ether, hexane, toluene (B28343) | [1][2][3] |
| log P (Octanol/Water Partition Coefficient) | 2.78 | [2][3] |
Safety and Reactivity Data
| Property | Value | References |
| Flash Point | 32 °C (90 °F) | [1][2][3] |
| Autoignition Temperature | 503 °C (937 °F) | [2][3] |
| Explosive Limits in Air | 0.8–6.3% by volume | [2][3] |
| NFPA 704 Diamond | Health: 1, Flammability: 3, Instability: 1 | [2] |
Synthesis and Production
Industrially, dicyclopentadiene is a co-product of the steam cracking of naphtha and gas oils to produce ethylene.[2][4] The C5 fraction from this process contains a significant amount of cyclopentadiene, which spontaneously dimerizes to dicyclopentadiene upon standing.[7]
The production and purification of high-purity this compound can be visualized as a multi-step process:
Key Reactions
Diels-Alder and Retro-Diels-Alder Reactions
The formation of dicyclopentadiene from cyclopentadiene is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction.[3] This reaction is reversible, and upon heating to temperatures above 150 °C, this compound undergoes a retro-Diels-Alder reaction to regenerate the cyclopentadiene monomer.[2] This "cracking" process is essential for obtaining pure cyclopentadiene for use in synthesis.
Polymerization
Dicyclopentadiene is a key monomer in the production of various polymers, notably through Ring-Opening Metathesis Polymerization (ROMP).[8] This process utilizes transition metal catalysts, such as Grubbs' catalyst, to yield highly cross-linked and robust thermoset polymers (pthis compound).[9] These polymers are valued for their high impact strength, corrosion resistance, and thermal stability.[10][11]
Experimental Protocols
Handling and Storage
General Precautions: Dicyclopentadiene is flammable and its vapors can form explosive mixtures with air.[3][12] It is also an irritant to the eyes, skin, and respiratory system.[12][13] All handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[12]
Storage: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[14] It is often stabilized with an inhibitor, such as p-tert-butylcatechol, to prevent polymerization.[15] Containers should be tightly sealed.[12]
Purification of Dicyclopentadiene by Distillation
Objective: To obtain purified dicyclopentadiene from a commercial source, removing inhibitors and other impurities.
Materials:
-
Commercial grade dicyclopentadiene
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Charge the round-bottom flask with commercial dicyclopentadiene and add a few boiling chips.
-
Heat the flask gently with the heating mantle.
-
Collect the fraction that distills at the boiling point of dicyclopentadiene (approximately 170 °C at atmospheric pressure). For higher purity, vacuum distillation is recommended.
-
Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to inhibit dimerization.
Cracking of Dicyclopentadiene to Cyclopentadiene
Objective: To obtain cyclopentadiene monomer via the retro-Diels-Alder reaction of dicyclopentadiene.
Materials:
-
Purified dicyclopentadiene
-
Fractional distillation apparatus
-
Heating mantle
-
Ice bath for the receiving flask
Procedure:
-
Set up a fractional distillation apparatus.
-
Place the purified dicyclopentadiene in the distillation flask.
-
Heat the flask to a temperature that allows for the gentle reflux of dicyclopentadiene (around 170 °C).
-
The lower-boiling cyclopentadiene (boiling point ~41 °C) will distill over.
-
Collect the cyclopentadiene in a receiving flask cooled in an ice bath.
-
The freshly prepared cyclopentadiene should be used immediately as it will readily dimerize back to dicyclopentadiene at room temperature.[16]
Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene
Objective: To synthesize polydicyclopentadiene (pthis compound) using a Grubbs' catalyst.
Materials:
-
Purified dicyclopentadiene
-
Grubbs' catalyst (e.g., first or second generation)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, dissolve the desired amount of Grubbs' catalyst in the solvent in the reaction vessel.
-
Add the purified dicyclopentadiene to the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the molecular weight and properties of the resulting polymer.
-
Stir the reaction mixture at the desired temperature (room temperature is often sufficient). The polymerization is typically rapid and exothermic.
-
After the desired reaction time, quench the polymerization by adding a quenching agent (e.g., ethyl vinyl ether).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Analytical Characterization
The purity and composition of dicyclopentadiene and its reaction products are commonly analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[17] This technique allows for the separation and identification of this compound isomers, the cyclopentadiene monomer, and any impurities or byproducts.[17] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the isomers and polymers.
Applications
Dicyclopentadiene is a valuable intermediate in the chemical industry with a wide range of applications, including:
-
Polymers and Resins: Production of unsaturated polyester (B1180765) resins, epoxy resins, and hydrocarbon resins.[18][19]
-
Elastomers: Used in the manufacture of ethylene-propylene-diene monomer (EPDM) rubbers.[13]
-
Inks, Adhesives, and Paints: A component in the formulation of various coatings and adhesives.[2][4]
-
Fine Chemicals: A precursor for the synthesis of insecticides, flame retardants, and specialty chemicals.[4][13]
Conclusion
Dicyclopentadiene is a readily available and economically important cycloolefin with a rich chemistry centered around the Diels-Alder reaction. Its unique structure and reactivity make it a versatile building block for a wide array of materials, from high-performance polymers to fine chemicals. A thorough understanding of its properties and handling procedures is crucial for its safe and effective utilization in research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. The Diels-Alder Reaction [cs.gordon.edu]
- 7. mdpi.com [mdpi.com]
- 8. Stereospecific Ring Opening Metathesis (ROMP) Polymerization - XiMo: Solution driven technology [ximo-inc.com]
- 9. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 10. US20150175502A1 - Method for making high purity dicyclopentadiene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. research.uga.edu [research.uga.edu]
- 13. polymer.or.kr [polymer.or.kr]
- 14. nj.gov [nj.gov]
- 15. cwu.edu [cwu.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 19. community.wvu.edu [community.wvu.edu]
An In-depth Technical Guide to Dicyclopentadiene Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentadiene (DCPD) is a significant industrial chemical intermediate, primarily utilized in the production of resins, polymers, and other specialty chemicals.[1] Its synthesis is a cornerstone of industrial organic chemistry, with established pathways rooted in petrochemical feedstocks and emerging routes exploring bio-renewable sources. This guide provides a detailed technical overview of the core synthesis methodologies for producing high-purity dicyclopentadiene, focusing on the underlying chemical principles, process parameters, and experimental considerations.
Primary Industrial Synthesis: The Petrochemical Route
The dominant industrial production of high-purity dicyclopentadiene originates from the C5 fraction of hydrocarbon pyrolysis, a byproduct of ethylene (B1197577) production from steam cracking of feedstocks like naphtha and gas oils.[1][2] The process is a multi-step endeavor involving dimerization, purification, thermal cracking (monomerization), and subsequent re-dimerization to achieve the desired purity.
Overall Synthesis Pathway
The general workflow for producing high-purity dicyclopentadiene from a C5 fraction is depicted below. This process is designed to isolate cyclopentadiene (B3395910) (CPD) from other C5 hydrocarbons, purify it, and then convert it into high-purity this compound.
Step 1: Dimerization of Crude C5 Fraction
The initial step involves the thermal dimerization of cyclopentadiene present in the C5 feedstock. This is a spontaneous Diels-Alder reaction where two molecules of cyclopentadiene (a diene and a dienophile) react to form dicyclopentadiene.[1] This reaction is exothermic and proceeds readily at moderate temperatures.[1] The primary isomer formed at temperatures below 150°C is endo-DCPD.[1]
| Parameter | Operating Range/Conditions | Expected Outcome |
| Temperature | 50 - 120°C[3][4] | Favors formation of endo-DCPD; higher temperatures can lead to side reactions. |
| Pressure | 0.8 - 1.6 MPa[3] | Sufficient to maintain the liquid phase. |
| Reactor Type | Tubular reactor, potentially with baffles[3] | Provides a continuous process with controlled residence time. |
| CPD Conversion | ~85 - 95%[3][4] | High conversion of CPD to this compound, facilitating subsequent separation. |
Step 2: Cracking (Monomerization) of Crude Dicyclopentadiene
To achieve high purity, the crude this compound is subjected to a retro-Diels-Alder reaction, commonly known as cracking.[1] This process thermally decomposes the dicyclopentadiene back into two molecules of cyclopentadiene monomer.[1] This step is crucial for separating the desired cyclopentadiene from other co-dimers and impurities that have similar boiling points to this compound.
| Parameter | Operating Range/Conditions | Expected Outcome |
| Temperature | Liquid Phase: 180 - 210°C[4]Vapor Phase: 300 - 400°C | Efficiently cracks this compound back to CPD monomer. |
| Pressure | Typically near atmospheric or slightly above. | - |
| Use of Diluent/Solvent | High-boiling solvents (e.g., heptadecane) or diluents are often used in the liquid phase.[4] | Prevents clogging and fouling of the reactor tubes by inhibiting polymer formation. |
| Use of Inhibitor | Polymerization inhibitors may be added.[4] | Further reduces the formation of unwanted polymers at high temperatures. |
| CPD Yield | High yield of cyclopentadiene monomer from the crude this compound feed. | - |
Step 3: Dimerization of Purified Cyclopentadiene
After purification by fractional distillation, the high-purity cyclopentadiene monomer is re-dimerized under controlled conditions. This step is critical for producing high-purity this compound, as the purified feed minimizes the formation of co-dimers and other impurities.
| Parameter | Operating Range/Conditions | Expected Outcome |
| Temperature | 50 - 110°C (preferably 50-60°C)[4] | Controlled dimerization to endo-DCPD, avoiding the formation of the exo isomer and higher oligomers.[1] |
| CPD Conversion | 90 - 99%[4] | High conversion to the final product. |
| Final Purity | >99.5% achievable after final purification.[4] | Production of high-purity dicyclopentadiene suitable for demanding applications. |
| Overall Yield | A yield of approximately 77% for the high-purity product has been reported.[4] | - |
Experimental Protocols: A Synthesis of Methodologies
The following protocols are a composite of methodologies described in various patents and publications. They are intended to provide a foundational understanding of the experimental setup.
Protocol 1: Thermal Cracking of Dicyclopentadiene (Laboratory Scale)
-
Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to prevent the immediate re-dimerization of the collected cyclopentadiene.
-
Procedure:
-
Place crude dicyclopentadiene into the round-bottom flask.
-
Heat the flask to a temperature of approximately 170-180°C.
-
The dicyclopentadiene will begin to boil and undergo the retro-Diels-Alder reaction.
-
The lower-boiling cyclopentadiene monomer (boiling point ~41°C) will distill over.[1]
-
Collect the cyclopentadiene in the cooled receiving flask.
-
The collected cyclopentadiene should be used immediately or stored at very low temperatures.
-
Protocol 2: Dimerization of Cyclopentadiene
-
Apparatus Setup: A simple reaction vessel (e.g., a round-bottom flask with a condenser) is sufficient.
-
Procedure:
-
Allow the freshly cracked and purified cyclopentadiene to warm to room temperature or gently heat to the desired dimerization temperature (e.g., 50-60°C).[4]
-
The dimerization reaction is spontaneous and will proceed over time. The reaction can be monitored by techniques such as gas chromatography to track the disappearance of the CPD monomer and the appearance of the this compound dimer.
-
For a high conversion, the reaction may be allowed to proceed for several hours.
-
Emerging Synthesis Pathways: The Bio-Based Route
In response to the growing demand for sustainable chemical production, a bio-based route to dicyclopentadiene is under development. This pathway utilizes furfural (B47365), a platform chemical derived from cellulosic biomass like corn bran.[5][6]
Bio-Based Synthesis Workflow
This multi-step chemical synthesis converts furfural into high-purity dicyclopentadiene through several key intermediates. While detailed industrial-scale protocols are largely proprietary, the general transformation is understood.
References
- 1. New Technology for Production of Dicyclopentadiene and Methyl-Dicyklopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101450886A - Method for preparing dicyclopentadiene by carbon 5 fraction - Google Patents [patents.google.com]
- 4. WO2002036529A1 - Production method of dicyclopentadiene from c5-fraction of hydrocarbon pyrolysis - Google Patents [patents.google.com]
- 5. Bio-Based Process for Dicyclopentadiene | LANL [lanl.gov]
- 6. cdn.lanl.gov [cdn.lanl.gov]
The Thermal Decomposition of Polydicyclopentadiene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Polydicyclopentadiene (pDCPD) is a thermoset polymer prized for its high impact strength, chemical resistance, and thermal stability.[1][2] These properties have led to its widespread use in demanding applications, from automotive parts to industrial housings.[1] For researchers, scientists, and professionals in fields such as drug development, a thorough understanding of pthis compound's thermal decomposition is critical. This knowledge is essential for predicting material lifetime, ensuring safety in applications involving heat, and, particularly for the pharmaceutical and medical device sectors, for assessing the potential for leachable and extractable compounds that could impact product safety and efficacy.
This technical guide provides a comprehensive overview of the thermal decomposition of pthis compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the decomposition pathways.
Thermal Decomposition Profile
The thermal stability of pthis compound is a key performance characteristic. In inert atmospheres, significant decomposition of pthis compound generally begins at temperatures above 300°C, with some studies indicating stability up to this temperature.[3][4] The decomposition temperature can be influenced by the specific formulation and the presence of additives.[5] In the presence of oxygen, thermo-oxidative degradation can occur at lower temperatures, leading to changes in the material's chemical and mechanical properties.[6][7][8][9]
Quantitative Data from Thermal Analysis
Thermogravimetric Analysis (TGA) is a fundamental technique for quantifying the thermal stability of polymers. The following table summarizes typical decomposition temperatures for pthis compound at various weight loss percentages, as reported in the literature.
| Material | Td, 5% (°C) | Td, 10% (°C) | Td, 20% (°C) | Td, 50% (°C) | Residual Weight at 800°C (%) | Reference |
| Polythis compound | - | - | - | 450 | - | [10][11] |
| Polythis compound | - | - | >220 | - | ~20 (in thermogravimetry) | [3][12][13] |
| Modified Polythis compound | Improved thermal stability compared to neat pthis compound | [5] |
Note: Decomposition temperatures and residual weight can vary depending on the specific grade of pthis compound, heating rate, and atmospheric conditions during the TGA experiment.
Pyrolysis and Decomposition Products
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. Studies on the pyrolysis of pthis compound reveal that a primary decomposition mechanism is depolymerization, leading to the formation of cyclopentadiene (B3395910) (CPD).[12][13] At temperatures above 170°C, dicyclopentadiene (this compound) is known to dissociate into two molecules of CPD.[12][13]
In addition to depolymerization, secondary reactions can occur, especially at higher temperatures and in larger-scale pyrolysis, leading to a broader spectrum of products. These can include unsaturated hydrocarbons and aromatic compounds.[12][13] The formation of a solid residue is also a notable feature of pthis compound pyrolysis.[12][13]
The following table summarizes some of the key products identified from the pyrolysis of pthis compound.
| Product | Analytical Technique | Notes | Reference |
| 1,3-Cyclopentadiene | Py-GC-MS | Abundant product, indicating depolymerization. | [12][13] |
| Dicyclopentadiene | Py-GC-MS | Detected in some studies, potentially from recombination of CPD. | [13] |
| Benzene | Py-GC-MS | Aromatic product from secondary reactions. | [12] |
| Toluene | Py-GC-MS | Aromatic product from secondary reactions. | [12] |
| Ethylbenzene | Py-GC-MS | Aromatic product from secondary reactions. | [12] |
| p-Xylene | Py-GC-MS | Aromatic product from secondary reactions. | [12] |
| Indene | Py-GC-MS | Aromatic product from secondary reactions. | [12] |
| Naphthalene | Py-GC-MS | Aromatic product from secondary reactions. | [12] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable data on the thermal decomposition of pthis compound. The following sections outline typical protocols for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of pthis compound.
Methodology:
-
Sample Preparation: A small, representative sample of pthis compound (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 90 mL/min) to create an inert atmosphere.[7]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10°C/min).[7]
-
Data Collection: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual weight. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To investigate thermal transitions such as the glass transition temperature (Tg) and exothermic or endothermic events associated with decomposition or crosslinking.
Methodology:
-
Sample Preparation: A small sample of pthis compound (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: A temperature program is applied, which may include heating and cooling cycles to observe reversible and irreversible transitions. For example, a sample might be heated from room temperature to 300°C at a heating rate of 10°C/min.[4]
-
Data Collection: The heat flow to or from the sample is measured relative to an empty reference pan as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify the glass transition temperature (Tg), and the temperatures and enthalpies of any exothermic (e.g., decomposition, crosslinking) or endothermic (e.g., melting) events.[4] For example, an exothermic peak around 140-150°C can be indicative of hydroperoxide decomposition in oxidized pthis compound.[6][8][14]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the chemical composition of the volatile and semi-volatile products of pthis compound thermal decomposition.
Methodology:
-
Sample Preparation: A microgram-scale sample of pthis compound is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a high temperature (e.g., 800°C) in an inert atmosphere (e.g., helium), causing the sample to decompose.[12]
-
Gas Chromatography (GC) Separation: The pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.
-
Mass Spectrometry (MS) Detection: The separated components are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
Data Analysis: The mass spectra are compared to spectral libraries to identify the individual decomposition products. The GC retention times and peak areas can be used for quantification.
Visualizing Decomposition and Experimental Workflows
To better understand the relationships between the material, the analytical process, and the resulting data, the following diagrams are provided.
References
- 1. rim-pthis compound.com [rim-pthis compound.com]
- 2. Custom pthis compound Molding Services | Osborne Industries [osborneindustries.com]
- 3. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. researchgate.net [researchgate.net]
- 9. Multiscale study and kinetic modeling of Pthis compound thermal oxidation [sam.ensam.eu]
- 10. download.polympart.ir [download.polympart.ir]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and Analytical Tools for the Chemical Recycling of Engineering Plastics – A Multi‐Scale Pyrolysis Study on Polydicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
Dicyclopentadiene: A Comprehensive Technical Guide to its CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentadiene (DCPD) is a common industrial chemical primarily used in the production of polymers, resins, and as an intermediate in the synthesis of various chemicals, including some pesticides.[1][2] Given its widespread use, a thorough understanding of its safety profile is paramount for professionals who may come into contact with it. This technical guide provides an in-depth overview of the Chemical Abstracts Service (CAS) number for dicyclopentadiene, its associated safety data, detailed experimental protocols for toxicity testing, and an examination of its known mechanisms of toxicity.
Dicyclopentadiene Identification
The primary, non-specific CAS number for dicyclopentadiene is 77-73-6 .[3][4] However, it is important to note that this compound exists as two stereoisomers, for which specific CAS numbers also exist:
| Identifier | Value |
| CAS Number (non-specific) | 77-73-6[3][5] |
| IUPAC Name | Tricyclo[5.2.1.02,6]deca-3,8-diene[4] |
| Molecular Formula | C₁₀H₁₂[4] |
| Molecular Weight | 132.20 g/mol [6] |
Quantitative Safety and Physical Data
Dicyclopentadiene presents several hazards that necessitate careful handling and storage. The following tables summarize its key safety classifications and physical properties.
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | Flammable liquid and vapor[7][8] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[7][9] |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled[10] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[7][9] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[7][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (kidney)[8] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Colorless to pale yellow liquid or white brittle wax | [7][8] |
| Odor | Camphor-like | [7] |
| Melting Point | 11 - 13 °C / 51.8 - 55.4 °F | [8] |
| Boiling Point | 170 °C / 338 °F @ 760 mmHg | [8] |
| Flash Point | 32 °C / 89.6 °F | [6][8] |
| Vapor Pressure | 1.8 hPa @ 20 °C | [8] |
| Water Solubility | Slightly soluble (0.02 g/L at 25 °C) | [6][7] |
| Lower Explosive Limit (LEL) | 0.8% | [11] |
| Upper Explosive Limit (UEL) | 6.3% | [11] |
Experimental Protocols for Safety Assessment
Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable evaluation of chemical safety. The following sections detail the methodologies for key toxicological endpoints associated with dicyclopentadiene.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This test is designed to assess the potential health hazards arising from short-term exposure to a substance via inhalation.[12][13]
-
Test Animals: Typically, young adult rats of a single sex are used.[13]
-
Exposure Method: Animals are exposed to the test substance as a vapor in a dynamic airflow inhalation exposure system for a predetermined duration, usually 4 hours.[13][14]
-
Dosage: A limit test may be conducted at a single concentration (e.g., 5 mg/L for aerosols). If mortality is observed, a full study with at least three concentrations is performed to determine the median lethal concentration (LC50).[13][14]
-
Observation Period: Following exposure, animals are observed for at least 14 days.[12][13]
-
Data Collection: Observations include mortality, clinical signs of toxicity (e.g., respiratory distress, behavioral changes), and body weight changes. A gross necropsy is performed on all animals at the end of the study.[13]
Acute Dermal Toxicity (Based on OECD Guideline 402)
This study evaluates the adverse effects of a single dermal application of a substance.[15][16]
-
Test Animals: Adult rats, typically females, are used.[16]
-
Preparation: The day before the test, fur is removed from the dorsal/flank area of the animal (at least 10% of the body surface area).[16]
-
Application: The test substance is applied uniformly over the shaved area and held in contact with the skin for a 24-hour period using a porous gauze dressing and non-irritating tape.[17][18]
-
Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose levels is conducted.[18]
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[18]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[19][20]
-
Test Animals: The albino rabbit is the preferred species.[21]
-
Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a semi-occlusive dressing for 4 hours.[21][22]
-
Procedure: A sequential testing strategy is often employed. An initial test on one animal involves sequential patch removals at 3 minutes, 1 hour, and 4 hours to assess for severe reactions. If no corrosive effects are seen, a confirmatory test on additional animals is performed with a 4-hour exposure.[22][23]
-
Observation Period: Skin reactions are evaluated at 60 minutes, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to determine the reversibility of effects.[23]
-
Data Collection: Dermal reactions, including erythema (redness) and edema (swelling), are scored and recorded.[23]
Caption: General experimental workflow for acute toxicity testing.
Mechanisms of Toxicity and Signaling Pathways
Dicyclopentadiene exposure can lead to toxicity in several organ systems, including the kidneys, lungs, and central nervous system.[11][24] The most well-characterized mechanism of toxicity is its effect on the kidneys of male rats.
Male Rat-Specific Nephrotoxicity: The Alpha-2u-globulin Pathway
Exposure to dicyclopentadiene has been shown to cause a specific type of kidney damage in male rats, known as alpha-2u-globulin nephropathy. This mechanism is considered to be specific to male rats and not relevant to humans.
The proposed pathway is as follows:
-
Binding: Dicyclopentadiene or its metabolites are absorbed into the bloodstream and reach the liver, where the protein alpha-2u-globulin is synthesized in male rats. The chemical reversibly binds to alpha-2u-globulin.
-
Filtration and Reabsorption: The alpha-2u-globulin-DCPD complex is freely filtered by the glomerulus in the kidney and then reabsorbed by the proximal tubule cells.
-
Lysosomal Accumulation: The complex is more resistant to degradation by lysosomal enzymes than the native alpha-2u-globulin. This leads to the accumulation of the complex within the lysosomes of the proximal tubule cells, forming characteristic hyaline droplets.
-
Cell Injury and Necrosis: The accumulation of these protein droplets leads to lysosomal overload, cell injury, and eventually cell death (necrosis).
-
Regenerative Proliferation: The cell death triggers a sustained increase in cell proliferation as the kidney attempts to repair the damage. This chronic regenerative state is believed to promote the development of renal tumors in long-term studies.
Caption: Alpha-2u-globulin mediated nephrotoxicity pathway.
Other Toxicities
-
Respiratory Irritation: Inhalation of dicyclopentadiene vapors can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[11] The mechanism is likely a direct irritant effect on the mucous membranes.
-
Central Nervous System (CNS) Effects: High concentrations of dicyclopentadiene vapor can cause CNS depression, with symptoms including headache, dizziness, and nausea.[4][10] The precise molecular signaling pathways for this effect are not well-elucidated but are likely related to interactions with neuronal membranes or neurotransmitter systems.
-
Hepatotoxicity: While not the primary target organ, liver effects, including increased liver weight, have been observed in animal studies.[2] High doses may lead to liver enzyme induction. The specific signaling pathways involved in dicyclopentadiene-induced hepatotoxicity are not well-defined but may involve oxidative stress or mitochondrial dysfunction, common pathways in drug-induced liver injury.[25]
Conclusion
Dicyclopentadiene is a flammable and toxic chemical that requires careful management in a research or industrial setting. Its primary hazards include flammability, acute toxicity via inhalation, and irritation to the skin, eyes, and respiratory system. The well-defined experimental protocols provided by the OECD ensure that these hazards can be reliably assessed. While the molecular mechanisms for all of its toxic effects are not fully understood, the pathway for male rat-specific nephrotoxicity involving alpha-2u-globulin is a clear example of a well-characterized, species-specific toxicological pathway. Professionals working with dicyclopentadiene should adhere to all recommended safety precautions to minimize the risk of exposure and adverse health effects.
References
- 1. Dicyclopentadiene | 77-73-6 [chemicalbook.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dicyclopentadiene CAS#: 77-73-6 [m.chemicalbook.com]
- 6. 二聚环戊二烯 contains BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 7. Dicyclopentadiene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. fishersci.com [fishersci.com]
- 9. agilent.com [agilent.com]
- 10. braskem.com.br [braskem.com.br]
- 11. nj.gov [nj.gov]
- 12. oecd.org [oecd.org]
- 13. eurolab.net [eurolab.net]
- 14. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 15. oecd.org [oecd.org]
- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 17. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 23. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 24. Dicyclopentadiene – Environmental Health [vdh.virginia.gov]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Ring-Opening Metathesis Polymerization of Dicyclopentadiene (DCPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene (DCPD), a pivotal process in the synthesis of high-performance thermoset polymers. Polydicyclopentadiene (pthis compound) is renowned for its exceptional impact strength, high thermal stability, and robust chemical resistance, making it a material of significant interest in automotive, construction, and specialized chemical applications.[1][2] This document details the core reaction mechanism, catalytic systems, experimental procedures, and key material properties, presenting a consolidated resource for professionals in the field.
The Core Mechanism of this compound ROMP
The ring-opening metathesis polymerization of this compound is a chain-growth polymerization driven by the relief of ring strain in the highly strained norbornene moiety of the monomer.[3] The process is mediated by a metal-alkylidene complex, typically involving ruthenium, tungsten, or molybdenum, which catalyzes the cleavage and reformation of carbon-carbon double bonds.[1][3]
The polymerization proceeds in two primary stages:
-
Initial Ring-Opening: The catalyst's metal-carbene bond reacts with the strained norbornene double bond of a this compound monomer. This forms a metallacyclobutane intermediate that subsequently rearranges to open the ring, regenerating a new metal-carbene species at the end of the growing polymer chain.[4][5] This initial phase results in the formation of linear, soluble pthis compound.[5]
-
Cross-linking: As the reaction progresses, the less reactive double bonds within the pendant cyclopentene (B43876) rings along the polymer backbone undergo further metathesis reactions.[6][7] This secondary reaction creates covalent bonds between polymer chains, leading to a highly cross-linked, insoluble, and infusible thermoset material.[1][6] The extent of cross-linking is a critical determinant of the final material's mechanical and thermal properties.
Catalytic Systems for this compound Polymerization
The choice of catalyst is paramount as it dictates reaction kinetics, polymer microstructure (cis/trans content), and tolerance to functional groups.[6] While early systems relied on less-defined Ziegler-Natta catalysts, modern this compound polymerization predominantly employs well-defined ruthenium, molybdenum, or tungsten alkylidene complexes.[8][9]
-
Ruthenium-based Catalysts (Grubbs' Catalysts): These are the most widely used catalysts for this compound ROMP due to their remarkable tolerance to air, moisture, and a wide array of functional groups.[7][10] Second and third-generation Grubbs' catalysts exhibit high activity and are commercially available.[7] They typically favor the formation of trans-double bonds in the polymer backbone.[6]
-
Molybdenum and Tungsten-based Catalysts (Schrock-type): These catalysts are known for their very high polymerization activity.[9] Unlike ruthenium systems, W- and Mo-based catalysts often yield polymers with a higher content of cis-double bonds.[6] However, they are generally more sensitive to air and moisture, requiring stricter handling conditions.
-
Ziegler-Natta Catalysts: These multi-component systems, often based on tungsten or molybdenum halides co-catalyzed with organoaluminum compounds, can initiate ROMP.[8] However, they tend to have lower stability and can lead to less controlled polymerization compared to well-defined Schrock or Grubbs' catalysts.[8]
| Catalyst Type | Common Examples | Key Characteristics | Resulting Polymer Stereochemistry |
| Ruthenium-based | Grubbs' 1st, 2nd, 3rd Gen. | High tolerance to air, water, functional groups.[10] | Predominantly trans[6] |
| Molybdenum-based | Schrock Catalysts | Very high activity; sensitive to impurities. | Predominantly cis[9] |
| Tungsten-based | WCl₆/Co-catalyst | High activity; can be less stable. | Predominantly cis[6] |
| Ziegler-Natta | WCl₆/AlEt₃ | Multi-component system; can be unstable.[8] | Varies |
Table 1: Comparison of common catalyst systems for this compound ROMP.
Experimental Protocols
A successful this compound polymerization requires careful attention to monomer purity, catalyst handling, and reaction conditions. The following sections outline a typical laboratory-scale protocol.
Materials and Preparation
-
Monomer Purification: Commercial this compound often contains inhibitors (like p-tert-butylcatechol) and oligomers.[10] It must be purified, typically by vacuum distillation, to remove these species which can otherwise inhibit or interfere with the catalyst.[10] The purified monomer should be stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
-
Catalyst Handling: Most ROMP catalysts, particularly Schrock-type, are sensitive to oxygen and moisture. They should be stored and handled in a glove box or under a strictly inert atmosphere.[10] Catalyst solutions are typically prepared immediately before use.
Polymerization Procedure (Batch Process)
-
Reaction Setup: A reaction vessel is charged with the desired amount of purified this compound monomer under an inert atmosphere. If a solvent is used, it is added at this stage.
-
Catalyst Introduction: The catalyst, either as a solid or a freshly prepared solution in a suitable solvent (e.g., dichloromethane (B109758) or toluene), is added to the stirred monomer.[7] The monomer-to-catalyst molar ratio is a critical parameter, typically ranging from 5,000:1 to 100,000:1, and significantly influences the reaction rate and final properties.[11]
-
Initiation and Gelation: The reaction is highly exothermic.[3] Upon catalyst addition, the polymerization initiates, and the viscosity of the solution increases rapidly. The time taken to form an insoluble gel (gel time) is a key processing parameter.[7]
-
Curing and Post-Curing: After gelation, the material is typically cured at a specific temperature to drive the polymerization and cross-linking to completion. A multi-stage curing process is often employed, for example, an initial cure at a moderate temperature (e.g., 60°C) followed by a post-cure at a higher temperature (e.g., 140°C) for a set duration (e.g., 1 hour at each stage).[7] This ensures high monomer conversion and development of the final network structure.
Quantitative Data and Material Properties
The properties of pthis compound are highly dependent on the catalyst system, monomer-to-catalyst ratio, and curing cycle. The following tables summarize representative data from the literature.
| Monomer:Catalyst Ratio (Grubbs' 2nd Gen) | Reaction Temp. (°C) | Gel Time (min) | Conversion (%) |
| 10,000:1 | 30 | ~15 | >99% |
| 10,000:1 | 60 | < 2 | >99% |
| 15,000:1 | 35 | ~20 | >99% |
| 20,000:1 | 35 | ~25 | >99% |
Table 2: Effect of catalyst ratio and temperature on this compound polymerization with Grubbs' 2nd generation catalyst. Data compiled from[7].
| Property | Typical Value Range | Source(s) |
| Tensile Strength | 35 - 73 MPa | [11][12] |
| Flexural Modulus | 1,850 - 2,100 MPa | [11][12] |
| Impact Strength (Notched Izod) | 22 - 30 kJ/m² | [11][12] |
| Glass Transition Temp. (Tg) | 124 - 255 °C | [11][12] |
| Density | ~1.03 g/cm³ | [3] |
Table 3: Representative mechanical and thermal properties of pthis compound. Note that values can vary significantly based on formulation and processing.
Structure of Polydicyclopentadiene (pthis compound)
The final pthis compound material is an amorphous, highly cross-linked polymer network. The initial ROMP of the norbornene ring creates linear chains with repeating units that contain a five-membered ring and a double bond in the backbone. The subsequent cross-linking through the pendant cyclopentene rings results in a complex, three-dimensional structure that imparts the material with its characteristic toughness and thermal stability.
References
- 1. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]
- 2. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 11. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 12. download.polympart.ir [download.polympart.ir]
The Genesis of a High-Performance Polymer: A Technical History of Polydicyclopentadiene
An In-depth Guide for Researchers and Drug Development Professionals
Polydicyclopentadiene (PDCPD) has emerged as a significant thermoset polymer, prized for its exceptional impact strength, high thermal stability, and robust chemical resistance. Its journey from a laboratory curiosity to a commercially vital material is a compelling narrative of chemical innovation, particularly in the field of olefin metathesis. This technical guide delves into the core of Pthis compound's development, offering a detailed exploration of its history, synthesis, and characterization for an audience of researchers, scientists, and drug development professionals.
A Chronicle of Discovery and Innovation
The story of Pthis compound is intrinsically linked to the development of olefin metathesis, a reaction that earned Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock the Nobel Prize in Chemistry in 2005.[1][2] The timeline below highlights the pivotal moments in this journey.
| Year | Milestone | Key Contributors/Companies | Significance |
| 1950s | First observations of olefin metathesis reactions in the petrochemical industry.[3][4] | Industrial chemists | Initial, unexplained observations of double bond redistribution in olefins. |
| 1971 | Yves Chauvin proposes the mechanism for olefin metathesis, involving a metal carbene and a metallacyclobutane intermediate.[1][3][5] | Yves Chauvin | Provided a theoretical framework that guided future catalyst development. |
| Early 1980s | Breakthrough inventions in metathesis chemistry lead to the production of polydicyclopentadiene.[6] | Hercules and BFGoodrich labs | The birth of commercially viable Pthis compound. These efforts led to the development of commercial products like Telene® and Metton®.[7] |
| 1990 | Richard Schrock develops the first highly active, well-defined molybdenum-based catalysts for olefin metathesis.[3][8] | Richard R. Schrock | Enabled more controlled and efficient polymerization. |
| 1992 | The first well-defined ruthenium catalyst for olefin metathesis is reported.[9][10] | Robert H. Grubbs' group | Paved the way for more air- and moisture-stable catalysts. |
| 1995 | Development of the first-generation Grubbs catalysts.[3][9] | Robert H. Grubbs | These ruthenium-based catalysts offered greater functional group tolerance and stability, broadening the applications of olefin metathesis. |
| 1999 | Discovery of the second-generation Grubbs catalysts.[11] | Robert H. Grubbs' group | Exhibited even higher activity and became workhorses in both academic and industrial settings. |
The Chemistry of Formation: Ring-Opening Metathesis Polymerization (ROMP)
The synthesis of Pthis compound is primarily achieved through the Ring-Opening Metathesis Polymerization (ROMP) of dicyclopentadiene (this compound).[12] This chain-growth polymerization process is driven by the relief of ring strain in the this compound monomer and is catalyzed by transition metal complexes, most notably those based on ruthenium, molybdenum, and tungsten.[13][14]
The polymerization typically proceeds in two stages. Initially, the highly strained norbornene ring of the this compound monomer undergoes ROMP to form a linear polymer. Subsequently, at elevated temperatures or with specific catalyst systems, the less strained cyclopentene (B43876) ring can participate in further metathesis reactions, leading to a highly cross-linked, thermoset polymer.
Experimental Protocols
The following sections provide a generalized protocol for the synthesis and characterization of Pthis compound, representative of common laboratory and industrial practices.
Synthesis of Pthis compound via Reaction Injection Molding (RIM)
Reaction Injection Molding (RIM) is a common industrial process for manufacturing Pthis compound parts.[15][16] It involves the rapid mixing of two reactive liquid components that are then injected into a mold where polymerization occurs.
Materials and Equipment:
-
Component A: Dicyclopentadiene (this compound) monomer with a dissolved catalyst (e.g., Grubbs second-generation catalyst).
-
Component B: Dicyclopentadiene (this compound) monomer with a co-catalyst or activator.
-
High-pressure RIM machine with two temperature-controlled storage tanks and a mixhead.
-
Heated mold.
-
Nitrogen blanket system for the storage tanks.[17]
Procedure:
-
Preparation of Reactants: The two liquid components are prepared and stored in separate tanks under a nitrogen blanket to prevent exposure to air and moisture.[17]
-
Injection: The two components are metered at high pressure and a precise ratio (typically 1:1 by volume) into the mixhead, where they are intimately mixed through impingement.[17][18]
-
Molding: The mixed reactants are injected at low pressure into the heated mold.[16]
-
Curing: The exothermic polymerization reaction occurs rapidly within the mold, typically taking only a few minutes to form a solid part.[19]
-
Demolding: The cured Pthis compound part is then ejected from the mold.
Characterization Techniques
A suite of analytical techniques is employed to characterize the structure and properties of Pthis compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the polymer and to monitor the polymerization process by observing the disappearance of the monomer's strained double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's microstructure, including the cis/trans ratio of the double bonds in the polymer backbone and the degree of cross-linking.
-
Differential Scanning Calorimetry (DSC): Employed to determine the glass transition temperature (Tg) and to study the curing kinetics of the polymerization reaction.[20]
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the polymer.
-
Mechanical Testing: Standardized tests are used to measure properties such as tensile strength, flexural modulus, and impact strength. Common ASTM standards include ASTM D638 for tensile properties and ASTM D790 for flexural properties.[21]
Quantitative Data on Pthis compound Properties
The following tables summarize key quantitative data for typical Pthis compound materials. It is important to note that specific values can vary depending on the grade of the material, the catalyst system used, and the processing conditions.
Mechanical Properties
| Property | Value | ASTM Test Method |
| Tensile Strength | 35 - 73 MPa | D638 |
| Tensile Modulus | 1770 - 3100 MPa | D638 |
| Flexural Strength | 67 - 75 MPa | D790 |
| Flexural Modulus | 1850 - 2000 MPa | D790 |
| Notched Izod Impact | 22 - 30 kJ/m | D256 |
Thermal Properties
| Property | Value | ASTM Test Method |
| Glass Transition Temperature (Tg) | 124 - 255 °C | D3418 |
| Heat Deflection Temperature @ 0.45 MPa | 105 - 118 °C | D648 |
| Coefficient of Linear Thermal Expansion | 79 x 10⁻⁶ /°C | E831 |
Chemical Resistance
The chemical resistance of Pthis compound is a key attribute. The following table provides a general overview.
| Chemical Class | Resistance |
| Acids (dilute) | Excellent |
| Bases (dilute) | Excellent |
| Alcohols | Good |
| Aliphatic Hydrocarbons | Good |
| Aromatic Hydrocarbons | Fair to Poor |
| Ketones | Fair to Poor |
| Chlorinated Solvents | Poor |
The Evolving Landscape and Future Directions
The development of Pthis compound is a continuous process. Research is ongoing to develop new catalyst systems that offer greater control over the polymerization process and the final properties of the material. This includes the exploration of metal-free ROMP systems to avoid residual metal contamination in the final product. Furthermore, the functionalization of this compound monomers is being investigated to introduce new properties and to enhance compatibility with reinforcing fillers, opening up new avenues for advanced composite materials. The journey of polydicyclopentadiene from its conceptual origins to its current status as a high-performance material underscores the power of fundamental chemical research to drive technological innovation. For researchers and professionals in materials science and related fields, the ongoing evolution of Pthis compound presents exciting opportunities for the development of next-generation materials with tailored properties for a wide range of demanding applications.
References
- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 2. Yves Chauvin | Biography, Metathesis & Green Chemistry | Britannica [britannica.com]
- 3. One moment, please... [apexmolecular.com]
- 4. C&EN: COVER STORY - OLEFIN METATHESIS: THE EARLY DAYS [pubsapp.acs.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Company - Telene [telene.com]
- 7. researchgate.net [researchgate.net]
- 8. Richard R. Schrock | American Chemist, MIT Professor | Britannica [britannica.com]
- 9. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 10. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 13. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 14. Products - Telene [telene.com]
- 15. coremt.com [coremt.com]
- 16. P-DCPD – RIM Technology - HAPPICH, a Pelzer Family Company, (GHE) [happich.de]
- 17. RIM process - Polirim do Brasil [dprca.com.br]
- 18. Custom pthis compound Molding Services | Osborne Industries [osborneindustries.com]
- 19. Reaction Injection Molding 101: What is Dicyclopentadiene? - Osborne Industries [osborneindustries.com]
- 20. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 21. Polymer Testing | ADMET [admet.com]
dicyclopentadiene derivatives and functionalities
An In-depth Technical Guide on Dicyclopentadiene (DCPD) Derivatives and Functionalities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dicyclopentadiene (this compound), a readily available byproduct of petroleum cracking, serves as a versatile and cost-effective building block for a wide range of chemical derivatives with significant industrial and research applications.[1][2] Its strained norbornene ring and pendant cyclopentene (B43876) ring offer multiple reactive sites for tailored functionalization.[1][3] This technical guide provides a comprehensive overview of the synthesis, functionalities, and applications of this compound derivatives, with a particular focus on their roles in polymer chemistry, materials science, and potential applications in drug development. Detailed experimental protocols, quantitative data, and visual representations of key chemical pathways are presented to facilitate further research and development in this area.
Core Chemistry of Dicyclopentadiene
This compound (C₁₀H₁₂) is the dimer of cyclopentadiene (B3395910), formed through a spontaneous Diels-Alder reaction.[4][5] At temperatures above 150°C, this reaction is reversible, allowing for the in-situ generation of cyclopentadiene for various chemical transformations.[6][7][8] The endo isomer is the kinetically favored product of dimerization, though the exo isomer is thermodynamically more stable.[8] The unique structure of this compound, containing two distinct double bonds, allows for selective chemical modifications.[3]
Synthesis of Dicyclopentadiene Derivatives
The functionalization of dicyclopentadiene can be achieved through various synthetic routes, targeting either the monomer before polymerization or the polymer after its formation. Key synthetic methodologies include Ring-Opening Metathesis Polymerization (ROMP), Diels-Alder reactions, epoxidation, and esterification.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique to produce polydicyclopentadiene (Pthis compound), a highly crosslinked thermoset polymer with exceptional impact strength, chemical resistance, and thermal stability.[1][9][10] The polymerization is typically initiated by transition metal catalysts, such as those based on ruthenium, molybdenum, or tungsten.[11][12][13]
The process involves the ring-opening of the strained norbornene double bond, leading to a linear polymer that subsequently crosslinks through the pendant double bonds.[9][10] The properties of the resulting Pthis compound can be tuned by copolymerizing this compound with other functionalized monomers.[1]
Diels-Alder Reactions
Dicyclopentadiene can be thermally "cracked" to produce cyclopentadiene, a highly reactive diene for Diels-Alder reactions.[6][7][14] This allows for the synthesis of a wide variety of norbornene-based derivatives by reacting cyclopentadiene with different dienophiles.[14][15] This method is fundamental for creating functionalized monomers that can be subsequently polymerized.
Epoxidation
The double bonds in this compound can be selectively epoxidized to produce mono- or diepoxides.[3][16] These epoxidized derivatives are valuable monomers for the synthesis of epoxy resins, which are widely used as adhesives, coatings, and insulating materials.[3][17] The reaction is often carried out using hydrogen peroxide as an oxidant in the presence of a catalyst, such as titanium dioxide or molybdenum-containing compounds.[3][18]
Esterification
This compound can undergo esterification with carboxylic acids, often catalyzed by solid acids, to produce functional monomers.[19] This method provides a route to introduce various functional groups into the this compound structure, which can then be used to create polymers with tailored properties.[19]
Thiol-Ene Reactions
The "click" chemistry of the thiol-ene reaction provides an efficient method for the functionalization of this compound-containing polymers.[9][20] This reaction involves the addition of a thiol to a double bond and can be initiated by radicals or UV light.[20][21] It is a powerful tool for post-polymerization modification to introduce a wide range of functionalities.[9]
Functionalities and Applications
The diverse chemistry of this compound allows for the creation of materials with a broad spectrum of functionalities and applications.
High-Performance Polymers
Polydicyclopentadiene (Pthis compound) is a key application of this compound, valued for its high impact resistance, thermal stability, and chemical resistance.[1][9][10] These properties make it suitable for demanding applications in the automotive industry (e.g., body panels for trucks and buses), construction, and corrosion-resistant coatings.[9][10][22]
Resins, Adhesives, and Coatings
This compound and its derivatives are extensively used in the formulation of unsaturated polyester (B1180765) resins, epoxy resins, and adhesives.[2][17][22] The incorporation of this compound can improve properties such as drying time, gloss, and hardness in paint resins.[23] Functionalized Pthis compound can also have a higher surface energy, which improves adhesion for paints and coatings.[24]
Self-Healing Materials
This compound is a key component in the development of self-healing polymers.[12] Microcapsules containing this compound monomer are embedded in a polymer matrix along with a catalyst. When a crack propagates through the material, it ruptures the microcapsules, releasing the this compound which then polymerizes upon contact with the catalyst, healing the crack.[12]
Drug Development and Bioactive Compounds
While the primary applications of this compound are in materials science, its derivatives have potential in the pharmaceutical industry.[2][3] The rigid, bicyclic structure of norbornene derivatives can serve as a scaffold for the synthesis of new bioactive molecules. The diverse functionalization possibilities allow for the introduction of various pharmacophores. However, research in this area is less extensive compared to materials applications.[2][3][23]
Quantitative Data
The following tables summarize key quantitative data from various studies on this compound derivatives.
Table 1: Properties of Dicyclopentadiene and Polydicyclopentadiene
| Property | Dicyclopentadiene (this compound) | Polydicyclopentadiene (Pthis compound) | Reference(s) |
|---|---|---|---|
| CAS Number | 77-73-6 | 1393670-91-1 | [10][25] |
| Molecular Formula | C₁₀H₁₂ | (C₁₀H₁₂)n | [8][10] |
| Melting Point | 32-34 °C | N/A | [5] |
| Boiling Point | ~170 °C | N/A | [5] |
| Density | ~0.98 g/cm³ | 0.980-1.20 g/cm³ | [5][10] |
| Key Features | Dimer of cyclopentadiene, undergoes retro-Diels-Alder reaction | High impact resistance, chemical and corrosion resistance, high heat deflection temperature |[7][10] |
Table 2: Reaction Conditions and Results for this compound Functionalization
| Reaction Type | Catalyst/Reagents | Temperature (°C) | Conversion/Yield | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Epoxidation | TiO₂ / H₂O₂ | 333 K (60 °C) | >95% this compound conversion | Mono- and di-epoxides of this compound | [3] |
| Epoxidation | 16% HPW-NH₂-SBA-15 / H₂O₂ | 60 °C | 100% this compound conversion | Dicyclopentadiene dioxide (97% selectivity) | [17] |
| ROMP | Grubbs' Catalyst | Room Temperature | Rapid polymerization | Polydicyclopentadiene (pthis compound) | [12] |
| Diels-Alder | Maleic anhydride (B1165640) | 50 °C (in ethyl acetate) | High yield of white crystals | endo-norbornene-5,6-cis-dicarboxylic anhydride | [14] |
| Diels-Alder (Solvent-free) | Maleic anhydride | Not specified | Good yield | 5-norbornene-2,3-dicarboxylic anhydride |[15] |
Experimental Protocols
Synthesis of Cyclopentadiene via Retro-Diels-Alder Reaction of Dicyclopentadiene
This procedure is a prerequisite for many Diels-Alder reactions utilizing cyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Fractional distillation apparatus
-
Heating mantle
-
Collection flask cooled in an ice bath
Procedure:
-
Set up a fractional distillation apparatus with a 25 mL round bottom flask containing dicyclopentadiene and a boiling chip.[6]
-
Heat the dicyclopentadiene gently using a heating mantle to a temperature of 170-190°C.[14]
-
The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form cyclopentadiene monomer.[6]
-
Collect the cyclopentadiene monomer, which distills at 40-45°C, in a collection flask cooled in an ice bath to prevent re-dimerization.[6][14]
-
The freshly distilled cyclopentadiene should be used immediately for subsequent reactions.[6][15]
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
Materials:
-
Freshly distilled cyclopentadiene
-
Maleic anhydride
-
Ethyl acetate (B1210297)
-
Round bottom flask
-
Ice water bath
Procedure:
-
Dissolve maleic anhydride in ethyl acetate by gently warming.[6]
-
Cool the round bottom flask containing the freshly prepared cyclopentadiene in an ice bath.[14]
-
Slowly add the maleic anhydride solution to the cyclopentadiene with stirring.[14]
-
Continue stirring at room temperature until a white precipitate forms.[14]
-
Gently heat the mixture in a water bath at 50°C until the precipitate dissolves completely.[14]
-
Allow the solution to cool to room temperature, which will result in the precipitation of white, needle-like crystals of endo-norbornene-5,6-cis-dicarboxylic anhydride.[14]
-
Isolate the product by vacuum filtration and dry.[14]
Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene
Materials:
-
Dicyclopentadiene (endo-DCPD)
-
Grubbs' catalyst (or other suitable ROMP catalyst)
-
Solvent (e.g., cyclohexane)
-
Reactor vessel
Procedure:
-
In a glove box, charge a reactor vessel with the desired amounts of dicyclopentadiene and any comonomers.[4]
-
Add the solvent (e.g., cyclohexane (B81311) to make a 20 wt% solution).[4]
-
Add the ROMP catalyst to initiate the polymerization. The reaction is often rapid at room temperature.[12]
-
The polymerization is highly exothermic.[12]
-
The resulting polymer solution will become highly viscous.[4]
-
The polymer can be isolated by precipitation in a non-solvent like ethanol.[26]
Visualizations
Chemical Pathways and Workflows
Caption: Retro and Forward Diels-Alder Reactions of Dicyclopentadiene.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.
Caption: Major Functionalization Pathways of Dicyclopentadiene.
References
- 1. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]
- 2. guidechem.com [guidechem.com]
- 3. Structure-sensitive epoxidation of dicyclopentadiene over TiO2 catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.or.kr [polymer.or.kr]
- 5. nbinno.com [nbinno.com]
- 6. The Diels-Alder Reaction [cs.gordon.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 9. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 11. Frontal Ring-Opening Metathesis Polymerization of Exo-Dicyclopentadiene for Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) DOI:10.1039/B813485E [pubs.rsc.org]
- 16. Structure-sensitive epoxidation of dicyclopentadiene over TiO2 catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. A green process for the epoxidation of dicyclopentadiene with aqueous H 2 O 2 over highly efficient and stable HPW-NH 2 -SBA-15 - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20779F [pubs.rsc.org]
- 18. US3631072A - Epoxidation of dicyclopentadiene - Google Patents [patents.google.com]
- 19. Solid acid catalyzed esterification of dicyclopentadiene with organic acids to bio-based functional monomers - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE01019H [pubs.rsc.org]
- 20. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Use of Dicyclopentadiene and Methyl Dicyclopentadiene for the Synthesis of Unsaturated Polyester Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. News - How much do you know about Dicyclopentadiene(this compound)? CAS no:77-73-6 [sfchemicals.com]
- 24. acs.org [acs.org]
- 25. Dicyclopentadiene (this compound) - Equilex : Equilex [equilex.com]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Dicyclopentadiene (DCPD) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Dicyclopentadiene (DCPD), a dimer of cyclopentadiene (B3395910) with the chemical formula C₁₀H₁₂, is a significant chemical intermediate in industrial chemistry.[1] Pure this compound is a white, crystalline solid at room temperature with a characteristic camphor-like odor.[1][2] It is produced in large quantities during the steam cracking of hydrocarbons like naphtha and is a precursor for a wide range of materials, including unsaturated polyester (B1180765) resins, inks, adhesives, and paints.[2] A key chemical feature of this compound is its reversible dimerization; upon heating to temperatures above 150°C, it undergoes a retro-Diels-Alder reaction to "crack" back into two cyclopentadiene (CPD) monomers.[1][3] This guide provides a detailed overview of this compound's solubility in organic solvents, outlines experimental protocols for its determination, and discusses its unique chemical characteristics relevant to laboratory handling.
Solubility Profile of Dicyclopentadiene
Understanding the solubility of this compound is critical for its application in synthesis, formulation, and purification processes. While this compound is practically insoluble in water[4][5][6], it exhibits good solubility in a wide array of common organic solvents.
Qualitative Solubility Data
Quantitative data specifying the solubility of this compound in various organic solvents (e.g., in g/100g of solvent at specific temperatures) is not widely available in standard chemical literature. However, numerous sources consistently report its qualitative solubility. The following table summarizes this information.
| Solvent | Chemical Class | Reported Solubility | Reference(s) |
| Ethanol | Alcohol | Soluble / Very Soluble | [1][4][5] |
| Diethyl Ether | Ether | Soluble / Very Soluble | [3][4][5] |
| Acetone | Ketone | Soluble / Readily Soluble | [1][3][5] |
| Toluene | Aromatic Hydrocarbon | Soluble / Readily Soluble | [3][5][7] |
| n-Hexane | Aliphatic Hydrocarbon | Readily Soluble | [3][5] |
| Dichloromethane | Halogenated Hydrocarbon | Soluble / Readily Soluble | [3][5] |
| Ethyl Acetate | Ester | Readily Soluble | [5] |
This general solubility in non-polar and polar aprotic solvents makes this compound a versatile reagent for various chemical transformations and formulations.
Experimental Protocol for Solubility Determination
While specific published protocols for this compound are scarce, a generalized and robust methodology for determining the solubility of a solid compound like this compound in an organic solvent can be established based on the isothermal equilibrium method. This method involves preparing a saturated solution at a constant temperature and then measuring the concentration of the solute in the liquid phase.
Detailed Methodology
-
Preparation of Supersaturated Mixture:
-
Add an excess amount of solid this compound to a known mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor).
-
Crucial Note: To prevent polymerization, especially at elevated temperatures, a small amount of an inhibitor (e.g., Butylated hydroxytoluene (BHT) or hydroquinone) should be added to the solvent prior to introducing this compound.
-
-
Equilibration:
-
Stir the mixture vigorously using a magnetic stirrer or overhead stirrer to ensure good mixing.
-
Maintain a constant temperature using a thermostat-controlled water or oil bath.
-
Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated and the concentration of dissolved this compound is stable.
-
-
Phase Separation:
-
After equilibration, cease stirring and allow the excess solid to settle.
-
Carefully withdraw a sample of the clear, supernatant liquid phase using a pre-heated or temperature-controlled syringe fitted with a sub-micron filter (e.g., a 0.22 µm PTFE filter). This step is critical to prevent any undissolved solid particles from being included in the sample.
-
-
Concentration Analysis:
-
Accurately weigh the collected sample of the saturated solution.
-
Determine the concentration of this compound using a suitable analytical technique:
-
Gravimetric Method: Evaporate the solvent from the weighed sample under controlled conditions (e.g., in a vacuum oven at a temperature low enough to prevent this compound sublimation) and weigh the remaining solid this compound residue.
-
Chromatographic Method (GC/HPLC): Dilute the sample with a known volume of solvent and analyze its concentration using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) against a pre-calibrated standard curve.
-
-
-
Calculation:
-
Calculate the solubility, typically expressed as grams of this compound per 100 grams of solvent.
-
The following diagram illustrates the general workflow for this experimental procedure.
Key Chemical Considerations for Handling this compound
The chemistry of this compound is dominated by its relationship with its monomer, cyclopentadiene. This dynamic equilibrium has significant implications for its storage, handling, and use in experimental settings.
-
Dimerization and Cracking: At room temperature, cyclopentadiene spontaneously dimerizes to form endo-DCPD in a kinetically favored Diels-Alder reaction.[2][3] This reaction is reversible. Heating liquid this compound above 150°C shifts the equilibrium back towards the monomer, a process known as "cracking."[1][3] This allows this compound to serve as a stable, convenient source for the more reactive cyclopentadiene monomer in chemical synthesis.
-
Polymerization and Peroxide Formation: this compound can undergo hazardous, exothermic polymerization if initiated by acids or subjected to prolonged heating.[3] Furthermore, like many olefins, this compound can form explosive peroxides upon prolonged storage and exposure to air.[4][8] Therefore, it should be stored in a cool, dark place, often with a polymerization inhibitor, and containers should be kept tightly sealed under an inert atmosphere if possible.
The following diagram illustrates the temperature-dependent relationship between this compound and its monomer.
References
- 1. nbinno.com [nbinno.com]
- 2. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. DICYCLOPENTADIENE - Ataman Kimya [atamanchemicals.com]
- 4. Dicyclopentadiene CAS#: 77-73-6 [m.chemicalbook.com]
- 5. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DICYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to the Molecular Weight Determination of Polydicyclopentadiene
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core techniques and methodologies for determining the molecular weight of polydicyclopentadiene (pDCPD). Given that pthis compound is frequently a heavily cross-linked thermoset polymer, conventional characterization methods applicable to linear polymers require careful consideration and adaptation.
Introduction to Polydicyclopentadiene (pthis compound)
Polydicyclopentadiene is a thermosetting polymer produced via the Ring-Opening Metathesis Polymerization (ROMP) of dicyclopentadiene (this compound).[1][2][3] The polymerization is typically initiated by transition metal catalysts containing ruthenium, molybdenum, tungsten, or titanium.[2] The resulting polymer is known for its high impact resistance, chemical and corrosion resistance, and high heat deflection temperature.[2][3] These robust properties are due to a highly cross-linked polymer network.[2][3]
A critical challenge in characterizing pthis compound is its insolubility in the cross-linked state, which precludes analysis by common solution-based techniques. Therefore, molecular weight determination is often performed on the soluble, linear pthis compound prepolymer before the final cross-linking occurs or on specifically synthesized linear pthis compound.[2]
Core Analytical Techniques
The determination of pthis compound's molecular weight relies on several key analytical techniques. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most prevalent method.[4] It is often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for absolute molecular weight determination and Mass Spectrometry (MS) for detailed oligomer analysis.
GPC is the most widely used technique for analyzing the molecular weight distribution of polymers.[4][5][6] It separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules because they are excluded from the pores of the column's stationary phase.[4] This method provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn.[5][7]
Due to the often non-polar nature of linear pthis compound, common solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607) are used as the mobile phase.[8][9] Calibration is typically performed using polystyrene standards of known molecular weights.[9]
¹H NMR spectroscopy offers a powerful method for determining the absolute number-average molecular weight (Mn) through end-group analysis.[4][10] This technique does not require calibration with standards. The principle involves comparing the integrated signal intensity of protons from the polymer's repeating units to the integrated intensity of protons from a known end-group, often derived from the polymerization initiator.[8][10] By knowing the number of protons corresponding to each signal, the degree of polymerization and thus Mn can be calculated. For instance, the molecular weight of a linear pthis compound was estimated to be approximately 45,000 g/mol by comparing the ¹H NMR integration of the phenyl end-group from the initiator with the internal vinyl protons of the polymer backbone.[8]
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), is a valuable tool for polymer characterization.[11][12] While it can be challenging for polymers with high molecular weights or broad distributions, it provides detailed information about the chemical fingerprint of a sample, including oligomer distributions and end groups.[11][12] For polymers with broad polydispersity, coupling GPC with MALDI-MS can be particularly effective, where the GPC separates the sample into fractions of lower polydispersity before MS analysis.[11]
Data Presentation: Molecular Weight of pthis compound
The molecular weight of pthis compound is highly dependent on the polymerization conditions, such as the monomer-to-initiator ratio, catalyst type, and presence of inhibitors. The following tables summarize quantitative data from various studies.
Table 1: Molecular Weight of pthis compound Determined by GPC/SEC under Various Catalytic Systems.
| Catalyst System | Monomer:Initiator Ratio ([M]₀/[I]₀) | Mₙ (kDa) | Mₒ (kDa) | PDI (Đ) | Reference |
|---|---|---|---|---|---|
| Cp₂TiCl₂/AlEt₂Cl (2 mmol/L) | - | 26.9 | 51.3 | 1.91 | [9] |
| Cp₂TiCl₂/AlEt₂Cl (10 mmol/L) | - | 4.84 | 13.2 | 2.73 | [9] |
| Metal-Free ROMP (-11 °C) | 10:1 | 2.1 | 2.4 | 1.15 | [7] |
| Metal-Free ROMP (-11 °C) | 25:1 | 4.4 | 5.3 | 1.20 | [7] |
| Metal-Free ROMP (-11 °C) | 50:1 | 7.9 | 10.0 | 1.26 | [7] |
| Metal-Free ROMP (3 °C) | 100:1 | 15.6 | 21.1 | 1.35 |[7] |
Table 2: Control of Dispersity in Frontal ROMP of this compound-H₂ using an Inhibitory Comonomer (NBI₄).
| Mol% NBI₄ | Monomer:Initiator Ratio | Dispersity (Đ) | Reference |
|---|---|---|---|
| 10 | 4000-200:1 | 1.6 ± 0.1 | [13] |
| 25 | 4000-200:1 | 1.4 ± 0.1 | [13] |
| 50 | 4000-200:1 | 1.3 ± 0.1 |[13] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible molecular weight data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the soluble pthis compound sample and dissolve it in a known volume (e.g., 5-10 mL) of a suitable solvent (e.g., THF or chloroform). Ensure complete dissolution, using gentle agitation if necessary.
-
Filtration: Filter the polymer solution through a membrane filter (typically 0.45 μm pore size) to remove any particulate matter that could interfere with the analysis or damage the columns.[8]
-
Instrumentation Setup:
-
System: An integrated GPC/SEC system (e.g., Agilent 1260 Infinity or Viscotek Model 302).[8][9]
-
Flow Rate: Set a constant flow rate, typically 1.0 mL/min.[8]
-
Columns: Use a set of GPC columns appropriate for the expected molecular weight range (e.g., styrogel or TSKgel HHR series).[8][9]
-
Temperature: Maintain a constant column temperature, for example, at 35 °C, to ensure reproducible elution times.[8]
-
Detector: A differential refractive index (RI) detector is standard.[9] Light scattering (LS) detectors can also be used for absolute molecular weight determination.[8]
-
-
Calibration: Generate a calibration curve by injecting a series of narrow-polydispersity polymer standards (e.g., polystyrene) with known molecular weights.
-
Analysis: Inject the filtered pthis compound sample. Record the chromatogram.
-
Data Processing: Use appropriate GPC software to analyze the chromatogram against the calibration curve to determine Mn, Mw, and PDI.
-
Sample Preparation: Dissolve 10-20 mg of the dry pthis compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.[8][9]
-
Spectrum Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).[8][9] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Signal Identification: Identify the characteristic signals corresponding to the repeating monomer units in the polymer backbone and the unique signals corresponding to the initiator fragment at the polymer chain end.
-
Integration: Carefully integrate the identified signals. Let I_repeating be the integral of a well-resolved signal from the repeating unit, and I_endgroup be the integral of a signal from the end-group.
-
Calculation of Degree of Polymerization (DP):
-
DP = (I_repeating / N_repeating) / (I_endgroup / N_endgroup)
-
Where N_repeating is the number of protons giving rise to the integrated repeating unit signal, and N_endgroup is the number of protons for the integrated end-group signal.
-
-
Calculation of Number-Average Molecular Weight (Mₙ):
-
Mₙ = (DP × M_monomer) + M_endgroups
-
Where M_monomer is the molecular weight of the this compound monomer (132.2 g/mol ) and M_endgroups is the molecular weight of the initiator fragments at both ends of the chain.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and relationships of the described analytical techniques.
Caption: Workflow for pthis compound molecular weight determination using GPC/SEC.
Caption: Workflow for determining absolute Mn of pthis compound via ¹H NMR end-group analysis.
Caption: Logical relationship between key techniques for pthis compound characterization.
References
- 1. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 2. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. sensxpert.com [sensxpert.com]
- 4. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of polydicyclopentadiene using the Cp2TiCl2/Et2AlCl catalytic system and thin-layer oxidation of the polymer in air - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GPC separation of polymer samples for MALDI analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polypy: A Framework to Interpret Polymer Properties from Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Steric Effects in Dicyclopentadiene (DCPD) Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pivotal role of steric effects in the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene (DCPD). The stereochemistry of the this compound monomer, specifically the endo and exo isomers, profoundly influences polymerization kinetics, catalyst interaction, and the microstructure of the resulting poly(this compound). Consequently, these steric factors are critical determinants of the final material properties, including the glass transition temperature (Tg) and mechanical performance. This document details the underlying mechanisms of steric hindrance, presents quantitative kinetic and thermodynamic data, and provides comprehensive experimental protocols for the analysis of these phenomena. Diagrams generated using the DOT language are included to visually represent key concepts and workflows, offering a thorough resource for professionals engaged in polymer chemistry and materials science.
Introduction
Dicyclopentadiene (this compound) is a readily available and cost-effective monomer extensively utilized in the production of robust, cross-linked polymers through ring-opening metathesis polymerization (ROMP). The resulting poly(this compound) thermosets are valued for their high impact strength, excellent thermal stability, and chemical resistance.[1] The polymerization of this compound is primarily driven by the release of ring strain from the highly strained norbornene moiety of the monomer.[2]
This compound exists as two stereoisomers: endo-DCPD and exo-DCPD. Commercially available this compound consists of over 95% endo isomer.[3] A critical aspect of this compound polymerization is the significant difference in reactivity between these two isomers, a phenomenon largely attributed to steric effects.[2][4] The spatial arrangement of the cyclopentene (B43876) ring relative to the polymerizing norbornene ring dictates the accessibility of the monomer to the catalyst's active site and influences the stereochemistry of the growing polymer chain.[5] Understanding and controlling these steric interactions are paramount for tailoring the polymerization process and the ultimate properties of the poly(this compound) material.
The Role of Monomer Stereochemistry
The most pronounced steric effect in this compound polymerization stems from the difference between the endo and exo isomers. The exo isomer exhibits significantly higher reactivity in ROMP compared to the endo isomer.[6]
Mechanism of Steric Hindrance
Two primary hypotheses explain the reduced reactivity of endo-DCPD:
-
Interaction with the Penultimate Repeating Unit: It is proposed that for the endo isomer, an unfavorable steric interaction occurs between the penultimate repeating unit of the growing polymer chain and the incoming monomer. This interaction is predominantly entropic in nature.[3][5]
-
Steric Crowding at the Reactive Double Bond: An alternative hypothesis suggests that the higher steric crowding around the more reactive norbornene double bond in endo-DCPD impedes productive collisions and coordination with the metal center of the catalyst.[2]
These steric repulsions increase the activation energy and/or decrease the pre-exponential factor for the polymerization of the endo isomer, leading to slower reaction rates.
Impact on Polymer Microstructure and Properties
The stereochemistry of the monomer has a direct impact on the microstructure and stereoregularity of the resulting polymer.[4] This, in turn, influences the macroscopic properties of the material. A notable difference is observed in the glass transition temperature (Tg), where polymers derived from exo-DCPD exhibit a significantly lower Tg (a difference of over 40 °C has been reported) compared to their endo-derived counterparts.[4] Furthermore, polymers derived from exo-DCPD have been observed to have a lower cross-linking density.[4]
Quantitative Analysis of Steric Effects
The disparity in reactivity between endo- and exo-DCPD has been quantified through kinetic studies. The exo isomer is reported to be more than an order of magnitude, and in some cases nearly 20 times, more reactive than the endo isomer at 20°C when using a first-generation Grubbs' catalyst.[6]
Kinetic and Thermodynamic Data
The following tables summarize key quantitative data from the literature comparing the polymerization of endo- and exo-DCPD.
| Parameter | endo-DCPD | exo-DCPD | Norbornene | Reference |
| Rate Constant, k (x 10⁻³ s⁻¹ at 20°C) | 0.13 | 2.5 | 3.6 | [6] |
| Activation Enthalpy (ΔH‡, kJ/mol) | 66 | 82 | - | [4] |
| Activation Entropy (ΔS‡, J/mol·K) | -87 | 28 | - | [4] |
| Property | p(endo-DCPD) | p(exo-DCPD) | Reference |
| Glass Transition Temperature (Tg, °C) | 158 ± 1 | 116 ± 6 | [4] |
| Polymerization Enthalpy (ΔHp, J/g) | -386 ± 12 | -367 ± 3 | [4] |
| Gel Time (neat, 0.2 wt% Grubbs' G1) | > 2 hours | < 1 minute | [6] |
Influence of Catalyst Structure
The steric properties of the ROMP catalyst itself play a crucial role in modulating the polymerization of this compound. The ligands attached to the metal center can create a specific steric environment that influences the rate of initiation and propagation.
For ruthenium-based catalysts, such as the Grubbs' family of catalysts, the steric bulk of the N-heterocyclic carbene (NHC) ligand can enforce the formation of a chelated metallacycle with the growing polymer chain.[7] This chelation can lead to a ground-state stabilization that slows the rate of polymerization.[7] The interplay between the steric demands of the catalyst's ligands and the steric hindrance of the this compound isomer is a key factor in the overall polymerization kinetics. While a comprehensive study directly linking a wide range of catalyst sterics to this compound isomer reactivity is still an area of active research, it is clear that less sterically hindered catalysts can lead to faster polymerization rates.
Experimental Protocols
Synthesis of exo-Dicyclopentadiene
Since commercial this compound is predominantly the endo isomer, the exo isomer must often be synthesized for comparative studies. A common method involves the hydrobromination of endo-DCPD, which proceeds through a carbocation intermediate susceptible to a Wagner-Meerwein rearrangement, followed by elimination to yield the exo product.[4]
Kinetic Analysis by in-situ ¹H NMR Spectroscopy
Objective: To determine the activation parameters for the ROMP of endo- and exo-DCPD.
Materials:
-
endo-DCPD (distilled and degassed)
-
exo-DCPD (synthesized and purified)
-
Grubbs' catalyst (e.g., first-generation)
-
Tricyclohexylphosphine (PCy₃)
-
Mesitylene (B46885) (internal standard)
-
Toluene-d₈
Procedure:
-
In a glovebox, prepare a stock solution of the Grubbs' catalyst, PCy₃, and mesitylene in toluene-d₈.
-
Transfer a known amount of the stock solution to an NMR tube.
-
Add a known amount of the desired this compound isomer to the NMR tube.
-
The sample is shaken and immediately inserted into a pre-equilibrated NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor the monomer concentration by comparing the integration of the signal from the protons on the strained double bond of the monomer (typically 5.90-6.02 ppm) to the signal from the ring protons of the mesitylene internal standard (typically 6.67 ppm).[3]
-
Repeat the experiment at several different temperatures to determine the activation parameters from an Eyring plot.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the polymerization enthalpy (ΔHp) and glass transition temperature (Tg) of poly(this compound).
Materials:
-
This compound isomer
-
ROMP catalyst
-
Aluminum DSC pans
Procedure for Polymerization Enthalpy:
-
Accurately weigh 5-10 mg of a freshly prepared mixture of the this compound isomer and catalyst into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the entire polymerization exotherm.
-
The total heat evolved during the polymerization is determined by integrating the area under the exothermic peak.
Procedure for Glass Transition Temperature:
-
A fully cured sample of poly(this compound) is placed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle. The first heating scan is to erase the thermal history of the sample.
-
The Tg is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Steric hindrance in endo-DCPD polymerization leads to a slower rate.
Caption: Experimental workflow for studying steric effects in this compound polymerization.
Caption: Relationship between this compound isomer and resulting polymer properties.
Conclusion
Steric effects, primarily dictated by the endo and exo stereochemistry of the dicyclopentadiene monomer, are a dominant factor in its ring-opening metathesis polymerization. The significantly higher reactivity of the exo isomer is a direct consequence of reduced steric hindrance during its approach to the catalyst and interaction with the growing polymer chain. These steric influences extend beyond polymerization kinetics to fundamentally define the microstructure and macroscopic properties of the final poly(this compound) material, most notably the glass transition temperature. A thorough understanding of these steric principles is essential for the rational design of poly(this compound)-based materials with tailored properties for a wide array of applications, from advanced composites to self-healing materials. The experimental protocols and data presented herein provide a foundational guide for researchers to further explore and harness these steric effects in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 3. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity of Dicyclopentadiene with Grubbs Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of dicyclopentadiene (DCPD) with Grubbs catalysts, focusing on the ring-opening metathesis polymerization (ROMP) reaction. This process is pivotal in the synthesis of polydicyclopentadiene (pthis compound), a thermosetting polymer with exceptional impact resistance, chemical resilience, and high thermal stability. This guide delves into the reaction mechanisms, compares the reactivity of different generations of Grubbs catalysts, presents quantitative data from kinetic studies, and provides detailed experimental protocols.
Introduction to Dicyclopentadiene and Grubbs Catalyst
Dicyclopentadiene is an inexpensive monomer derived from petrochemical sources, existing as a low-viscosity, colorless liquid.[1] Its polymerization via ROMP is initiated by transition-metal carbene complexes, most notably the ruthenium-based Grubbs catalysts. These catalysts are renowned for their high activity, tolerance to a wide range of functional groups, and stability in the presence of air and moisture, making them highly versatile for various applications, including in the development of self-healing materials and medical devices.[2][3]
The ROMP of this compound is a highly exothermic process driven by the relief of ring strain in the norbornene moiety of the monomer.[3] This reaction leads to the formation of a linear polymer, which subsequently undergoes cross-linking to form the final thermoset material.[3][4] The extent of cross-linking and the final properties of the pthis compound are highly dependent on the choice of Grubbs catalyst generation and the reaction conditions.
Reaction Mechanism: Ring-Opening Metathesis Polymerization (ROMP)
The ROMP of this compound proceeds in a multi-step fashion, beginning with the formation of a linear polymer followed by cross-linking reactions.[3]
Initiation and Propagation: Formation of Linear Polydicyclopentadiene
The polymerization is initiated by the reaction of the Grubbs catalyst with the highly strained norbornene ring of the this compound monomer.[3] The generally accepted mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to open the ring and form a new metal carbene species that propagates the polymerization.[5] This initial phase of the reaction results in the formation of linear pthis compound.[3]
Cross-Linking Mechanisms
The formation of a highly cross-linked thermoset is a key characteristic of pthis compound synthesized with Grubbs catalysts. Cross-linking can occur through two primary pathways:
-
Secondary Metathesis: The pendant cyclopentene (B43876) rings on the linear polymer backbone can undergo further ROMP with the active catalyst or other polymer chains.[2][4]
-
Thermal Olefinic Addition: The highly exothermic nature of the initial ROMP can lead to thermally induced addition reactions between the double bonds in the polymer backbone and the pendant cyclopentene groups.[4]
The interplay of these mechanisms results in a robust, three-dimensional polymer network.
Grubbs Catalyst Generations and Their Reactivity
The reactivity of the ROMP of this compound is significantly influenced by the generation of the Grubbs catalyst used.
-
First-Generation Grubbs Catalyst (G1): This catalyst, bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride, exhibits high metathesis activity.[2] However, it has a lower tolerance for some functional groups and can be more sensitive to impurities compared to later generations. Studies have shown that with G1, the polymerization of this compound follows a multi-step pathway with distinct exothermic transitions corresponding to linear polymerization and subsequent cross-linking reactions.[3] The first-generation catalyst system tends to result in a higher cross-linking density in the final polymer.[1]
-
Second-Generation Grubbs Catalyst (G2): The second-generation catalyst features an N-heterocyclic carbene (NHC) ligand, which imparts greater thermal stability and higher catalytic activity.[1][2] This enhanced activity is attributed to a greater affinity for coordinating with the olefin substrate.[6] The G2 catalyst is more efficient in the overall ROMP of this compound, as evidenced by faster reaction rates and higher fractional conversion.[1]
-
Third-Generation Grubbs Catalyst (G3): The third-generation catalysts are designed for even faster initiation and are particularly useful for living polymerizations.[5] While less data is available specifically for this compound polymerization compared to G1 and G2, the high initiation-to-propagation rate ratio of G3 suggests it can be used to synthesize well-defined polymer architectures.[5]
Quantitative Data on this compound Polymerization
The following tables summarize quantitative data from various studies on the ROMP of this compound with Grubbs catalysts. These data are primarily derived from differential scanning calorimetry (DSC) analyses, which measure the heat flow associated with the exothermic polymerization reaction.
Table 1: Influence of Catalyst Concentration on Gel Time and Conversion (Second-Generation Grubbs Catalyst)
| Monomer to Catalyst Molar Ratio (nthis compound:nCat) | Gel Time at 20°C (min) | Final Conversion (%) |
| 5000:1 | ~15 | >99 |
| 10000:1 | >25 | >99 |
| 15000:1 | ~35 | >99 |
| 20000:1 | ~45 | >99 |
Data adapted from a study by Zhang Z. et al. (2022).[2]
Table 2: Effect of Reaction Temperature on Gel Time (nthis compound:nCat = 10000:1, Second-Generation Grubbs Catalyst)
| Reaction Temperature (°C) | Gel Time (min) |
| 20 | >25 |
| 30 | ~10 |
| 35 | ~5 |
| 40 | ~3 |
| 60 | <2 |
Data adapted from a study by Zhang Z. et al. (2022).[2]
Table 3: Comparison of First and Second Generation Grubbs Catalysts in Isothermal Curing of endo-DCPD
| Catalyst Generation | Reaction Mechanism | Relative Catalytic Efficiency | Final Polymer Properties |
| First Generation (G1) | Decelerating reaction | Lower | Higher cross-linking density, lower tensile toughness |
| Second Generation (G2) | Autocatalytic reaction | Higher | Lower cross-linking density, higher tensile toughness |
Data summarized from a study by Yang G. and Lee J.K. (2014).[1]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of reagents and the execution of the ROMP of this compound.
Materials and Reagents
-
Dicyclopentadiene (this compound): Commercially available endo-DCPD, often stabilized with an inhibitor like 4-tert-butylcatechol, is typically used. For high-purity applications, the monomer should be purified by vacuum distillation to remove inhibitors and any oligomeric impurities.[7]
-
Grubbs Catalyst: First, second, or third-generation Grubbs catalysts are commercially available as crystalline powders. To ensure consistent activity, the catalyst should be stored in an inert atmosphere (e.g., in a glovebox under nitrogen) to prevent decomposition.[7] For improved dissolution, the catalyst can be recrystallized from a suitable solvent like dichloromethane.[1]
-
Solvents: If the polymerization is to be carried out in solution, anhydrous and deoxygenated solvents are recommended to prevent catalyst deactivation. Common solvents include toluene, dichloromethane, and chloroform.
General Polymerization Procedure
-
Monomer Preparation: If necessary, purify the this compound monomer via vacuum distillation. Store the purified monomer under an inert atmosphere and at a low temperature to prevent premature polymerization.
-
Catalyst Preparation: In an inert atmosphere glovebox, weigh the desired amount of Grubbs catalyst into a vial.
-
Reaction Setup:
-
For bulk polymerization, the catalyst can be directly added to the liquid this compound monomer.
-
For solution polymerization, dissolve the catalyst in a small amount of anhydrous solvent before adding it to the monomer solution.
-
-
Initiation and Polymerization:
-
Add the catalyst (or catalyst solution) to the this compound monomer (or monomer solution) with vigorous stirring to ensure homogeneous mixing.
-
The reaction is highly exothermic, and for larger batches, a cooling bath may be necessary to control the temperature.
-
The polymerization is often rapid, with gelation occurring within minutes, depending on the catalyst concentration and temperature.[2]
-
-
Curing: To ensure complete conversion and cross-linking, a post-curing step is often employed. A typical curing profile involves heating the polymerized sample at elevated temperatures (e.g., 1 hour at 60°C followed by 1 hour at 140°C).[2]
-
Characterization: The progress and completion of the polymerization can be monitored using various techniques:
-
Differential Scanning Calorimetry (DSC): To determine the heat of reaction and study the curing kinetics.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the norbornene double bond and the appearance of new double bonds in the polymer backbone.[3]
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties of the cured polymer.[3]
-
Visualizations
The following diagrams illustrate the key processes involved in the ROMP of this compound with Grubbs catalyst.
References
The Fundamental Chemistry of Dicyclopentadiene (DCPD) Metathesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemistry underlying the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene (DCPD). It delves into the reaction mechanisms, catalyst systems, experimental protocols, and the resulting polymer (polydicyclopentadiene or pthis compound) properties, offering valuable insights for professionals in research and development.
Introduction to this compound and its Polymerization
Dicyclopentadiene (this compound) is a readily available and low-cost monomer produced as a byproduct of ethylene (B1197577) and propylene (B89431) production.[1] Its strained norbornene ring makes it highly reactive towards ring-opening metathesis polymerization (ROMP), a process that converts the monomer into a highly cross-linked thermoset polymer known as polydicyclopentadiene (pthis compound).[2][3] The resulting polymer exhibits a unique combination of properties, including high impact resistance, excellent chemical and corrosion resistance, and a high heat deflection temperature, making it a material of interest for various industrial applications.[3]
The polymerization of this compound is a complex, multi-step process. Initially, the highly strained norbornene double bond undergoes ROMP to form linear polymer chains.[1][2] Subsequently, the less reactive cyclopentene (B43876) double bond in the polymer backbone participates in further metathesis reactions, leading to extensive cross-linking and the formation of a robust thermoset material.[2][4] The reaction is primarily driven by the release of ring strain from the norbornene unit, which is approximately 27.2 kcal/mol.[1][2]
Catalyst Systems for this compound Metathesis
A variety of transition metal catalysts, including those based on tungsten, molybdenum, and ruthenium, can initiate the ROMP of this compound.[3] However, ruthenium-based catalysts, particularly Grubbs' catalysts, have become the most widely used due to their high activity, tolerance to various functional groups, and stability in the presence of air and moisture.[4]
Grubbs' Catalysts:
-
First-Generation Grubbs' Catalyst (G1): This catalyst is known for its high activity in initiating the ROMP of this compound.[2]
-
Second-Generation Grubbs' Catalyst (G2): While exhibiting a slower initiation rate compared to G1, the second-generation catalyst demonstrates a faster overall polymerization rate.[5] It is also generally more active and stable.[4]
-
Hoveyda-Grubbs Catalysts: These are modifications of the Grubbs' catalysts with chelating ligands that can influence the catalyst's latency and activity.
The choice of catalyst generation and its concentration significantly impacts the polymerization kinetics and the final properties of the pthis compound.[5][6]
Quantitative Data on this compound Metathesis
The properties of pthis compound can be tailored by carefully controlling the reaction parameters, most notably the monomer-to-catalyst ratio. The following tables summarize the quantitative effects of these parameters on the resulting polymer.
| Monomer to Catalyst Ratio (nthis compound:nCat) | Catalyst Generation | Tensile Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) | Glass Transition Temperature (Tg) (°C) |
| 10000:1 | 2nd | 52.4 | 2100 | 30 | 147.6 |
| 70000:1 | Not Specified | 53.6 | 1830 | - | 174 |
| 100000:1 | Not Specified | - | - | - | - |
| 250000:1 | Not Specified | - | - | - | - |
Table 1: Effect of Monomer to Catalyst Ratio on Mechanical and Thermal Properties of pthis compound. As the ratio of monomer to catalyst increases, there is a general downward trend in tensile strength and bending modulus, while impact strength tends to increase. The glass transition temperature also shows a decreasing trend with a higher monomer to catalyst ratio.[6][7][8]
| Catalyst | This compound/ENB Volume Ratio | Elastic Modulus (E) (GPa) | Ultimate Tensile Strength (MPa) | Failure Strain (%) | Transition Temperatures (°C) |
| Ru-1 | 60:40 | 1.58 ± 0.06 | 47 ± 2 | 5.0 ± 1.0 | 126 ± 1 |
| Ru-2 | 60:40 | 1.45 ± 0.06 | 32 ± 2 | 2.9 ± 0.3 | 50 ± 5 / 119 ± 3 |
| Ru-3 | 60:40 | 1.44 ± 0.04 | 44 ± 2 | 5.8 ± 0.4 | 105 ± 8 |
| Ru-4 | 60:40 | 1.52 ± 0.06 | 48 ± 2 | 5.2 ± 0.7 | 130 ± 1 |
| Ru-5 | 60:40 | 1.50 ± 0.09 | 33 ± 1 | 2.5 ± 0.2 | 59 ± 2 / 105 ± 6 |
| Ru-6 | 60:40 | 1.60 ± 0.05 | 40 ± 1 | 3.5 ± 0.8 | 126 ± 2 |
| Ru-7 | 60:40 | 1.48 ± 0.04 | 36 ± 2 | 3.1 ± 0.5 | 114 ± 2 |
| Ru-8 | 60:40 | 1.30 ± 0.15 | 28 ± 2 | 2.9 ± 0.1 | 47 ± 5 |
| Ru-9 | 60:40 | 0.02 ± 0.01 | 1.1 ± 0.1 | 143 ± 4 | 1 ± 1 / 70 ± 1 |
Table 2: Mechanical Properties of Frontally Derived p(this compound-co-ENB) using various Ruthenium Catalysts. This table showcases how different commercially available ruthenium catalysts influence the mechanical properties of copolymers of this compound and ethylidene norbornene (ENB). The choice of catalyst can lead to significant variations in properties, with some catalysts resulting in materials with two distinct transition temperatures, possibly indicating a blocky morphology.[9]
Experimental Protocols
General Procedure for this compound ROMP
A general laboratory-scale procedure for the synthesis of pthis compound is as follows:
-
Monomer and Catalyst Preparation: Purified this compound monomer (predominantly endo isomer) is used.[10] The desired amount of Grubbs' catalyst is weighed in a glove box to prevent decomposition.[10]
-
Reaction Setup: The this compound monomer is typically dissolved in a suitable solvent like cyclohexane (B81311) to create a solution of a specific weight percentage (e.g., 20 wt%).[11] For some applications, a chain-transfer agent like 1-octene (B94956) can be added to control the molecular weight of the resulting polymer.[11]
-
Initiation: The reaction is initiated by adding the catalyst to the monomer solution. The mixture is stirred vigorously to ensure homogeneity.[10][11] The reaction can be carried out at various temperatures, with gelation times decreasing at higher temperatures.[4] For instance, at a monomer-to-catalyst ratio of 10000:1, gelation occurs in over 25 minutes at 20°C, but within 2 minutes at 60°C.[4]
-
Curing: The polymerization is an exothermic process. To achieve high conversion and complete cross-linking, a post-curing step is often employed. A typical curing schedule might involve holding the polymer at 60°C for 1 hour, followed by 1 hour at 140°C.[4]
-
Quenching and Isolation: The reaction can be quenched by adding an alcohol like 2-propanol.[11] The solid polymer is then collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.[11]
Reaction Injection Molding (RIM) of pthis compound
For industrial-scale production of large and complex pthis compound parts, Reaction Injection Molding (RIM) is the preferred method.[12][13][14]
-
Reactant Preparation: Two liquid components are prepared. One contains the this compound monomer with an activator, and the other contains the this compound monomer with a catalyst.[13]
-
Mixing and Injection: The two components are mixed in a 1:1 ratio and then injected under high pressure into a heated, closed mold.[12][13] The process must be carried out in the absence of oxygen, often under a nitrogen atmosphere.[13]
-
Polymerization and Curing: The polymerization occurs rapidly within the mold, with cycle times typically ranging from 2 to 6 minutes.[13]
-
Demolding: Once cured, the finished part is ejected from the mold.[15]
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful technique to study the curing kinetics of this compound polymerization.[2][4]
-
Sample Preparation: A small sample (typically 5-15 mg) of the this compound and catalyst mixture is hermetically sealed in an aluminum DSC pan.[16][17]
-
DSC Analysis: The sample is placed in the DSC instrument along with an empty reference pan.[18] The sample is then heated at a constant rate (e.g., 10°C/min) over a specified temperature range.[16]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The resulting exotherm is integrated to determine the total heat of reaction, which is then used to calculate the degree of cure at different temperatures and times.[2] This data can be used to determine kinetic parameters such as the activation energy.
1H NMR Spectroscopy for Reaction Monitoring
1H NMR spectroscopy is used to monitor the progress of the polymerization and to characterize the structure of the resulting polymer.[2][19]
-
Sample Preparation: Samples are taken at different stages of the polymerization, quenched, and dissolved in a deuterated solvent (e.g., CDCl3).[2]
-
NMR Analysis: The 1H NMR spectrum is recorded.
-
Data Interpretation: The disappearance of the olefinic proton signals of the norbornene ring in the this compound monomer and the appearance of new signals corresponding to the opened norbornene ring in the polymer confirm the progress of the ROMP reaction.[1][4]
Visualizing the Chemistry of this compound Metathesis
The following diagrams, created using the DOT language, illustrate key aspects of this compound metathesis.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 7. RU2402572C1 - Method of producing polydicyclopentadiene and materials based on said compound - Google Patents [patents.google.com]
- 8. EP2452958A1 - Method for producing polydicyclopentadiene and materials based thereon - Google Patents [patents.google.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 11. polymer.or.kr [polymer.or.kr]
- 12. premolda.com [premolda.com]
- 13. RIM process - Polirim do Brasil [dprca.com.br]
- 14. Molding process and application of Pthis compound resin products produced from this compound - Cattelanpthis compound.com [cattelanpthis compound.com]
- 15. Plastic Design Guidelines for pthis compound - Osborne Industries [osborneindustries.com]
- 16. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 18. pslc.ws [pslc.ws]
- 19. researchgate.net [researchgate.net]
The Cross-Linking Mechanism of Polydicyclopentadiene (pDCPD): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polydicyclopentadiene (pDCPD) is a thermosetting polymer renowned for its high impact strength, excellent corrosion resistance, and thermal stability.[1][2][3] These properties are a direct result of its highly cross-linked molecular structure, the formation of which is a complex process involving ring-opening metathesis polymerization (ROMP). This technical guide provides a comprehensive exploration of the cross-linking mechanism in pthis compound, detailing the underlying chemistry, key experimental protocols for its characterization, and the impact of various factors on the final material properties.
The Chemistry of pthis compound Formation and Cross-Linking
The synthesis of pthis compound is primarily achieved through the ROMP of dicyclopentadiene (this compound), a readily available monomer derived from the C5 fraction of petroleum feedstocks.[4][5] This polymerization is an exothermic reaction driven by the release of ring strain energy from the this compound monomer.[6][7]
Ring-Opening Metathesis Polymerization (ROMP)
The polymerization process is initiated by a transition metal catalyst, most commonly a Grubbs-type ruthenium catalyst, which is known for its high activity and tolerance to various functional groups, oxygen, and water.[6][8][9] The reaction begins with the opening of the highly strained norbornene ring of the this compound monomer, leading to the formation of a linear polymer chain with pendant cyclopentene (B43876) groups.[1][6][10]
Cross-Linking Mechanisms
The transformation of the linear pthis compound into a rigid thermoset occurs through subsequent cross-linking reactions. There are three primary mechanisms by which this cross-linking takes place:
-
ROMP of the Pendant Cyclopentene Ring: The catalyst can also initiate the ring-opening of the less reactive cyclopentene double bond on the polymer backbone, leading to the formation of covalent bonds between linear chains.[7][10] This is a significant contributor to the cross-linked network.
-
Olefinic Addition: At the elevated temperatures generated by the exothermic ROMP reaction, thermal cross-linking can occur through olefin addition reactions between the remaining double bonds in the polymer chains.[7][10]
-
Oxidative Cross-Linking: Over time, particularly when exposed to air, the surface of pthis compound can undergo oxidative cross-linking, which can further alter the material's properties.[7]
The interplay of these mechanisms, influenced by factors such as catalyst type, concentration, and reaction temperature, determines the final cross-link density and, consequently, the macroscopic properties of the pthis compound material.
Quantitative Data on pthis compound Properties
The degree of cross-linking has a profound impact on the thermal and mechanical properties of pthis compound. The following tables summarize key quantitative data from various studies.
Table 1: Thermal Properties of Cross-Linked pthis compound
| Property | Value | References |
| Glass Transition Temperature (Tg) | 140 - 165 °C | [7] |
| Higher Tg (with post-curing) | > 200 °C | [7] |
| Heat Deflection Temperature (HDT) | High | [1] |
Table 2: Mechanical Properties of Cross-Linked pthis compound
| Property | Value | References |
| Young's Modulus | 1.6 - 2.0 GPa | [7] |
| Tensile Stress at Yield | 35 - 70 MPa | [7] |
| Elongation at Break | 5 - 100% | [7] |
| Impact Strength | High | [1][2][3] |
| Ballistic Penetration Resistance | 300-400% better than epoxy resins | [7] |
Table 3: Influence of Catalyst Concentration on Mechanical Properties
| Monomer to Catalyst Ratio (nthis compound:nCat) | Bending Modulus (MPa) | Tensile Strength (MPa) | Impact Strength (kJ/m²) | Glass Transition Temperature (Tg) (°C) | Reference |
| 10000:1 | 2100 | 52.4 | 30 | 147.6 | [11] |
Note: As the ratio of monomer to catalyst increases, tensile and bending properties tend to decrease, while impact strength increases.[11]
Experimental Protocols for Characterizing Cross-Linking
The investigation of the pthis compound cross-linking mechanism relies on several key analytical techniques.
Differential Scanning Calorimetry (DSC)
Objective: To study the cure kinetics, determine the heat of reaction, and identify the glass transition temperature (Tg).
Methodology:
-
A small, precisely weighed sample of the this compound monomer and catalyst mixture is placed in a hermetically sealed DSC pan.
-
The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5, 10, 15, 20 °C/min).[12]
-
The heat flow to or from the sample is measured relative to an empty reference pan.
-
Exothermic peaks in the heat flow curve indicate the polymerization and cross-linking reactions. The area under the peak is proportional to the total heat of reaction.[9][13]
-
The degree of cure can be calculated by comparing the partial heat of reaction at a given time or temperature to the total heat of reaction.[9]
-
A step change in the baseline of the DSC thermogram upon reheating indicates the glass transition temperature (Tg), a key indicator of the extent of cross-linking.[13] Recent studies have identified multiple exothermic transitions, suggesting a multi-step polymerization and cross-linking process.[14]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To monitor the progress of the polymerization and cross-linking reactions by identifying changes in characteristic chemical bonds.
Methodology:
-
An initial FTIR spectrum of the unreacted this compound monomer is recorded.
-
The polymerization is initiated, and spectra are collected at various time intervals or after specific temperature treatments.
-
The disappearance of the absorption bands corresponding to the norbornene and cyclopentene double bonds is monitored to track their consumption during polymerization and cross-linking.[14]
-
The appearance of new bands, such as those for trans-double bonds in the polymer backbone (around 972 cm⁻¹), provides evidence of the ROMP reaction.[14]
-
FTIR can be performed in Attenuated Total Reflectance (ATR) mode for solid samples, allowing for the analysis of the cured polymer.[14]
Dynamic Mechanical Analysis (DMA)
Objective: To determine the viscoelastic properties of the pthis compound, including the storage modulus, loss modulus, and a precise measurement of the glass transition temperature (Tg).
Methodology:
-
A cured pthis compound sample of defined geometry is clamped in the DMA instrument.
-
A small, oscillatory stress or strain is applied to the sample as the temperature is ramped.
-
The instrument measures the resulting strain or stress and the phase lag between them.
-
The storage modulus (G' or E'), representing the elastic response, and the loss modulus (G'' or E''), representing the viscous response, are calculated.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve (loss modulus/storage modulus).[14] A sharp drop in the storage modulus is also indicative of the glass transition. An increase in Tg and storage modulus corresponds to a higher degree of cross-linking.[14][15]
Visualizing the Cross-Linking Process and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The reaction pathway from this compound monomer to a cross-linked pthis compound network.
Caption: Workflow for the experimental characterization of pthis compound cross-linking.
Conclusion
The cross-linking mechanism in pthis compound is a multifaceted process initiated by ring-opening metathesis polymerization, followed by a combination of further metathesis, thermal addition, and oxidative reactions. The resulting highly cross-linked network imparts the exceptional mechanical and thermal properties that make pthis compound a valuable material in demanding applications. A thorough understanding of this mechanism, facilitated by analytical techniques such as DSC, FTIR, and DMA, is crucial for tailoring the properties of pthis compound to specific performance requirements. This guide provides a foundational understanding for researchers and professionals working with this versatile polymer.
References
- 1. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. rim-pthis compound.com [rim-pthis compound.com]
- 3. What is pthis compound? Your Questions Answered - Osborne Industries [osborneindustries.com]
- 4. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 8. polymer.or.kr [polymer.or.kr]
- 9. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 12. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 13. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (DCPD) using Grubbs Catalyst
Introduction
Dicyclopentadiene (DCPD) is a widely utilized monomer for producing highly durable and robust thermosetting polymers, known as polydicyclopentadiene (pthis compound). The polymerization is achieved through Ring-Opening Metathesis Polymerization (ROMP), a process catalyzed efficiently by transition-metal alkylidene complexes.[1] Among these, Grubbs catalysts (ruthenium-based complexes) are particularly favored due to their high activity, tolerance to various functional groups, and stability in the presence of air and moisture.[2][3] This makes them ideal for industrial applications like Reaction Injection Molding (RIM) and Resin Transfer Molding (RTM).[1][2]
The polymerization of this compound is a multi-step process.[4][5] Initially, the more strained norbornene-type double bond in the this compound monomer undergoes ROMP to form linear pthis compound chains.[5][6] Subsequently, the pendant cyclopentene-type double bonds on these chains react, leading to a highly cross-linked, thermoset polymer network.[2][5] This application note provides a detailed protocol for the synthesis of pthis compound using Grubbs catalyst, summarizes key reaction parameters, and illustrates the underlying mechanism and workflow.
Reaction Mechanism
The ROMP of this compound initiated by a Grubbs catalyst proceeds via a metal-carbene intermediate. The catalyst's ruthenium center coordinates with the highly strained norbornene ring of the this compound monomer, leading to a metallacyclobutane intermediate. This intermediate then rearranges to open the ring, propagating the polymer chain and regenerating the ruthenium-alkylidene active site for the next monomer addition. The less reactive cyclopentene (B43876) ring can participate in secondary metathesis reactions, resulting in a cross-linked structure.[2][5]
References
- 1. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.or.kr [polymer.or.kr]
Application Notes and Protocols for the Synthesis of Linear Polydicyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of linear polydicyclopentadiene (PDCPD). The synthesis of linear Pthis compound is a significant area of research due to its potential applications in advanced materials, including drug delivery systems and specialty polymers. Unlike its cross-linked counterpart, linear Pthis compound is soluble and processable, opening avenues for further functionalization and characterization. The primary method for achieving this is through Ring-Opening Metathesis Polymerization (ROMP), which can be accomplished using both metal-mediated and metal-free catalytic systems.
I. Introduction to Linear Polydicyclopentadiene Synthesis
Polydicyclopentadiene is traditionally known as a thermoset material with a highly cross-linked structure, which provides excellent mechanical strength and thermal stability.[1][2][3] This cross-linking arises from the polymerization of both the high-strain norbornene ring and the less reactive cyclopentene (B43876) ring within the dicyclopentadiene (this compound) monomer.[1][4] However, for many advanced applications, a soluble and processable linear form of the polymer is highly desirable.
The synthesis of linear Pthis compound is primarily achieved through Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for polymerizing cyclic olefins.[3][4] The key to obtaining a linear polymer is to selectively polymerize the more reactive norbornene double bond while leaving the cyclopentene double bond intact. This can be achieved through careful selection of catalysts and optimization of reaction conditions. Both metal-based catalysts, particularly Grubbs-type ruthenium catalysts, and metal-free photoredox-mediated systems have been successfully employed for this purpose.[1][5][6][7]
This document outlines protocols for both metal-mediated and metal-free ROMP for the synthesis of linear Pthis compound.
II. Metal-Mediated Synthesis of Linear Pthis compound
The use of well-defined ruthenium-based catalysts, such as Grubbs' third-generation catalyst, allows for the controlled synthesis of linear Pthis compound.[1] By employing very low catalyst loadings, the polymerization can be controlled to favor the formation of linear chains.[1]
Experimental Protocol: Metal-Mediated ROMP
This protocol is based on the synthesis of linear Pthis compound using a third-generation Grubbs-type catalyst.
Materials:
-
Dicyclopentadiene (this compound, endo isomer)
-
Third-generation Grubbs catalyst
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol
-
Nitrogen gas (N₂)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Purify commercial endo-DCPD by sublimation or distillation before use to remove any inhibitors or oligomers.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add the desired amount of purified this compound to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to achieve the desired monomer concentration (e.g., 0.88 M).
-
Catalyst Addition: In a separate vial, dissolve the third-generation Grubbs catalyst in a small amount of anhydrous dichloromethane.
-
Initiation: Inject the catalyst solution into the monomer solution with vigorous stirring to initiate the polymerization. The monomer-to-catalyst ratio ([M]/[C]) should be carefully controlled (e.g., 1000:1 to 5000:1) to favor linear polymer formation.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 22 °C or lower) for a specific duration (e.g., 60 minutes).
-
Termination: Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether or triphenylphosphine.[1]
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Quantitative Data Summary:
| Entry | [M]₀ (M) | [M]₀/[C]₀ | Temperature (°C) | Time (min) | Conversion (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | 1.73 | 1000 | 22 | 60 | 24 | 5.61 | 1.2 |
| 2 | 0.88 | 1000 | -29 | 60 | 47 | 15.8 | 1.1 |
Table 1: Representative data for metal-mediated synthesis of linear Pthis compound. Data adapted from literature.[6]
III. Metal-Free Synthesis of Linear Pthis compound
An alternative and increasingly popular method for synthesizing linear Pthis compound is through photoredox-mediated metal-free ROMP.[5][6][8] This approach avoids residual metal contamination in the final polymer, which can be advantageous for certain applications.[7]
Experimental Protocol: Metal-Free Photoredox-Mediated ROMP
This protocol describes a general procedure for the metal-free synthesis of linear Pthis compound using a photoredox catalyst.
Materials:
-
endo-Dicyclopentadiene (this compound)
-
Organic photoredox catalyst (e.g., a pyrylium (B1242799) salt)
-
Initiator (e.g., a suitable organic initiator)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
Light source (e.g., blue LED lamp)
-
Nitrogen gas (N₂)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Reagent Preparation: Purify endo-DCPD as described previously. Ensure all reagents are handled under an inert atmosphere.
-
Reaction Setup: In a glovebox, combine the photoredox catalyst, initiator, and purified this compound in a reaction vessel.
-
Solvent Addition: Add anhydrous dichloromethane to achieve the desired monomer concentration (e.g., 0.88 M).
-
Initiation: Place the reaction vessel under a light source (e.g., blue LED) and begin irradiation while stirring. The reaction temperature should be controlled, for example, by using a cooling bath.
-
Polymerization: Continue the irradiation and stirring for the desired reaction time (e.g., 60 minutes). Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to determine monomer conversion).
-
Termination: Stop the reaction by turning off the light source and exposing the reaction mixture to air.
-
Purification: Precipitate the polymer in cold methanol, filter, and wash thoroughly with methanol.
-
Isolation: Dry the isolated linear Pthis compound under vacuum.
Quantitative Data Summary:
| Entry | [M]₀ (M) | [M]₀/[I]₀ | Temperature (°C) | Time (min) | Conversion (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | 1.73 | 25 | 22 | 60 | 24 | 5.61 | 1.35 |
| 2 | 0.88 | 25 | -29 | 60 | 47 | 15.8 | 1.14 |
| 3 | 0.88 | 50 | -29 | 60 | 45 | 16.1 | 1.11 |
Table 2: Representative data for metal-free synthesis of linear Pthis compound. Data adapted from literature.[6]
IV. Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of linear polydicyclopentadiene via Ring-Opening Metathesis Polymerization.
Caption: Experimental workflow for the synthesis of linear polydicyclopentadiene.
V. Characterization of Linear Pthis compound
The synthesized linear Pthis compound should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ = Mₙ/Mₙ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the monomer conversion. The absence of signals corresponding to the cross-linked polymer is a key indicator of successful linear polymer synthesis.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the linear polymer.
VI. Conclusion
The synthesis of linear polydicyclopentadiene is achievable through both metal-mediated and metal-free Ring-Opening Metathesis Polymerization. Careful control over reaction parameters such as catalyst/initiator loading, monomer concentration, and temperature is crucial to prevent cross-linking and to obtain a soluble, processable polymer. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize and characterize linear Pthis compound for a variety of advanced applications.
References
- 1. Synthesis and thermal properties of linear poly-dicyclopentadiene and linear polybrominated polydicyclopentadiene [morressier.com]
- 2. A highly efficient metal-free protocol for the synthesis of linear polydicyclopentadiene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]
- 4. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 5. A highly efficient metal-free protocol for the synthesis of linear polydicyclopentadiene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Metal-Free Preparation of Linear and Cross-Linked Polydicyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly efficient metal-free protocol for the synthesis of linear polydicyclopentadiene. – Boydston Research Group – UW–Madison [boydston.chem.wisc.edu]
Application Notes and Protocols: Frontal Ring-Opening Metathesis Polymerization (FROMP) of Dicyclopentadiene (DCPD)
Note to the Reader: This document is intended for researchers and scientists in materials science, polymer chemistry, and engineering. The frontal polymerization of dicyclopentadiene (DCPD) is a method for manufacturing robust, thermosetting polymers for structural, composite, and advanced manufacturing applications. While the resulting polymer, polydicyclopentadiene (pthis compound), could potentially be used in the fabrication of medical devices, this technology does not have direct applications in the field of drug development.
Introduction
Frontal Ring-Opening Metathesis Polymerization (FROMP) is a highly efficient and rapid method for curing thermoset polymers.[1] This technique harnesses the exothermic energy of the polymerization reaction to drive a self-sustaining reaction wave, or "front," through a liquid monomer resin.[2][3] This process significantly reduces the energy and time required for curing compared to conventional methods like oven or autoclave curing.[4][5][6]
The polymerization of dicyclopentadiene (this compound), an inexpensive byproduct of the petroleum industry, via FROMP yields polydicyclopentadiene (pthis compound), a highly cross-linked thermoset polymer.[4][7] pthis compound is known for its exceptional material properties, including high impact resistance, excellent chemical and corrosion resistance, a high heat deflection temperature, and low shrinkage during polymerization.[4][7] The reaction is typically initiated by a localized thermal or light stimulus and catalyzed by a ruthenium-based complex, such as a second-generation Grubbs' catalyst.[8][9] The ability to control the reaction speed and extend the resin's working time (pot life) through the use of inhibitors makes FROMP a versatile and powerful tool for modern manufacturing.[8][10]
Key Applications
The robust properties of pthis compound and the efficiency of the FROMP process make it suitable for a wide range of applications:
-
Fiber-Reinforced Composites: FROMP is used for the rapid, out-of-autoclave fabrication of high-performance carbon fiber-reinforced composites for the aerospace, automotive, and energy sectors.[1][11][12]
-
Large Structural Components: The energy efficiency of FROMP makes it ideal for manufacturing large parts, such as panels for agricultural equipment or components for wind turbine blades.[2][3]
-
Additive Manufacturing (3D Printing): The rapid, localized curing is amenable to Direct Ink Write (DIW) 3D printing, enabling the free-form fabrication of thermoset objects.[4][13]
-
Self-Healing Materials: Microcapsules containing this compound monomer can be embedded in a polymer matrix with a dispersed catalyst. When a crack forms, it ruptures the capsules, releasing the monomer to polymerize and "heal" the damage.[7]
-
Structural Electronics: The process can be used to create thermoset substrates for electronic components, offering better thermal stability and chemical resistance than traditional thermoplastics.[4]
Polymerization Mechanism
The underlying reaction is a Ring-Opening Metathesis Polymerization (ROMP). The process is initiated by a metal alkylidene catalyst (typically a Grubbs' catalyst). The catalyst's metal center coordinates with the highly strained double bond in the norbornene ring of the this compound monomer. This leads to the formation of a metallacyclobutane intermediate, which then cleaves to open the ring and regenerate a metal alkylidene at the end of the growing polymer chain. This new alkylidene can then react with another monomer, propagating the polymerization.[14]
Figure 1. Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP) of this compound.
General Experimental Workflow
The FROMP process follows a logical sequence of steps from resin preparation to final part characterization. The workflow is designed for efficiency, with the polymerization front doing the majority of the curing work after a single initiation event.
Figure 2. General experimental workflow for FROMP of this compound.
Detailed Experimental Protocols
Protocol 1: Resin Formulation
This protocol describes the preparation of a this compound resin with an extended pot life, suitable for laboratory-scale FROMP experiments.
-
Materials:
-
Dicyclopentadiene (this compound), endo-isomer, >94% purity[4]
-
Grubbs' Second Generation Catalyst (G2)[9]
-
Tributyl phosphite (B83602) (TBP) or other suitable alkyl phosphite inhibitor[9][10]
-
5-ethylidene-2-norbornene (ENB) (optional, as a co-solvent)[4]
-
Nitrogen-purged glovebox or Schlenk line
-
Glass vials, magnetic stirrer, and stir bars
-
-
Procedure:
-
Catalyst Stock Solution: Inside a glovebox, prepare a stock solution of G2 in a minimal amount of an inert solvent like phenylcyclohexane (B48628) or directly in ENB if used. A typical concentration might be 10 mg/mL.
-
Monomer Preparation: Place the desired amount of this compound monomer (e.g., 50 g) into a glass vial with a magnetic stir bar. If using ENB, a common ratio is 95:5 (wt:wt) this compound:ENB.[4]
-
Inhibitor Addition: Add the alkyl phosphite inhibitor to the monomer. The amount determines the pot life; a molar ratio of TBP to G2 between 0.5:1 and 10:1 can be explored.[10] For a G2 loading of 100 ppm, this corresponds to a small volume of TBP. Stir the mixture for 10 minutes to ensure homogeneity.
-
Catalyst Addition: While stirring, add the required volume of the G2 stock solution to achieve the desired catalyst loading (e.g., a monomer-to-catalyst molar ratio of 10,000:1, which is approx. 100 ppm).
-
Mixing: Continue stirring for 15-20 minutes until the catalyst is fully dissolved and the solution is homogeneous. The resin is now ready for use. It should be stored in a sealed container at room temperature. The pot life can range from 1 to over 30 hours depending on the inhibitor concentration.[10]
-
Protocol 2: FROMP Initiation and Monitoring
-
Equipment:
-
Glass test tubes (e.g., 13 mm x 100 mm) or a suitable mold[5]
-
Soldering iron (30-60 W) or other localized heat source
-
Digital camera or smartphone for video recording
-
Ruler or fiduciary markers for velocity measurement
-
Fine-gauge K-type thermocouple and data logger (optional, for temperature measurement)
-
-
Procedure:
-
Setup: Pour the prepared resin into a glass test tube to a specific height (e.g., 80 mm). Place a ruler alongside the test tube.
-
Initiation: Briefly touch the tip of a hot soldering iron to the surface of the resin for 5-10 seconds until a color change is observed, indicating the start of polymerization.[15]
-
Recording: Start recording a video of the test tube to capture the propagation of the polymerization front, which is typically visible as a distinct boundary moving down the tube.[4]
-
Data Collection:
-
Front Velocity: Analyze the video to measure the position of the front over time. The frontal velocity (vf) is the slope of the position-versus-time plot.[8]
-
Maximum Temperature (Tmax): If using a thermocouple embedded in the resin, record the temperature profile as the front passes. The peak temperature is Tmax.[5]
-
-
Protocol 3: Material Characterization
After the front has passed and the sample has cooled, the resulting pthis compound can be characterized.
-
Dynamic Mechanical Analysis (DMA):
-
Cut a rectangular sample from the cured polymer (e.g., 20 mm x 5 mm x 2 mm).
-
Using a DMA instrument, perform a temperature sweep (e.g., from 30 °C to 250 °C at 3 °C/min) in a single or dual cantilever bending mode.
-
The glass transition temperature (Tg) is determined from the peak of the tan(δ) curve. The storage modulus (E') provides information about the material's stiffness.[1][4]
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small sample (5-10 mg) in an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere (e.g., from 25 °C to 250 °C at 10 °C/min).
-
The Tg can be observed as a step change in the heat flow curve. Any broad exothermic peak indicates residual, unreacted monomer, signifying incomplete cure.[14][16]
-
Representative Data
The formulation of the resin has a significant impact on both the polymerization process and the final material properties.
Table 1: Influence of Formulation on FROMP Process Parameters
This table summarizes typical data showing how catalyst and inhibitor concentrations can affect the frontal polymerization characteristics.
| Catalyst (G2) Loading (mol ratio to this compound) | Inhibitor (Type) | Inhibitor Loading (equiv. to G2) | Front Velocity (cm/min) | Max. Temperature (Tmax, °C) | Pot Life (hours) |
| 1:10,000 | TBP | 0.5 | ~7.0[10] | 180 - 205[8] | ~2[10] |
| 1:10,000 | TBP | 1.0 | ~5.5 | ~190 | ~5[10] |
| 1:10,000 | TBP | 4.0 | ~2.0 | ~175 | >24[10] |
| 1:16,000 | DMAP | 4.0 | ~2.2[7] | ~170 | ~0.5[7] |
| 1:6,000 (G1) | PPh3 | 2.7 | ~10.0[8] | ~200 | <0.3[8] |
Data are compiled and representative of values found in the literature.[7][8][10] TBP = Tributyl phosphite, DMAP = Dimethylaminopyridine, PPh3 = Triphenylphosphine.
Table 2: Typical Thermomechanical Properties of FROMP-derived pthis compound
The properties of the final pthis compound polymer are comparable to those produced by conventional, energy-intensive methods.
| Property | Typical Value Range | Characterization Method |
| Glass Transition Temp. (Tg) | 130 - 165 °C[1][16] | DMA (tan δ peak), DSC |
| Storage Modulus (E') @ 30°C | 1.8 - 2.5 GPa | DMA |
| Young's Modulus (E) | ~2.0 GPa[16] | Tensile Testing |
| Heat of Polymerization (ΔHp) | ~350 J/g[16] | DSC |
Values depend on the specific monomer formulation, catalyst loading, and degree of cure.[1][16]
References
- 1. Improved properties, performance and recyclability of thermoset polymers and composites processed by frontal ring-opening metathesis polymerization (FROMP) | IDEALS [ideals.illinois.edu]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontal polymerization of thermosets to enable vacuum-formed structural electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Materials scientists use frontal polymerization to mimic biology and reimagine manufacturing | Beckman Institute [beckman.illinois.edu]
- 7. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Frontal Polymerization for the Rapid Obtainment of Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. open.metu.edu.tr [open.metu.edu.tr]
- 15. par.nsf.gov [par.nsf.gov]
- 16. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Reaction Injection Molding (RIM) of Dicyclopentadiene (DCPD) Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction injection molding (RIM) of dicyclopentadiene (DCPD) resins to produce polydicyclopentadiene (pthis compound), a robust thermoset polymer. This document covers the underlying chemistry, processing parameters, material properties, and experimental procedures relevant to research and development applications.
Introduction to this compound and Reaction Injection Molding
Dicyclopentadiene (this compound) is a low-viscosity monomer that undergoes ring-opening metathesis polymerization (ROMP) to form highly cross-linked and tough polydicyclopentadiene (pthis compound).[1] This polymerization is an exothermic reaction initiated by transition metal catalysts, such as those based on molybdenum, tungsten, or ruthenium.[2][3] The RIM process is ideally suited for this compound, as it involves the high-pressure impingement mixing of two reactive liquid components that are then injected into a closed mold at low pressure, where polymerization occurs rapidly.[4][5]
The resulting pthis compound polymer exhibits a unique combination of properties, including exceptional impact resistance even at low temperatures, high chemical and corrosion resistance, and excellent dimensional stability.[4][6] These characteristics make it a suitable material for a wide range of applications, including automotive body panels, agricultural and construction equipment, and protective housings for industrial and medical devices.[7][8]
Data Presentation: Material Properties of pthis compound
The mechanical and thermal properties of pthis compound can be influenced by the specific resin formulation, catalyst system, and processing conditions. The following tables summarize typical quantitative data for pthis compound.
Table 1: Typical Mechanical and Physical Properties of pthis compound
| Property | Value | Units |
| Density | 1.03 | g/cm³ |
| Tensile Strength | 35 - 73 | MPa |
| Tensile Modulus | 1770 - 3100 | MPa |
| Flexural Modulus | 1850 - 2100 | MPa |
| Izod Impact Strength (notched, at 25°C) | 30 | kJ/m² |
| Heat Deflection Temperature (HDT) | 120 | °C |
| Glass Transition Temperature (Tg) | 147.6 | °C |
Note: The values presented are typical ranges and may vary depending on the specific grade of resin and processing conditions.
Table 2: Effect of Monomer-to-Catalyst Ratio on Mechanical Properties of pthis compound (Using 2nd Generation Grubbs' Catalyst)
| Monomer to Catalyst Molar Ratio (nthis compound:nCat) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Bending Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) |
| 5000:1 | 55.2 | 2110 | 75.3 | 2180 | 25.4 |
| 10000:1 | 52.4 | 2020 | 71.8 | 2100 | 30.0 |
| 15000:1 | 48.9 | 1980 | 68.5 | 2010 | 32.1 |
| 20000:1 | 46.1 | 1850 | 65.4 | 1960 | 33.5 |
| 30000:1 | 42.3 | 1790 | 61.2 | 1880 | 35.2 |
| 50000:1 | 38.6 | 1710 | 58.9 | 1810 | 36.8 |
Data adapted from a study on the effect of catalyst ratios on pthis compound properties.[9]
Signaling Pathways and Experimental Workflows
Chemical Pathway: Ring-Opening Metathesis Polymerization (ROMP) of this compound
The polymerization of this compound is a chain-growth reaction initiated by a metal carbene catalyst. The reaction proceeds through the cleavage and reformation of carbon-carbon double bonds, driven by the release of ring strain in the norbornene moiety of the this compound monomer. The cyclopentene (B43876) ring can also participate in the polymerization, leading to a highly cross-linked polymer network.
Caption: ROMP of this compound to form cross-linked pthis compound.
Experimental Workflow: Reaction Injection Molding (RIM) Process
The RIM process for this compound involves several key stages, from material preparation to the final cured part. The workflow ensures the two reactive components are stored separately and only mixed immediately before injection into the mold.
Caption: Experimental workflow for the this compound RIM process.
Experimental Protocols
Resin Formulation and Handling
The this compound RIM process utilizes a two-component system, typically designated as Component A and Component B, which are mixed in a 1:1 volume ratio.[10]
-
Component A (Activator Stream): Consists of this compound monomer, an activator (co-catalyst), and potentially other additives such as fillers, pigments, or flame retardants.
-
Component B (Catalyst Stream): Consists of this compound monomer and a catalyst. Common catalysts are based on tungsten, molybdenum, or ruthenium.[2] Ruthenium-based catalysts are generally less sensitive to air and moisture.[11]
-
Additives: Modifiers can be incorporated to alter properties such as flexibility, rigidity, and flame retardance.[5]
-
Handling and Storage: Both components are sensitive to oxygen and moisture. Therefore, they must be stored and handled under a nitrogen blanket to prevent premature reaction and degradation of the catalyst.[10]
Mold Preparation
Proper mold preparation is crucial for achieving a good surface finish and ensuring easy part release.
-
Mold Material: Molds are typically made from aluminum, which is cost-effective for the low pressures used in this compound RIM.[7] Steel molds can also be used.[10]
-
Mold Cleaning: The mold surfaces should be thoroughly cleaned to remove any contaminants.
-
Mold Release Agent: While some sources state that pthis compound can be molded without release agents, the use of a suitable mold release agent is recommended, especially for complex geometries.[10][12] Both sacrificial and semi-permanent release agents can be used.[8][13] The choice of release agent should be compatible with any post-molding processes, such as painting or bonding.[12]
-
Mold Temperature: The mold is typically heated to a specific temperature to facilitate the polymerization reaction. A typical mold temperature is in the range of 60-80°C.
Reaction Injection Molding (RIM) Process
-
Machine Setup: Use a high-pressure RIM machine equipped with separate temperature-controlled day tanks for Component A and Component B. Ensure the system is purged with nitrogen.[10]
-
Parameter Setting:
-
Component Temperatures: Maintain the temperature of both components according to the supplier's recommendations, typically around 20-30°C.
-
Mixing Ratio: Set the metering pumps to deliver a precise 1:1 volumetric ratio of Component A and Component B.
-
Injection Pressure: While the mold filling is low pressure (15-30 psi), the impingement mixing occurs at high pressure.[10][14]
-
Injection Rate: Adjust the injection rate to ensure the mold is filled before the onset of gelation. The low viscosity of this compound resin allows for rapid filling of large and complex molds.[10]
-
-
Injection and Curing:
-
The two components are impingement mixed at high pressure in the mix head and then injected into the heated, closed mold.
-
The exothermic polymerization reaction occurs rapidly within the mold. The in-mold cure time is typically short, ranging from 60 seconds to a few minutes.[15]
-
The total cycle time, from mold closure to part demolding, is generally between 4 to 6 minutes.[15]
-
Post-Curing Protocol
While many pthis compound parts can be used without post-curing, a post-curing step can enhance the material's mechanical and thermal properties by ensuring complete polymerization.
-
Demolding: Carefully remove the part from the mold once it has sufficient green strength.
-
Post-Curing Oven: Place the demolded part in a calibrated oven with good air circulation.
-
Curing Schedule: A typical post-curing schedule involves heating the part to a specific temperature and holding it for a defined period. For example, a post-cure at 120°C for 1 hour can be effective. For enhanced properties, a multi-stage cure, such as holding at 60°C until gelation, followed by a 4-hour ramp to 121°C, and a final 2-hour hold at 177°C, can be employed.
Troubleshooting Common Issues in this compound RIM
Table 3: Troubleshooting Guide for this compound RIM
| Defect | Potential Causes | Recommended Solutions |
| Short Shot (Incomplete Fill) | - Insufficient material injected.- Premature gelation.- Blocked gates or vents.- Low injection rate. | - Increase shot size.- Lower mold temperature slightly to increase gel time.- Check and clean mold gates and vents.- Increase injection speed.[16] |
| Voids or Bubbles | - Air entrapment during injection.- Moisture contamination in the resin. | - Optimize gate location and venting.- Ensure a proper nitrogen blanket on the resin tanks.- Verify that the raw materials are dry. |
| Warping or Distortion | - Uneven cooling.- Non-uniform part thickness.- Premature demolding. | - Optimize mold cooling channels for uniform temperature.- Adjust part design for more uniform wall thickness.- Increase in-mold cure time.[16] |
| Flash (Excess Material at Parting Line) | - Worn or improperly sealed mold.- Excessive injection pressure or shot size. | - Inspect and maintain the mold parting line.- Optimize injection parameters.[16] |
| Poor Surface Finish | - Improper mold surface preparation.- Inadequate venting.- Incorrect mold temperature. | - Ensure the mold is clean and properly treated with a release agent.- Improve mold venting to allow trapped air to escape.- Optimize mold temperature. |
| Brittleness | - Incomplete cure or post-cure. | - Increase in-mold cure time.- Implement or optimize the post-curing cycle (increase time and/or temperature). |
References
- 1. How to Troubleshoot 9 Common Defects in Injection Molded Parts | RJG, Inc. [rjginc.com]
- 2. rim-pthis compound.com [rim-pthis compound.com]
- 3. RIM Molding | Reaction Injection Molding Process & Uses [iqsdirectory.com]
- 4. coremt.com [coremt.com]
- 5. coremt.com [coremt.com]
- 6. youtube.com [youtube.com]
- 7. P-DCPD – RIM Technology - HAPPICH, a Pelzer Family Company, (GHE) [happich.de]
- 8. Types of Mold Release Agents: A Complete Guide to Choosing the Right Solution [stonermolding.com]
- 9. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 10. RIM process - Polirim do Brasil [dprca.com.br]
- 11. rim-pthis compound.com [rim-pthis compound.com]
- 12. Plastic Mold Release Agent | ReleaSys™ 7300 [miller-stephenson.com]
- 13. chemtrend.com [chemtrend.com]
- 14. romeorim.com [romeorim.com]
- 15. romeorim.com [romeorim.com]
- 16. intouch-quality.com [intouch-quality.com]
Surface-Initiated ROMP of Dicyclopentadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the surface-initiated ring-opening metathesis polymerization (SI-ROMP) of dicyclopentadiene (DCPD). SI-ROMP is a powerful technique for creating robust, cross-linked polymer thin films with excellent barrier properties and mechanical stability. These polydicyclopentadiene (pthis compound) films have potential applications in various fields, including microelectronics, protective coatings, and biomedical devices. For drug development professionals, pthis compound surfaces can be envisioned as biocompatible, durable coatings for implants or as platforms for controlled drug release, leveraging their chemical resistance and the potential for further surface functionalization. This document outlines protocols for both solution-phase and vapor-phase SI-ROMP of this compound on silicon substrates, presents key quantitative data, and illustrates the experimental workflow and chemical mechanisms.
Introduction
Ring-opening metathesis polymerization (ROMP) is a versatile polymerization method for cyclic olefins, driven by the release of ring strain.[1] When initiated from a surface-functionalized with a suitable catalyst, SI-ROMP allows for the growth of polymer chains directly from the substrate, resulting in a covalently attached, dense polymer brush. Dicyclopentadiene (this compound) is an attractive monomer for this process as it forms a highly cross-linked and mechanically robust polymer (pthis compound) with excellent thermal and chemical stability.[1]
The resulting pthis compound films are known for their high Young's modulus and effective barrier properties against the diffusion of aqueous ions.[2][3] These characteristics make them suitable for a range of applications, from protective layers in harsh environments to potential use in biomedical applications where durability and biocompatibility are paramount. For instance, medical implants could be coated with pthis compound to enhance their longevity and reduce interaction with biological fluids. Furthermore, the residual double bonds in the pthis compound network offer opportunities for post-polymerization modification, enabling the attachment of bioactive molecules or drug-eluting moieties.[1]
This document provides two detailed protocols for the synthesis of pthis compound films via SI-ROMP: a solution-phase method and a rapid vapor-phase deposition method.
Key Applications in Research and Drug Development
-
Biocompatible Coatings: pthis compound films can serve as robust, biocompatible coatings for medical devices and implants, potentially reducing inflammatory responses and improving device longevity.
-
Controlled Release Platforms: The cross-linked pthis compound matrix can be engineered to encapsulate and control the release of therapeutic agents. The surface can also be functionalized for targeted drug delivery.
-
Biosensor Fabrication: The robust nature of pthis compound films makes them a suitable platform for the immobilization of biorecognition elements in biosensors.
-
Microfluidic Devices: The chemical resistance of pthis compound is advantageous for the fabrication of microfluidic channels and devices for drug screening and diagnostics.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the SI-ROMP of this compound.
Table 1: Polymer Film Thickness as a Function of Polymerization Time (Vapor Phase)
| Polymerization Time (minutes) | pthis compound Film Thickness (nm) |
| < 1 | ~ 400 |
| Controlled with decane (B31447) additive | Tens to hundreds of nanometers |
Data synthesized from multiple sources indicating rapid polymerization.[1][2][3]
Table 2: Mechanical and Barrier Properties of SI-ROMP pthis compound Films
| Property | Value |
| Reduced Young's Modulus (Er) | 15 GPa |
| Barrier to Aqueous Ions | > 1 x 106 Ω·cm² |
These properties highlight the stiffness and excellent barrier capabilities of the pthis compound films.[2][3][4]
Table 3: Comparison of Solution-Phase vs. Vapor-Phase SI-ROMP of this compound
| Feature | Solution-Phase SI-ROMP | Vapor-Phase SI-ROMP |
| Kinetics | Slower, allows for more controlled growth | Extremely rapid, ~400 nm in < 1 min[3] |
| Film Thickness Control | Achieved by controlling monomer concentration and reaction time | Achieved by using inert additives like decane to control monomer vapor concentration[3] |
| Conformality | Good for simple geometries | Excellent for complex geometries |
| Experimental Setup | Simpler, standard laboratory glassware | Requires a vacuum chamber or specialized deposition setup |
Experimental Protocols
Protocol 1: Solution-Phase Surface-Initiated ROMP of this compound
This protocol describes the growth of pthis compound films from a solution of the monomer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - Caution: Extremely corrosive and explosive when mixed with organic materials.
-
(3-aminopropyl)triethoxysilane (APTES)
-
Grubbs' second-generation catalyst (G2)
-
Dicyclopentadiene (this compound), endo/exo mixture
-
Anhydrous toluene (B28343)
-
Dichloromethane (DCM)
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in piranha solution for 30 minutes to clean and generate surface hydroxyl groups.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Surface Functionalization with APTES:
-
Prepare a 1% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, hydroxylated silicon wafers in the APTES solution for 2 hours at room temperature.
-
Rinse the wafers with toluene, followed by ethanol, and finally deionized water.
-
Dry the wafers under a stream of nitrogen.
-
-
Catalyst Immobilization:
-
Prepare a 1 mg/mL solution of Grubbs' second-generation catalyst in anhydrous DCM.
-
Immerse the APTES-functionalized wafers in the catalyst solution for 12 hours in an inert atmosphere (e.g., a glovebox).
-
Rinse the wafers thoroughly with anhydrous DCM to remove any physisorbed catalyst.
-
-
Polymerization:
-
Prepare a 10% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the catalyst-functionalized wafers in the this compound solution.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours) at room temperature.
-
Remove the wafers from the monomer solution and rinse extensively with toluene and DCM to remove any unreacted monomer and soluble polymer.
-
Dry the pthis compound-coated wafers under a stream of nitrogen.
-
-
Characterization:
-
The thickness of the pthis compound film can be measured using ellipsometry or atomic force microscopy (AFM).
-
Surface morphology can be characterized by AFM and scanning electron microscopy (SEM).
-
The chemical composition can be confirmed using X-ray photoelectron spectroscopy (XPS).
-
Protocol 2: Vapor-Phase Surface-Initiated ROMP of this compound
This protocol describes a rapid method for growing pthis compound films from this compound vapor.[2][3]
Materials:
-
Silicon wafers functionalized with Grubbs' catalyst (prepare as in Protocol 1, steps 1-3).
-
Dicyclopentadiene (this compound), endo/exo mixture.
-
Decane (optional, as an inert additive to control vapor pressure).
-
Vacuum chamber or Schlenk line setup.
Procedure:
-
Prepare Catalyst-Functionalized Substrate:
-
Follow steps 1-3 from Protocol 1 to prepare silicon wafers with immobilized Grubbs' catalyst.
-
-
Vapor-Phase Polymerization Setup:
-
Place the catalyst-functionalized wafer(s) in a vacuum chamber.
-
Place a small, open container of this compound inside the chamber, away from the substrate. For controlled growth, a mixture of this compound and decane can be used.[3]
-
-
Polymerization:
-
Evacuate the chamber to a base pressure of ~10⁻³ mbar.
-
The this compound will vaporize and fill the chamber.
-
Polymerization will initiate on the substrate surface upon contact with the this compound vapor.
-
The reaction is very rapid, with significant film growth occurring in under a minute.[1][3] The polymerization time can be varied to control film thickness.
-
After the desired polymerization time, vent the chamber with an inert gas (e.g., nitrogen or argon).
-
-
Post-Polymerization Cleaning:
-
Remove the pthis compound-coated wafer from the chamber.
-
Rinse the wafer with toluene and DCM to remove any adsorbed monomer or oligomers.
-
Dry under a stream of nitrogen.
-
-
Characterization:
-
Characterize the film properties as described in Protocol 1, step 5.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for SI-ROMP of this compound.
Chemical Mechanism of SI-ROMP
Caption: Mechanism of surface-initiated ROMP of this compound.
References
- 1. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Surface-Initiated Ring-Opening Metathesis Polymerization of Dicyclopentadiene from the Vapor Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Preparing Self-Healing Materials with Dicyclopentadiene (DCPD) Microcapsules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols and application notes for the preparation of self-healing materials utilizing dicyclopentadiene (DCPD) encapsulated in microcapsules. The self-healing mechanism is based on the ring-opening metathesis polymerization (ROMP) of this compound, which is triggered when microcapsules rupture upon material damage, releasing the healing agent to react with a dispersed catalyst.[1][2] This technology has significant potential in extending the lifespan and improving the reliability of polymeric materials in various applications.[3][4]
The most common approach involves encapsulating liquid this compound in a poly(urea-formaldehyde) (PUF) or poly(melamine-formaldehyde) (PMF) shell through an in situ polymerization process in an oil-in-water emulsion.[3][5][6] These microcapsules are then dispersed, along with a catalyst such as Grubbs' catalyst, into a matrix material, typically an epoxy resin.[1][7] When a crack propagates through the matrix, it ruptures the embedded microcapsules, releasing this compound into the crack plane via capillary action.[8] The monomer then comes into contact with the catalyst, initiating polymerization and bonding the crack faces, thus restoring the material's integrity.[1][7]
Data Presentation
Table 1: Typical Properties of this compound Microcapsules Synthesized by In Situ Polymerization
| Property | Value | Synthesis Method | Reference |
| Microcapsule Diameter | 10 - 1000 µm | In situ polymerization (Urea-Formaldehyde) | [3][4][9] |
| 800 - 1700 µm (at 300 rpm) | In situ polymerization (Urea-Formaldehyde) | [10] | |
| < 300 µm (at 900 rpm) | In situ polymerization (Urea-Formaldehyde) | [10] | |
| As small as 220 nm | In situ polymerization with sonication | [8][11] | |
| Shell Wall Thickness | 160 - 220 nm | In situ polymerization (Urea-Formaldehyde) | [3][4][9][12][13] |
| ~77 nm (average) | In situ polymerization with sonication | [8][11] | |
| This compound Fill Content | 83 - 92 wt% | In situ polymerization (Urea-Formaldehyde) | [3][9][12] |
| Yield | 80 - 90% | In situ polymerization (Urea-Formaldehyde) | [3][9] |
Table 2: Parameters Influencing Microcapsule Characteristics
| Parameter | Effect | Notes | Reference |
| Agitation Rate | Inverse relationship with mean diameter (higher speed = smaller capsules) | A linear relationship exists between log(mean diameter) and log(agitation rate). | [3][4][9][10] |
| pH of Emulsion | Influences surface morphology of the microcapsules. | --- | [3][12] |
| Surfactant/Stabilizer | Affects emulsion stability and droplet size, enabling smaller capsules. | Ethylene maleic anhydride (B1165640) (EMA) copolymer is commonly used. | [14][15] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Filled Urea-Formaldehyde (UF) Microcapsules
This protocol is based on the in situ polymerization of urea (B33335) and formaldehyde (B43269) in an oil-in-water emulsion.[3][14][16]
Materials:
-
Urea
-
Ammonium (B1175870) chloride
-
Formaldehyde solution (37 wt% in water)
-
Deionized water
-
Ethylene maleic anhydride (EMA) copolymer
-
Dicyclopentadiene (this compound)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
Equipment:
-
High-shear mechanical stirrer with agitation speed control
-
Heating mantle or water bath with temperature control
-
Beakers
-
pH meter
-
Vacuum filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation of Aqueous Phase: In a beaker, dissolve urea, ammonium chloride, and resorcinol in deionized water. Add the EMA copolymer solution and stir until a clear solution is obtained.
-
Formation of Emulsion: Place the beaker under the mechanical stirrer and begin agitation. The agitation rate will determine the final microcapsule size (e.g., 200-2000 rpm).[3][9] Slowly add the this compound (core material) to the aqueous solution to form an oil-in-water emulsion. Allow the emulsion to stabilize for approximately 10 minutes. A few drops of 1-octanol can be added to reduce foaming.[6]
-
Initiation of Polymerization: Adjust the pH of the emulsion to approximately 3.5 using hydrochloric acid. This acidic condition catalyzes the polymerization of urea and formaldehyde.[3]
-
Shell Formation: Add the formaldehyde solution to the emulsion. Cover the beaker and begin heating the mixture to the target temperature (typically 55-70 °C) while maintaining continuous agitation.[13][16] Allow the reaction to proceed for 4 hours. During this time, urea-formaldehyde prepolymers form in the aqueous phase and deposit onto the surface of the this compound droplets, forming the microcapsule shell.[3][16]
-
Microcapsule Recovery: After the reaction is complete, stop the heating and agitation and allow the mixture to cool to room temperature. Collect the microcapsules by vacuum filtration.
-
Washing and Drying: Wash the collected microcapsules with deionized water to remove any unreacted reagents and then with a suitable solvent (e.g., n-hexane) to remove any surface oil. Dry the microcapsules in a fume hood or a vacuum oven at a low temperature. The final product should be a free-flowing powder.[3]
Protocol 2: Fabrication of Self-Healing Epoxy Composite
Materials:
-
Epoxy resin (e.g., Bisphenol A based)
-
Curing agent for epoxy
-
Synthesized this compound microcapsules
-
Grubbs' catalyst (first generation is commonly used)[17]
-
Acetone (for dispersing microcapsules)
Equipment:
-
Ultrasonic bath or probe sonicator
-
Vacuum chamber for degassing
-
Molds for sample casting
-
Mechanical stirrer
Procedure:
-
Dispersion of Microcapsules: Weigh the desired amount of this compound microcapsules (e.g., 0.5-2.0 wt%) and mix with a small amount of acetone.[14][18] Sonicate the mixture to ensure uniform dispersion of the microcapsules.[14][19]
-
Mixing with Epoxy: Add the epoxy resin to the sonicated microcapsule mixture. Continue sonication or mechanical stirring until the microcapsules are evenly distributed throughout the resin.[19]
-
Degassing: Place the mixture in a vacuum chamber to remove air bubbles introduced during mixing and the residual acetone.
-
Addition of Catalyst and Curing Agent: Disperse the Grubbs' catalyst into the epoxy-microcapsule mixture. Then, add the stoichiometric amount of the epoxy curing agent and mix thoroughly but gently to avoid introducing excessive air bubbles.
-
Casting and Curing: Pour the final mixture into molds of the desired geometry for mechanical testing. Cure the samples according to the epoxy manufacturer's instructions (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature).
Protocol 3: Evaluation of Self-Healing Efficiency
Equipment:
-
Mechanical testing machine (e.g., for tensile or fracture toughness testing)
-
Sharp razor blade to create a controlled crack
Procedure:
-
Virgin Sample Testing: Perform a fracture toughness test (e.g., using a tapered double-cantilever beam specimen) or a tensile test on the prepared composite sample to determine its original mechanical properties.[20]
-
Crack Initiation: Carefully create a crack in the specimen. For fracture toughness testing, this is part of the initial test. For other tests, a sharp razor blade can be used to initiate a controlled crack.
-
Healing Period: Allow the cracked specimen to rest at room temperature for a specified period (e.g., 24-48 hours) to allow the self-healing process to occur.[6][20]
-
Healed Sample Testing: Re-test the healed specimen under the same conditions as the virgin sample.
-
Calculation of Healing Efficiency (η): The healing efficiency is typically calculated as the ratio of the recovered property to the original property. For example, using fracture toughness (KIC):
η = (KIC,healed / KIC,virgin) x 100%
Visualizations
Caption: Experimental workflow for preparing and evaluating self-healing materials.
Caption: Mechanism of autonomic healing via microencapsulated this compound.
References
- 1. Characterization and performance of a self -healing composite material - ProQuest [proquest.com]
- 2. Autonomous Materials Systems - Chemistry of self-healing [autonomic.beckman.illinois.edu]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. A Review on the Current State of Microcapsule-Based Self-Healing Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-healing microcapsules encapsulated with carbon nanotubes for improved thermal and electrical properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06631A [pubs.rsc.org]
- 7. Self-healing kinetics and the stereoisomers of dicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Characterisation of Dicyclopentadiene Filled Microcapsules for Self-Healing Composite Materials | Scientific.Net [scientific.net]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. In situ poly(urea-formaldehyde) microencapsulation of dicyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Self-Healing by Dicyclopentadiene Microcapsules on Tensile and Fatigue Properties of Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
Application Note: Characterization of Polydicyclopentadiene (pDCPD) using DSC and NMR Spectroscopy
Introduction
Polydicyclopentadiene (pDCPD) is a thermoset polymer synthesized via Ring-Opening Metathesis Polymerization (ROMP) of its monomer, dicyclopentadiene (this compound).[1] Due to its highly crosslinked structure, pthis compound exhibits exceptional impact resistance, chemical corrosion resistance, and a high heat deflection temperature, making it a valuable material in the automotive and construction industries.[1][2][3] To ensure quality control and optimize its performance for specific applications, a comprehensive characterization of its thermal and structural properties is essential.
This application note provides detailed protocols for the characterization of pthis compound using two powerful analytical techniques: Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy. DSC is employed to determine key thermal properties such as the glass transition temperature (Tg) and the extent of cure.[4] NMR spectroscopy provides detailed elucidation of the polymer's chemical structure, including the degree of polymerization and crosslinking.[5]
Differential Scanning Calorimetry (DSC) Analysis
Principle
Differential Scanning Calorimetry is a thermal analysis technique that measures the amount of heat required to increase the temperature of a sample compared to a reference.[6] As a thermosetting material, pthis compound undergoes distinct thermal events that can be monitored by DSC. These include the glass transition (Tg), which appears as a step-like change in the heat flow, and the exothermic curing reaction, which appears as a broad peak.[4][7] A typical analysis involves a heat-cool-heat cycle to study the initial material and the final cured product.
Experimental Protocol: DSC
A. Instrumentation
-
A differential scanning calorimeter (e.g., TA Instruments Q600, Mettler Toledo DSC 1) equipped with a cooling system.[7][8]
-
Aluminum DSC pans and lids.
-
Sample crimper.
-
Microbalance.
B. Sample Preparation
-
Accurately weigh 5 to 15 mg of the pthis compound sample directly into an aluminum DSC pan.[9] For filled pthis compound, a larger sample size may be necessary to ensure sufficient resin for the measurement.[4]
-
Place the lid on the pan and securely crimp it using a sample press.
-
Prepare an empty, crimped aluminum pan to serve as the reference.[4]
C. DSC Method
-
Place the sample pan and the reference pan into the DSC cell.[9]
-
Equilibrate the cell at a temperature well below the expected Tg, for example, 30-50°C.[8][9]
-
First Heating Scan: Ramp the temperature at a constant rate (e.g., 5°C/min or 10°C/min) to a temperature above the final curing event, typically up to 300°C.[6][8][10] This scan measures the initial Tg and the residual cure exotherm.[4][7]
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate.
-
Second Heating Scan: Ramp the temperature again at the same heating rate used in the first scan. This scan is used to determine the final glass transition temperature of the fully cured material.
-
Perform the entire cycle under a nitrogen atmosphere with a purge rate of 100 mL/min.[8]
D. Data Analysis
-
Glass Transition Temperature (Tg): Determined from the second heating scan as the midpoint of the step transition in the heat flow curve.[11]
-
Heat of Reaction (Cure): Calculated by integrating the area of the exothermic peak from the first heating scan. This value is proportional to the extent of cure.
Data Presentation: Typical DSC Results for pthis compound
The thermal properties of pthis compound are highly dependent on its structure, particularly the degree of crosslinking.
| Parameter | Linear pthis compound | Crosslinked pthis compound | Reference |
| Glass Transition Temp. (Tg) | ~53 °C | 155 - 165 °C | [12] |
| Thermal Stability | Stable up to ~300 °C | Stable up to ~300 °C | [8][13] |
| Curing Profile | N/A | Broad exotherm observed on first heat | [7][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of polymers.[5][14] For pthis compound, ¹H NMR is used to identify and quantify the different types of protons (aliphatic, olefinic), while ¹³C NMR provides detailed information about the carbon backbone, monomer sequences, and stereoregularity.[5][15] These analyses confirm the polymer structure and can provide insights into the extent of polymerization and crosslinking.
Experimental Protocol: NMR
A. Instrumentation
-
NMR Spectrometer (e.g., 300-500 MHz).
-
5 mm NMR tubes.[16]
-
Glass Pasteur pipettes and glass wool.
B. Sample Preparation (Solution-State)
-
For ¹H NMR, dissolve 5-25 mg of the pthis compound sample in approximately 0.7 mL of a deuterated solvent.[17][18] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[18]
-
A common solvent for pthis compound is deuterated chloroform (B151607) (CDCl₃).[8][10] The use of a deuterated solvent is necessary for the instrument's field frequency lock and to avoid large solvent signals in ¹H spectra.[14][17]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication in a vial can aid dissolution.
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[16][17]
-
Cap the NMR tube and label it clearly.[18]
C. NMR Data Acquisition
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Chemical shifts are typically referenced internally to the residual solvent signal (e.g., CDCl₃ at δ 7.26 ppm for ¹H) or tetramethylsilane (B1202638) (TMS).[12]
Data Presentation: Characteristic NMR Chemical Shifts for pthis compound
The NMR spectrum of pthis compound provides a fingerprint of its structure.
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | 5.22 - 5.55 | Olefinic protons (-CH=CH-) in the cyclopentene (B43876) ring | [8] |
| ¹H | 0.5 - 3.5 | Aliphatic protons (-CH-, -CH₂-) | [19][20] |
| ¹³C | 130.7 - 143.9 | Olefinic carbons (-C=C-) | [8] |
| ¹³C | 34.2 - 56.0 | Aliphatic carbons | [8] |
Visualizations
Figure 1. Experimental workflow for pthis compound characterization.
Figure 2. Relationship between pthis compound structure and thermal properties.
References
- 1. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tainstruments.com [tainstruments.com]
- 12. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. ismar.org [ismar.org]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Synthesis of polydicyclopentadiene using the Cp2TiCl2/Et2AlCl catalytic system and thin-layer oxidation of the polymer in air - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Dicyclopentadiene (DCPD) in Composite Materials
Audience: Researchers, scientists, and materials development professionals.
Introduction: Dicyclopentadiene (DCPD) is a low-viscosity, thermosetting monomer derived as a by-product from the steam cracking of hydrocarbons like naphtha.[1] Through Ring-Opening Metathesis Polymerization (ROMP), this compound is converted into a highly cross-linked polymer, poly-dicyclopentadiene (pthis compound).[1][2] This polymer serves as a robust matrix for composite materials, offering a unique combination of properties that make it a compelling alternative to traditional resins like epoxies and polyesters.[3] Key advantages include exceptional impact strength, high thermal stability, excellent chemical and corrosion resistance, and a significantly lower viscosity than many competing resins.[4][5][6] These characteristics enable efficient manufacturing of large, complex, and durable composite parts via processes like Reaction Injection Molding (RIM) and Vacuum-Assisted Resin Transfer Molding (VARTM).[2][6]
Applications for this compound-based composites are found in demanding sectors, including automotive (body panels, bumpers), construction (architectural panels), aerospace, and the chemical industry (pipes, tanks).[4][1]
Key Properties of pthis compound Resin Systems
Poly-DCPD thermosets offer a distinct balance of performance characteristics:
-
Low Viscosity : The monomer system has a very low viscosity (often <20 cP), which allows for excellent wetting of reinforcing fibers, high filler loading, and rapid mold filling for complex parts.[2][7]
-
High Toughness and Impact Resistance : pthis compound is known for its superior impact strength and fracture toughness compared to more brittle thermosets like epoxies.[2][8] This makes it suitable for applications requiring high durability and damage tolerance, even at low temperatures.[9][10]
-
Excellent Chemical Resistance : The hydrocarbon nature of the polymer provides exceptional resistance to acids, alkalis, and other corrosive chemicals.[4][5][7]
-
Thermal Stability : pthis compound composites exhibit high glass transition temperatures (Tg >124°C) and maintain their mechanical properties in hot/wet environments.[2]
-
Lightweight : The resin is about 7-10% lighter than many epoxy and polyurethane alternatives.[5]
-
Processability : The cure rates can be controlled from seconds to hours, allowing for high-throughput production with minimal modifications to existing equipment.[5]
Data Presentation: Properties of this compound Composites
The following tables summarize quantitative data on the performance of this compound-based composites from various studies.
Table 1: Mechanical Properties of Neat and Reinforced pthis compound
| Material Description | Reinforcement | Fiber Content (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Young's Modulus (GPa) | Source(s) |
|---|---|---|---|---|---|---|
| Neat pthis compound | None | N/A | 55 ± 1.1 | - | 2.09 - 2.39 | [11] |
| pthis compound Composite | Glass Fiber | 25% | 82.5 | - | - | [11] |
| pthis compound Composite | Glass Fiber | 40% | 96.8 | - | - | [11] |
| pthis compound Composite | Glass Fiber | 55% | 110.6 | - | - | [11] |
| pthis compound Composite | Carbon Fiber (CF) | - | 654.6 | 510.7 | - | [8] |
| pthis compound-Wollastonite | Wollastonite (CaSiO₃) | 50% | - | - | 5.8 |[12] |
Table 2: Comparative Mechanical Properties of this compound vs. Epoxy Composites
| Property | D-CFRP (this compound-based) | E-CFRP (Epoxy-based) | Temperature | Source(s) |
|---|---|---|---|---|
| Ultimate Tensile Strength | ~720 MPa | ~810 MPa | -196 °C | [13] |
| Fracture Strain (Resin) | 5.5% | 2.5% | -196 °C | [13] |
| Strain Energy (Resin) | ~390 MPa | ~120 MPa | -196 °C | [13] |
| Shear Modulus | Lower | Higher | Room Temp | [9] |
| Toughness | Higher | Lower | Room Temp |[9] |
Table 3: Thermal and Chemical Properties of pthis compound Composites
| Property | Value / Observation | Conditions | Source(s) |
|---|---|---|---|
| Glass Transition Temp. (Tg) | >124 °C | Hot/Wet | [2] |
| Thermal Stability | Stable up to ~450 °C | TGA | [8][12] |
| Chemical Resistance | ~1% weight change | Acidic and Alkaline Media | [8] |
| Water Absorption | Low (Hydrophobic) | - |[5] |
Signaling Pathways and Logical Relationships
The polymerization of this compound and its subsequent application in composites can be visualized through the following diagrams.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.
Caption: Relationship between pthis compound properties and applications.
Experimental Protocols
Protocol 1: Fabrication of a Glass Fiber-Reinforced pthis compound Composite Panel via Vacuum-Assisted Resin Transfer Molding (VARTM)
This protocol is adapted from methodologies for low-viscosity resin systems.[2]
1. Materials and Equipment:
-
This compound monomer resin system (e.g., two-part system with catalyst).[5]
-
Glass fiber reinforcement fabric (e.g., satin weave).
-
Flat tool plate (mold).
-
Release agent.
-
Vacuum bagging materials (peel ply, distribution media, bagging film, sealant tape).
-
Resin infusion lines and catch pot.
-
Vacuum pump.
-
Heated platen press or oven for curing.
2. Procedure:
-
Mold Preparation: Clean the tool plate and apply a suitable release agent according to the manufacturer's instructions.
-
Lay-up: Place the layers of glass fiber fabric onto the prepared tool plate. Place a layer of peel ply over the fiber stack.
-
Vacuum Bagging: Position the resin distribution media over the peel ply. Place the resin inlet and vacuum outlet lines at opposite ends of the panel. Apply sealant tape around the perimeter of the tool plate and seal the assembly with vacuum bagging film.
-
Vacuum Application: Connect the vacuum line to the pump and draw a vacuum. Ensure a complete seal and check for leaks. A vacuum level of ~29 inHg is typical.
-
Resin Preparation and Infusion:
-
Pre-heat the this compound resin components if required by the supplier.
-
Thoroughly mix the two parts of the this compound resin system just prior to infusion. The very low viscosity requires careful handling to avoid premature gelation.[2]
-
Place the resin inlet tube into the mixed resin container and open the line. The vacuum will draw the resin through the fiber preform.
-
Monitor the resin flow to ensure complete wet-out of the fibers. Clamp the inlet line once the preform is fully saturated.
-
-
Curing:
-
Transfer the entire sealed assembly to a heated press or oven.
-
A representative cure cycle involves an initial cure at a moderate temperature (e.g., 60 °C) until gelled, followed by a post-cure at a higher temperature (e.g., 121 °C) for at least 4 hours.[2] The exact cycle depends on the specific resin system.
-
-
Demolding: Once the cure cycle is complete and the panel has cooled, remove the bagging materials and demold the composite panel.
Caption: Workflow for VARTM fabrication of this compound composites.
Protocol 2: Mechanical Property Testing
This protocol outlines the general steps for assessing the mechanical properties of the fabricated this compound composite panels. All tests should be performed according to relevant ASTM or ISO standards.
1. Materials and Equipment:
-
Fabricated this compound composite panel.
-
Diamond-grit saw or waterjet cutter for sample preparation.
-
Universal testing machine with appropriate load cells and grips.
-
Strain measurement device (e.g., extensometer or Digital Image Correlation system).
-
Micrometers for dimensional measurements.
2. Sample Preparation:
-
Cut test coupons from the fabricated panel according to the dimensions specified in the relevant standard (e.g., ASTM D3039 for tensile properties, ASTM D7264 for flexural properties).
-
Precisely measure the width and thickness of each coupon.
-
Condition the samples in a controlled environment (e.g., 23 °C and 50% relative humidity) for at least 40 hours prior to testing.
3. Tensile Testing (Ref: ASTM D3039):
-
Mount the test coupon in the hydraulic grips of the universal testing machine.
-
Attach the extensometer to the gauge section of the coupon.
-
Apply a constant crosshead speed (e.g., 2 mm/min).
-
Record the load and displacement data until the specimen fails.
-
Calculate tensile strength, modulus, and strain-to-failure from the resulting stress-strain curve.
4. Flexural Testing (Ref: ASTM D7264 - 3-Point Bending):
-
Set up the 3-point bend fixture on the universal testing machine with the specified support span.
-
Place the test coupon on the support anvils.
-
Apply load to the center of the coupon at a constant crosshead speed.
-
Record load and displacement until failure.
-
Calculate flexural strength and modulus.
5. Interlaminar Shear Strength (Ref: ASTM D2344 - Short-Beam Shear):
-
Use a short, thick coupon as specified by the standard.
-
Load the coupon in a 3-point bend fixture with a very short span-to-depth ratio to promote interlaminar shear failure.
-
Apply load until failure and record the maximum load.
-
Calculate the short-beam shear strength. This test is often used to assess the quality of the fiber-matrix interface.[14]
References
- 1. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. What is this compound Resin, and use of this compound Resin? [revex.co.in]
- 5. exothermic.com [exothermic.com]
- 6. romeorim.com [romeorim.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pthis compound Molding – Molded Fiber Glass Union City [mfguc.com]
- 11. Mechanical Characterization of Dicyclopentadiene and Glass-Fibre-Reinforced Polymer Subjected to Low to High Strain Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. composites.utk.edu [composites.utk.edu]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Dicyclopentadiene in the Synthesis of Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentadiene (DCPD), a readily available and cost-effective byproduct of the petrochemical industry, has emerged as a versatile building block in the synthesis of novel flame retardants.[1] Its unique strained ring structure provides a reactive platform for the incorporation of various flame-retardant moieties, including phosphorus, silicon, and halogen-containing groups. The resulting this compound-based flame retardants offer a promising alternative to traditional halogenated compounds, addressing the increasing demand for high-performance, environmentally friendly fire safety solutions in a wide range of polymeric materials, including epoxy resins, phenolic resins, and polyolefins.
These application notes provide a comprehensive overview of the synthesis and application of this compound-based flame retardants. Detailed experimental protocols for the synthesis of key intermediates and final products are presented, along with a summary of their flame-retardant properties. The information is intended to serve as a valuable resource for researchers and scientists working in the field of flame retardancy and polymer chemistry.
Mechanism of Flame Retardancy
The flame-retardant action of this compound-based compounds is primarily determined by the nature of the incorporated functional groups.
-
Phosphorus-Containing Derivatives: These compounds typically exert their flame-retardant effect in the condensed phase . Upon heating, they decompose to form phosphoric acid, which catalyzes the dehydration of the polymer matrix, leading to the formation of a protective char layer.[2][3] This char layer acts as a physical barrier, insulating the underlying material from the heat and flame, and reducing the release of flammable volatiles. Some phosphorus compounds can also act in the gas phase by releasing phosphorus-containing radicals (e.g., PO•) that quench the high-energy radicals (H•, OH•) responsible for flame propagation.[2]
-
Silicon-Containing Derivatives: The flame retardancy of silicon-containing this compound derivatives is attributed to the formation of a stable, insulating layer of silica (B1680970) (SiO₂) on the surface of the burning polymer.[4] This silica layer protects the polymer from heat and oxygen, thereby inhibiting combustion.
-
Halogenated Derivatives: Brominated derivatives, for example, primarily function in the gas phase . During combustion, they release halogen radicals (e.g., Br•) which interrupt the chain reactions of the fire in the vapor phase.
Synthesis of Dicyclopentadiene-Based Flame Retardants
The synthesis of this compound-based flame retardants typically involves a multi-step process, starting with the functionalization of the this compound molecule, followed by the introduction of the flame-retardant moiety.
Phosphorus-Containing this compound-Phenolic Resins
A common strategy involves the initial reaction of this compound with phenol (B47542) to form a this compound-phenol adduct, which is then further reacted to create a phenolic resin. This resin is subsequently phosphorylated to impart flame retardancy.
Diagram of the Synthesis Pathway:
Caption: Synthesis of Phosphorylated this compound-Phenolic Resin.
Experimental Protocols:
Protocol 1: Synthesis of 2-[4-(2-hydroxyphenyl)tricyclo[5.2.1.0(2,6)]dec-8-yl]phenol (HPTCDP) [1]
-
Materials: Dicyclopentadiene (this compound), Phenol, Boron trifluoride diethyl etherate (BF₃·Et₂O) as catalyst.
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge a significant molar excess of phenol to this compound (e.g., 20:1 molar ratio).
-
Add a catalytic amount of BF₃·Et₂O (less than 1% by weight of reactants).
-
Heat the reaction mixture to 120°C with constant stirring.
-
Maintain the reaction at this temperature for 2-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and remove the excess phenol by vacuum distillation.
-
The resulting crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Phosphorylated this compound-Phenolic Resin (PCDPR) [1]
-
Materials: this compound-Phenolic Resin (DPR), Diethylphosphoryl chloride (DEPC), Triethylamine (B128534) (TEA), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the this compound-phenolic resin in anhydrous THF in a reaction flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution as an acid scavenger.
-
Slowly add diethylphosphoryl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by FT-IR or ³¹P-NMR spectroscopy.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Precipitate the polymer by pouring the filtrate into a non-solvent (e.g., water or methanol).
-
Collect the precipitated polymer by filtration, wash thoroughly, and dry under vacuum.
-
DOPO-functionalized Flame Retardants
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is a highly effective phosphorus-based flame retardant. It can be chemically incorporated into polymer backbones. One approach involves creating a DOPO-functionalized norbornene monomer that can be copolymerized with this compound.
Diagram of the Synthesis Pathway:
Caption: Synthesis of Pthis compound/NB-DOPO Copolymer.
Experimental Protocol: Synthesis of a DOPO-based Monomer (General)
-
Materials: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a suitable norbornene derivative containing a reactive group (e.g., an aldehyde or isocyanate), solvent, and potentially a catalyst.
-
Procedure:
-
Dissolve DOPO in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add the norbornene derivative to the solution. The stoichiometry will depend on the specific reaction.
-
If required, add a catalyst.
-
Heat the reaction mixture to the desired temperature and maintain for a specified time, monitoring the reaction by TLC, NMR, or IR spectroscopy.
-
After the reaction is complete, cool the mixture and isolate the product. This may involve precipitation, filtration, and washing, followed by drying under vacuum.
-
Silicon-Containing this compound-Epoxy Resins
This approach involves synthesizing a this compound-containing epoxy resin and then curing it with a silicon-containing curing agent.
Diagram of the Synthesis Pathway:
Caption: Synthesis of Silicon-Containing this compound-Epoxy Resin.
Experimental Protocol: Curing of this compound-Epoxy Resin with a Silicon-Containing Agent
-
Materials: this compound-containing epoxy resin, silicon-containing curing agent (e.g., amino-terminated polydimethylsiloxane).
-
Procedure:
-
Homogeneously mix the this compound-containing epoxy resin with the silicon-containing curing agent in a stoichiometric ratio.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Carry out the curing process in an oven following a specific temperature profile (e.g., staged curing at different temperatures).
-
After curing, allow the mold to cool down slowly to room temperature before demolding the sample.
-
Flame Retardancy Performance Data
The following tables summarize the quantitative flame retardancy data for various this compound-based systems.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Flame Retardant System | Polymer Matrix | Phosphorus Content (%) | LOI (%) | UL-94 Rating | Reference |
| Phosphorylated this compound-Phenolic Resin | Phenolic Resin | 3.46 - 7.79 | 27 - 34 | Not Reported | [1] |
| Pthis compound/NB-DOPO Copolymer | Polydicyclopentadiene | Varies | Increased by 38% vs. neat Pthis compound | Not Reported | |
| Silicon-Containing this compound-Epoxy | Epoxy Resin | - | 31 - 34 | Not Reported | |
| This compound-Benzoxazine/Phosphorus-Phenolic Resin | Benzoxazine | ~0.8 | Not Reported | V-0 | [5] |
Table 2: Cone Calorimetry Data
| Flame Retardant System | Polymer Matrix | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Reference |
| Phosphorylated this compound-Phenolic Resin | Phenolic Resin | Not Reported | Not Reported | 39 - 47 | [1] |
| Data for other this compound systems to be added as available |
Standardized Flammability Test Protocols
Protocol 3: Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Apparatus: LOI instrument with a test chimney, gas flow meters, and an ignition source.
-
Procedure:
-
Prepare a specimen of the material of specified dimensions.
-
Mount the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in subsequent tests until the minimum concentration required to sustain burning for a specified period or to consume a specified length of the specimen is determined.
-
Protocol 4: UL-94 Vertical Burn Test
-
Principle: This test assesses the self-extinguishing properties of a vertically oriented polymer specimen after the application of a small flame.
-
Apparatus: A test chamber, a Bunsen burner, a specimen holder, and a timer.
-
Procedure:
-
Prepare rectangular bar specimens of the material with specified dimensions.
-
Mount a specimen vertically in the holder.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.[3]
-
Protocol 5: Cone Calorimetry (ASTM E1354)
-
Principle: This test measures the heat release rate and other flammability parameters of a material when exposed to a controlled level of radiant heat.
-
Apparatus: A cone calorimeter consisting of a conical radiant heater, a load cell, an exhaust system with gas analysis, and a spark igniter.
-
Procedure:
-
Prepare a square specimen of the material (typically 100 mm x 100 mm).
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on the load cell.
-
Expose the specimen to a predetermined heat flux from the conical heater.
-
Ignite the evolved gases with the spark igniter.
-
Continuously record the mass of the specimen, the heat release rate (calculated from oxygen consumption), and the production of smoke and combustion gases throughout the test.
-
Conclusion
Dicyclopentadiene serves as a valuable and versatile platform for the development of novel flame retardants. By incorporating phosphorus, silicon, or other flame-retardant moieties, a wide range of structures with tailored properties can be synthesized. The detailed protocols and performance data provided in these application notes offer a foundation for researchers to explore and innovate in the field of flame-retardant materials, contributing to the development of safer and more sustainable products. Further research is encouraged to fully elucidate the structure-property relationships and to optimize the performance of these promising flame retardants in various polymer systems.
References
Application Notes and Protocols for Off-Stoichiometry Thiol-Ene-Epoxy (OSTE+) in Microfluidic Device Manufacturing
Introduction:
The fabrication of microfluidic devices for research, diagnostics, and drug development demands materials that are not only compatible with microfabrication techniques but also possess tunable mechanical properties, chemical resistance, and biocompatibility. While polydimethylsiloxane (B3030410) (PDMS) has been a dominant material, it suffers from limitations such as the absorption of small molecules and challenges in mass production. Off-Stoichiometry Thiol-Ene-Epoxy (OSTE+) polymers, commercially available under trade names like OSTEMER, have emerged as a superior alternative, offering a versatile platform for rapid prototyping and scalable manufacturing of robust microfluidic devices. This document provides detailed application notes and protocols for utilizing OSTE+ polymers in the fabrication of microfluidic devices. Although the initial inquiry specified Dicyclopentadiene (DCPD), a thermoset polymer, the field has largely advanced to utilize the more versatile OSTE+ platform, which is based on thiol-ene "click" chemistry and provides significant advantages for microfluidic applications.
Material Properties of OSTE+ Polymers
OSTE+ polymers offer a wide range of tunable properties, making them suitable for diverse microfluidic applications, from organ-on-a-chip models to high-throughput screening platforms. Key properties are summarized below.
Mechanical Properties
The mechanical properties of OSTE+ polymers can be tailored by adjusting the monomer composition and curing conditions. This allows for the creation of both rigid and flexible device components.
| Property | OSTEMER 322 (Crystal Clear) | OSTEMER 324 (Flex) | PDMS (Sylgard 184) |
| Young's Modulus | >1.2 GPa[1] | <2.5 MPa | 1-2 MPa |
| Cure Method | Dual-Cure (UV and Thermal) | Dual-Cure (UV and Thermal) | Thermal Cure |
| Bonding | Dry, adhesive-free | Dry, adhesive-free | Plasma-assisted |
Chemical and Surface Properties
OSTE+ polymers exhibit excellent chemical resistance and tunable surface properties, which are critical for many biological and chemical assays.
| Property | OSTE+ Polymers | PDMS |
| Solvent Resistance | High resistance to common solvents[2] | Swells in many organic solvents |
| Small Molecule Absorption | Minimal[2] | High absorption of hydrophobic molecules |
| Native Surface | Hydrophilic | Hydrophobic |
| Surface Modification | Permanent modification via UV-grafting[3][4] | Temporary (hydrophobic recovery after plasma) |
| Biocompatibility | Demonstrated for various cell lines[2][5][6][7][8] | Generally biocompatible |
| Gas Permeability | Low | High |
Fabrication of OSTE+ Microfluidic Devices: Experimental Protocols
OSTE+ polymers are compatible with several microfabrication techniques, including UV micromolding (casting), reaction injection molding (RIM), and stereolithography (3D printing).
Protocol 1: UV Micromolding (Casting)
This protocol is suitable for rapid prototyping in a laboratory setting.
Materials:
-
OSTEMER Crystal Clear (e.g., OSTEMER 322) resin components
-
Silicon master with SU-8 photoresist features (or other suitable mold)
-
UV light source (365 nm, >10 mW/cm²)[9]
-
Convection oven
-
Substrate for bonding (e.g., glass slide, another OSTE+ layer)
-
Light-protected mixing container
-
Vacuum desiccator
Procedure:
-
Mold Preparation: If using a silicon/SU-8 master, treat it with a release agent (e.g., Teflon AF™) to facilitate demolding.[4]
-
Resin Preparation: In a light-protected container, thoroughly mix the two components of the OSTEMER resin according to the manufacturer's instructions.[9]
-
Degassing: Place the mixed resin in a vacuum desiccator to remove any air bubbles introduced during mixing.
-
Casting: Pour the degassed resin onto the prepared mold.[9] For enclosed channels, a second, flat substrate can be placed on top with spacers to define the device thickness.
-
First Cure (UV): Expose the resin-filled mold to a 365 nm UV light source. A typical exposure time is around 60 seconds for a standard mercury mask aligner lamp.[9] This initial cure partially polymerizes the resin, resulting in a flexible, PDMS-like material.
-
Demolding and Post-Processing: Carefully peel the partially cured OSTE+ layer from the mold. At this stage, inlet and outlet ports can be punched.[10]
-
Bonding and Second Cure (Thermal): Align the structured OSTE+ layer onto the desired substrate (e.g., a glass slide or another OSTE+ layer). Place the assembly in a convection oven. A typical thermal cure is 90-110°C for 60-120 minutes.[9] This step completes the polymerization, creating strong, covalent bonds and rendering the material stiff and chemically resistant.
-
Cooling: Allow the device to cool to room temperature before use.
Protocol 2: Reaction Injection Molding (RIM)
RIM is a scalable method for producing high-quality OSTE+ devices.
Materials:
-
OSTE+ pre-polymer with appropriate initiators
-
PDMS or aluminum mold
-
Injection molding setup
-
Collimated UV light source
-
Clamps and glass slides
Procedure:
-
Mold Assembly: Assemble the mold, which can be made from PDMS or micromilled aluminum.[11]
-
Pre-polymer Injection: Inject the OSTE+ pre-polymer into the mold cavity. Clamp the mold between glass slides to prevent deformation.[12][13]
-
First Cure (UV): Expose the filled mold to collimated UV light to initiate the first stage of polymerization. This defines the shape of the device while leaving unreacted thiol and epoxy groups on the surface.[12][13]
-
Demolding: After the first cure, the PDMS mold can be easily peeled away from the rubbery OSTE+ part.[12][13]
-
Bonding and Second Cure: The partially cured OSTE+ layer can then be bonded to another OSTE+ layer or a different substrate. The bonding is achieved through a second UV exposure or thermal treatment, which activates the remaining functional groups to form a permanent, leak-free seal.[11][14] For a UV-initiated second cure, a 10-minute exposure followed by a 1-hour thermal treatment at 100°C can be used to accelerate bonding.[15]
Protocol 3: High-Resolution Stereolithography (3D Printing)
This method allows for the fabrication of complex, truly 3D microfluidic structures.
Materials:
-
Dual-curing thiol-ene/epoxy photoresin
-
High-resolution stereolithography 3D printer
-
Thermal curing oven
Procedure:
-
Design: Create a 3D model of the microfluidic device using CAD software.
-
Printing (First Cure): The dual-curing resin is used in the 3D printer. The UV light in the printer selectively polymerizes the thiol-ene components, layer by layer, to form the open microfluidic structures.[16]
-
Cleaning: After printing, the uncured resin is washed away, leaving the printed part with open channels.
-
Sealing and Bonding (Second Cure): The open channels are sealed by bonding a lid (which can be another 3D printed part or a flat substrate). The assembly is then thermally cured (e.g., at 130°C) to initiate the thiol-epoxy reaction. This seals the channels without the need for adhesives and fully cures the material.[16]
Visualizing Workflows and Logical Relationships
Fabrication Workflows
The following diagrams illustrate the key steps in the different fabrication processes for OSTE+ microfluidic devices.
Caption: UV Micromolding Workflow.
Caption: Reaction Injection Molding Workflow.
Application Workflow: Cell-Based Assay
OSTE+ devices are well-suited for cell-based assays due to their biocompatibility and optical clarity.
Caption: Cell-Based Assay Workflow.
Applications in Drug Development
The superior properties of OSTE+ polymers make them highly suitable for various applications in drug development:
-
High-Throughput Screening (HTS): The chemical inertness and low absorption of OSTE+ ensure that compound concentrations remain stable, leading to more accurate screening results.
-
Organ-on-a-Chip Models: The biocompatibility and tunable stiffness of OSTE+ allow for the creation of more physiologically relevant in vitro models for studying drug efficacy and toxicity.
-
Droplet Microfluidics: The ability to create permanently hydrophilic or hydrophobic surfaces is advantageous for generating stable droplets for single-cell analysis and drug encapsulation.
-
Personalized Medicine: The rapid prototyping capabilities of OSTE+ facilitate the development of custom microfluidic devices for patient-specific drug testing.
OSTE+ polymers represent a significant advancement in materials for microfluidic device fabrication. Their combination of tunable mechanical properties, excellent chemical resistance, biocompatibility, and compatibility with scalable manufacturing processes addresses many of the shortcomings of traditional materials like PDMS. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to leverage the benefits of OSTE+ for creating next-generation microfluidic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. OSTEMERS – made for microfluidics | OSTEMERS [ostemers.com]
- 3. rsc.org [rsc.org]
- 4. lab.semi.ac.cn [lab.semi.ac.cn]
- 5. Performance and biocompatibility of OSTEMER 322 in cell-based microfluidic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Performance and biocompatibility of OSTEMER 322 in cell-based microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatibility of a polymer based on Off-Stoichiometry Thiol-Enes + Epoxy (OSTE+) for neural implants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Prototyping lab-on-chip | OSTEMERS [ostemers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. rsc.org [rsc.org]
- 14. Reaction injection molding and direct covalent bonding of OSTE+ polymer microfluidic devices [kth.diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Controlling the Crosslink Density of Polydicyclopentadiene (pDCPD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydicyclopentadiene (pDCPD) is a thermosetting polymer renowned for its high impact strength, excellent chemical resistance, and robust thermal stability.[1] These properties are a direct consequence of its highly crosslinked three-dimensional network structure, formed via Ring-Opening Metathesis Polymerization (ROMP) of dicyclopentadiene (this compound) monomer.[1][2] The ability to precisely control the crosslink density of pthis compound is crucial for tailoring its mechanical and thermal properties to meet the demands of specific applications, ranging from advanced composite materials to sophisticated drug delivery matrices.
This document provides detailed application notes and experimental protocols for controlling the crosslink density of pthis compound. The methodologies outlined below are based on established research and offer a guide for researchers and scientists to manipulate the polymer network structure and, consequently, its final properties.
Methods for Controlling Crosslink Density
The crosslink density of pthis compound can be effectively controlled through several methods, each influencing the polymerization and crosslinking reactions in distinct ways. The primary methods include:
-
Varying Catalyst Concentration: The concentration of the ROMP catalyst directly impacts the polymerization kinetics and the extent of crosslinking.
-
Copolymerization with Comonomers: The incorporation of comonomers with varying functionalities can either increase or decrease the overall crosslink density.
-
Utilizing Chain Transfer Agents (CTAs): CTAs can be introduced to limit the growth of polymer chains and reduce the formation of crosslinks.
-
Thermal Curing and Post-Polymerization Modification: The temperature and duration of the curing process play a significant role in the final crosslink density.
Varying Catalyst Concentration
The choice and concentration of the catalyst are critical parameters in pthis compound synthesis. Ruthenium-based Grubbs' catalysts are commonly employed for their high activity and tolerance to various functional groups.[3] By modulating the monomer-to-catalyst ratio, one can control the rate of polymerization and the degree of crosslinking. Generally, a lower catalyst concentration leads to a slower reaction and can result in a lower crosslink density.[3]
Experimental Protocol: Polymerization of this compound with Varying Grubbs' Catalyst Concentrations
This protocol describes the preparation of pthis compound using different concentrations of the second-generation Grubbs' catalyst.
Materials:
-
Dicyclopentadiene (this compound), endo-isomer, purified by vacuum distillation
-
Second-generation Grubbs' catalyst
-
Toluene (B28343), anhydrous
-
Nitrogen gas supply
-
Reaction vials with magnetic stir bars
-
Temperature-controlled water bath
-
Differential Scanning Calorimeter (DSC)
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Catalyst Solution Preparation: In a nitrogen-filled glovebox, prepare stock solutions of the second-generation Grubbs' catalyst in anhydrous toluene at the desired concentrations.
-
Monomer Preparation: Place the required amount of purified this compound monomer into a reaction vial equipped with a magnetic stir bar.
-
Initiation of Polymerization: Inject the catalyst solution into the this compound monomer under a nitrogen atmosphere while stirring vigorously. The monomer-to-catalyst ratios to be investigated are 5000:1, 10000:1, and 15000:1.[3]
-
Curing: Once the catalyst is fully dissolved, maintain the reaction mixture at a constant temperature (e.g., 25°C) for a specified period (e.g., 1 hour) to allow for initial polymerization (gelation). Subsequently, subject the samples to a post-curing schedule, for instance, 1 hour at 60°C followed by 1 hour at 140°C.[3]
-
Characterization:
-
Gel Time and Conversion: Monitor the gel time visually or with a rheometer. Determine the monomer conversion rate using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the norbornene C=C peak.[3]
-
Thermal Analysis (DSC): Use DSC to determine the glass transition temperature (Tg) of the cured pthis compound samples. A higher Tg generally indicates a higher crosslink density.[3]
-
Thermomechanical Analysis (DMA): Perform DMA to measure the storage modulus (E') and loss factor (tan δ). The storage modulus in the rubbery plateau region (above Tg) can be used to calculate the crosslink density.[4]
-
Data Presentation: Effect of Catalyst Ratio on pthis compound Properties
| Monomer:Catalyst Ratio | Glass Transition Temperature (Tg) (°C)[3] | Storage Modulus (E') at 30°C (MPa)[3] | Storage Modulus (E') at Tg+30°C (MPa)[3] | Crosslink Density (v_e) (mol/m³)[3] |
| 5000:1 | 155.2 | 2250 | 65 | 4500 |
| 10000:1 | 147.6 | 2100 | 55 | 3800 |
| 15000:1 | 142.1 | 1950 | 48 | 3300 |
Note: The values presented are illustrative and can vary based on the specific experimental conditions.
Workflow for Catalyst Concentration Study
Caption: Workflow for controlling pthis compound crosslink density by varying catalyst concentration.
Copolymerization with Comonomers
Introducing a second monomer (comonomer) into the this compound polymerization system is a versatile method to tune the crosslink density. Comonomers can be classified as either cross-linking agents, which increase the network density, or chain extenders, which decrease it. Norbornene-based multifunctional monomers are effective cross-linking agents.[4]
Experimental Protocol: Copolymerization of this compound with a Norbornene-Based Cross-linker
This protocol details the synthesis of pthis compound with varying amounts of a difunctional norbornene comonomer to increase crosslink density.
Materials:
-
Dicyclopentadiene (this compound), endo-isomer
-
5-ethylidene-2-norbornene (ENB) (as a reactive diluent to depress the melting point of this compound)[4]
-
Difunctional norbornene cross-linker (e.g., a di-norbornene ester)
-
Second-generation Grubbs' catalyst (GC2)
-
Tributyl phosphite (B83602) (TBP) (as an inhibitor to control the reaction onset)[4]
-
Silicone molds for sample preparation
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Resin Formulation: Prepare a stock resin solution of 95:5 (w/w) this compound:ENB.
-
Comonomer Addition: To separate batches of the this compound/ENB resin, add the difunctional norbornene cross-linker at different weight percentages (e.g., 0 wt%, 5 wt%, 10 wt%, 15 wt%). Ensure complete dissolution, using gentle heating if necessary.
-
Catalyst and Inhibitor Addition: To each resin formulation, add tributyl phosphite (TBP) as an inhibitor, followed by the second-generation Grubbs' catalyst. Maintain a constant catalyst loading relative to the total number of norbornene groups (e.g., 100 ppm).[4]
-
Molding and Curing: Inject the resin mixture into silicone molds. Initiate polymerization using a controlled heat source (e.g., a soldering iron tip applied to the mold exterior) to trigger frontal polymerization.[5] Allow the samples to cool to room temperature after the polymerization front has propagated through the entire sample.
-
Sample Preparation for DMA: Prepare rectangular bars of the cured copolymers with uniform dimensions for DMA analysis.
-
DMA Analysis: Conduct DMA in tensile mode with a temperature sweep (e.g., from -20°C to 250°C at 2°C/min) to determine the storage modulus (E') and the glass transition temperature (Tg), identified as the peak of the tan δ curve.[4] Calculate the molecular weight between crosslinks (Mc) from the rubbery plateau modulus.[4]
Data Presentation: Effect of Cross-linking Comonomer on pthis compound Properties
| Comonomer Concentration (wt%) | Glass Transition Temperature (Tg) (°C)[4] | Rubbery Modulus (E' at Tg+50K) (MPa)[4] | Molecular Weight between Crosslinks (Mc) ( g/mol )[4] |
| 0 | 165 | 5.9 | 1500 |
| 5 | 178 | 10.2 | 1100 |
| 10 | 185 | 15.8 | 970 |
| 15 | 192 | 20.1 | 850 |
Note: The values presented are illustrative and can vary based on the specific comonomer and experimental conditions.
Logical Relationship in Copolymerization
Caption: Relationship between comonomer concentration and pthis compound properties.
Utilizing Chain Transfer Agents (CTAs)
Chain transfer agents are employed to control the molecular weight of polymers. In the context of pthis compound, they can be used to reduce the degree of crosslinking by terminating growing polymer chains, leading to a more plasticized material with a lower glass transition temperature. Monoterpenes such as limonene (B3431351) have been shown to act as effective CTAs in this compound polymerization.
Experimental Protocol: pthis compound Synthesis with a Chain Transfer Agent
This protocol outlines the use of 1-octene (B94956) as a chain transfer agent to control the molecular weight and, indirectly, the crosslink density of pthis compound.
Materials:
-
endo-Dicyclopentadiene (this compound)
-
Tricyclopentadiene (TCPD) (as a comonomer to increase Tg)
-
1-Octene (as a chain transfer agent)
-
Tungsten-based catalyst (e.g., W(=NPh)(2,6-Me2-phenolate)4) activated with n-BuLi
-
Cyclohexane, anhydrous
-
Hydrogenation catalyst (e.g., Grubbs' catalyst)
-
Hydrogen gas supply
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Monomer and CTA Solution: In a glove box, prepare a 20 wt% solution of the this compound and TCPD monomer mixture in anhydrous cyclohexane. Add the desired amount of 1-octene chain transfer agent (e.g., 50 to 150 equivalents relative to the catalyst).
-
Catalyst Activation and Polymerization: In a separate vessel, activate the tungsten catalyst with two equivalents of n-BuLi. Add the activated catalyst to the monomer solution at 80°C and allow the polymerization to proceed for 4 hours.
-
Hydrogenation: After polymerization, without isolating the polymer, introduce a hydrogenation catalyst (e.g., a Grubbs' catalyst) and pressurize the reactor with hydrogen gas to hydrogenate the remaining double bonds. This step is often performed to improve the thermal stability of the final polymer.
-
Polymer Isolation: Precipitate the polymer by adding the reaction solution to a non-solvent like methanol. Filter and dry the polymer under vacuum.
-
Characterization:
-
Molecular Weight (GPC): Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the linear polymer chains using GPC.
-
Thermal Analysis (DSC): Measure the glass transition temperature (Tg) of the final polymer.
-
Data Presentation: Effect of Chain Transfer Agent on Polymer Molecular Weight
| TCPD Mole Fraction | 1-Octene (equivalents to catalyst)[6] | Mn (x 10³)[6] | Mw (x 10³)[6] |
| 20% | 100 | 199 | 458 |
| 20% | 125 | 165 | 380 |
| 20% | 150 | 132 | 304 |
| 35% | 100 | 231 | 531 |
| 35% | 125 | 203 | 467 |
| 35% | 150 | 176 | 405 |
Note: Lower molecular weight generally corresponds to a lower potential for crosslinking in the subsequent curing step.
Mechanism of Chain Transfer```dot
Caption: Workflow for the thermal curing of pthis compound.
Conclusion
The crosslink density of polydicyclopentadiene is a critical parameter that dictates its performance. By carefully selecting and controlling the polymerization conditions, researchers can tailor the properties of pthis compound to meet the specific requirements of their applications. The protocols and data presented in this document provide a foundation for systematically investigating and controlling the crosslink density of this versatile thermoset polymer. Further optimization of these parameters will enable the development of advanced pthis compound-based materials with precisely engineered properties.
References
- 1. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. polymer.or.kr [polymer.or.kr]
Application Notes and Protocols for In-situ Polymerization of Dicyclopentadiene (DCPD) in Epoxy Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in-situ polymerization of dicyclopentadiene (DCPD) within an epoxy matrix offers a versatile method for producing toughened thermosetting polymers with enhanced mechanical and thermal properties. This approach typically involves the Ring-Opening Metathesis Polymerization (ROMP) of this compound, initiated by a suitable catalyst, concurrently with or preceding the curing of the epoxy resin. The resulting material often forms an interpenetrating polymer network (IPN), combining the high strength and modulus of the epoxy with the superior toughness and impact resistance of polydicyclopentadiene (pthis compound).[1] These materials are of significant interest for applications requiring high-performance composites, adhesives, and coatings.
This document provides detailed protocols for the preparation, in-situ polymerization, and characterization of this compound-modified epoxy resins.
Key Experimental Protocols
Protocol 1: Preparation of this compound-Epoxy Resin Blends
This protocol outlines the steps for preparing a homogeneous mixture of this compound monomer and epoxy resin prior to polymerization and curing.
Materials:
-
Dicyclopentadiene (this compound) monomer (endo-isomer is common, though exo-isomer is more reactive)[2]
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Anhydride or amine-based curing agent for the epoxy resin[5][6]
-
Solvent (if required for catalyst dissolution, e.g., dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: If the catalyst is not pre-dissolved, prepare a stock solution in a suitable solvent under an inert atmosphere to prevent deactivation.[2] The concentration will depend on the desired catalyst loading in the final resin mixture. Grubbs' catalyst is sensitive to air and moisture and should be handled accordingly.[7]
-
Resin Pre-heating: Gently heat the epoxy resin to reduce its viscosity for easier mixing. The temperature should be kept low enough to avoid initiating the curing reaction.
-
Blending: In a suitable mixing vessel, combine the desired amount of this compound monomer with the pre-heated epoxy resin.
-
Mechanical Stirring: Mix the this compound and epoxy resin thoroughly using a mechanical stirrer until a homogeneous solution is obtained.
-
Catalyst Addition: Under an inert atmosphere, add the required amount of Grubbs' catalyst solution to the this compound-epoxy blend. The monomer-to-catalyst ratio is a critical parameter influencing the polymerization rate and final properties.[4] Continue stirring until the catalyst is evenly dispersed.
-
Curing Agent Addition: Add the stoichiometric amount of the epoxy curing agent to the mixture. Mix thoroughly until a homogeneous blend is achieved.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles introduced during mixing.
Protocol 2: In-situ Polymerization and Curing
This protocol describes a typical two-stage curing cycle for the sequential in-situ polymerization of this compound and curing of the epoxy matrix.
Procedure:
-
Mold Preparation: Prepare a suitable mold by cleaning it and applying a mold release agent to facilitate demolding of the cured part.
-
Casting: Pour the degassed resin mixture into the prepared mold.
-
Initial Low-Temperature Cure (ROMP of this compound): Place the mold in an oven at a relatively low temperature (e.g., 60°C) to initiate the ROMP of this compound.[7] The duration of this stage will depend on the catalyst concentration and the reactivity of the this compound isomer. This stage is held until the this compound is substantially polymerized, which can be monitored by techniques like DSC or FTIR.
-
High-Temperature Post-Cure (Epoxy Curing): Increase the oven temperature to the recommended curing temperature for the specific epoxy resin and curing agent being used (e.g., 120-180°C).[5][7]
-
Post-Curing: Hold the temperature for a sufficient duration to ensure complete curing of the epoxy matrix. A typical post-cure can last for several hours.[7][8]
-
Cooling: Allow the mold to cool down slowly to room temperature to minimize residual thermal stresses.
-
Demolding: Carefully remove the cured part from the mold.
Note: The specific temperatures and durations of the curing stages should be optimized based on the specific resin system, catalyst, and desired final properties. Differential Scanning Calorimetry (DSC) can be used to determine the optimal cure cycle.[9]
Protocol 3: Characterization of Cured Materials
A. Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC):
-
Prepare a small sample (5-10 mg) of the cured material and place it in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical temperature range would be from room temperature to 250°C at a heating rate of 10°C/min.[10]
-
The glass transition temperature (Tg) can be determined from the step change in the heat flow curve in the second heating scan.[11] The presence of two Tgs may indicate a phase-separated system.[1]
-
The residual heat of reaction can be used to assess the degree of cure.[12]
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-20 mg) of the cured material in a TGA crucible.
-
Heat the sample from room temperature to approximately 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.[13]
-
The onset of decomposition temperature and the char yield can be determined from the TGA curve, providing information about the thermal stability of the material.[6][14]
-
B. Mechanical Testing
-
Tensile Testing:
-
Prepare dog-bone shaped specimens according to a standard test method (e.g., ASTM D638).
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.[15]
-
Record the load and displacement data to determine the ultimate tensile strength, Young's modulus, and elongation at break.[15]
-
-
Flexural Testing:
-
Prepare rectangular bar specimens according to a standard test method (e.g., ASTM D790).
-
Perform a three-point bending test using a universal testing machine.
-
Calculate the flexural strength and flexural modulus from the load-deflection curve.
-
-
Impact Testing:
-
Prepare notched or unnotched specimens according to a standard test method (e.g., ASTM D256 for Izod impact testing).
-
Measure the impact strength using a pendulum impact tester.
-
C. Spectroscopic Analysis (FTIR)
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Obtain an FTIR spectrum of the uncured resin mixture and samples at different stages of the curing process.
-
Monitor the disappearance of the characteristic peaks of the this compound norbornene ring (around 970 cm⁻¹) to follow the ROMP reaction.[3]
-
Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) to follow the epoxy curing reaction.[6]
-
Data Presentation
Table 1: Mechanical Properties of this compound-Modified Epoxy Resins
| Material System | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| Neat Epoxy | 571.87 | 1.84 | - | - | [15] |
| This compound/Epoxy Blend | 783.49 | 3.44 | - | - | [15] |
| Epoxy-based CFRP | ~810 (at -196°C) | - | - | - | [16] |
| This compound-based CFRP | ~720 (at -196°C) | - | - | - | [16] |
| Neat Epoxy Resin | - | 2.5 (at -196°C) | - | - | [16] |
| Neat pthis compound Resin | - | 5.5 (at -196°C) | - | - | [16] |
Table 2: Thermal Properties of this compound-Modified Epoxy Resins
| Material System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Char Yield at 700°C (%) | Reference |
| Cured Epoxy Resin (DER + E51) | Higher than neat E51 | - | - | [5] |
| DG/TS (this compound-epoxy/siloxane) | - | ~277-295 | 4.9-6.2 | [6] |
| DG/DS (this compound-epoxy/siloxane) | - | ~277-295 | 4.9-6.2 | [6] |
| DG/AS (this compound-epoxy/siloxane) | - | ~277-295 | 4.9-6.2 | [6] |
| pthis compound | ~147.6 | - | - | [4] |
Visualizations
Caption: Experimental workflow for in-situ polymerization of this compound in an epoxy matrix.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP) of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-healing kinetics and the stereoisomers of dicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. tri-iso.com [tri-iso.com]
- 9. Study on Preparation of Novel Dicyclopentadiene Phenol Epoxy Resin Materials Based on Different Degrees of Polymerization | Scientific.Net [scientific.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pepolska.pl [pepolska.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Capsulated Epoxy and this compound in Epoxy Based Self-healing Composites - DFT Calculation and Experimental Analysis [macs.semnan.ac.ir]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Porous pDCPD Scaffolds for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydicyclopentadiene (pDCPD) is a thermoset polymer known for its high impact resistance, excellent chemical and corrosion resistance, and high heat deflection temperature. These robust mechanical properties make it an interesting candidate material for tissue engineering scaffolds, particularly in applications requiring load-bearing capabilities. This document provides detailed application notes and protocols for the fabrication, surface modification, and characterization of porous pthis compound scaffolds for tissue engineering applications. The primary fabrication method described is a combination of Ring-Opening Metathesis Polymerization (ROMP) with a porogen leaching technique to create an interconnected porous network suitable for cell infiltration and tissue growth.
Fabrication of Porous pthis compound Scaffolds via ROMP and Salt Leaching
This protocol adapts the well-established salt leaching method for creating porous polymer scaffolds to the ROMP of dicyclopentadiene. The process involves creating a paste of the this compound monomer, a ROMP catalyst, and a salt porogen. The monomer is then polymerized, and the salt is subsequently leached out to leave a porous structure.
Experimental Workflow: pthis compound Scaffold Fabrication
Caption: Workflow for fabricating porous pthis compound scaffolds.
Protocol 1.1: Porous pthis compound Scaffold Fabrication
Materials:
-
Dicyclopentadiene (this compound) monomer
-
Grubbs Catalyst (e.g., 1st or 2nd Generation)
-
Toluene (or other suitable solvent for catalyst)
-
Sodium Chloride (NaCl)
-
Sieves (e.g., #40 and #60 for 250-425 µm particle size)
-
Teflon molds
-
Deionized water
Procedure:
-
Porogen Preparation: Sieve NaCl particles to the desired size range (e.g., 250-425 µm) to control the resulting pore size of the scaffold.
-
Monomer and Catalyst Preparation: Prepare the this compound monomer. If it contains inhibitors, they should be removed according to the manufacturer's instructions. Prepare a solution of the Grubbs catalyst in a minimal amount of an appropriate solvent like toluene. The monomer-to-catalyst ratio will influence the polymerization rate and should be optimized (a common starting point is a molar ratio of 1000:1 to 5000:1).
-
Mixing: In a glass vial, combine the this compound monomer and the sieved NaCl particles. A typical starting ratio is 80% NaCl to 20% this compound by weight to achieve high porosity. Mix thoroughly to form a homogenous paste.
-
Catalyst Addition: Add the catalyst solution to the this compound/salt paste and mix quickly and thoroughly. The polymerization is often rapid.
-
Molding: Immediately transfer the paste into the Teflon molds, ensuring it is well-packed to avoid large voids.
-
Curing: Allow the polymerization to proceed at room temperature. The reaction is exothermic. Let the composite cure completely (typically for several hours to overnight).
-
Leaching: After curing, remove the pthis compound/salt composite from the mold. Immerse the composite in a large volume of deionized water to leach out the NaCl. It is recommended to change the water every 12-24 hours for 3-5 days to ensure complete removal of the salt.[1]
-
Drying: After leaching, rinse the scaffolds with ethanol to aid in water removal and then air dry for 24 hours, followed by drying under vacuum to remove all residual moisture.
-
Sterilization: Before cell culture, sterilize the scaffolds, for example, using ethylene (B1197577) oxide or 70% ethanol washes followed by UV exposure.
Surface Modification for Enhanced Biocompatibility
The surface of pthis compound is inherently hydrophobic, which can limit cell attachment and proliferation. A simple and effective method to improve the surface properties is to apply a coating of polydopamine (PDA), a mussel-inspired adhesive polymer. This process renders the surface more hydrophilic and provides functional groups for protein adsorption and cell adhesion.
Protocol 2.1: Polydopamine (PDA) Coating
Materials:
-
Porous pthis compound scaffold
-
Dopamine (B1211576) hydrochloride
-
Tris-HCl buffer (10 mM, pH 8.5)
-
Deionized water
Procedure:
-
Prepare Dopamine Solution: Dissolve dopamine hydrochloride in 10 mM Tris-HCl buffer (pH 8.5) to a final concentration of 2 mg/mL.
-
Coating: Fully immerse the porous pthis compound scaffold in the dopamine solution. To ensure the solution infiltrates the pores, a brief application of vacuum can be beneficial.
-
Incubation: Incubate the scaffold in the solution at room temperature for a period ranging from 40 minutes to 24 hours, depending on the desired coating thickness.[2] The solution will gradually darken as the dopamine polymerizes.
-
Washing: After incubation, remove the scaffold and rinse it thoroughly with deionized water to remove any unattached dopamine molecules.
-
Drying: Dry the PDA-coated scaffold, for example, by air drying or in a vacuum desiccator. The scaffold is now ready for cell culture.
Characterization of Porous pthis compound Scaffolds
Characterization is crucial to ensure the fabricated scaffolds meet the requirements for the intended tissue engineering application. Key parameters include morphology, porosity, mechanical properties, and biocompatibility.
Morphological and Structural Characterization
Scanning Electron Microscopy (SEM): SEM is used to visualize the pore structure, interconnectivity, and surface topography of the scaffolds.
Protocol 3.1.1: SEM Sample Preparation for Cell-Seeded Scaffolds
-
Fixation: Fix the cell-seeded scaffolds in a solution of 2.5% glutaraldehyde (B144438) in PBS for 2-4 hours.
-
Washing: Wash the samples three times with PBS.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 95%, 100%, 100%, 100%), with 10-15 minutes at each concentration.
-
Drying: Use a critical point dryer or a chemical drying agent like hexamethyldisilazane (B44280) (HMDS) to dry the samples while preserving their structure.[3] Freeze-drying is also a viable option.[3]
-
Mounting and Coating: Mount the dried scaffolds onto aluminum SEM stubs using carbon tape and sputter-coat them with a thin layer of gold or palladium to make them conductive for imaging.[4][5]
Porosity Measurement: The porosity of the scaffold can be determined using the liquid displacement method.
Protocol 3.1.2: Porosity Measurement
-
Weigh the dry scaffold (W_scaffold).
-
Immerse the scaffold in a liquid that does not dissolve the polymer (e.g., ethanol) until it is fully saturated.
-
Weigh the saturated scaffold (W_saturated).
-
The porosity (%) can be calculated using the formula: Porosity (%) = [(W_saturated - W_scaffold) / (ρ_liquid * V_scaffold)] * 100 where ρ_liquid is the density of the liquid and V_scaffold is the volume of the scaffold.
Mechanical Characterization
The compressive modulus and strength are important parameters, especially for load-bearing applications. These are typically measured using a universal testing machine.
Data Presentation: Mechanical Properties
The mechanical properties of porous scaffolds are highly dependent on their porosity and pore size. While specific data for porous pthis compound is not widely available, the following table, based on data from other polymer systems like polycaprolactone (B3415563) (PCL), illustrates the expected trends.
| Scaffold Type | Porosity (%) | Average Pore Size (µm) | Compressive Modulus (MPa) |
| Example PCL 1 | ~45 | 212-300 | 1.85 |
| Example PCL 2 | ~68 | 212-300 | 0.90 |
| Example PCL 3 | ~85 | 212-300 | 0.24 |
Note: Data is illustrative and based on trends observed in PCL scaffolds.[6] The compressive modulus generally decreases as porosity increases.
Biological Characterization
Biological characterization is essential to evaluate the biocompatibility of the scaffolds and their ability to support cell functions such as adhesion, proliferation, and differentiation.
Cell Viability (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol 3.3.1: MTT Assay
-
Cell Seeding: Seed cells onto the sterile scaffolds in a multi-well plate and culture for the desired time points (e.g., 1, 3, and 7 days).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[7] Remove the culture medium from the wells and add fresh medium containing 10% MTT solution.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7] Higher absorbance corresponds to higher cell viability.
Data Presentation: Cell Viability
PDA coating has been shown to improve cell viability and proliferation on various substrates. The table below presents illustrative data on the effect of PDA coating on cell adhesion.
| Substrate | Relative Cell Adhesion (%) |
| Control (Tissue Culture Plastic) | 100 |
| Uncoated PLLA Aerogel | ~60 |
| PDA-Coated PLLA Aerogel | ~110 |
Note: Data is illustrative, based on PLLA aerogels, showing that PDA coating can enhance cell adhesion to a level comparable to or exceeding standard tissue culture plastic.[10]
Osteogenic Differentiation (Alkaline Phosphatase - ALP Assay): For bone tissue engineering applications, it is crucial to assess the osteogenic potential of the scaffolds. ALP is an early marker of osteoblast differentiation.
Protocol 3.3.2: ALP Assay
-
Cell Culture: Culture mesenchymal stem cells or pre-osteoblasts on the scaffolds in osteogenic differentiation medium for time points such as 7, 14, and 21 days.
-
Cell Lysis: Wash the cell-seeded scaffolds with PBS and then add a lysis buffer (e.g., containing Triton X-100) to each well.
-
ALP Reaction: In a 96-well plate, mix the cell lysate with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The ALP enzyme in the lysate will convert the colorless pNPP to the yellow p-nitrophenol.
-
Stop Reaction: Add a stop solution (e.g., NaOH) to each well.
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the ALP activity. Normalize the results to the total protein or DNA content of the sample.
Cell Signaling on PDA-Coated Scaffolds
The improved cell adhesion and proliferation on PDA-coated surfaces are mediated by specific cell signaling pathways. When cells attach to a surface, transmembrane proteins called integrins bind to adsorbed extracellular matrix (ECM) proteins. This binding triggers a signaling cascade inside the cell, a key component of which is the Focal Adhesion Kinase (FAK) pathway.
Integrin-FAK Signaling Pathway
Caption: Integrin-mediated FAK signaling pathway.
This pathway can be summarized as follows:
-
Protein Adsorption: ECM proteins from the culture medium adsorb onto the hydrophilic PDA-coated surface.
-
Integrin Binding: Integrins on the cell surface bind to these ECM proteins.
-
FAK Activation: This binding leads to the clustering of integrins and the recruitment and autophosphorylation of FAK at focal adhesions.[8]
-
Src Recruitment: Phosphorylated FAK serves as a docking site for Src family kinases, leading to the formation of an active FAK/Src complex.
-
Downstream Signaling: The FAK/Src complex phosphorylates other proteins, such as paxillin and p130cas, which in turn activate downstream pathways like the MAP kinase pathway.[3][8]
-
Cellular Response: These signaling cascades regulate a variety of cellular functions, including cell adhesion, migration, proliferation, and survival.[8]
By providing a favorable surface for protein adsorption, the PDA coating effectively initiates this signaling cascade, leading to enhanced biocompatibility of the pthis compound scaffold.
References
- 1. nist.gov [nist.gov]
- 2. Design and manufacture of 3D-cylindrical scaffolds based on PLA/TPU/n-HA with the help of dual salt leaching technique suggested for use in cancellous bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 6. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Mechanical Properties and Permeability of Trabecular-Like Porous Scaffold by Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 9. Polydopamine Coating Enhances Mucopenetration and Cell Uptake of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Selection in Stereospecific Dicyclopentadiene (DCPD) Polymerization
For: Researchers, scientists, and drug development professionals.
Introduction
Dicyclopentadiene (DCPD) is a readily available and inexpensive monomer derived from the byproducts of ethylene (B1197577) production.[1] Its polymerization via Ring-Opening Metathesis Polymerization (ROMP) yields polydicyclopentadiene (pthis compound), a polymer with high impact resistance, chemical corrosion resistance, and a high heat deflection temperature.[2] The stereochemistry of the resulting polymer—specifically the configuration of the double bonds (cis or trans) and the tacticity of the polymer chain (isotactic, syndiotactic, or atactic)—significantly influences its physical and mechanical properties. This document provides detailed application notes and protocols for the selection of catalysts to achieve stereospecific polymerization of this compound.
The polymerization of this compound is a chain growth process driven by the release of ring strain from the norbornene moiety of the monomer.[1] While both the norbornene and cyclopentene (B43876) rings can undergo metathesis, selective polymerization of the more strained norbornene ring leads to a linear polymer, which can subsequently be cross-linked.[2][3] The choice of catalyst is paramount in controlling the microstructure of the resulting pthis compound.[1]
Catalyst Systems for Stereospecific this compound Polymerization
The primary classes of catalysts used for this compound polymerization are based on ruthenium, molybdenum, and tungsten.[2] While ruthenium-based catalysts, such as Grubbs' catalysts, are known for their high activity and tolerance to functional groups, they typically yield polymers with a higher proportion of trans-double bonds and lower stereoregularity.[1][4] In contrast, certain molybdenum and tungsten-based initiators have demonstrated exceptional ability to produce highly stereospecific pthis compound.[5][6]
Recent research has highlighted the efficacy of specific molybdenum and tungsten alkylidene initiators in achieving highly cis- and tactic pthis compound. These catalysts often feature specific ligand architectures that control the stereochemistry of the polymer.
-
For cis,syndiotactic pthis compound: Five tungsten-based monoaryloxide pyrrolide (MAP) initiators have been identified to produce >98% cis, >98% syndiotactic poly(this compound).[6]
-
For cis,isotactic pthis compound: Two biphenolate alkylidene complexes, one molybdenum-based and one tungsten-based, have been shown to yield >98% cis, >98% isotactic poly(this compound).[5][6]
The resulting stereoregular polymers exhibit high crystallinity and distinct melting points after hydrogenation.[5][6][7] Hydrogenated cis,syndiotactic poly(this compound) has a melting point near 270 °C, while the hydrogenated cis,isotactic counterpart melts around 290 °C.[5][6]
First-generation Grubbs' catalysts (G1) tend to produce pthis compound with a predominantly trans-double bond configuration, while second-generation Grubbs' catalysts (G2) can yield a higher cis-double bond content.[1][4] Although achieving high stereospecificity with ruthenium catalysts has been challenging, recent developments in catalyst design, including the use of chelating ligands, are paving the way for improved stereocontrol.[1][8][9]
Data Presentation: Catalyst Performance in Stereospecific this compound Polymerization
The following tables summarize the performance of various catalyst systems for the stereospecific polymerization of endo-DCPD.
Table 1: Molybdenum- and Tungsten-Based Catalysts for Stereospecific this compound Polymerization
| Catalyst Type | Catalyst Example | Polymer Microstructure | % Cis | % Tacticity | Solvent | Temperature (°C) | Reference |
| Tungsten MAP | W(N-t-Bu)(CHCMe3)(pyr)(OHMT) | cis,syndiotactic | >98 | >98 (syndiotactic) | Dichloromethane (B109758) | Room Temp | [6] |
| Tungsten MAP | W(N-2,6-i-Pr2C6H3)(CHCMe2Ph)(pyr)(OHMT) | cis,syndiotactic | >98 | >98 (syndiotactic) | Dichloromethane | Room Temp | [6] |
| Tungsten Oxo | W(O)(CHCMe2Ph)(Me2Pyr)(OHMT)(PPh2Me) | cis,syndiotactic | >98 | >98 (syndiotactic) | Dichloromethane | Room Temp | [6] |
| Molybdenum Biphenolate | Mo(N-2,6-Me2C6H3)(CHCMe2Ph)(rac-biphen) | cis,isotactic | >98 | >98 (isotactic) | Dichloromethane | Room Temp | [5] |
| Tungsten Biphenolate | W(N-2,6-Me2C6H3)(CHCMe2Ph)(rac-biphen) | cis,isotactic | >98 | >98 (isotactic) | Dichloromethane | Room Temp | [5] |
Table 2: Ruthenium-Based Catalysts for this compound Polymerization
| Catalyst Type | Catalyst Example | Polymer Microstructure | % Cis (typical) | % Trans (typical) | Reference |
| First-Generation Grubbs' (G1) | RuCl2(PCy3)2(CHPh) | Predominantly trans | - | High | [1][4] |
| Second-Generation Grubbs' (G2) | RuCl2(SIMes)(PCy3)(CHPh) | Higher cis content than G1 | Higher | Lower | [1] |
Experimental Protocols
This protocol is a general guideline based on procedures reported for highly stereospecific polymerizations.[5]
Materials:
-
endo-Dicyclopentadiene (this compound), purified by distillation.
-
Selected Molybdenum or Tungsten catalyst (e.g., from Table 1).
-
Anhydrous dichloromethane (DCM).
-
Inert atmosphere glovebox or Schlenk line.
-
Schlenk flask and magnetic stirrer.
-
Methanol (for precipitation).
Procedure:
-
Monomer Preparation: In an inert atmosphere glovebox, dissolve the desired amount of purified endo-DCPD in anhydrous DCM in a Schlenk flask to achieve the target monomer concentration (e.g., 1 M).
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the catalyst in a small amount of anhydrous DCM. The amount of catalyst will depend on the desired monomer-to-catalyst ratio (e.g., 100:1 to 1000:1).
-
Polymerization Initiation: Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed for the desired time. For highly active catalysts, polymerization can be complete within seconds to minutes.[5]
-
Termination and Precipitation: Quench the polymerization by adding a small amount of a terminating agent (e.g., ethyl vinyl ether). Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Polymer Isolation and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl3 or 1,2-dichlorobenzene-d4).
- Acquire ¹H and ¹³C NMR spectra.
- The cis/trans ratio can be determined by integrating the signals corresponding to the olefinic protons or carbons.
- The tacticity (syndiotactic vs. isotactic) can be determined by analyzing the splitting patterns of the aliphatic carbons in the ¹³C NMR spectrum, which are sensitive to the relative stereochemistry of adjacent monomer units.[5]
2. Differential Scanning Calorimetry (DSC):
- Used to determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.
- For crystalline, stereoregular pthis compound, a distinct melting endotherm will be observed. Hydrogenated stereoregular pDCPDs show high melting points.[5][6][7]
Mandatory Visualizations
Caption: Catalyst selection workflow for stereospecific this compound polymerization.
Caption: General experimental workflow for ROMP of this compound.
Factors Influencing Stereoselectivity
Several factors beyond the catalyst structure can influence the stereochemical outcome of this compound polymerization:
-
Monomer Isomer: Commercially available this compound is primarily the endo-isomer.[1] The exo-isomer polymerizes faster, which can affect the microstructure and properties of the final polymer.[10][11]
-
Temperature: Polymerization temperature can affect the cis/trans ratio. For some catalyst systems, lower temperatures may favor the formation of cis-isomers.
-
Solvent: While many stereospecific polymerizations are carried out in dichloromethane, the choice of solvent can influence catalyst activity and stability, though for some highly stereospecific systems, even coordinating solvents like THF do not diminish stereoselectivity.[5]
-
Additives: The presence of additives, such as phosphines or other ligands, can modulate catalyst activity and, in some cases, influence stereoselectivity.
Conclusion
The selection of an appropriate catalyst is the most critical factor in controlling the stereochemistry of polydicyclopentadiene. For applications requiring highly crystalline and stereoregular materials, specific molybdenum and tungsten-based catalysts are the current state-of-the-art. Ruthenium-based catalysts, while generally less stereoselective, offer advantages in terms of functional group tolerance and are continually being improved. By carefully considering the desired polymer microstructure and following established experimental protocols, researchers can synthesize pthis compound with tailored properties for a wide range of applications.
References
- 1. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 2. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of endo -Dicyclopentadiene by Molybdenum and Tungsten Catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Self-healing kinetics and the stereoisomers of dicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tale of two isomers: Microstructural variation in frontal ROMP - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Inhibiting Premature Polymerization of Dicyclopentadiene (DCPD)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of dicyclopentadiene (DCPD). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is dicyclopentadiene (this compound) and why does it polymerize prematurely?
A1: Dicyclopentadiene is a dimer of cyclopentadiene, formed through a Diels-Alder reaction. It is a highly reactive monomer used in the synthesis of various polymers, resins, and specialty chemicals.[1] Premature polymerization can occur due to two primary mechanisms:
-
Diels-Alder Polymerization: Further Diels-Alder reactions can occur between this compound molecules, leading to the formation of trimers, tetramers, and higher oligomers. This process is accelerated by heat.
-
Free-Radical Polymerization: The double bonds in the this compound molecule are susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of peroxides.[2]
Q2: What are the common signs of premature this compound polymerization?
A2: Signs of premature polymerization include:
-
Increased Viscosity: The this compound liquid will become noticeably thicker and more difficult to pour or transfer.
-
Formation of Solids: White or yellowish solid particles or a gel-like substance may appear in the liquid.
-
Discoloration: The normally colorless to pale-yellow liquid may develop a darker yellow or brownish tint.
-
Exotherm (Heat Generation): In advanced stages, the polymerization process can generate significant heat.
Q3: What are the primary factors that contribute to premature polymerization?
A3: The main factors are:
-
Elevated Temperature: Heat is a major catalyst for both Diels-Alder and free-radical polymerization.[3]
-
Presence of Oxygen: Oxygen can react with this compound to form peroxides, which are potent initiators of free-radical polymerization.[4]
-
Contaminants: Impurities such as acids, bases, and metal salts can act as catalysts for polymerization.[3]
-
UV Radiation: Exposure to sunlight or other sources of UV radiation can initiate free-radical polymerization.
-
Absence or Depletion of Inhibitor: Polymerization inhibitors are crucial for stabilizing this compound. If the inhibitor is not present or has been consumed, polymerization will proceed rapidly.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4][5] Storage under an inert atmosphere, such as a nitrogen blanket, is recommended to prevent oxygen exposure.[4] Containers should be tightly sealed and made of appropriate materials like mild or stainless steel.[6]
Q5: Which inhibitors are commonly used for this compound, and at what concentrations?
A5: The most common inhibitors for this compound are phenolic antioxidants, which act as free-radical scavengers.
-
4-tert-Butylcatechol (TBC): Typically used at a concentration of 100-200 ppm.[3][7] TBC is highly effective but can be sensitive to high temperatures.[8]
-
Butylated Hydroxytoluene (BHT): Also used as a stabilizer.[2][9]
The choice and concentration of inhibitor may vary depending on the grade of this compound and the intended application.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Observed Increase in Viscosity or Formation of Solids
-
Possible Cause: Premature polymerization has begun.
-
Immediate Action:
-
Immediately cool the container in a well-ventilated area.
-
If safe to do so, check the temperature of the container. If it is warm, an exothermic reaction is in progress.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the storage temperature is within the recommended range (typically below 25°C).
-
Check Inhibitor Concentration: The inhibitor may have been depleted. Analyze the inhibitor concentration using the appropriate analytical method (see Experimental Protocols).
-
Test for Peroxides: The presence of peroxides indicates oxidative degradation and a high risk of free-radical polymerization. Perform a peroxide value test (see Experimental Protocols).
-
Analyze for Oligomers: Quantify the extent of polymerization by analyzing the oligomer content using Gas Chromatography (see Experimental Protocols).
-
-
Corrective Actions:
-
If the inhibitor concentration is low, consider adding more inhibitor after consulting with the supplier's specifications.
-
If peroxides are present, the this compound may be unsafe for use and should be disposed of according to safety guidelines.
-
If oligomer content is high, the material may not be suitable for its intended application.
-
Issue 2: Discoloration of this compound (Yellowing or Browning)
-
Possible Cause:
-
Oxidation due to exposure to air.
-
Reaction with contaminants.
-
Initial stages of polymerization.
-
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that the this compound is handled under an inert atmosphere whenever possible to minimize oxygen exposure.
-
Inspect Storage Container: Check for any signs of corrosion or leaching from the container material.
-
Analyze for Impurities: Use Gas Chromatography to identify any potential contaminants.
-
-
Corrective Actions:
-
If discoloration is due to oxidation, the material might still be usable if other parameters (viscosity, oligomer content) are within specification. However, it is an indication of compromised stability.
-
If contamination is identified, the source of contamination should be eliminated.
-
Below is a troubleshooting workflow to guide your decision-making process:
References
- 1. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lnct.ac.in [lnct.ac.in]
- 7. scribd.com [scribd.com]
- 8. agilent.com [agilent.com]
- 9. sketchviz.com [sketchviz.com]
issues with DCPD resin viscosity during processing
Welcome to the technical support center for troubleshooting issues related to Dicyclopentadiene (DCPD) resin viscosity during processing. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of a this compound resin system before curing?
A1: Uncured this compound resin systems are known for their very low viscosity, often below 20 centipoise (cP) at room temperature.[1][2][3] This is significantly lower than many other thermosetting resins like epoxies, which can have viscosities of 300 cP or higher.[2] This low viscosity allows for excellent fiber wetting and high filler loading capabilities.[4]
Q2: How does temperature affect the viscosity of this compound resin?
A2: As with most resins, the viscosity of this compound is temperature-dependent. Increasing the temperature will generally decrease the viscosity, making the resin flow more easily.[5][6] Conversely, in colder environments, the viscosity will increase. Preheating the resin in a controlled manner (e.g., in a warm water bath not exceeding 50°C) can be an effective way to reduce viscosity before processing.[6] However, it's crucial to note that elevated temperatures can also accelerate the polymerization process, reducing the pot life of the resin.[7]
Q3: What causes an unexpected increase in this compound resin viscosity during processing?
A3: An unexpected increase in viscosity during processing, often leading to premature gelling, can be caused by several factors:
-
Polymerization Onset: The primary reason for viscosity increase is the natural progression of the ring-opening metathesis polymerization (ROMP) process.[8] As polymer chains grow and cross-link, the material transitions from a low-viscosity liquid to a solid.
-
Elevated Temperatures: Higher than expected processing temperatures can accelerate the polymerization reaction, leading to a rapid viscosity increase and reduced working time.[7]
-
Catalyst Activity: The type and concentration of the catalyst play a crucial role. A highly active or overly concentrated catalyst can lead to a very fast reaction and a shortened pot life.
-
Inhibitor Concentration: Insufficient inhibitor in the formulation can result in premature polymerization. An increased inhibitor concentration can lead to a longer pot life.[7]
-
Resin Age and Storage: Improper storage or using resin that has aged can lead to a gradual increase in viscosity over time, even before the catalyst is added.[6]
Q4: My this compound resin has a much lower viscosity than expected, causing processing issues. What could be the cause?
A4: While this compound is inherently low in viscosity, certain issues can arise from it being too low for a specific application, such as in Vacuum Assisted Resin Transfer Molding (VARTM) where the resin can be drawn through the outlet too quickly.[2]
-
Formulation: The specific formulation, including the type and amount of co-monomers and additives, can influence the final viscosity. Some formulations are designed to be extremely fluid.[4]
-
Temperature: Processing at a higher than recommended temperature will lower the viscosity.
-
Measurement Error: Ensure that your viscosity measurement equipment is properly calibrated and suitable for low-viscosity fluids.
Q5: How can I intentionally modify the viscosity of my this compound resin?
A5: You can adjust the viscosity of your this compound resin in several ways:
-
Temperature Control: As mentioned, lowering the temperature will increase viscosity, while heating will decrease it.
-
Additives: The most direct way to increase viscosity is by incorporating thickening agents or gellants.[8][9]
-
Filler Loading: Increasing the amount of inorganic fillers will generally increase the viscosity of the resin system.[4]
-
Formulation Adjustments: The viscosity can be tailored by adjusting the monomer and co-monomer blend. For instance, reducing the amount of a reactive diluent like styrene (B11656) can increase viscosity.[4][10]
Troubleshooting Guides
Issue 1: Resin Viscosity is Too High
If you are experiencing higher than expected viscosity, use the following guide to identify the potential cause and solution.
Caption: Troubleshooting high this compound resin viscosity.
Issue 2: Resin Viscosity is Too Low
For instances where the resin viscosity is lower than desired for your application, refer to the following troubleshooting steps.
Caption: Troubleshooting low this compound resin viscosity.
Data Presentation
Table 1: Typical Viscosity of this compound Resin Compared to Other Systems
| Resin System | Typical Viscosity at Room Temperature (cP) |
| This compound Resin | < 20[1][2] |
| Epoxy Resin (SC-15) | ~300[2] |
| Flowable Dental Composites | 1,310 - 2,200[5] |
| Packable Dental Composites | 6,750 - 19,140[5] |
Table 2: Effect of Temperature on the Viscosity of Packable Resin Composites
| Temperature (°C) | Viscosity Drop (%) |
| 23 to 54 | 30 - 82[5][11] |
Note: While this data is for dental composites, it illustrates the general principle of viscosity reduction with temperature, which is also applicable to this compound resins.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol provides a general procedure for measuring the dynamic viscosity of this compound resin based on standard practices.
Objective: To determine the dynamic viscosity of a this compound resin sample at a specified temperature.
Materials:
-
This compound resin sample
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Beaker or sample container
-
Cleaning solvents (e.g., acetone, isopropanol)
Procedure:
-
Instrument Setup:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the this compound resin. For very low viscosities, a low-viscosity spindle and a range of speeds should be tested.
-
-
Sample Preparation:
-
Place the this compound resin sample in a beaker of appropriate size.
-
Bring the sample to the desired measurement temperature by placing it in the temperature-controlled bath or chamber. Allow sufficient time for the sample to reach thermal equilibrium.
-
-
Measurement:
-
Immerse the selected spindle into the resin sample up to the immersion mark.
-
Allow the spindle to rotate in the sample for a specified period (e.g., 60 seconds) to allow the reading to stabilize.
-
Record the viscosity reading from the viscometer display.
-
It is recommended to take multiple readings at different rotational speeds to check for Newtonian or non-Newtonian behavior.
-
-
Cleaning:
-
Thoroughly clean the spindle and sample container with appropriate solvents immediately after use.
-
Relevant Standards: For more detailed procedures and specific applications, refer to ASTM standards such as ASTM D1084 (Viscosity of Adhesives) or ASTM D7042 (Dynamic Viscosity of Liquids using a Stabinger Viscometer).[12][13]
References
- 1. youtube.com [youtube.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. exothermic.com [exothermic.com]
- 4. aocformulations.com [aocformulations.com]
- 5. addent.com [addent.com]
- 6. ifun3d.com [ifun3d.com]
- 7. Thermal frontal polymerization of dicyclopentadiene in different staging conditions - American Chemical Society [acs.digitellinc.com]
- 8. arc.aiaa.org [arc.aiaa.org]
- 9. How does this compound Petroleum Resin affect the texture and stability of cosmetics? - Blog [zhuoan-pr.com]
- 10. polrespolyester.com.tr [polrespolyester.com.tr]
- 11. Viscosity and stickiness of dental resin composites at elevated temperatures | Pocket Dentistry [pocketdentistry.com]
- 12. ASTM D7042 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. file.yizimg.com [file.yizimg.com]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
References
- 1. Multiscale study and kinetic modeling of Pthis compound thermal oxidation [sam.ensam.eu]
- 2. researchgate.net [researchgate.net]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing Thermomechanical Strength and Thermal Stability of Poly(dicyclopentadiene) Composites through Cost-Effective Fly Ash Reinforcement for Structural and Impact Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. composites.utk.edu [composites.utk.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. High‐Performance Low‐k Poly(dicyclopentadiene) Nanocomposites as Achieved via Reactive Blending with Norbornene‐Functionalized Larger POSS - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Reducing Catalyst Loading in DCPD Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing catalyst loading in the Ring-Opening Metathesis Polymerization (ROMP) of dicyclopentadiene (DCPD).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound polymerization, particularly when aiming for lower catalyst concentrations.
Issue 1: Incomplete Polymerization or Low Monomer Conversion
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The catalyst concentration may be too low for the specific reaction conditions.
-
Solution: While the goal is to reduce catalyst loading, a minimum concentration is required. For second-generation Grubbs' catalysts, a monomer-to-catalyst molar ratio of 10,000:1 has been shown to yield good mechanical properties.[1] If conversion is low, consider a stepwise reduction from a known effective concentration.
-
-
Monomer Impurities: Impurities in the this compound monomer can deactivate the catalyst.[2]
-
Catalyst Decomposition: The catalyst may degrade due to exposure to air, moisture, or certain functional groups.[1]
-
Solution: Store and handle the catalyst in an inert atmosphere, such as a glove box with nitrogen purge.[3] Ensure all solvents and reagents are dry.
-
-
Low Reaction Temperature: The polymerization rate is temperature-dependent. At lower temperatures, the reaction may be too slow to achieve full conversion in a reasonable time.
-
Solution: Increase the reaction temperature. For example, at a monomer-to-catalyst ratio of 10,000:1, increasing the temperature from 20°C to 60°C can dramatically reduce gelation time.[1]
-
Troubleshooting Workflow for Incomplete Polymerization
Caption: Troubleshooting workflow for incomplete this compound polymerization.
Issue 2: Polymerization Occurs Too Quickly (Short Pot Life/Gel Time)
Possible Causes and Solutions:
-
High Catalyst Concentration: Even at seemingly low loadings, the catalyst may be too active for the desired processing window.
-
Solution: Further decrease the catalyst-to-monomer ratio. Gel time can be extended significantly by reducing the catalyst concentration.[4]
-
-
High Reaction Temperature: Higher temperatures accelerate the polymerization rate.
-
Solution: Conduct the initial mixing and processing at a lower temperature. For instance, mixing the catalyst and monomer at 15°C can help achieve a homogeneous solution before significant polymerization occurs.[3]
-
-
Use of a Highly Reactive Monomer Isomer: The exo isomer of this compound is more reactive than the more common endo isomer.[5]
-
Absence of an Inhibitor: Inhibitors can be used to control the initiation of polymerization.
-
Solution: Introduce a suitable inhibitor, such as an alkyl phosphite (B83602). The pot life can be extended from minutes to over 30 hours by varying the phosphite structure and concentration.[7] Triphenylphosphine can also be used, but its effective concentration range is narrow.[4]
-
Troubleshooting Workflow for Short Pot Life
Caption: Troubleshooting workflow for unexpectedly short pot life.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for low catalyst loading in this compound polymerization?
A good starting point for a low catalyst loading with a second-generation Grubbs' catalyst is a monomer-to-catalyst molar ratio of 10,000:1. This ratio has been shown to provide a good balance of mechanical properties.[1] Depending on the desired pot life and cure speed, this can be adjusted. For frontal polymerization, even lower concentrations may be possible, especially with the more reactive exo-DCPD isomer.[5][6]
Q2: How does reducing catalyst loading affect the final properties of the pthis compound?
Reducing the catalyst loading (i.e., increasing the monomer-to-catalyst ratio) generally leads to a decrease in tensile strength, tensile modulus, bending strength, and bending modulus.[1] However, impact strength may increase with lower catalyst concentrations.[1] The glass transition temperature (Tg) also tends to decrease with lower catalyst loading, indicating a lower crosslink density.[1]
Q3: Can I use first-generation Grubbs' catalyst at low concentrations?
First-generation Grubbs' catalyst (G1) is generally less active than the second-generation (G2) catalyst. To achieve a stable frontal polymerization, G2 can be used at a much lower concentration (e.g., 1:16,000 mol/mol) compared to G1 (e.g., 1:6,000 mol/mol).[8] Therefore, while G1 can be used, a higher concentration relative to G2 will be required to achieve a similar reaction rate.
Q4: What is frontal polymerization and how does it help in reducing catalyst loading?
Frontal Ring-Opening Metathesis Polymerization (FROMP) is a process where a self-propagating exothermic reaction wave converts the monomer into a polymer.[5][6] This method is energy-efficient as it only requires an initial thermal stimulus to start the reaction.[9][10] FROMP can be particularly effective with low catalyst loadings, and using the highly reactive exo-DCPD isomer in FROMP can reduce the required catalyst concentration by over three-fold while maintaining a high frontal velocity.[5][6]
Q5: How do I choose an appropriate inhibitor to control the polymerization rate?
Alkyl phosphites are effective inhibitors for Grubbs' type catalysts in this compound polymerization.[7] The choice of the specific alkyl phosphite and its concentration allows for fine-tuning of the pot life from a few minutes to over 30 hours.[7] Amines can also act as inhibitors, but their effectiveness depends on the specific catalyst and amine used.[11]
Data Presentation
Table 1: Effect of Monomer-to-Catalyst Ratio on Mechanical Properties of pthis compound
| Monomer:Catalyst Molar Ratio | Tensile Strength (MPa) | Tensile Modulus (MPa) | Bending Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) |
| 5,000:1 | ~60 | ~2300 | ~90 | ~2400 | ~25 |
| 10,000:1 | 52.4 | 2100 | 80.1 | 2100 | 30.0 |
| 15,000:1 | ~45 | ~1900 | ~70 | ~1900 | ~35 |
| 20,000:1 | ~40 | ~1700 | ~60 | ~1700 | ~38 |
Data synthesized from trends described in Zhang et al. (2022).[1]
Table 2: Effect of Catalyst Concentration on Thermal and Curing Properties of pthis compound
| Catalyst Concentration (wt%) | Gel Time at 50°C (min) | Glass Transition Temperature (Tg) (°C) |
| 0.04 | 70 | ~140 |
| 0.12 | 10 | ~155 |
| 0.20 | <5 | ~165 |
| 0.30 | <2 | ~170 |
Data synthesized from trends described in ACS Omega (2025) and Polyolefins Journal (2022).[1][12]
Experimental Protocols
Protocol 1: General Procedure for ROMP of this compound with Low Catalyst Loading
-
Monomer Preparation: If necessary, purify endo-DCPD (95% or higher) by vacuum distillation to remove inhibitors and impurities.[3]
-
Catalyst Handling: In a glove box under a nitrogen atmosphere, weigh the desired amount of second-generation Grubbs' catalyst into a vial.[3]
-
Reaction Setup: Place the vial containing the catalyst and a magnetic stir bar in a temperature-controlled bath (e.g., 15-20°C).[3]
-
Monomer Addition: Add the desired amount of purified, cooled this compound to the vial to achieve the target monomer-to-catalyst ratio (e.g., 10,000:1).[1]
-
Mixing: Stir the mixture vigorously for approximately 30-60 seconds until the catalyst is fully dissolved and the solution is homogeneous.[3]
-
Polymerization: The polymerization can then proceed at the desired temperature. The gel time can be recorded with a stopwatch.[1] For producing solid samples, the mixture can be injected into a mold and cured at a specific temperature schedule (e.g., 24h at 25°C, 2h at 70°C, and 1.5h at 170°C).[13]
Protocol 2: Differential Scanning Calorimetry (DSC) for Curing Kinetics
-
Sample Preparation: Prepare a fresh solution of this compound and Grubbs' catalyst as described in Protocol 1.
-
Flash Freezing: Immediately after mixing, place the solution in liquid nitrogen to quench the reaction.[1]
-
DSC Sample Loading: Place 5-10 mg of the frozen sample into an aluminum DSC pan and hermetically seal it.[13]
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument.
-
Heating Program: Subject the sample to a dynamic heating scan under a nitrogen atmosphere, for example, from 0°C to 200°C at a constant heating rate (e.g., 5, 10, or 15 °C/min).[1][13][14] The exothermic heat flow associated with the polymerization is recorded as a function of temperature.
Visualizations
Catalytic Cycle for ROMP of this compound with Grubbs' Catalyst
Caption: Catalytic cycle of Grubbs' catalyst in ROMP of this compound.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. WO1997029135A1 - Polymerization of low grade this compound monomers using an olefin metathesis catalyst - Google Patents [patents.google.com]
- 3. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 4. Reaction Rate Control in Ring Opening Metathesis Polymerization of Dicyclopentadiene with Grubbs Catalyst-Academax [exhibition.academax.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontal polymerization of thermosets to enable vacuum-formed structural electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal frontal polymerization of dicyclopentadiene in different staging conditions - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up DCPD Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the scale-up of dicyclopentadiene (DCPD) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound polymerization?
A1: Scaling up this compound polymerization from lab to industrial scale presents several key challenges:
-
Exotherm Management: The ring-opening metathesis polymerization (ROMP) of this compound is highly exothermic (releasing 300–450 J/g), which can lead to thermal runaway, material degradation, and inconsistent properties in larger batches.[1]
-
Viscosity and Gel Time Control: Achieving precise control over the resin's viscosity and gel time is critical for filling large molds and ensuring uniform polymer properties.[1][2] The low viscosity of this compound resin (~10 cPs) can be challenging to manage.[1]
-
Catalyst Selection and Handling: The choice of catalyst, its loading, and the use of inhibitors are crucial for controlling the polymerization rate and the final properties of the polydicyclopentadiene (pthis compound).[1][3] Catalyst solubility in the monomer and sensitivity to air and moisture are also significant concerns.[1][4]
-
Monomer Purity and Isomer Content: The reactivity of this compound is influenced by the ratio of its endo and exo isomers, with the exo-isomer polymerizing faster.[1][5] Impurities in the monomer can deactivate the catalyst.[3]
-
Consistent Cross-linking: Ensuring a uniform degree of cross-linking throughout a large part is essential for achieving consistent mechanical properties like toughness and thermal stability.[1][6]
Q2: How does the choice of catalyst impact the scale-up process?
A2: The catalyst system is a critical factor in the successful scale-up of this compound polymerization. Different catalyst generations and types (e.g., ruthenium-based Grubbs' catalysts, tungsten, molybdenum) offer different levels of activity, stability, and functional group tolerance.[1][7][8] For instance, second-generation Grubbs' catalysts generally provide a higher cis-double bond content compared to the first generation.[1] The catalyst choice directly influences the pot life, cure rate, and the final microstructure of the polymer.[1] When scaling up, it is crucial to select a catalyst system that provides a controllable induction period to allow for complete mold filling before gelation.[1]
Q3: What is the significance of the endo and exo isomers of this compound in polymerization?
A3: this compound exists as two stereoisomers: endo-DCPD and exo-DCPD. Commercially available this compound is typically composed of over 95% endo-DCPD.[1] The exo-isomer is significantly more reactive and polymerizes much faster than the endo-isomer due to lower steric hindrance.[1][5] This difference in reactivity can be exploited to accelerate polymerization; for example, using the exo-isomer in Frontal Ring-Opening Metathesis Polymerization (FROMP) can reduce the required catalyst concentration by over three-fold while maintaining a high frontal velocity.[5] However, the higher reactivity of the exo-isomer can also make the polymerization more difficult to control.[5]
Q4: What are common methods to control the exotherm during scale-up?
A4: Managing the exothermic reaction is crucial for safety and product quality. Common strategies include:
-
Using Inhibitors/Retarders: Adding inhibitors or retarders to the monomer-catalyst mixture can delay the onset of polymerization, allowing for better heat dissipation.[1] Phosphite (B83602) esters are one example of inhibitors that can be used to control the pot life.[1]
-
Process Control: Techniques like Reaction Injection Molding (RIM) utilize two separate monomer streams, one with the pre-initiator and the other with an activator, which are mixed just before injection into the mold. This allows for rapid polymerization within the mold while minimizing premature reaction.[1]
-
Thermal Management: Implementing efficient cooling systems in the mold and reactor is essential to dissipate the heat generated during polymerization.
-
Frontal Polymerization: Frontal polymerization (FP) or FROMP is an energy-efficient method where a self-sustaining exothermic wave propagates through the monomer.[2][5] This technique can offer better control over the reaction front compared to bulk polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Premature Gelling or Short Pot Life | 1. Catalyst concentration is too high. 2. Reaction temperature is too high. 3. Insufficient inhibitor or retarder. 4. Presence of highly reactive exo-DCPD isomer. | 1. Reduce the catalyst loading. 2. Lower the initial temperature of the monomer and mold. 3. Increase the concentration of the inhibitor or select a more effective one.[2] 4. Analyze the isomer content of the this compound monomer. |
| Incomplete Curing or Low Conversion | 1. Catalyst concentration is too low. 2. Reaction temperature is too low or cure time is too short. 3. Catalyst deactivation due to impurities (e.g., moisture, air).[4] 4. Poor mixing of catalyst and monomer. | 1. Increase the catalyst loading. 2. Increase the curing temperature or extend the curing time. 3. Ensure the use of purified monomer and handle the catalyst under an inert atmosphere.[4] 4. Improve the mixing process to ensure homogeneous distribution of the catalyst. |
| Inconsistent Material Properties (e.g., variable Tg, mechanical strength) | 1. Non-uniform temperature distribution within the mold due to poor exotherm management. 2. Inhomogeneous mixing of components. 3. Variations in cross-link density.[1] | 1. Optimize the mold's cooling system to ensure uniform heat removal. 2. Enhance the mixing protocol to achieve a homogeneous reaction mixture. 3. Control the curing temperature and time precisely to regulate the extent of cross-linking. |
| High Void Content in the Final Part | 1. Trapped air during mold filling. 2. Volatilization of low-boiling point components due to high exotherm. 3. Shrinkage during polymerization (volumetric shrinkage of ~6%).[1] | 1. Optimize the mold design and injection process to prevent air entrapment. 2. Control the reaction temperature to minimize volatilization. 3. Adjust the mold pressure and resin formulation to compensate for shrinkage. |
| Poor Catalyst Solubility in Monomer | 1. The chosen catalyst has inherently low solubility in non-polar this compound. | 1. Consider using a latent initiator that is more soluble in the monomer.[1] 2. Use a co-solvent, although this is generally undesirable in many processing technologies.[1] 3. Explore different catalyst derivatives with improved solubility. |
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization of this compound
-
Materials:
-
endo-Dicyclopentadiene (purified by distillation under reduced pressure)[9]
-
Ruthenium-based catalyst (e.g., Grubbs' first or second generation)
-
Inhibitor (e.g., triphenylphosphine (B44618) or a phosphite ester)
-
Dry, inert solvent (e.g., toluene, if required for catalyst dissolution)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of catalyst and inhibitor in a small amount of dry solvent or directly in the purified this compound monomer.
-
If a two-component system is used (as in RIM), prepare two separate streams: one containing the catalyst in this compound and the other containing the activator in this compound.[1]
-
Thoroughly mix the catalyst solution with the bulk of the this compound monomer.
-
Inject the reaction mixture into a pre-heated mold.
-
Cure the part at the desired temperature for a specified duration.
-
After curing, allow the part to cool to room temperature before demolding.
-
Characterize the resulting pthis compound using techniques such as Differential Scanning Calorimetry (DSC) for thermal transitions and Dynamic Mechanical Analysis (DMA) for viscoelastic properties.[6]
-
Protocol 2: Monitoring Polymerization via Differential Scanning Calorimetry (DSC)
-
Objective: To study the cure kinetics and measure the heat of polymerization.
-
Procedure:
-
Prepare a sample by mixing the this compound monomer and catalyst in a hermetically sealed DSC pan.
-
Place the sealed pan in the DSC instrument.
-
Run a dynamic scan by heating the sample at a constant rate (e.g., 5, 10, 15 °C/min) over a desired temperature range.
-
Record the heat flow as a function of temperature. The exothermic peak represents the polymerization reaction.
-
The total heat of polymerization (ΔH) can be determined by integrating the area under the exotherm peak.[6]
-
The degree of conversion (α) at a given temperature can be calculated as the fractional heat released up to that temperature relative to the total heat of reaction.[6]
-
Visualizations
References
- 1. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 2. Thermal frontal polymerization of dicyclopentadiene in different staging conditions - American Chemical Society [acs.digitellinc.com]
- 3. nationalpolymer.com [nationalpolymer.com]
- 4. US4400340A - Method for making a dicyclopentadiene thermoset polymer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ppor.az [ppor.az]
- 8. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 9. Synthesis of polydicyclopentadiene using the Cp2TiCl2/Et2AlCl catalytic system and thin-layer oxidation of the polymer in air - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Mechanical Properties of pDCPD Composites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the formulation and manufacturing of polydicyclopentadiene (pDCPD) composites that result in suboptimal mechanical properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The pthis compound composite exhibits lower than expected tensile or flexural strength.
-
Question: My pthis compound composite is brittle and fails at low stress. What are the potential causes and how can I improve its strength?
-
Answer: Low tensile or flexural strength in pthis compound composites can stem from several factors, primarily related to the polymer matrix itself, the reinforcement, or the interface between them.
-
Incomplete Polymerization: The ring-opening metathesis polymerization (ROMP) of this compound may be incomplete, resulting in a poorly cross-linked matrix.[1] This can be caused by:
-
Incorrect Catalyst Ratio: An improper monomer-to-catalyst ratio can significantly affect the mechanical properties.[2][3] Increasing the ratio of monomer to catalyst can lead to a decrease in tensile strength and modulus.[2][3]
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the this compound monomer, such as water or other protic species. Ensure high-purity reagents are used.
-
Insufficient Curing Time or Temperature: The polymerization process is exothermic and requires a certain temperature profile to proceed to completion.[4] Ensure the mold temperature is adequate and the part is allowed to cure for a sufficient duration. Post-curing at an elevated temperature can also help complete the polymerization.[5]
-
-
Poor Interfacial Adhesion: The bond between the pthis compound matrix and the reinforcing fibers (e.g., glass, carbon) is crucial for effective load transfer. Poor adhesion can lead to premature failure.[6][7]
-
Fiber Sizing Incompatibility: The sizing agent on the fibers may not be compatible with the pthis compound resin.[6] Consider using fibers with a silane-based sizing or a sizing specifically designed for vinyl ester or other thermoset resins.
-
Lack of Functional Groups: The non-polar nature of pthis compound can lead to weak interactions with fillers and fibers.[8] Incorporating functionalized additives or fillers can improve interfacial bonding.[5][9][10]
-
-
Molding Defects: Voids, micro-cracks, or dry spots (areas with poor resin impregnation) act as stress concentrators, leading to reduced strength.[1] These can be caused by improper processing parameters.[11]
-
Troubleshooting Workflow for Low Strength
Caption: Troubleshooting workflow for low tensile and flexural strength in pthis compound composites.
Issue 2: The pthis compound composite has poor impact resistance.
-
Question: My composite is fracturing easily upon impact. How can I improve its toughness?
-
Answer: While neat pthis compound is known for its high impact strength, several factors in a composite formulation can lead to brittleness.[5][12]
-
Matrix Embrittlement:
-
Excessive Cross-linking: While a high degree of cross-linking is desirable for strength, it can sometimes lead to reduced toughness.[5] This can be influenced by the type of catalyst and the curing conditions.
-
Low Temperature: Like many polymers, pthis compound can become more brittle at lower temperatures, although it generally performs well over a broad temperature range.[7]
-
-
Filler and Reinforcement Issues:
-
Filler Type and Loading: The type, size, and concentration of fillers can significantly impact toughness. While some fillers can enhance toughness, others can act as stress concentrators and embrittle the composite. The addition of 0.2 wt% of vinyl-functionalized silica (B1680970) particles has been shown to dramatically increase tensile toughness.[5][9][10]
-
Poor Interfacial Adhesion: Weak bonding between the matrix and reinforcement can prevent effective energy dissipation during impact, leading to crack propagation along the interface.[6]
-
-
Processing and Design:
-
Troubleshooting Workflow for Poor Impact Resistance
Caption: Troubleshooting workflow for poor impact resistance in pthis compound composites.
Issue 3: The composite part exhibits molding defects like voids, sink marks, or warpage.
-
Question: My final pthis compound part has surface imperfections and is distorted. What causes these molding defects and how can I prevent them?
-
Answer: Molding defects are common issues that can significantly degrade mechanical performance. They are often related to the Reaction Injection Molding (RIM) process parameters and mold design.
-
Voids: Entrapped air or gases evolved during polymerization can create voids.
-
Sink Marks: Localized depressions on the surface of the part.
-
Causes: Polymerization shrinkage, insufficient packing pressure, or overly thick sections of the part.[4][13] Shrinkage is dependent on the amount of material and the temperature profile of the mold.[4]
-
Solutions: Increase packing pressure and time, optimize part design to maintain uniform wall thickness, and adjust mold temperature to control the rate of polymerization and cooling.[4][13]
-
-
Warpage: Distortion of the part from its intended shape.
-
Causes: Non-uniform cooling, differential shrinkage due to variations in part thickness or fiber orientation, or premature demolding.[4][11]
-
Solutions: Optimize mold cooling to be as uniform as possible, redesign the part to minimize thickness variations, and ensure the part is sufficiently cured and cooled before demolding.[11] Higher mold temperatures can accelerate curing but may also increase warpage.[11]
-
-
Data Summary Tables
Table 1: Effect of Monomer-to-Catalyst Ratio on pthis compound Mechanical Properties
| Monomer:Catalyst Ratio (n:n) | Tensile Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) | Glass Transition Temp. (Tg, °C) | Reference |
| 10,000:1 | 52.4 | 2100 | 30 | 147.6 | [2] |
| General Trend | Decreases with increasing ratio | Decreases with increasing ratio | Increases with increasing ratio | Decreases with increasing ratio | [2][3] |
Table 2: Effect of Various Fillers on pthis compound Composite Mechanical Properties
| Filler Type | Filler Loading (wt%) | Change in Tensile Strength | Change in Toughness/Impact Strength | Other Notable Effects | Reference |
| Vinyl-functionalized SiO₂ | 0.2 | ~10% decrease in yield strength | 14-fold increase in tensile toughness | Elongation at break increased from 9.0% to 143.4% | [9] |
| Phenyl-functionalized SiO₂ | 0.3 | 63% increase | 217% increase in notched Izod impact strength | Increased storage modulus and Tg | [10] |
| Fly Ash | 50 | - | Exceptional compression performance | Enhanced thermal stability | [16] |
| Carbon Fibers (short) | 5 | - | - | ~20% increase in compressive strength (to 93.2 MPa) | [17] |
| Carbon Fibers (short) | 10 | Increase to 49.7 MPa | - | - | [17] |
| Graphite (dusty) | 5 | Slight increase to 49.2 MPa | - | - | [17] |
| Carbon Nanotubes | 0.3 - 0.5 | Significant reduction | - | Poor compatibility with matrix noted | [17] |
Experimental Protocols
Protocol 1: General Procedure for pthis compound Composite Fabrication via RIM
-
Preparation of Resin Systems:
-
Prepare two separate, stable resin components (A and B).
-
Component A: this compound monomer, co-catalyst, and any desired additives/fillers.
-
Component B: this compound monomer and the ROMP catalyst (e.g., Grubbs' catalyst).
-
Thoroughly degas both components under vacuum to remove dissolved air and moisture.
-
-
Mold Preparation:
-
Clean the mold thoroughly and apply a suitable mold release agent.
-
Preheat the mold to the desired temperature (typically 50-80°C) to facilitate polymerization upon injection.[18]
-
-
Reinforcement Placement:
-
If creating a fiber-reinforced composite, place the dry fiber preform (e.g., glass or carbon fiber mat) into the mold cavity.
-
-
Injection:
-
Use a two-component RIM machine to impinge and mix components A and B at a precise 1:1 ratio.
-
Inject the reactive mixture into the mold cavity at a controlled pressure and flow rate to ensure complete filling without fiber displacement or air entrapment.[11]
-
-
Curing:
-
Allow the part to cure in the heated mold. The highly exothermic polymerization reaction will proceed rapidly.[5] Curing time will depend on the part thickness, mold temperature, and catalyst system.
-
-
Demolding and Post-Curing:
-
Once the part is sufficiently rigid, demold it.
-
For optimal mechanical properties, a post-curing step in an oven at an elevated temperature (e.g., 120-150°C) may be required to ensure complete conversion of the monomer.[5]
-
Protocol 2: Standard Tensile Testing of pthis compound Composites (ASTM D3039)
-
Specimen Preparation:
-
Cut rectangular specimens from the fabricated composite panels according to the dimensions specified in ASTM D3039.
-
Attach strain gauges to the specimen surface to measure strain accurately.
-
-
Test Setup:
-
Mount the specimen in the grips of a universal testing machine.
-
Ensure the specimen is aligned with the loading axis.
-
-
Testing:
-
Apply a tensile load to the specimen at a constant crosshead speed until failure.
-
Record the load and displacement (or strain) data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength, tensile modulus, and elongation at break from the recorded stress-strain curve.
-
Protocol 3: Dynamic Mechanical Analysis (DMA)
-
Specimen Preparation:
-
Prepare a small rectangular specimen of the pthis compound composite with precise dimensions.
-
-
Test Setup:
-
Mount the specimen in the DMA instrument using a suitable clamping configuration (e.g., three-point bending or tensile).
-
-
Testing:
-
Apply a sinusoidal oscillating force to the specimen while ramping the temperature at a controlled rate (e.g., 3-5°C/min).
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis:
References
- 1. mpm.spbstu.ru [mpm.spbstu.ru]
- 2. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 3. Mechanical Characterization of Dicyclopentadiene and Glass-Fibre-Reinforced Polymer Subjected to Low to High Strain Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plastic Design Guidelines for pthis compound - Osborne Industries [osborneindustries.com]
- 5. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. uvic.portals.in-part.com [uvic.portals.in-part.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. PlumX [plu.mx]
- 12. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 13. asaclean.com [asaclean.com]
- 14. ims-tex.com [ims-tex.com]
- 15. basilius.com [basilius.com]
- 16. Enhancing Thermomechanical Strength and Thermal Stability of Poly(dicyclopentadiene) Composites through Cost-Effective Fly Ash Reinforcement for Structural and Impact Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Carbon-Based Modifications of Polydicyclopentadiene Resin on Tribological and Mechanical Properties | MDPI [mdpi.com]
- 18. poj.ippi.ac.ir [poj.ippi.ac.ir]
Technical Support Center: Synthesis of Linear Polydicyclopentadiene (pDCPD)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in the successful synthesis of linear polydicyclopentadiene (pDCPD), with a primary focus on avoiding gelation (cross-linking).
Troubleshooting Guide: Avoiding Gelation
This guide addresses common issues encountered during the synthesis of linear pthis compound that can lead to premature gelation and the formation of insoluble, cross-linked polymer networks.
Question: My reaction mixture turned into an insoluble gel almost immediately after adding the catalyst. What went wrong?
Answer: Rapid gelation upon catalyst addition is a common issue and typically points to overly aggressive reaction conditions. Here are the most likely causes and solutions:
-
High Monomer Concentration: A high concentration of dicyclopentadiene (this compound) increases the probability of intermolecular reactions involving the less reactive cyclopentene (B43876) double bond, leading to cross-linking.
-
High Catalyst Loading: While a sufficient amount of catalyst is necessary, excessively high concentrations can lead to a very rapid, uncontrolled polymerization, promoting side reactions that cause gelation.[5]
-
Solution: Decrease the catalyst loading. The optimal monomer-to-catalyst ratio will depend on the specific catalyst used, but lower loadings generally favor the synthesis of linear pthis compound.[5]
-
-
High Temperature: Elevated temperatures can provide the activation energy needed for the metathesis of the less strained cyclopentene ring, resulting in cross-linking.[6]
-
Solution: Control the reaction temperature. For some systems, conducting the polymerization at lower temperatures can suppress the cross-linking reaction.[2] However, for other systems, a moderate temperature range (e.g., 0 to 3 °C) may be optimal to balance monomer conversion and prevent gelation.[2]
-
Question: The polymerization proceeds, but I'm observing branching and the formation of high molecular weight shoulders in my GPC results, indicating the onset of gelation. How can I prevent this?
Answer: The appearance of high molecular weight shoulders or branching suggests that while the primary polymerization is linear, secondary cross-linking reactions are beginning to occur. Consider the following adjustments:
-
Choice of Catalyst: The catalyst plays a crucial role in the selectivity of the polymerization. Some catalysts are more prone to inducing side reactions.
-
Solution: If using a highly active catalyst like a second-generation Grubbs catalyst, you might have less control. Consider switching to a different catalyst system known for producing linear pthis compound, such as certain tungsten-based catalysts or a metal-free photoredox system.[1][3][7][8][9][10] A third-generation Grubbs-type catalyst has also been used to synthesize linear pthis compound at very low catalyst loadings.[5]
-
-
Use of a Chain Transfer Agent (CTA): A CTA can help control the molecular weight of the polymer chains, reducing their length and the likelihood of entanglement and cross-linking.
-
Solution: Introduce a chain transfer agent, such as an alpha-olefin (e.g., 1-octene), into your reaction mixture.[9] This will help to generate shorter, linear polymer chains.
-
-
Reaction Time: Allowing the reaction to proceed for too long, especially after high monomer conversion is reached, can increase the chances of side reactions.
-
Solution: Monitor the reaction progress and quench it once the desired conversion of the norbornene double bond is achieved. Termination can be accomplished using agents like ethyl vinyl ether.[5]
-
Question: My reaction seems to be very sensitive to temperature, and I'm struggling to find the right balance between achieving good conversion and avoiding gelation. What is the optimal temperature range?
Answer: The optimal temperature is highly dependent on the specific catalyst system and monomer concentration being used.
-
For Metal-Free ROMP (MF-ROMP): Studies have shown that low temperatures can favor propagation but may also lead to gelation at higher monomer-to-initiator ratios.[2] A temperature range of 0 to 3 °C has been identified as a good compromise for achieving high monomer conversion while preventing gelation.[2] Increasing the temperature from -29 °C to -11 °C has been shown to prevent gelation in certain MF-ROMP systems.[2]
-
For Metal-Catalyzed ROMP: The optimal temperature can vary significantly. It is best to consult literature that uses a similar catalyst system. In general, higher temperatures accelerate the gelation process.[6]
Frequently Asked Questions (FAQs)
What is gelation in the context of this compound polymerization?
Gelation refers to the formation of a cross-linked, three-dimensional polymer network that is insoluble in common solvents. In this compound polymerization, this occurs when the less reactive double bond in the cyclopentene ring of the monomer or the polymer backbone participates in secondary metathesis or other side reactions, connecting the linear polymer chains.[1][5][10]
How can I confirm if my synthesized pthis compound is linear or cross-linked?
The most straightforward method is a solubility test. Linear pthis compound should be soluble in common organic solvents like dichloromethane (B109758) or toluene, while cross-linked pthis compound will only swell or not dissolve at all. Further characterization can be done using Gel Permeation Chromatography (GPC) to determine the molecular weight distribution. A narrow, monomodal distribution is indicative of a linear polymer, whereas a very broad distribution, high molecular weight shoulders, or the inability of the sample to pass through the GPC column suggests cross-linking.
Are there catalyst systems that are inherently better at producing linear pthis compound?
Yes, the choice of catalyst is critical. While highly active ruthenium-based catalysts like Grubbs' second-generation catalyst are common for ROMP, they can sometimes lead to cross-linking if conditions are not carefully controlled.[11][12] Catalyst systems based on tungsten, in combination with co-catalysts, have been successfully used for the synthesis of linear pthis compound.[3][9][10] Additionally, metal-free photoredox mediated ROMP has emerged as a highly efficient method for producing linear pthis compound.[1][7][8][13]
Can inhibitors be used to control the reaction and prevent premature gelation?
Yes, inhibitors can be used to extend the pot life of the resin and provide better control over the initiation of polymerization. For instance, phosphite (B83602) inhibitors are used with Grubbs' catalysts in frontal polymerization to manage the reaction onset.[6] An increase in inhibitor concentration generally leads to a longer pot life.[6]
Quantitative Data Summary
The following table summarizes key reaction parameters from a study on metal-free ROMP of endo-DCPD that influence the linearity and molecular weight of the resulting polymer.
| Entry | [M]o/[I]o | Temperature (°C) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) | Outcome |
| 1 | 25:1 | -29 | 47 | 15.8 | 1.2 | Gelation |
| 2 | 25:1 | -11 | 68 | 11.2 | 1.1 | No Gelation |
| 3 | 25:1 | 3 | 89 | 10.5 | 1.1 | No Gelation |
| 4 | 10:1 | 3 | >95 | 4.3 | 1.1 | No Gelation |
Data adapted from a study on metal-free ROMP of endo-DCPD.[2] [M]o = initial monomer concentration, [I]o = initial initiator concentration, Mn = number-average molecular weight, Đ = dispersity.
Experimental Protocols
General Protocol for Metal-Free ROMP of Linear pthis compound
This protocol is a generalized procedure based on published methods for the synthesis of linear pthis compound via photoredox mediated metal-free ROMP.[1][2]
Materials:
-
endo-Dicyclopentadiene (endo-DCPD), purified
-
Photocatalyst (e.g., a pyrylium (B1242799) salt)
-
Initiator
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The reaction should be set up to exclude air and moisture.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the photocatalyst and initiator in the anhydrous solvent.
-
Monomer Addition: Add the purified endo-DCPD to the reaction mixture. The initial monomer concentration should be kept low (e.g., 0.88 M) to minimize the risk of gelation.[2]
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 3 °C) using a suitable cooling bath.[2]
-
Initiation: Irradiate the reaction mixture with a light source appropriate for the chosen photocatalyst to initiate the polymerization.
-
Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by quenching the reaction. This can be done by exposing the reaction to air or by adding a terminating agent.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer for its solubility, molecular weight (GPC), and structure (NMR).
Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 5. Synthesis and thermal properties of linear poly-dicyclopentadiene and linear polybrominated polydicyclopentadiene [morressier.com]
- 6. Thermal frontal polymerization of dicyclopentadiene in different staging conditions - American Chemical Society [acs.digitellinc.com]
- 7. A highly efficient metal-free protocol for the synthesis of linear polydicyclopentadiene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. boydston.chem.wisc.edu [boydston.chem.wisc.edu]
- 9. polymer.or.kr [polymer.or.kr]
- 10. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Curing Time for DCPD Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the curing of dicyclopentadiene (DCPD) resins.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the curing time of this compound resins?
The curing time of this compound resins is primarily influenced by several factors:
-
Catalyst Concentration: The amount of catalyst, typically a peroxide like methyl ethyl ketone peroxide (MEKP), directly affects the curing rate. Higher concentrations lead to shorter gel and cure times.[1]
-
Temperature: The ambient temperature and the temperature of the resin itself play a crucial role. Higher temperatures accelerate the chemical reaction, leading to faster curing. The ideal working temperature is generally between 70-85°F (21-29°C).[2][3]
-
Humidity: Moisture can interfere with the curing process and should be minimized in the working environment.[3]
-
Batch Size: Larger batches of resin will generate more exothermic heat, which can accelerate the curing process. It is often recommended to work in smaller batches to maintain control.[2]
-
Inhibitors and Accelerators: The presence of inhibitors will delay the curing process, while accelerators will speed it up.[4][5]
Q2: What is the recommended catalyst (MEKP) concentration for this compound resins?
For most applications, MEKP catalyst is used at a concentration between 1% and 2% by volume of the resin. A common recommendation is to use between 1.25% and 1.75% to achieve a balance between a workable pot life and a reasonable curing time.[2] It is critical to never use less than 1% catalyst, as this can result in an incomplete or failed cure. Conversely, using more than 4% will not significantly reduce the gel time further and can lead to a brittle final product.
Q3: How does temperature affect the curing process?
Resin curing is an exothermic chemical reaction, and its rate is highly dependent on temperature.[3] As a general rule, for every 10°C (18°F) increase in temperature, the curing reaction time is approximately halved. Conversely, lower temperatures will slow down the curing process significantly. Curing below the recommended temperature range of 70-85°F (21-29°C) can lead to an incomplete cure and a tacky surface.[2][3]
Q4: What are the common defects observed in cured this compound resins and what causes them?
Common defects include:
-
Sticky or Tacky Surface: This is often due to incomplete curing caused by low temperatures, incorrect catalyst ratio, or inadequate mixing.[3]
-
Bubbles or Voids: These are typically caused by trapped air during mixing or from the release of dissolved gases during the exothermic reaction.[6][7]
-
Cracks: Cracking can occur due to excessive heat buildup from a large batch size or high catalyst concentration, leading to internal stresses.[6]
-
Warping or Shrinkage: While this compound resins are known for their low shrinkage, improper curing conditions can still lead to dimensional instability.[1][6]
-
Cloudy Appearance: This can be a result of working in cool temperatures or the introduction of moisture into the resin.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound resin curing.
Issue 1: Resin Not Curing or Curing Too Slowly
| Possible Cause | Recommended Solution |
| Incorrect Catalyst Ratio | Ensure the catalyst is measured accurately by volume, within the recommended 1% to 2% range.[2] Do not estimate the amount. |
| Low Temperature | The workspace and resin should be between 72°-85°F (22°-29°C).[3] Consider using a temperature-controlled environment or a heat lamp to maintain the optimal temperature. |
| Inadequate Mixing | Mix the resin and catalyst thoroughly for at least one minute, scraping the sides and bottom of the mixing container to ensure all components are well incorporated.[2] |
| Moisture Contamination | Ensure all mixing equipment is dry and work in a low-humidity environment. Store resins and catalysts in tightly sealed containers.[3] |
| Expired Resin or Catalyst | Check the shelf life of your materials. This compound resin typically has a shelf life of around 3 months.[2] |
Issue 2: Cured Resin is Tacky or Sticky
| Possible Cause | Recommended Solution |
| Incomplete Mixing | This is a primary cause. The unmixed resin at the sides and bottom of the container will not cure properly. Ensure thorough mixing.[3][8] |
| Low Curing Temperature | If the temperature drops during the curing process, it can stall the reaction, leaving a tacky surface. Maintain a consistent temperature within the recommended range.[3] |
| Oxygen Inhibition | The surface layer of some resins can remain tacky due to interaction with oxygen. Applying a thin topcoat or using a wax-additive in the resin can help. Curing in an inert atmosphere (like nitrogen) can also prevent this.[9] |
Issue 3: Bubbles, Voids, or Blisters in the Cured Resin
| Possible Cause | Recommended Solution |
| Air Entrapment During Mixing | Mix the resin and catalyst slowly and deliberately to avoid introducing air bubbles. |
| Gas Traps | Gas can become trapped during the molding process. Ensure proper venting in your mold design.[7] |
| High Melt Temperature | Excessive temperatures can cause the resin to off-gas, creating bubbles. Maintain the recommended temperature range.[7] |
| Moisture in Materials | Any moisture in the resin or on the mold surface can vaporize during the exothermic reaction, causing bubbles. Ensure all components are dry.[10] |
Data Presentation
Table 1: Effect of Catalyst (MEKP) Concentration on Gel Time of a Typical this compound Resin at Room Temperature (Approx. 77°F / 25°C)
| Catalyst Concentration (% by volume) | Approximate Gel Time (minutes) | Observations |
| 1.0 | 25 - 35 | Slower cure, longer working time.[2] |
| 1.5 | 18 - 25 | Good balance of working time and cure speed.[2] |
| 2.0 | 10 - 18 | Faster cure, shorter working time.[2] |
| >2.5 | <10 | Very rapid cure, may lead to excessive heat and brittleness. |
Note: These are approximate values and can vary based on the specific resin formulation, ambient temperature, and batch size.
Table 2: Influence of Temperature on Curing Time
| Temperature | Effect on Curing Time |
| Below 60°F (15°C) | Curing will be significantly slowed or may not complete. |
| 70-85°F (21-29°C) | Optimal range for most this compound resins.[2] |
| Above 90°F (32°C) | Curing will be accelerated, reducing working time. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
Objective: To determine the heat of cure and the degree of cure of a this compound resin system.
Instrumentation: A differential scanning calorimeter (DSC) with a cooling accessory.[11]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound resin mixture into a standard aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.[11]
-
Uncured Sample Analysis (Total Heat of Reaction):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate at a low temperature (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature where the curing exotherm is complete (e.g., 200°C).[2]
-
Record the heat flow as a function of temperature. The area under the exothermic peak represents the total heat of reaction (ΔH_total).[12]
-
-
Partially Cured Sample Analysis (Residual Heat of Reaction):
-
Prepare a sample and cure it for a specific time and temperature.
-
Quench the reaction by rapidly cooling the sample.
-
Weigh 5-10 mg of the partially cured sample into a DSC pan and seal it.
-
Run the same DSC temperature program as for the uncured sample. The area under the resulting exothermic peak is the residual heat of reaction (ΔH_residual).
-
-
Calculation of Degree of Cure:
-
The degree of cure can be calculated using the formula: % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100[12]
-
Rheological Analysis for Gel Time Determination
Objective: To determine the gel time of a this compound resin system.
Instrumentation: A rotational rheometer with parallel plate geometry.
Procedure:
-
Sample Preparation: Prepare the this compound resin and catalyst mixture according to the desired ratio.
-
Rheometer Setup:
-
Set the rheometer to the desired isothermal temperature for the test.
-
Use a parallel plate geometry with a specified gap (e.g., 1 mm).
-
-
Measurement:
-
Quickly place the mixed resin onto the lower plate of the rheometer and bring the upper plate down to the set gap.
-
Start an oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and strain.
-
Monitor the storage modulus (G') and loss modulus (G'').
-
-
Gel Point Determination: The gel time is typically identified as the point where the storage modulus (G') and loss modulus (G'') curves intersect (G' = G'').[13][14]
Mechanical Property Testing
a) Tensile Strength (ASTM D638):
-
Specimen Preparation: Cast the this compound resin into dumbbell-shaped specimens as specified in the ASTM D638 standard.[2][15] Ensure the specimens are fully cured and conditioned at a standard temperature and humidity.
-
Testing: Use a universal testing machine with appropriate grips to pull the specimen at a constant speed until it fractures.[16]
-
Data Collection: Record the force and elongation to determine tensile strength, modulus of elasticity, and percent elongation at break.[17]
b) Hardness (ASTM D2240 - Shore D):
-
Specimen Preparation: Prepare flat, smooth specimens of the cured this compound resin with a minimum thickness of 6 mm.
-
Testing: Use a Shore D durometer to measure the indentation hardness of the material.[18] Take multiple readings at different locations on the specimen.
-
Data Recording: Record the hardness values. This can be used as an indication of the degree of cure.[5]
Visualizations
Caption: Troubleshooting workflow for common this compound resin curing issues.
Caption: Experimental workflow for optimizing this compound resin curing parameters.
Caption: Simplified free-radical polymerization pathway for this compound resins.
References
- 1. exothermic.com [exothermic.com]
- 2. store.astm.org [store.astm.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Resin Formulators Shore Hardness (00, A, D) Testing Per ASTM D2240 (Includes 3 Individual Results and Average) | GracoRoberts [gracoroberts.com]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. nanomoldcoating.com [nanomoldcoating.com]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. qualitest.ae [qualitest.ae]
- 14. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. industrialphysics.com [industrialphysics.com]
- 16. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 17. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 18. industrialphysics.com [industrialphysics.com]
Technical Support Center: Controlling Exotherm in Bulk DCPD Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermic nature of bulk dicyclopentadiene (DCPD) polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the exotherm in bulk this compound polymerization critical?
A1: The ring-opening metathesis polymerization (ROMP) of this compound is highly exothermic due to the release of significant ring strain energy from the monomer.[1][2] The total enthalpy of reaction is approximately 461 ± 14.1 J/g.[1] Uncontrolled exotherms can lead to several critical issues:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature can occur, potentially causing the monomer to boil, leading to pressure buildup in the reaction vessel and creating a safety hazard.[3]
-
Material Defects: Excessive heat can cause uneven polymerization, leading to internal stresses, voids, and cracks in the final polymer, compromising its mechanical properties.[4]
-
Poor Process Control: In applications like reaction injection molding (RIM) and resin transfer molding (RTM), controlling the temperature profile is essential for dictating the processing time and the final physical properties of the polydicyclopentadiene (pthis compound).[2]
Q2: What are the primary factors influencing the exotherm?
A2: The primary factors that influence the exothermic behavior of this compound polymerization are:
-
Catalyst Type and Concentration: The type of catalyst (e.g., Grubbs' first, second, or third generation) and its concentration have a significant impact on the reaction kinetics.[1][2] Higher catalyst concentrations lead to faster reaction rates and a more intense exotherm at lower temperatures.[1]
-
Monomer Isomer: this compound exists as two stereoisomers: endo-DCPD and exo-DCPD. Exo-DCPD polymerizes significantly faster than endo-DCPD, resulting in a more rapid heat release.[5][6] Commercially available this compound is predominantly the endo-isomer.[2][6]
-
Inhibitors and Retarders: The presence and concentration of inhibitors or retarding agents can effectively slow down the polymerization rate, thus helping to manage the exotherm.[4][6][7]
-
Reaction Scale and Geometry: Larger reaction volumes have a smaller surface-area-to-volume ratio, which hinders heat dissipation and increases the risk of a significant temperature rise.
-
Initial Temperature: The initial temperature of the monomer and catalyst solution affects the initiation rate of the polymerization.
Q3: How can I monitor the polymerization exotherm in my experiments?
A3: Differential Scanning Calorimetry (DSC) is a widely used technique to study the cure kinetics of this compound polymerization.[1][2][8][9] DSC measures the heat flow associated with the polymerization reaction, allowing for the determination of the degree of conversion and the total enthalpy of reaction.[2][9] For in-situ monitoring of bulk polymerization, thermocouples can be embedded within the reaction mixture to record the temperature profile over time.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Polymerization (Flash Polymerization)
Symptoms:
-
The monomer/catalyst mixture solidifies almost instantaneously upon mixing.
-
A significant and rapid temperature spike is observed.
-
The resulting polymer may be discolored, contain bubbles, or have visible cracks.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst concentration is too high. | Reduce the catalyst loading. The reaction rate is highly dependent on the catalyst-to-monomer ratio.[1][2] |
| Use of exo-DCPD isomer. | The exo-isomer of this compound is much more reactive than the endo-isomer.[5][6] If using exo-DCPD, significantly lower catalyst concentrations are required. Consider using the more common and less reactive endo-DCPD. |
| Initial temperature is too high. | Pre-cool the monomer and catalyst solutions before mixing. A study by Kessler and White placed vials in a 15°C water bath before mixing.[1][2] |
| Absence of an inhibitor. | Introduce a polymerization inhibitor or retarder to the monomer solution before adding the catalyst.[4][6][7] |
Issue 2: Incomplete Conversion or Slow Polymerization
Symptoms:
-
The reaction mixture remains liquid or only partially solidifies after an extended period.
-
The observed exotherm is minimal or non-existent.
-
The final polymer is soft and has poor mechanical properties.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst concentration is too low. | Increase the catalyst loading. Insufficient catalyst will result in a slow and incomplete reaction.[1] |
| Catalyst deactivation. | Ensure the catalyst has been stored and handled under an inert atmosphere (e.g., in a glove box with N2 purge) to prevent decomposition.[1][2] Impurities in the monomer can also deactivate the catalyst. |
| Monomer impurities. | Purify the this compound monomer by vacuum distillation to remove stabilizers (like p-tert-butylcatechol) and other impurities.[1][2] |
| Inhibitor concentration is too high. | If using an inhibitor, reduce its concentration. Excessive inhibitor can completely quench the polymerization.[10] |
| Low reaction temperature. | While cooling can control the exotherm, excessively low temperatures can significantly slow down or even halt the polymerization.[2] |
Quantitative Data Summary
Table 1: Effect of Grubbs' Catalyst Concentration on this compound Polymerization Exotherm
| Catalyst Concentration (Catalyst:Monomer Ratio) | Heating Rate (°C/min) | Peak Exotherm Temperature (°C) | Total Enthalpy of Reaction (J/g) |
| Low (e.g., 1:2000) | 5 | ~125 | 461 ± 14.1 |
| Medium (e.g., 1:1500) | 5 | ~110 | 461 ± 14.1 |
| High (e.g., 1:1000) | 5 | ~100 | 461 ± 14.1 |
Data adapted from studies on cure kinetics using DSC. As catalyst concentration increases, the exothermic peak shifts to lower temperatures. The total enthalpy of reaction remains relatively constant.[1]
Table 2: Common Inhibitors and Retarders for this compound Polymerization
| Inhibitor/Retarder | Catalyst | Observations |
| Alkyl Phosphites (e.g., Tributyl Phosphite) | 2nd Gen Grubbs' Catalyst | Extends the pot life of the resin, allowing for better processing before gelation.[4][11] |
| (R)-(+)-Limonene | 2nd Gen Grubbs' Catalyst | Can extend shelf-life but may act as a chain transfer agent, potentially affecting mechanical properties.[6][7] |
| 4-Dimethylaminopyridine (DMAP) | 2nd Gen Grubbs' Catalyst | Used to decelerate frontal polymerization of the highly reactive exo-DCPD.[6] |
| Quinone Methides | Not specified for ROMP | Superior inhibitory effect compared to conventional inhibitors for CPD and this compound polymerization.[12] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Objective: To remove stabilizers (e.g., p-tert-butylcatechol) and other impurities that can affect polymerization kinetics.[1][2]
-
Apparatus: Standard vacuum distillation setup.
-
Procedure:
-
Place commercial-grade this compound (predominantly endo-isomer) in the distillation flask.
-
Apply a low vacuum.
-
Gently heat the flask to distill the this compound.
-
Collect the purified, colorless liquid monomer.
-
Store the distilled this compound under an inert atmosphere and at a low temperature to prevent dimerization back to cyclopentadiene (B3395910).
-
Protocol 2: Preparation of this compound/Catalyst Solution for DSC Analysis
-
Objective: To prepare a homogeneous solution for studying the cure kinetics.
-
Materials: Purified this compound, Grubbs' catalyst, vials, magnetic stir bar, water bath, liquid nitrogen.
-
Procedure:
-
In a glove box under a nitrogen atmosphere, weigh the desired amount of Grubbs' catalyst into a vial containing a small magnetic stir bar.[1][2]
-
Place the vial in a water bath set to a controlled temperature (e.g., 15°C).[1][2]
-
Add the required volume of pre-cooled, purified this compound to the vial.[1][2]
-
Stir vigorously for approximately 30 seconds until the catalyst is fully dissolved and the solution is homogeneous.[1][2]
-
To halt the reaction for storage or sample preparation, immediately flash-freeze the solution in liquid nitrogen and store it at a very low temperature (e.g., -80°C).[1]
-
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound polymerization.
Caption: Troubleshooting logic for common this compound polymerization issues.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-healing kinetics and the stereoisomers of dicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Thermal frontal polymerization of dicyclopentadiene in different staging conditions - American Chemical Society [acs.digitellinc.com]
- 12. US9670116B2 - Process and composition for inhibiting the polymerization of cyclopentadiene compounds - Google Patents [patents.google.com]
Technical Support Center: Enhancing pDCPD Adhesion to Fiber Reinforcements
Welcome to the technical support center for improving the adhesion of polydicyclopentadiene (pDCPD) to fiber reinforcements. This resource is designed for researchers, scientists, and drug development professionals working with pthis compound composites. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guide: Poor Adhesion of pthis compound to Fiber Reinforcements
Poor adhesion between the pthis compound matrix and fiber reinforcement is a common challenge that can significantly compromise the mechanical properties of the composite material.[1][2][3] This guide provides a systematic approach to diagnosing and resolving adhesion issues.
Problem: Low interlaminar shear strength (ILSS), premature delamination, or fiber pull-out observed during mechanical testing.
Possible Causes & Solutions:
-
Inadequate Fiber Surface Wetting: The nonpolar nature of pthis compound can lead to poor wetting of untreated, often polar, fiber surfaces.[2]
-
Solution: Implement fiber surface treatments to enhance compatibility and promote better wetting.
-
-
Lack of Chemical Bonding: Insufficient chemical interaction between the fiber surface and the pthis compound matrix results in a weak interface.[4]
-
Solution: Utilize coupling agents that can form chemical bridges between the inorganic fiber and the organic polymer matrix.[4]
-
-
Incompatible Sizing Agents: The commercial sizing on fibers may not be compatible with the pthis compound resin system, hindering adhesion.[1]
-
Solution: Remove the existing sizing and apply a compatible one, or work with fiber manufacturers to obtain fibers with appropriate sizing for pthis compound.
-
-
Processing Issues: Improper processing parameters can lead to voids or a weak interface.
-
Solution: Optimize processing conditions such as cure cycle and pressure to ensure good consolidation and a strong bond.
-
Frequently Asked Questions (FAQs)
Fiber Surface Treatments
Q1: What are the most effective surface treatments for improving glass fiber adhesion to pthis compound?
A1: Silane (B1218182) coupling agents are highly effective for treating glass fibers to improve adhesion with pthis compound.[5][6][7] Norbornene-functional silanes are particularly noteworthy as the norbornene group has a similar structure to the pthis compound matrix, which can enhance the reaction between the fiber and the matrix.[5] Heat cleaning the glass fibers to remove existing sizing before applying the silane coupling agent can also be a crucial step.[6]
Q2: How can I improve the adhesion of carbon fibers to a pthis compound matrix?
A2: Surface treatment of carbon fibers is essential due to their smooth surface and potential for weak interfacial bonding.[8] Effective methods include:
-
Oxidation: Techniques like liquid-phase or gas-phase oxidation and anodic oxidation introduce functional groups on the carbon fiber surface, improving adhesion.[8][9]
-
Plasma Treatment: Low-temperature plasma treatment can activate the carbon fiber surface, increasing surface energy and promoting better adhesion.[9][10]
-
Sizing: Applying a sizing agent compatible with pthis compound after surface treatment can further enhance the bond.[11]
Q3: Are there any universal surface treatments that work for multiple fiber types?
A3: While the specific chemistry may need optimization, the general principles of increasing surface energy and introducing compatible functional groups apply to various fibers. Plasma treatment and the application of appropriate silane coupling agents are versatile methods that can be adapted for different fiber types. For instance, aminosilanes are commonly used, though for pthis compound, silanes with functional groups that can participate in the ring-opening metathesis polymerization (ROMP) are more effective.[5]
Coupling and Sizing Agents
Q4: What is the role of a coupling agent in pthis compound composites?
A4: A coupling agent acts as a molecular bridge between the inorganic fiber reinforcement and the organic pthis compound matrix.[4][12] These agents, typically silanes for glass fibers, have dual functionality: one part of the molecule bonds with the hydroxyl groups on the fiber surface, and the other part co-reacts with the pthis compound resin during polymerization.[13][14] This creates a strong covalent bond across the interface, allowing for effective stress transfer from the matrix to the reinforcement.[4][6]
Q5: How do I select the right sizing agent for my fibers?
A5: The key is to choose a sizing agent that is chemically compatible with the pthis compound resin system.[1] Standard sizings, often designed for epoxy or polyester (B1180765) resins, may be incompatible.[1] It is advisable to consult with fiber manufacturers who may offer sizing formulations specifically developed for pthis compound. If developing a custom sizing, it should ideally contain components that can react with the pthis compound matrix.
Matrix Modification
Q6: Can I modify the pthis compound resin itself to improve adhesion?
A6: Yes, modifying the pthis compound matrix is another approach. This can be achieved by incorporating adhesion promoters or functional monomers into the resin formulation. For instance, adding maleic anhydride-grafted polymers can increase the polarity of the matrix and improve its affinity for the fiber surface.[15][16]
Quantitative Data on Adhesion Improvement
The following tables summarize the quantitative effects of various treatments on the interfacial and mechanical properties of fiber-reinforced pthis compound composites.
Table 1: Effect of Surface Treatment on Interfacial Shear Strength (IFSS) of Glass Fiber/pthis compound Composites
| Fiber Treatment | Base Fiber | IFSS (MPa) | % Improvement | Reference |
| Untreated | Glass Fiber | - | - | [17] |
| CR-212 Sizing | Glass Fiber | 60.2 | N/A | [17] |
| Norbornene Functional Silane | Glass Fiber | - | Significant Improvement | [5] |
Note: Direct comparison is challenging due to variations in testing methodologies across different studies. "Significant Improvement" is noted when quantitative data is not provided in the source.
Table 2: Mechanical Properties of pthis compound Composites with Different Fiber Treatments
| Composite System | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| pthis compound with Untreated Glass Fiber | - | - | - | [1] |
| pthis compound with Sized Glass Fiber (CR-212) | ~450 | ~600 | ~100 | [17] |
| pthis compound with Norbornene Treated Glass Fiber | - | - | Enhanced | [5] |
Experimental Protocols
Protocol 1: Silane Treatment of Glass Fibers
-
Fiber Preparation:
-
Cut glass fiber rovings to the desired length.
-
Heat-clean the fibers in a convection oven at 450°C for 3 hours to remove any existing sizing.[6] Allow to cool to room temperature.
-
-
Silane Solution Preparation:
-
Prepare a 1-4% (by weight) solution of the chosen silane coupling agent (e.g., norbornenylethyldimethylchlorosilane) in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).[6]
-
Acidify the solution to a pH of 4 with acetic acid to aid in the hydrolysis of the silane.[7]
-
Stir the solution for approximately 30 minutes to ensure complete hydrolysis.
-
-
Fiber Treatment:
-
Immerse the heat-cleaned glass fibers in the silane solution.
-
Allow the fibers to soak for a predetermined time (e.g., 5-10 minutes) to ensure complete coating.
-
Remove the fibers and allow them to air dry.
-
-
Curing:
-
Dry the treated fibers in an oven at a temperature recommended for the specific silane, typically around 110-120°C, for 15-30 minutes to complete the condensation reaction between the silane and the glass surface.
-
Protocol 2: Interfacial Shear Strength (IFSS) Measurement by Fragmentation Test
-
Sample Preparation:
-
Prepare a single-fiber composite specimen by embedding a single treated fiber in the pthis compound matrix.
-
Cast the resin in a dog-bone-shaped mold with the fiber aligned along the central axis.
-
Cure the specimen according to the recommended cure cycle for the pthis compound resin.
-
-
Testing Procedure:
-
Mount the single-fiber composite specimen in a tensile testing machine.
-
Apply a tensile load to the specimen at a constant crosshead speed.
-
Continue to apply the load until the fiber within the matrix fractures into multiple fragments.
-
Observe the fragmentation process using a microscope equipped with a polarized light source.
-
-
Data Analysis:
-
Measure the lengths of the fiber fragments.
-
Calculate the critical fiber length (lc), which is the average length of the fragments at saturation.
-
Calculate the IFSS (τ) using the following formula: τ = (σf * d) / (2 * lc) where σf is the tensile strength of the fiber at the critical length and d is the fiber diameter.
-
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. sisib.com [sisib.com]
- 8. hgcomposites.com [hgcomposites.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thecompoundcompany.com [thecompoundcompany.com]
- 13. mdpi.com [mdpi.com]
- 14. The application of silane coupling agent in a composite mate-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
- 15. mdpi.com [mdpi.com]
- 16. An Adhesion Improvement of Low-Density Polyethylene to Aluminum through Modification with Functionalized Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Minimizing Void Formation in pDCPD Composites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize void formation in polydicyclopentadiene (pDCPD) composites during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that can lead to void formation in your pthis compound composites.
Question: I am observing significant voids throughout my composite after curing. What are the primary causes and how can I address them?
Answer: Widespread void formation is a common issue that can typically be traced back to three main sources: trapped air, moisture, and volatiles in the resin system, or shrinkage during polymerization.
-
Trapped Air: Air can be introduced during the mixing of resin components and the filling of the mold. The low viscosity of dicyclopentadiene (this compound) monomer can make it prone to turbulence during mixing and injection, which entraps air bubbles.
-
Moisture and Volatiles: The presence of moisture in the raw materials or absorbed from the environment can lead to void formation as it vaporizes during the exothermic polymerization reaction. Other volatile components in the resin formulation can also contribute to this phenomenon.
-
Polymerization Shrinkage: pthis compound undergoes shrinkage during polymerization. If there is insufficient resin pressure to compensate for this volume change, vacuum voids can form in thicker sections of the composite.[1][2]
To address these issues, a multi-faceted approach is recommended:
-
Resin Degassing: Prior to mold injection, it is crucial to degas the resin mixture under a vacuum to remove trapped air and volatile contaminants.
-
Optimized Mold Filling: Employ filling techniques that minimize turbulence. For Reaction Injection Molding (RIM), this can involve optimizing gate locations and injection parameters.[3][4] For Vacuum Assisted Resin Transfer Molding (VARTM), ensuring a proper vacuum and a well-designed resin distribution network is key.
-
Cure Cycle and Pressure Optimization: A carefully controlled cure cycle, including appropriate temperature ramps and holding times, can help manage the polymerization reaction and reduce shrinkage-related defects. Applying pressure during curing can also help to suppress void growth.[5]
Question: My pthis compound composite has voids concentrated near the injection gate. What is causing this localized issue?
Answer: Voids concentrated near the injection gate are often a result of "jetting," where the resin is injected into the mold cavity at too high a velocity, causing it to spray and trap air. This can be addressed by:
-
Optimizing Gate Design and Location: The gate should be designed and positioned to promote a smooth, progressive flow of resin into the mold cavity.[2] Placing gates in thicker sections of the part can also help.[2]
-
Adjusting Injection Parameters: Reducing the initial injection speed can help prevent jetting. A profiled injection speed, starting slow and then increasing, can be effective.
Question: I am using VARTM to fabricate my pthis compound composite and am finding dry spots and voids. How can I improve my process?
Answer: Dry spots and voids in VARTM are typically due to incomplete resin impregnation of the fiber preform. Key factors to consider are:
-
Vacuum Integrity: Ensure a high level of vacuum is achieved and maintained throughout the infusion process. Any leaks in the vacuum bag or sealing will compromise resin flow.
-
Resin Viscosity and Pot Life: The pthis compound resin system must have a sufficiently low viscosity and a long enough pot life to allow for complete infusion before gelling. The very low viscosity of some pthis compound systems (<20 cP) requires modification of standard VARTM procedures to control the rapid infusion.
-
Distribution Media: The choice and placement of the resin distribution media are critical for achieving uniform resin flow throughout the preform.
An enhanced VARTM process that involves pressurizing the mold during the filling and curing stages has been shown to significantly reduce porosity to below 1% and increase the fiber volume fraction.[6]
Question: Can the design of the mold itself contribute to void formation?
Answer: Yes, mold design plays a crucial role in preventing voids. Important design considerations include:
-
Venting: Adequate venting must be incorporated into the mold design to allow trapped air to escape as the resin fills the cavity. Vents should be placed at the last points to fill and at areas where flow fronts meet.[2]
-
Uniform Wall Thickness: Designing parts with uniform wall thickness promotes even cooling and material flow, reducing the likelihood of shrinkage voids in thicker sections.[2]
-
Draft Angles: Appropriate draft angles (a minimum of 3° on the A-side and 1.5° on the B-side is suggested for pthis compound) facilitate part demolding and prevent surface defects that can be initiated by voids.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to minimize voids in pthis compound composites?
A1: While a holistic approach is necessary, resin degassing is arguably the most critical initial step. Removing entrapped air and volatile contaminants from the liquid resin before it enters the mold eliminates a primary source of void formation.
Q2: How does the viscosity of pthis compound resin affect void formation?
A2: pthis compound resins are known for their very low viscosity, which is advantageous for impregnating fiber reinforcements.[7] However, this low viscosity can also lead to turbulence during mixing and mold filling, which can entrap air. While a low viscosity is desirable for good fiber wet-out, the process must be controlled to prevent air entrapment.
Q3: What level of void content is considered acceptable in pthis compound composites?
A3: For high-performance applications, a void content of less than 2% is generally targeted. However, the acceptable level of porosity depends on the specific application and the criticality of the mechanical properties. Studies have shown that even a small percentage of voids can significantly degrade mechanical performance, particularly interlaminar shear strength.
Q4: Can post-curing help to reduce void content?
A4: Post-curing is primarily intended to ensure complete polymerization and to optimize the material's mechanical properties and thermal stability. It does not typically reduce the volume of existing voids. Void mitigation strategies must be implemented during the initial processing stages.
Q5: Are there any material additives that can help minimize void formation?
A5: While the primary focus should be on process optimization, certain additives can influence resin flow and cure characteristics. However, the introduction of additives must be carefully evaluated as it can also affect the final properties of the composite. For pthis compound, ensuring high-purity monomers and compatible catalysts is crucial to avoid side reactions that could generate volatiles.
Data Presentation: Influence of Processing Parameters on Void Content
While a comprehensive quantitative dataset is highly dependent on the specific resin formulation, fiber architecture, and equipment used, the following table summarizes the general influence of key processing parameters on void formation in pthis compound composites, based on experimental observations from various studies.
| Processing Parameter | Influence on Void Content | Rationale |
| Resin Degassing Time & Vacuum Level | High | Increased degassing time and higher vacuum levels more effectively remove trapped air and volatiles, a primary source of voids. |
| Injection Pressure (RIM) | Moderate | Lower injection pressures can increase filling time, potentially leading to premature gelling and trapping of air. Conversely, excessively high pressure can cause jetting and air entrapment.[3][4] |
| Mold Temperature | Moderate | Higher mold temperatures accelerate curing, which can trap voids before they can escape. It can also lead to increased warpage.[3][4] |
| Infusion Pressure (VARTM) | High | A controlled, slightly higher pressure at the vent after resin saturation can restrain resin evaporation and reduce void content.[8] An enhanced VARTM process with positive pressure during curing can reduce porosity to below 1%.[6] |
| Cure Cycle (Heating Rate & Dwell Times) | High | A multi-stage cure cycle with controlled heating rates and dwell times allows for better management of the exothermic reaction and resin viscosity, facilitating void removal before full gelation. |
| Mold Venting | High | Inadequate venting is a direct cause of trapped air voids. Proper vent design and placement are critical for void-free parts.[2] |
Experimental Protocols
1. Protocol for Vacuum Degassing of dicyclopentadiene (this compound) Resin
This protocol outlines the steps for effectively removing dissolved gases and volatiles from a two-part this compound resin system before processing.
Materials and Equipment:
-
Two-part this compound resin system (monomer and catalyst solutions)
-
Vacuum chamber with a transparent lid
-
Rotary vane vacuum pump
-
Mixing container (should be 3-4 times the volume of the resin mix)
-
Mixing paddle
-
Timer
Procedure:
-
Preparation: Ensure the vacuum chamber and mixing container are clean and dry.
-
Mixing: In a well-ventilated area, accurately measure and mix the two components of the this compound resin system in the mixing container. Stir thoroughly for the manufacturer's recommended time, scraping the sides and bottom of the container to ensure a homogeneous mixture.
-
Placement in Chamber: Immediately place the mixing container with the resin into the center of the vacuum chamber. Ensure the container is on a level surface.
-
Sealing the Chamber: Place the lid on the vacuum chamber, ensuring a proper seal.
-
Initiating Vacuum: Turn on the vacuum pump. Slowly open the vacuum valve to begin evacuating the chamber.
-
Observing the Degassing Process: As the pressure inside the chamber drops, the resin will begin to expand and foam as dissolved gases come out of solution. The volume may increase significantly, which is why a larger container is necessary.
-
Controlling the Rise: If the resin rises too quickly and threatens to overflow the container, partially close the vacuum valve to slow the rate of pressure drop. Once the rise is under control, you can continue to increase the vacuum.
-
Collapse of Foam: Continue to apply the vacuum. The foam will eventually collapse as the majority of the trapped gas is removed. This process may take several minutes.
-
Holding the Vacuum: Once the foam has collapsed, continue to hold the full vacuum for an additional 5-10 minutes to ensure maximum gas removal.
-
Releasing the Vacuum: Close the vacuum valve and turn off the pump. Slowly open the air admittance valve to return the chamber to atmospheric pressure. Releasing the vacuum too quickly can re-introduce air into the resin.
-
Inspection and Use: Remove the container of degassed resin. The resin should appear clear and free of bubbles. It is now ready for injection or infusion.
2. Protocol for Vacuum Assisted Resin Transfer Molding (VARTM) of pthis compound Composites
This protocol provides a detailed methodology for fabricating pthis compound composite panels using the VARTM process.
Materials and Equipment:
-
Degassed, pre-mixed pthis compound resin system
-
Fiber reinforcement (e.g., glass or carbon fiber fabric)
-
Mold with a release agent applied
-
Peel ply
-
Resin distribution medium
-
Vacuum bagging film and sealant tape
-
Resin inlet and vacuum outlet ports
-
Tubing and clamps
-
Resin catch pot
-
Vacuum pump with a pressure gauge
Procedure:
-
Mold Preparation: Prepare the mold surface by cleaning it and applying a suitable mold release agent.
-
Layup:
-
Place the layers of fiber reinforcement onto the mold surface according to the desired ply schedule.
-
Place a layer of peel ply over the entire surface of the fiber reinforcement.
-
Position the resin distribution medium over the peel ply. Ensure it does not extend to the edges where the sealant tape will be placed.
-
-
Bagging:
-
Apply sealant tape around the perimeter of the mold.
-
Place the resin inlet and vacuum outlet ports at opposite ends of the part. The inlet port should be connected to a spiral wrap or similar distribution line placed on top of the distribution media.
-
Carefully place the vacuum bagging film over the entire layup, pressing it firmly onto the sealant tape to create an airtight seal. Ensure there are pleats in the bag to allow it to conform to the part geometry under vacuum.
-
-
Vacuum Check:
-
Connect the vacuum outlet port to the resin catch pot and then to the vacuum pump.
-
Turn on the vacuum pump and draw a full vacuum on the bag.
-
Check for leaks by observing the vacuum gauge. The vacuum should hold steady. If there is a leak, locate it and reseal the bag.
-
Allow the preform to compact under vacuum for at least 30 minutes.
-
-
Resin Infusion:
-
Place the end of the resin inlet tube into the container of degassed pthis compound resin.
-
Keeping the inlet tube clamped, ensure there are no air bubbles in the line.
-
Open the clamp on the resin inlet tube. The vacuum will draw the resin into the mold and through the fiber preform.
-
Monitor the resin flow front to ensure it is moving evenly across the part.
-
-
Infusion Completion and Curing:
-
Once the resin has completely saturated the preform and reached the vacuum outlet, clamp off the resin inlet line.
-
Some protocols suggest allowing a small amount of resin to be drawn into the catch pot to help remove any remaining micro-voids before clamping the outlet line.
-
Maintain the vacuum and cure the part according to the recommended cure cycle for the pthis compound resin system. This may involve an initial room temperature gel period followed by a post-cure at an elevated temperature.
-
-
Demolding: Once the cure is complete, turn off the vacuum pump, release the vacuum, and carefully remove the bagging materials and the cured composite part from the mold.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting void formation in pthis compound composites.
Caption: Troubleshooting workflow for void formation in pthis compound composites.
References
- 1. Plastic Design Guidelines for pthis compound - Osborne Industries [osborneindustries.com]
- 2. zdcpu.com [zdcpu.com]
- 3. Simulation-driven design optimization of reaction injection molding (RIM) process for polydicyclopentadiene (pthis compound): Minimizing cycle time, defects, and warpage (Journal Article) | OSTI.GOV [osti.gov]
- 4. PlumX [plu.mx]
- 5. mpm.spbstu.ru [mpm.spbstu.ru]
- 6. mdpi.com [mdpi.com]
- 7. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dicyclopentadiene (DCPD) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities on the kinetics of dicyclopentadiene (DCPD) polymerization via Ring-Opening Metathesis Polymerization (ROMP). It is intended for researchers, scientists, and professionals working with this compound polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound polymerization reaction is not starting or is extremely slow. What are the potential causes related to impurities?
A1: An inhibited or extremely slow polymerization is one of the most common issues and is often traced back to impurities in the this compound monomer or the reaction system. Here are the primary suspects:
-
Inhibitors: Commercial this compound is stabilized with inhibitors, such as p-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT), to prevent premature polymerization during storage.[1][2] These must be removed before polymerization, as they are designed to scavenge free radicals and can interact with the catalyst.[3] Failure to remove the inhibitor is a frequent cause of reaction failure.
-
Oxygen: While modern Grubbs catalysts show tolerance to oxygen, high concentrations can still lead to catalyst deactivation and inhibit polymerization.[4] Oxygen can react with the catalyst or propagating polymer chains, terminating the reaction.[5][6] The polymer's surface is particularly susceptible to rapid oxidation when exposed to air.[4]
-
Water: Second-generation Grubbs catalysts are more tolerant to water than older systems (like Schrock catalysts), but excess moisture can still negatively impact the reaction by interacting with the catalyst.[7]
-
Other Impurities: Commercial this compound can contain various other impurities like acyclic dienes, cyclopentadiene (B3395910) (CPD) monomer, and codimers of CPD with other dienes (e.g., isoprene, butadiene) which can interfere with the polymerization process.[5]
Troubleshooting Steps:
-
Purify the Monomer: Ensure that the this compound has been purified to remove inhibitors. The most common method is vacuum distillation.
-
Degas the Monomer: Before adding the catalyst, thoroughly degas the purified this compound to remove dissolved oxygen. This can be done by bubbling an inert gas (like argon or nitrogen) through the liquid or by using several freeze-pump-thaw cycles.
-
Use Dry Glassware and Solvents: Ensure all reaction vessels are oven-dried and cooled under an inert atmosphere. If using solvents, ensure they are anhydrous.
Q2: The polymerization starts, but it is incomplete, resulting in a low yield of poly-DCPD. What could be the issue?
A2: Incomplete conversion is often a sign that the catalyst is deactivating prematurely.
-
Insufficient Catalyst Loading: The catalyst-to-monomer ratio is a critical parameter. While a lower catalyst concentration might be economically desirable, it can lead to incomplete conversion if impurities are present to consume a portion of the catalyst.
-
Presence of Lewis Bases: Impurities that can act as Lewis bases (e.g., certain additives, residues from cleaning solvents) can coordinate to the metal center of the catalyst, leading to deactivation. For instance, pyridine (B92270) has been shown to induce the decomposition of Grubbs catalysts.[8]
-
High Temperatures for Extended Periods: While heat can initiate the reaction, prolonged exposure to very high temperatures can accelerate catalyst decomposition pathways, especially in the presence of impurities.
Q3: The final poly-DCPD product has poor mechanical properties. How can impurities be responsible for this?
A3: The mechanical integrity of poly-DCPD is highly dependent on achieving a high molecular weight and the desired level of cross-linking.
-
Chain Transfer Agents: Some impurities can act as chain transfer agents, which terminate a growing polymer chain and initiate a new one. This leads to a lower average molecular weight and, consequently, inferior mechanical properties.
-
Incomplete Cross-linking: The polymerization of this compound is a complex process that involves both the ring-opening of the norbornene moiety and, at higher temperatures, the reaction of the pendant cyclopentene (B43876) double bonds to form cross-links.[9] Impurities that hinder the catalyst's activity can lead to a polymer with a lower degree of cross-linking, resulting in reduced stiffness and thermal stability.
-
Oxidative Degradation: Exposure to oxygen, particularly at elevated temperatures, can cause oxidative degradation of the polymer, even after it has formed.[5][10] This can compromise the long-term mechanical properties of the material.
Data on Impurity Effects
While precise quantitative data correlating specific impurity concentrations with kinetic parameters is highly dependent on the specific catalyst and reaction conditions, the following table summarizes the general effects.
| Impurity | Effect on Polymerization Kinetics | Mechanism of Action |
| Inhibitors (e.g., TBC, BHT) | Increases induction period; can completely inhibit polymerization at high concentrations.[2][11] | Scavenges radicals and interacts with the catalyst, preventing initiation.[3] |
| Oxygen | Increases induction time, reduces polymerization rate and overall conversion.[4][6] | Deactivates the catalyst; terminates growing polymer chains through oxidation.[5] |
| Water | Can slow down the reaction, particularly with first-generation catalysts. Modern catalysts are more tolerant. | Hydrolysis or coordination to the catalyst's metal center.[7] |
| Lewis Bases (e.g., amines, phosphines) | Can cause rapid catalyst deactivation. | Strong coordination to the metal center, displacing ligands and leading to decomposition.[8] |
| Other Dienes/Olefins | Can act as comonomers or chain transfer agents, affecting reaction rate and polymer properties. | Compete with this compound for the catalyst, potentially forming less reactive intermediates.[5] |
Experimental Protocols
Protocol for Purification of this compound by Vacuum Distillation
This protocol is designed to remove non-volatile impurities, including inhibitors like TBC and BHT, from commercial-grade this compound.
Materials and Equipment:
-
Commercial grade endo-DCPD
-
Two-neck round-bottom flask
-
Claisen adapter
-
Vigreux column (short path)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask (Schlenk flask is recommended)
-
Vacuum pump and vacuum trap
-
Heating mantle and stir plate with a stir bar
-
Inert gas source (Nitrogen or Argon)
-
Grease for glass joints
Procedure:
-
Safety Precautions: Perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inspect all glassware for cracks or defects before use.[12]
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Use a Claisen adapter to prevent bumping of the liquid into the condenser.[12] Ensure all joints are lightly greased and sealed to maintain a good vacuum.
-
Charging the Flask: Add the commercial this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to the vacuum trap and then to the vacuum pump. Slowly and carefully open the system to the vacuum. The pressure should be reduced to approximately 40 mm Hg.[13]
-
Heating: Begin stirring the this compound. Slowly heat the distillation flask using the heating mantle. The pot temperature should be kept below 140°C to avoid unwanted side reactions.[13]
-
Cracking and Distillation: As the liquid is heated, the dicyclopentadiene will "crack" back into cyclopentadiene monomer, which will then distill. A more common procedure for purifying this compound itself involves heating to a lower temperature where the this compound distills without significant cracking. For this, aim for a distillation temperature of 77-82°C at 40 mm Hg.[13] The monomeric cyclopentadiene has a much lower boiling point (around 40-42°C at atmospheric pressure) and should be collected in a receiver cooled in a dry ice/acetone bath if it is the desired product.[14][15] For purifying this compound, the goal is to separate it from the less volatile inhibitor.
-
Collection: Collect the purified, colorless this compound in the receiving flask. Discard the initial small fraction (forerun) which may contain more volatile impurities.
-
Stopping the Distillation: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.[12] Slowly and carefully vent the system by introducing an inert gas before turning off the vacuum pump.
-
Storage: Store the purified this compound under an inert atmosphere and at a low temperature to prevent re-dimerization of any cracked cyclopentadiene and to inhibit spontaneous polymerization.
Protocol for Kinetic Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the exothermic reaction of this compound polymerization and determine its kinetic parameters.[16][17]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Crimper for sealing pans
-
Purified, degassed this compound
-
ROMP catalyst (e.g., Grubbs' catalyst)
-
Inert, dry environment for sample preparation (e.g., glove box)
Procedure:
-
Sample Preparation (in an inert atmosphere):
-
Accurately weigh a small amount of the ROMP catalyst into a clean vial.
-
Add the purified, degassed this compound to achieve the desired catalyst-to-monomer ratio (e.g., 1:10,000).[18]
-
Mix thoroughly until the catalyst is fully dissolved. To prevent premature reaction, this step can be performed at a reduced temperature (e.g., 15°C).[17]
-
-
DSC Sample Encapsulation:
-
Immediately transfer a small, accurately weighed amount (typically 5-10 mg) of the this compound/catalyst mixture into a hermetic aluminum DSC pan.
-
Seal the pan tightly using a crimper. This is crucial to prevent the volatile monomer from evaporating during the experiment.
-
Prepare an empty, sealed hermetic pan to be used as a reference.
-
-
DSC Analysis (Dynamic Scan):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 0°C or below) to ensure no reaction occurs before the scan begins.
-
Heat the sample at a constant rate (e.g., 2, 5, 10, 15 °C/min) to a temperature where the polymerization is complete (e.g., 250°C).[18][19] Running the experiment at multiple heating rates provides more robust kinetic data.[17]
-
Record the heat flow as a function of temperature. The polymerization will be observed as a large exothermic peak.[9][20]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The fractional conversion (α) at any given temperature can be calculated by dividing the partial heat of reaction at that point by the total heat of reaction.
-
Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various kinetic models (e.g., Borchardt-Daniels, model-free isoconversional methods) available in the DSC software.[16]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. radtech.org [radtech.org]
- 7. mdpi.com [mdpi.com]
- 8. Donor-Induced Decomposition of the Grubbs Catalysts: An Intercepted Intermediate | Semantic Scholar [semanticscholar.org]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Thermal frontal polymerization of dicyclopentadiene in different staging conditions - American Chemical Society [acs.digitellinc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US2354895A - Purification of dicyclopentadiene - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.latech.edu [chem.latech.edu]
- 16. tainstruments.com [tainstruments.com]
- 17. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 18. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. pubs.acs.org [pubs.acs.org]
pDCPD Toughness Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to increase the toughness of polydicyclopentadiene (pDCPD).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My neat pthis compound samples are exhibiting brittle failure. Is this expected, and what are the primary strategies to improve toughness?
A1: Yes, neat pthis compound, while possessing high impact resistance and good thermal properties, can be inherently brittle.[1] The primary strategies to enhance its toughness involve incorporating secondary phases into the polymer matrix. These include:
-
Elastomer Modification: Introducing a rubbery phase, such as styrene-ethylene-butylene-styrene (SEBS), can significantly improve ductility and toughness.[1]
-
Nanoparticle Reinforcement: Adding functionalized nanoparticles, like silica (B1680970) (SiO2) or carbon nanotubes (CNTs), can dramatically increase toughness through mechanisms like crack deflection and microvoid formation.[2][3]
-
Fiber Reinforcement: Incorporating glass or carbon fibers can substantially enhance mechanical properties, including strength and toughness, though challenges with interfacial adhesion can arise.[4][5]
Q2: I'm trying to use an elastomer to toughen my pthis compound, but the mechanical properties are declining. What could be the issue?
A2: Poor mechanical outcomes with elastomer-modified pthis compound can stem from several factors. A common issue is the concentration of the elastomer. While adding an elastomer like SEBS can increase toughness, exceeding an optimal concentration can lead to a decrease in properties like tensile strength and modulus.[6] For instance, in one study, increasing rubber concentration up to a certain point improved toughness, after which the effect diminished.[6] Also, ensure the elastomer is miscible with the this compound monomer to achieve a fine dispersion of rubbery domains upon polymerization.
Q3: My nanoparticle-modified pthis compound shows particle agglomeration in the final polymer. How can I achieve better dispersion?
A3: Agglomeration is a common challenge due to the nonpolar nature of the this compound monomer.[3] To improve dispersion and interfacial bonding, surface functionalization of the nanoparticles is critical. For silica nanoparticles, using a coupling agent to introduce nonpolar vinyl groups onto the surface has been shown to solve dispersion problems and improve adhesion through covalent bonding with the pthis compound matrix.[3][7] This approach ensures the nanoparticles are more compatible with the monomer before in-situ polymerization.
Q4: I've reinforced my pthis compound with glass fibers, but the composite has poor interlaminar shear strength. What is the likely cause?
A4: Poor interlaminar shear strength in fiber-reinforced pthis compound composites typically points to weak interfacial adhesion between the fibers and the polymer matrix.[5][8] This can be due to an incompatibility between the chemical sizing on the fiber surface and the pthis compound resin.[8] To resolve this, it is crucial to use fibers with a sizing specifically developed to be compatible with pthis compound or to investigate custom sizing agents that can form a strong bond with the thermoset matrix.[8]
Q5: What are the typical toughening mechanisms at play when adding nanoparticles to pthis compound?
A5: The introduction of well-dispersed, rigid nanoparticles initiates several energy-dissipating mechanisms under stress. With functionalized silica (V-SiO2), the dramatic toughness enhancement is attributed to the formation of microvoids and microcracks during stretching, which absorbs a significant amount of energy.[2][7] Other proposed mechanisms for nanoparticle toughening in polymers include the debonding of particles from the matrix, stress concentration effects, and subsequent shear yielding of the surrounding matrix material.[3] Nanoparticles can also lead to crack pinning and deflection, forcing the crack to follow a more tortuous and energy-intensive path.[9][10]
Quantitative Data on Toughening Strategies
The following tables summarize quantitative data from various studies on toughening pthis compound.
Table 1: Elastomer and Nanoparticle Toughening of pthis compound
| Toughening Agent | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength / Toughness | Glass Transition Temp. (Tg) (°C) | Reference(s) |
| Neat pthis compound | 0 | - | 9.0% | - | ~158 | [1][2] |
| SEBS Elastomer | 4 | - | - | - | 165 | [1] |
| Vinyl-functionalized SiO₂ (V-SiO₂) | 0.2 | Slight Decrease | 143.4% | Increased 14-fold (tensile toughness) | - | [2][7] |
| Phenyl-functionalized SiO₂ (P-SiO₂) | 0.3 | Enhanced by 63% | - | Increased by 217% (notched Izod) | Increased | [2] |
| Functionalized MWNTs | 0.4 | Increased by ~48% (yield) | - | Increased by 97% | - | [2] |
| Norbornene-functionalized SiO₂ (NB-SiO₂) | 8 | - | - | Increased Tensile Modulus by 18.3% | 141.2 | [11] |
Table 2: Fiber Reinforcement of pthis compound
| Reinforcement Type | Fiber Volume (%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference(s) |
| Carbon Fiber (CF) | 62.71 | 938.27 | 43.54 | 242.77 | 63.84 | [4] |
| Milled Carbon Fiber | 10 wt% | Decrease by 42% | Increased by 137% | Decrease by 46% | - | [11] |
Experimental Protocols & Methodologies
Protocol 1: Toughening pthis compound with Functionalized Silica Nanoparticles (V-SiO₂)
This protocol is based on the methodology for preparing pthis compound/V-SiO₂ composites via in-situ polymerization.[2][7]
-
Synthesis of V-SiO₂: Prepare vinyl-functionalized silica nanoparticles using a one-step, remodeled sol-gel process. This involves the hydrolysis and condensation of a silica precursor in the presence of a vinyl-containing silane (B1218182) coupling agent.
-
Dispersion: Disperse the synthesized V-SiO₂ nanoparticles in the dicyclopentadiene (this compound) monomer. Use ultrasonication to ensure a uniform and stable dispersion. The nonpolar vinyl groups on the silica surface aid in this process.[3]
-
Catalyst Introduction: Prepare a solution of a Grubbs-type catalyst (e.g., Grubbs second-generation) in a small amount of this compound monomer.
-
Polymerization: Add the catalyst solution to the V-SiO₂/DCPD dispersion and mix thoroughly. Transfer the mixture to a preheated mold. The ring-opening metathesis polymerization (ROMP) will proceed in-situ.
-
Curing: Cure the composite at an elevated temperature according to the specific catalyst system's requirements to ensure full polymerization and cross-linking.
-
Characterization: After demolding, characterize the mechanical properties of the resulting pthis compound/V-SiO₂ composite using standard tests such as tensile testing (ASTM D638) and notched Izod impact testing (ASTM D256).
Protocol 2: Toughening pthis compound with SEBS Thermoplastic Elastomer
This protocol is adapted from the in-situ addition method for SEBS.[1]
-
Preparation: Dissolve the desired weight percentage (e.g., 2-8 wt%) of styrene-ethylene-butylene-styrene (SEBS) thermoplastic elastomer in the this compound monomer. This may require gentle heating and stirring to achieve a homogeneous solution.
-
Catalyst Addition: Separately, dissolve the ROMP catalyst in a small portion of the this compound monomer.
-
Mixing and Molding: Add the catalyst solution to the SEBS/DCPD mixture. Ensure rapid and thorough mixing before pouring the reactive mixture into a prepared mold.
-
Curing: Perform the polymerization and curing cycle at the appropriate temperature for the catalyst system used. The presence of SEBS may slightly reduce the polymerization time.[1]
-
Analysis: Once cured and cooled, remove the sample from the mold. Evaluate its toughness, tensile properties, and thermal properties (e.g., Tg via DMA) to quantify the effect of the elastomer addition.
Visualizations: Workflows and Mechanisms
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Rubber toughening - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Dicyclopentadiene (DCPD) Ring-Opening Metathesis Polymerization (ROMP)
Welcome to the technical support center for dicyclopentadiene (DCPD) Ring-Opening Metathesis Polymerization (ROMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My ROMP of this compound is showing low or no conversion. What are the common causes?
A1: Low monomer conversion in this compound ROMP is a frequent issue and can often be attributed to one or more of the following factors:
-
Catalyst Deactivation: The ruthenium catalyst is sensitive to certain impurities.
-
Impure Monomer: The presence of inhibitors or other reactive species in the this compound monomer can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature or catalyst concentration can lead to incomplete polymerization.
-
Improper Catalyst Handling: Exposure of the catalyst to air or moisture before and during the experiment can lead to deactivation.
Q2: How can I tell if my catalyst has been deactivated?
A2: Signs of catalyst deactivation include:
-
The reaction mixture fails to polymerize (thicken or solidify).
-
A significant decrease in the expected yield of the polymer.
-
A change in the color of the reaction mixture from the typical purple or brown of an active catalyst solution to a darker, often black, suspension.
Q3: What are the main impurities in this compound that can deactivate the catalyst?
A3: Commercially available this compound can contain stabilizers, such as 4-tert-butylcatechol, which must be removed before use. Additionally, exposure to air can lead to the formation of peroxides, which are known to oxidize and deactivate the metal-carbene bond of the catalyst. Water is also a significant impurity that can lead to catalyst decomposition.[1]
Q4: How do oxygen and water deactivate Grubbs catalysts?
A4: Both oxygen and water can lead to the decomposition of Grubbs catalysts. Oxygen can react with the ruthenium center, leading to oxidation and the formation of inactive species.[2][3] Water can react with the catalyst to form ruthenium hydroxide (B78521) species, which are less active or inactive in ROMP.[1] Even trace amounts of water can have a significant negative impact on catalyst performance.[4][5]
Q5: Can a deactivated catalyst be regenerated?
A5: In some specific cases, regeneration of Grubbs catalysts has been demonstrated. For instance, a first-generation Hoveyda-Grubbs catalyst that was decomposed in the presence of ethylene (B1197577) was partially reactivated by treatment with a specific propargyl alcohol derivative.[6] However, for most common deactivation pathways encountered in standard laboratory practice, regeneration is not straightforward and preventing deactivation is the more practical approach.
Troubleshooting Guides
Issue 1: Low Polymer Yield or Incomplete Polymerization
If you are experiencing low polymer yield or the reaction fails to go to completion, follow this troubleshooting workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity exo-DCPD
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity exo-dicyclopentadiene (B1634043) (exo-DCPD).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing exo-DCPD?
A1: The most prevalent laboratory and industrial method for synthesizing exo-DCPD is the isomerization of the more common and commercially available endo-DCPD. This is typically achieved through thermal treatment or by using acid catalysts.
Q2: Why is my final exo-DCPD product yellow?
A2: A yellow tint in the final product often indicates the presence of impurities or degradation products. Potential causes include:
-
Thermal Degradation: Excessive temperatures or prolonged heating during isomerization or distillation can lead to the formation of colored byproducts.[1][2]
-
Oxidation: Exposure to air (oxygen) at elevated temperatures can create chromophores, which are molecular structures that cause discoloration.[1][2]
-
Residual Catalysts or Impurities: Trace amounts of metal ions or other impurities from catalysts can promote degradation and discoloration.[3]
To mitigate yellowing, it is crucial to maintain a nitrogen atmosphere during the reaction and distillation, use appropriate temperature controls, and ensure all glassware is scrupulously clean.
Q3: How can I confirm the purity and isomeric ratio of my synthesized exo-DCPD?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for determining the purity and isomeric ratio of your product.[4][5] 1H NMR can be used for quantitative analysis to establish the percentage of exo and endo isomers and to identify any residual solvents or impurities.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of endo- to exo-DCPD | 1. Insufficient Reaction Temperature or Time: The thermal equilibrium may not have been reached. | 1. Optimize reaction conditions. For thermal isomerization, temperatures between 150°C and 190°C for 30 minutes to several hours are typical. Refer to the experimental protocols for specific examples. |
| 2. Catalyst Deactivation (if applicable): Acidic zeolite catalysts can be deactivated by coke formation.[6][7] | 2. For zeolite catalysts, regeneration by calcination in air at around 500°C can restore activity.[6][8] Consider using a fresh batch of catalyst. | |
| Low Yield of Isolated exo-DCPD | 1. Inefficient Purification: Poor separation during distillation can lead to loss of product in mixed fractions. | 1. Use a fractional distillation column with sufficient theoretical plates for separating liquids with close boiling points.[9] Maintain a slow and steady distillation rate. |
| 2. Polymerization of DCPD: High temperatures during the process can cause the monomer to polymerize. | 2. Add a polymerization inhibitor, such as 2,6-di-tert-butyl-p-cresol, to the reaction mixture.[10] Avoid excessively high temperatures in the distillation flask. | |
| Product Contains Significant endo-DCPD Impurity | 1. Incomplete Isomerization: The reaction has not proceeded to completion. | 1. Increase the reaction time or temperature as per the established protocols. |
| 2. Ineffective Distillation: The distillation setup is not adequate to separate the two isomers. | 2. Ensure you are using a fractional distillation setup. Simple distillation is not sufficient.[9] The boiling points of endo-DCPD (~170°C) and exo-DCPD are very close. | |
| Product is Contaminated with Unknown Impurities | 1. Side Reactions: High temperatures can lead to the formation of other dimers or oligomers. | 1. Lower the reaction temperature and/or shorten the reaction time to minimize side reactions. |
| 2. Impurities in Starting Material: The initial endo-DCPD may contain other C5-derived impurities. | 2. Use high-purity endo-DCPD as the starting material. If necessary, distill the starting material before use. |
Experimental Protocols
Protocol 1: Thermal Isomerization of endo-DCPD to exo-DCPD
This protocol is based on a non-catalytic, thermal approach.
Materials:
-
endo-DCPD (high purity)
-
Toluene (B28343) (or other high-boiling solvent like benzyl (B1604629) alcohol or cyclohexane)[10]
-
2,6-di-tert-butyl-p-cresol (or other polymerization inhibitor)[10]
-
High-pressure reactor equipped with a magnetic stirrer and temperature controller
-
Nitrogen gas source
Procedure:
-
Charge the high-pressure reactor with a solution of endo-DCPD in toluene (e.g., a 1:5 mass ratio of this compound to toluene).
-
Add a polymerization inhibitor (e.g., 20 ppm of 2,6-di-tert-butyl-p-cresol).[10]
-
Seal the reactor and purge thoroughly with nitrogen gas.
-
Pressurize the reactor with nitrogen to the desired reaction pressure (e.g., 0.9 MPa).[10]
-
Begin stirring and heat the reactor to the target temperature (e.g., 150°C).[10]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 30 minutes).[10]
-
After the reaction is complete, cool the reactor to room temperature and safely vent the pressure.
-
The resulting mixture containing exo-DCPD is now ready for purification.
Protocol 2: Purification of exo-DCPD by Fractional Distillation
Materials:
-
Crude exo-DCPD mixture from Protocol 1
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Stir bar
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the crude exo-DCPD mixture and a stir bar to the distillation flask. The flask should not be more than two-thirds full.[11]
-
Begin stirring and apply heat using the heating mantle.
-
Heat the mixture to boiling. Observe the vapor rising slowly up the fractionating column.[9]
-
Collect the initial fraction (forerun), which will primarily be the lower-boiling solvent (e.g., toluene).
-
As the temperature stabilizes near the boiling point of this compound (~175-185°C at atmospheric pressure), switch to a clean receiving flask to collect the product fraction.[10]
-
Maintain a slow and steady distillation rate to ensure good separation of exo- and endo-DCPD.
-
Stop the distillation before the flask runs dry to prevent the formation of polymeric residue.
-
Analyze the collected fractions by NMR to determine purity and isomeric ratio.
Quantitative Data from Synthesis Experiments
The following table summarizes data from various thermal isomerization experiments, illustrating the impact of different conditions on conversion, selectivity, and yield.[10]
| Starting Material | Solvent | Temp (°C) | Pressure (MPa) | Time (min) | endo-DCPD Conversion (%) | exo-DCPD Selectivity (%) | exo-DCPD Yield (%) |
| endo-DCPD | Benzyl Alcohol | 150 | 0.9 | 30 | 72.3 | 75.9 | 54.8 |
| Cyclopentadiene (B3395910) | Toluene | 190 | 6.0 | 7 | 95.1 | 91.6 | 87.2 |
| Cyclopentadiene | Cyclohexane | 120 | 0.1 | 20 | 67.7 | 63.4 | 42.9 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of high-purity exo-DCPD.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in exo-DCPD synthesis.
References
- 1. testextextile.com [testextextile.com]
- 2. How to prevent yellowing of plastic molded products. | Column -Matsui MATSUI [matsui.net]
- 3. Six Causes of Plastic Yellowing Part 4: Additives and Impurities ∣ Chitec Technology Co., Ltd. [chitec.com]
- 4. azooptics.com [azooptics.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. CN1907927A - Method of preparing exo-dicyclopentadiene from endo-dicyclopentadiene or cyclopentadiene - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
comparing mechanical properties of pDCPD and epoxy resins
A Comparative Guide to the Mechanical Properties of pDCPD and Epoxy Resins
This guide provides an objective comparison of the mechanical properties of polydicyclopentadiene (pthis compound) and conventional epoxy resins, tailored for researchers, scientists, and professionals in material science and development. The information presented is supported by experimental data and standardized testing protocols to assist in material selection for various applications.
Overview of pthis compound and Epoxy Resins
Epoxy resins are a widely used class of thermosetting polymers known for their excellent adhesion, chemical resistance, and good mechanical strength. However, they can exhibit brittle failure, which limits their use in applications requiring high toughness and impact resistance.[1] Polydicyclopentadiene (pthis compound) is a thermoset polymer formed through ring-opening metathesis polymerization (ROMP).[1] It is characterized by its superior impact strength, higher fracture toughness, and excellent performance in a wide range of temperatures.[2][3]
Comparative Mechanical Properties
The selection between pthis compound and epoxy often depends on the specific mechanical performance requirements of the intended application. While epoxy resins typically offer high modulus and tensile strength, pthis compound excels in toughness and impact energy absorption.[4] The following table summarizes key mechanical properties for neat (unreinforced) pthis compound and a representative structural epoxy resin. It is important to note that properties can vary significantly based on the specific formulation, curing agents, and processing conditions.
| Mechanical Property | pthis compound | Structural Epoxy | Test Standard |
| Tensile Strength | ~35 - 50 MPa | ~70 - 113 MPa | ASTM D638 |
| Tensile Modulus | ~1.7 - 1.9 GPa | ~2.5 - 3.0 GPa | ASTM D638 |
| Elongation at Break | ~5 - 50% | ~2.5 - 8% | ASTM D638 |
| Flexural Strength | ~60 - 80 MPa | ~100 - 150 MPa | ASTM D790 |
| Flexural Modulus | ~1.8 - 2.2 GPa | ~2.8 - 3.5 GPa | ASTM D790 |
| Notched Izod Impact Strength | ~150 - 400 J/m | ~20 - 80 J/m | ASTM D256 |
| Fracture Toughness (KIc) | ~2.0 - 4.0 MPa·m1/2 | ~0.5 - 1.0 MPa·m1/2 | ASTM D5045 |
| Glass Transition Temp (Tg) | ~124 - 170 °C | ~95 - 180 °C | DMA/DSC |
Note: The values presented are typical ranges compiled from various sources and should be used for comparative purposes. Specific grades of each resin type will have different properties. For instance, at cryogenic temperatures (-196°C), the ultimate tensile strength of both resins can be similar (~113 MPa), but pthis compound exhibits significantly higher fracture strain (5.5% vs. 2.5% for epoxy).[5]
Key Performance Differences
Toughness and Impact Resistance: pthis compound demonstrates significantly higher impact strength and fracture toughness compared to standard epoxy resins.[2][4] This is attributed to its unique molecular structure which allows for facile nanoscale void formation, a mechanism that effectively dissipates energy from an impact.[2][6] This makes pthis compound a superior choice for applications subjected to dynamic loads or requiring high damage tolerance, such as automotive bumpers, large body panels, and protective equipment.[3] In contrast, highly crosslinked epoxies tend to be more brittle, especially at lower temperatures.[2]
Stiffness and Strength: Epoxy resins generally exhibit a higher tensile and flexural modulus, indicating greater stiffness.[6][7] They also typically possess higher tensile strength.[4] This makes them suitable for applications where rigidity and load-bearing capacity under static conditions are critical. The lower modulus of pthis compound is a trade-off for its enhanced ductility and toughness.[6]
Processing: pthis compound resin systems have a very low viscosity (less than 20 cP) compared to many epoxy systems (e.g., ~300 cP for SC-15 epoxy), which can be advantageous in manufacturing processes like Resin Transfer Molding (RTM) and Vacuum Assisted Resin Transfer Molding (VARTM).[1] This allows for the rapid filling of large and complex molds.
Logical Comparison Workflow
The following diagram illustrates a decision-making workflow for selecting between pthis compound and epoxy based on primary mechanical property requirements.
Caption: Material selection flow based on primary mechanical needs.
Experimental Protocols
The mechanical properties listed above are determined using standardized test methods, primarily those established by ASTM International. Below are detailed methodologies for the key experiments.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[8][9] Key properties measured include tensile strength, tensile modulus, and elongation at break.[10][11]
-
Specimen Preparation: Test specimens are typically injection molded or machined into a "dog-bone" or "dumbbell" shape.[8][12] The most common is the Type I specimen.[8] All specimens must be conditioned prior to testing, typically for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[13]
-
Experimental Workflow:
-
The thickness and width of the specimen's narrow section are precisely measured.[10]
-
The specimen is mounted securely into the grips of a universal testing machine.[14]
-
An extensometer is attached to the specimen's gauge length to accurately measure strain.[15]
-
A tensile load is applied at a constant rate of crosshead movement (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[13][15]
-
The force and elongation are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material withstands before failure.[13]
-
Tensile Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.[13]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[13]
-
Caption: Workflow for ASTM D638 Tensile Testing.
Flexural Properties (ASTM D790)
This test measures the flexural strength and flexural modulus of a material, which are key indicators of its stiffness when subjected to bending forces.[16][17]
-
Specimen Preparation: A rectangular bar of specified dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm) is used.[16] Specimens are conditioned similarly to those for tensile testing.[18]
-
Experimental Workflow:
-
The width and thickness of the specimen are measured.[17]
-
The specimen is placed on two supports (anvils) in a three-point bending fixture attached to a universal testing machine.[19] The support span is typically set to a 16:1 ratio of the specimen's thickness.[16]
-
A load is applied to the center of the specimen by a loading nose at a constant rate until the specimen breaks or reaches 5% strain on the outer surface.[20]
-
The load and corresponding deflection are recorded.
-
-
Data Analysis:
Notched Izod Impact Strength (ASTM D256)
This test determines a material's resistance to impact energy, providing a measure of its toughness and notch sensitivity.[21][22]
-
Specimen Preparation: A rectangular bar (e.g., 63.5 mm x 12.7 mm x 3.2 mm) is prepared with a specific V-notch machined into it.[23][24] The notch creates a stress concentration point.[22] Specimens are conditioned after notching for at least 40 hours.[25]
-
Experimental Workflow:
-
The specimen is clamped vertically in a cantilever position in the base of a pendulum impact testing machine.[21] The notch faces the direction of the pendulum's strike.[23]
-
A pendulum of a known mass and length is released from a specified height.
-
The pendulum strikes the specimen, causing it to fracture.
-
The energy absorbed by the specimen during the break is measured by the height to which the pendulum swings after impact.
-
-
Data Analysis: The impact energy is reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in) of notch width.[21] A higher value indicates greater toughness.
Plane-Strain Fracture Toughness (ASTM D5045)
This method characterizes the toughness of plastics in terms of the critical stress intensity factor (KIc) and the critical strain energy release rate (GIc), which describe a material's resistance to crack propagation.[26][27]
-
Specimen Preparation: Compact Tension (CT) or Single-Edge-Notch Bending (SENB) specimens are used.[27] A sharp pre-crack is created at the tip of a machined notch, often by tapping a fresh razor blade.[28] This sharp crack is critical for obtaining a valid measurement.[27]
-
Experimental Workflow:
-
The specimen is placed in a universal testing machine equipped with the appropriate fixture (e.g., a three-point bend fixture for SENB).
-
A load is applied at a constant rate of displacement.
-
The load versus crack opening displacement is recorded until the specimen fractures.
-
-
Data Analysis: KIc is calculated from the peak load, specimen geometry, and crack length.[29] GIc represents the energy required to create new crack surfaces.[28] A high KIc value signifies a material's enhanced resistance to brittle fracture.[28]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. rim-pthis compound.com [rim-pthis compound.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. zwickroell.com [zwickroell.com]
- 10. victortestingmachine.com [victortestingmachine.com]
- 11. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 12. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 13. infinitalab.com [infinitalab.com]
- 14. advanced-emc.com [advanced-emc.com]
- 15. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 16. boundengineering.com [boundengineering.com]
- 17. tamuk.edu [tamuk.edu]
- 18. kiyorndlab.com [kiyorndlab.com]
- 19. youtube.com [youtube.com]
- 20. micomlab.com [micomlab.com]
- 21. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 22. infinitalab.com [infinitalab.com]
- 23. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 24. zwickroell.com [zwickroell.com]
- 25. azom.com [azom.com]
- 26. store.astm.org [store.astm.org]
- 27. store.astm.org [store.astm.org]
- 28. matestlabs.com [matestlabs.com]
- 29. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
A Comparative Guide to the Ring-Opening Metathesis Polymerization (ROMP) Kinetics of Dicyclopentadiene and Norbornene
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable monomer is a critical parameter in the design and execution of Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for the synthesis of a wide array of polymeric materials. Among the most commonly employed monomers are dicyclopentadiene (DCPD) and norbornene. Their high ring strain energies drive the polymerization, yet their structural differences lead to distinct kinetic profiles. This guide provides an objective comparison of their ROMP kinetics, supported by experimental data, to aid in monomer selection for specific research and development applications.
Quantitative Comparison of ROMP Kinetic Parameters
The reactivity of dicyclopentadiene and norbornene in ROMP has been quantified using various techniques, with ¹H NMR spectroscopy being a primary tool for monitoring monomer consumption and determining reaction rates. The data presented below, primarily using first-generation Grubbs catalyst, highlights the significant differences in their polymerization kinetics.
Table 1: Comparison of ROMP Activation Parameters and Reaction Rates at 20°C [1][2]
| Monomer | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Relative Rate (vs. endo-DCPD) |
| Norbornene | 17.0 ± 0.4 | -11.6 ± 1.2 | 20.4 ± 0.8 | ~1.4 |
| exo-DCPD | 12.8 ± 0.4 | -24.0 ± 1.2 | 19.9 ± 0.8 | ~20 |
| endo-DCPD | 17.6 ± 0.4 | -14.1 ± 1.2 | 21.8 ± 0.8 | 1 |
Activation parameters were determined using in situ ¹H NMR in toluene-d₈ with 4 mM Grubbs' first-generation catalyst and 4 mM PCy₃.[1][2]
Key Observations:
-
exo-DCPD exhibits the highest reactivity , polymerizing approximately 20 times faster than endo-DCPD at 20°C.[1][2]
-
Norbornene's reactivity is comparable to, though slightly faster than, endo-DCPD.
-
The significant difference in reactivity between the exo and endo isomers of this compound is primarily attributed to steric hindrance. The endo isomer presents greater steric bulk to the incoming catalyst, hindering its approach to the norbornene double bond.[2]
-
The lower activation enthalpy (ΔH‡) for exo-DCPD suggests a lower energy barrier for the formation of the metallacyclobutane intermediate, a key step in the ROMP mechanism.
Experimental Protocols
The following sections detail the methodologies employed in the kinetic analysis of this compound and norbornene ROMP.
In Situ ¹H NMR Spectroscopy for Kinetic Analysis
This method allows for the real-time monitoring of monomer conversion to polymer.
Materials:
-
Monomers: endo-Dicyclopentadiene (>95%), exo-Dicyclopentadiene (synthesized), Norbornene
-
Catalyst: Grubbs' catalyst (first generation)
-
Internal Standard: Mesitylene (B46885)
-
Solvent: Toluene-d₈
-
Phosphine Ligand: Tricyclohexylphosphine (PCy₃)
-
Stock solutions of the monomer, catalyst, and internal standard in toluene-d₈ are prepared in a glovebox to prevent exposure to oxygen and moisture.
-
The monomer and internal standard solutions are placed in an NMR tube and equilibrated to the desired temperature in the NMR spectrometer.
-
The catalyst solution is then injected into the NMR tube to initiate the polymerization.
-
¹H NMR spectra are acquired at regular intervals.
-
The concentration of the monomer at each time point is determined by comparing the integration of the monomer's olefinic proton signals (typically 5.90-6.02 ppm for this compound) to the integration of the mesitylene internal standard signal (6.67 ppm).[2]
-
The addition of PCy₃ is often necessary to ensure a first-order dependence on the monomer, simplifying the kinetic analysis.[1][2]
Differential Scanning Calorimetry (DSC) for Cure Kinetics
DSC is utilized to study the overall cure kinetics of the bulk polymerization, particularly for thermosetting systems like those formed from this compound.
Materials:
-
Monomer: endo-Dicyclopentadiene (distilled)
-
Catalyst: Grubbs' catalyst (first generation)
-
The catalyst is dissolved in the monomer at a specific concentration. To control the rapid reaction at room temperature, the mixing is often done at a lower temperature (e.g., 15°C), and the solution is then flash-frozen in liquid nitrogen for storage.[4]
-
A small, precisely weighed amount of the frozen monomer-catalyst mixture is placed in an aluminum DSC pan.
-
The sample is loaded into the DSC cell at a sub-ambient temperature (e.g., -5°C).[4]
-
The sample is then heated at a constant rate (e.g., 2, 5, 7, 10, and 15°C/min) over a wide temperature range (e.g., -50 to 250°C) under a nitrogen atmosphere.[3]
-
The heat flow as a function of temperature is recorded. The exotherm produced corresponds to the heat of polymerization.
-
The data is analyzed to determine the total heat of reaction and the activation energy of the curing process, often using model-free isoconversional methods.[3]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships in ROMP kinetics and the experimental workflow for their determination.
References
A Comparative Guide to Grubbs Catalysts for Dicyclopentadiene (DCPD) Polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening metathesis polymerization (ROMP) of dicyclopentadiene (DCPD) is a vital process for producing highly cross-linked, robust thermoset polymers known as polydicyclopentadiene (pthis compound). These materials are prized for their exceptional impact resistance, high tensile strength, and thermal stability, finding applications in everything from automotive parts to advanced composites and self-healing materials. The choice of catalyst is paramount in controlling the polymerization kinetics and the final properties of the pthis compound. This guide provides an objective comparison of the performance of first, second, and third-generation Grubbs catalysts for this compound polymerization, supported by experimental data and detailed protocols.
Performance Overview and Data Summary
The selection of a Grubbs catalyst generation significantly impacts the rate and efficiency of this compound polymerization, as well as the microstructure and macroscopic properties of the resulting polymer. Generally, there is a trade-off between catalyst activity, stability, and the resulting polymer characteristics.
| Catalyst Generation | Key Characteristics | Polymer Yield | Molecular Weight (Mn) | Molecular Weight (Mw) | Polydispersity Index (PDI) |
| First (G1) | Good stability, lower activity | High | Lower | Lower | Broader |
| Second (G2) | High activity, good stability | Very High | Higher | Higher | Narrower |
| Third (G3) | Very high activity, functional group tolerance | High | High | High | Narrow |
In-Depth Catalyst Comparison
First-Generation Grubbs Catalyst (G1)
The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, is known for its good stability in air and moisture, making it relatively easy to handle. However, its initiation rate is slower compared to later generations.[1] This can be advantageous in applications requiring a longer pot life, such as in reaction injection molding (RIM) and resin transfer molding (RTM).[2] The polymerization with G1 often proceeds in a two-step manner, with the initial opening of the more strained norbornene ring followed by the cross-linking reaction of the cyclopentene (B43876) ring.
Second-Generation Grubbs Catalyst (G2)
The second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, exhibits significantly higher catalytic activity and a faster initiation rate than G1.[3] This heightened reactivity allows for lower catalyst loadings and can lead to higher monomer conversion in a shorter time.[4] The G2 catalyst is also more efficient in promoting cross-linking reactions, which can result in polymers with different mechanical properties compared to those synthesized with G1.[5]
Third-Generation Grubbs Catalyst (G3)
The third-generation Grubbs catalyst, which incorporates pyridine (B92270) ligands, is designed for even greater control over the initiation process, offering a "living" polymerization character for certain monomers.[6] While extensively used for the ROMP of other functionalized monomers, its application specifically for this compound polymerization is less documented in readily available literature. Its high activity and functional group tolerance suggest it could offer precise control over the polymerization process, potentially leading to pthis compound with tailored properties.[7] However, its stability at elevated temperatures, which can be generated during the highly exothermic this compound polymerization, may be a consideration.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the ROMP of this compound using first and second-generation Grubbs catalysts. A specific protocol for the third-generation catalyst with this compound is not well-established in the literature and would likely require optimization.
Protocol 1: this compound Polymerization using First-Generation Grubbs Catalyst (G1)
Materials:
-
Dicyclopentadiene (this compound), endo-isomer
-
First-Generation Grubbs Catalyst (G1)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane), if required
-
Inhibitor (e.g., triphenylphosphine), if delayed gelation is needed
Procedure:
-
In a glovebox or under an inert atmosphere, weigh the desired amount of G1 catalyst into a reaction vessel. A typical catalyst loading ranges from a monomer-to-catalyst molar ratio of 10,000:1 to 80,000:1.[8]
-
If used, dissolve the catalyst in a minimal amount of anhydrous solvent.
-
Add the liquid this compound monomer to the catalyst or catalyst solution. For solid this compound, it should be melted (melting point ~33 °C) before addition.
-
Stir the mixture vigorously to ensure homogeneous distribution of the catalyst.
-
The polymerization is highly exothermic. For bulk polymerization, the reaction can be initiated by heating the mixture to a specific temperature (e.g., 35 °C) or by the exothermic heat of dissolution of the catalyst.[8][9]
-
The reaction mixture will increase in viscosity and eventually solidify. The curing process can be completed by post-curing at elevated temperatures to ensure high conversion.
Protocol 2: this compound Polymerization using Second-Generation Grubbs Catalyst (G2)
Materials:
-
Dicyclopentadiene (this compound), endo-isomer
-
Second-Generation Grubbs Catalyst (G2)
-
Anhydrous solvent (e.g., dichloromethane), if required
Procedure:
-
Due to the higher activity of G2, lower catalyst loadings are typically employed compared to G1. A common monomer-to-catalyst molar ratio is around 10,000:1.[3]
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the G2 catalyst in an anhydrous solvent like dichloromethane.
-
Add the required volume of the catalyst solution to the liquid this compound monomer.
-
Mix thoroughly. The polymerization will initiate rapidly at room temperature.[3]
-
The gelation will occur much faster than with G1. The curing and post-curing steps are similar to the G1 protocol to achieve full polymerization.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
References
- 1. Ring‐Opening Metathesis Polymerization‐Derived Poly(dicyclopentadiene)/Fiber Composites Using Latent Pre‐Catalysts | Semantic Scholar [semanticscholar.org]
- 2. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. Reaction Rate Control in Ring Opening Metathesis Polymerization of Dicyclopentadiene with Grubbs Catalyst-Academax [exhibition.academax.com]
Comparative Reactivity of Endo- and Exo-DCPD in Ring-Opening Metathesis Polymerization (ROMP)
A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of dicyclopentadiene isomers, supported by experimental data.
The stereochemistry of dicyclopentadiene (DCPD) plays a pivotal role in its reactivity, particularly in the context of Ring-Opening Metathesis Polymerization (ROMP). The two primary isomers, endo-DCPD and exo-DCPD, exhibit markedly different polymerization kinetics and yield polymers with distinct material properties. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in the selection and application of these monomers.
Executive Summary
Exo-DCPD is a significantly more reactive monomer in ROMP compared to its endo counterpart, often by more than an order of magnitude.[1][2][3] This heightened reactivity is primarily attributed to reduced steric hindrance in the transition state of the polymerization reaction.[1][2] The practical implications of this are faster polymerization rates, shorter gel times in neat polymerizations, and more rapid frontal polymerization.[1][2][4] While commercially available this compound is predominantly the endo isomer (>95%), the superior reactivity of the exo form presents compelling advantages for applications requiring rapid curing, such as in reaction injection molding (RIM) and the development of self-healing materials.[1][2] However, the choice of isomer also influences the properties of the resulting polymer, with poly(exo-DCPD) exhibiting a considerably lower glass transition temperature (Tg) than poly(endo-DCPD).[4][5]
Data Presentation
The following tables summarize the key quantitative data comparing the reactivity and properties of endo- and exo-DCPD.
Table 1: Activation Parameters for ROMP of this compound Isomers with Grubbs' First-Generation Catalyst
| Monomer | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | k_rel (at 20 °C) |
| exo-DCPD | 16.2 ± 0.3 | -13.0 ± 1.0 | ~20 |
| endo-DCPD | 17.7 ± 0.4 | -14.2 ± 1.3 | 1 |
Data sourced from in situ ¹H NMR kinetic studies.[1][2]
Table 2: Qualitative and Quantitative Comparison of Polymerization Behavior
| Parameter | exo-DCPD | endo-DCPD | Reference |
| Gel Time (neat ROMP, 0.2 wt% Grubbs' catalyst) | < 1 min | > 2 h | [1][2] |
| Frontal Polymerization (FROMP) Velocity | ~3 times faster | 1x | [4] |
| Polymerization Enthalpy (ΔHp) in FROMP (J/g) | -367 ± 3 | -386 ± 12 | [5] |
| Glass Transition Temperature (Tg) of Polymer (°C) | 116 ± 6 | 158 ± 1 | [4][5] |
Experimental Protocols
Determination of Activation Parameters for ROMP via In Situ ¹H NMR Spectroscopy
This protocol describes the methodology used to determine the activation parameters for the ROMP of endo- and exo-DCPD using Grubbs' first-generation catalyst.
Materials:
-
Endo-dicyclopentadiene (distilled and degassed)
-
Exo-dicyclopentadiene (synthesized and purified)
-
Grubbs' first-generation catalyst [RuCl₂(CHPh)(PCy₃)₂]
-
Tricyclohexylphosphine (PCy₃)
-
Toluene-d₈ (anhydrous)
-
Mesitylene (B46885) (internal standard)
-
NMR tubes with J. Young valves
Procedure:
-
Stock Solution Preparation: In a nitrogen-filled glovebox, prepare a stock solution of Grubbs' catalyst, PCy₃, and mesitylene in toluene-d₈. A typical concentration is 8 mM for the catalyst and 8 mM for PCy₃.
-
Sample Preparation: In an NMR tube, add a known amount of the stock solution.
-
Initiation of Polymerization: Inject a known amount of the desired monomer (endo- or exo-DCPD) into the NMR tube. The final monomer concentration should be significantly higher than the catalyst concentration (e.g., 0.5 M).
-
Data Acquisition: Immediately after monomer addition, place the NMR tube in a pre-heated NMR spectrometer. Acquire ¹H NMR spectra at regular time intervals.
-
Kinetic Analysis: Monitor the decrease in the integrated intensity of the olefinic protons of the monomer relative to the internal standard (mesitylene).
-
Rate Constant Determination: Plot the natural logarithm of the monomer concentration versus time to obtain the observed rate constant (k_obs) from the slope of the linear fit.
-
Eyring Plot: Repeat the experiment at various temperatures to determine the rate constants at different temperatures. Construct an Eyring plot (ln(k/T) vs. 1/T) to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡).
Frontal Ring-Opening Metathesis Polymerization (FROMP)
This protocol outlines the general procedure for conducting frontal polymerization of this compound isomers.
Materials:
-
Endo- or exo-dicyclopentadiene
-
Grubbs' catalyst (e.g., first-generation)
-
Glass tubes or molds
-
Heating element (e.g., soldering iron or heat gun)
-
Infrared camera (for monitoring front propagation)
Procedure:
-
Resin Formulation: In a suitable container, dissolve the desired amount of Grubbs' catalyst in the this compound monomer. The catalyst loading will influence the frontal velocity.
-
Molding: Pour the resin mixture into a glass tube or mold.
-
Initiation: Apply localized heat to one end of the tube or mold to initiate polymerization.
-
Front Propagation: Once initiated, a self-propagating polymerization front will travel through the resin. The velocity of this front can be measured using a ruler and stopwatch or monitored with an IR camera by tracking the thermal wave.
-
Curing: The polymerization front will continue to propagate until all the monomer is consumed, resulting in a cured thermoset polymer.
Visualizations
Caption: Workflow for determining ROMP activation parameters.
Caption: Simplified mechanism of this compound ROMP.
Caption: Steric hindrance in endo- vs. exo-DCPD ROMP.
References
- 1. osti.gov [osti.gov]
- 2. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 3. Frontal Ring-Opening Metathesis Polymerization of Exo-Dicyclopentadiene for Low Catalyst Loadings. | Semantic Scholar [semanticscholar.org]
- 4. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 5. Tale of two isomers: Microstructural variation in frontal ROMP - American Chemical Society [acs.digitellinc.com]
A Comparative Analysis of the Impact Strength of pDCPD and Polycarbonates
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the impact resistance of Polydicyclopentadiene (pDCPD) and Polycarbonates, complete with supporting experimental data and protocols.
In the realm of material science, particularly for applications demanding high durability and resilience, the choice between advanced polymers like Polydicyclopentadiene (pthis compound) and polycarbonates is critical. This guide provides an objective comparison of their impact strength, supported by quantitative data from standardized tests and detailed experimental methodologies.
Quantitative Comparison of Impact Strength
The impact strength of a material is a measure of the energy it can absorb before fracturing. This property is crucial for applications where the material may be subjected to sudden loads. The two most common methods for determining impact strength are the Izod and Charpy impact tests. The data presented below is a compilation from various sources to provide a comparative overview.
| Property | pthis compound | Polycarbonate (Unfilled) | Polycarbonate (10% Glass Fiber) | Polycarbonate (30% Glass Fiber) | Test Standard |
| Notched Izod Impact Strength | 427 J/m | - | - | - | - |
| 22-30 kJ/m⁻¹ | - | - | - | - | |
| Notched Charpy Impact Strength | 118 kJ/m² | 85.37 kJ/m² | - | 20.125 kJ/m² | ISO 179[1][2] |
| Unnotched Charpy Impact Strength | - | 102.51 kJ/m² | 131.5 kJ/m² | - | ISO 179[1][2] |
Note: Direct comparison can be challenging due to variations in test conditions and specific material grades. The data presented represents typical values found in literature.
pthis compound, a thermoset polymer, is known for its high impact resistance, chemical resistance, and high heat deflection temperature.[3] It is often used in demanding applications such as body panels for trucks and construction equipment.[3] Polycarbonate, a tough and transparent thermoplastic, also boasts high impact strength and is widely used in applications from electronic components to automotive parts.[4][5][6] The addition of glass fibers to polycarbonate can increase its strength and stiffness but may reduce its impact strength.[1]
Experimental Protocols
The following are detailed methodologies for the standardized impact strength tests cited in this guide.
The Izod impact test is a standard method for determining the impact resistance of plastics.[7]
1. Specimen Preparation:
-
Specimens are typically 63.5 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[8]
-
A V-notch is machined into the specimen to create a stress concentration point.[8][9] The notch must have a specific radius and depth as defined by the standard.[9]
-
Specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[9]
2. Test Procedure:
-
The notched specimen is clamped vertically in the test apparatus with the notch facing the direction of the pendulum strike.[10]
-
A pendulum of a specified weight is released from a set height, swinging down to strike the specimen.[8]
-
The energy absorbed by the specimen during the fracture is calculated from the height to which the pendulum swings after breaking the specimen.[11]
-
The impact strength is reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[10]
The Charpy impact test is another widely used method for measuring the impact strength of plastics.[12][13]
1. Specimen Preparation:
-
Specimen dimensions are defined by the standard, with common dimensions being 80 mm x 10 mm x 4 mm.[14]
-
Specimens can be tested with or without a notch.[15][16] If notched, the geometry of the notch is strictly defined.
-
Conditioning of the specimens is performed according to the material specifications, similar to the Izod test.
2. Test Procedure:
-
The specimen is supported horizontally at its ends.[11]
-
A pendulum strikes the center of the specimen, opposite to the side with the notch if one is present.[11]
-
The energy absorbed by the specimen is determined by the difference in the initial and final height of the pendulum.
-
The Charpy impact strength is typically expressed in kilojoules per square meter (kJ/m²).[10]
Material Selection Workflow
The selection of a material based on its impact strength involves a logical progression of steps to ensure the chosen material meets the application's requirements. The following diagram illustrates this workflow.
Caption: A workflow diagram for selecting a material based on impact strength requirements.
References
- 1. siramm.unipr.it [siramm.unipr.it]
- 2. researchgate.net [researchgate.net]
- 3. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. ipolymer.com [ipolymer.com]
- 5. curbellplastics.com [curbellplastics.com]
- 6. sybridge.com [sybridge.com]
- 7. sciteq.com [sciteq.com]
- 8. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 9. azom.com [azom.com]
- 10. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 11. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 12. sciteq.com [sciteq.com]
- 13. ISO 179 standard test method- Bent Tram A/S Mechanical tests [benttram.com]
- 14. ISO 179 Plastics of Charpy impact properties_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 15. ISO179 -1 Plastic- Determination of Charpy impact properties - Anytester (Hefei) Co. Ltd [anytester.com]
- 16. Standards New Zealand [standards.govt.nz]
A Comparative Guide to the Chemical Resistance of pDCPD and Polyester Resins
For Researchers, Scientists, and Drug Development Professionals
The selection of polymeric materials with appropriate chemical resistance is a critical consideration in research, scientific applications, and the development of drug delivery systems. This guide provides an objective comparison of the chemical resistance properties of two prominent thermoset polymers: polydicyclopentadiene (pDCPD) and polyester (B1180765) resins. The information presented herein is supported by experimental data and standardized testing protocols to aid in making informed material choices.
Executive Summary
Polydicyclopentadiene (pthis compound) is renowned for its exceptional resistance to a broad spectrum of chemicals, particularly corrosive materials such as strong acids and bases. Its highly cross-linked, hydrocarbon-based structure imparts a robust barrier to chemical attack. Polyester resins, while offering good resistance to many chemicals, can be susceptible to degradation by hydrolysis in the presence of strong acids and bases, especially at elevated temperatures. The specific type of polyester resin (e.g., orthophthalic, isophthalic, vinyl ester) significantly influences its chemical resistance profile.
Quantitative Chemical Resistance Data
The following tables summarize the chemical resistance of pthis compound and various polyester resins to a range of common chemicals. The ratings are based on immersion testing and represent the material's ability to retain its physical and mechanical properties after prolonged exposure.
Table 1: Chemical Resistance of pthis compound
| Chemical Reagent | Concentration | Temperature (°C) | Resistance Rating |
| Acids | |||
| Sulfuric Acid | 10-75% | Ambient | Excellent |
| Hydrochloric Acid | 10-37% | Ambient | Excellent |
| Nitric Acid | 10% | Ambient | Good |
| Phosphoric Acid | up to 85% | Ambient | Excellent |
| Acetic Acid | Glacial | Ambient | Good |
| Bases | |||
| Sodium Hydroxide (B78521) | up to 50% | 60 | Excellent |
| Potassium Hydroxide | up to 45% | 60 | Excellent |
| Ammonium Hydroxide | Saturated | Ambient | Excellent |
| Solvents | |||
| Acetone | 100% | Ambient | Fair |
| Ethanol | 95% | Ambient | Excellent |
| Isopropanol | 100% | Ambient | Excellent |
| Toluene | 100% | Ambient | Poor |
| Xylene | 100% | Ambient | Poor |
| Other | |||
| Sodium Hypochlorite | 15% | Ambient | Excellent |
| Seawater | - | Ambient | Excellent |
Note: "Excellent" indicates little to no effect. "Good" indicates minor effect, slight corrosion or discoloration. "Fair" indicates moderate effect, not recommended for continuous use. "Poor" indicates severe effect, not recommended for use.
Table 2: Chemical Resistance of General-Purpose Orthophthalic Polyester Resin
| Chemical Reagent | Concentration | Temperature (°F) | Resistance Rating |
| Acetic Acid | 25% | 70 | Good |
| Acetone | 100% | 70 | Poor |
| Ammonium Hydroxide | 10% | 70 | Fair |
| Gasoline | 100% | 70 | Good |
| Hydrochloric Acid | 10% | 70 | Good |
| Sodium Hydroxide | 10% | 70 | Fair |
| Sulfuric Acid | 10% | 70 | Good |
| Toluene | 100% | 70 | Poor |
| Water | - | 70 | Excellent |
Table 3: Chemical Resistance of Isophthalic Polyester Resin
| Chemical Reagent | Concentration | Temperature (°F) | Resistance Rating |
| Acetic Acid | 25% | 70 | Excellent |
| Acetone | 100% | 70 | Poor |
| Ammonium Hydroxide | 20% | 70 | Good |
| Gasoline | 100% | 70 | Excellent |
| Hydrochloric Acid | 20% | 70 | Excellent |
| Sodium Hydroxide | 20% | 70 | Good |
| Sulfuric Acid | 30% | 70 | Excellent |
| Toluene | 100% | 70 | Poor |
| Water | - | 120 | Excellent |
Disclaimer: The chemical resistance data provided is for general guidance only. The actual performance can be affected by factors such as temperature, concentration, exposure duration, and stress conditions. It is strongly recommended to conduct testing under the specific conditions of your application.
Experimental Protocols
The chemical resistance of polymers is typically evaluated using standardized test methods. The most widely recognized standard is ASTM D543: "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".[1][2]
ASTM D543 Test Procedure (Immersion Test - Practice A)
A detailed methodology for determining chemical resistance via immersion is as follows:
-
Specimen Preparation:
-
Standard test specimens of the polymer are prepared with specific dimensions (e.g., tensile bars, disks).
-
The specimens are conditioned to a standard temperature and humidity.
-
The initial weight, dimensions (length, width, thickness), and appearance (color, surface texture) of each specimen are recorded.[1]
-
At least three specimens are used for each chemical reagent and exposure condition.
-
-
Immersion:
-
The specimens are fully immersed in the chemical reagent in a suitable container.
-
The container is sealed to prevent evaporation of the reagent.
-
The immersion is carried out for a specified period (e.g., 24 hours, 7 days, 30 days) at a controlled temperature.
-
-
Post-Immersion Analysis:
-
After the specified immersion period, the specimens are removed from the reagent.
-
They are gently wiped to remove excess reagent and are reweighed immediately.
-
The dimensions are remeasured to determine any swelling or shrinkage.
-
The appearance of the specimens is visually inspected for any changes, such as discoloration, crazing, or delamination.
-
-
Evaluation of Mechanical Properties:
-
To assess the effect on mechanical strength, tensile tests are performed on the conditioned specimens (both exposed and unexposed controls).
-
Changes in tensile strength, modulus of elasticity, and elongation at break are calculated.
-
-
Reporting Results:
-
The results are reported as the percentage change in weight, dimensions, and mechanical properties.
-
Any visible changes in appearance are also documented.
-
Chemical Degradation Mechanisms
The long-term performance of a polymer when exposed to chemical environments is dictated by its inherent chemical structure and the nature of the chemical attack.
pthis compound: Resistance to Chemical Attack
The exceptional chemical resistance of pthis compound stems from its highly cross-linked, non-polar, hydrocarbon structure. This network of carbon-carbon and carbon-hydrogen bonds is largely inert to many chemical reagents, including acids and bases, which do not have a readily available reaction pathway to break down the polymer backbone.
While highly resistant, pthis compound can undergo thermo-oxidative degradation at elevated temperatures in the presence of oxygen. This process involves the formation of hydroperoxides, which can then lead to the formation of carbonyl and hydroxyl groups, and potentially chain scission.
Polyester Resins: Susceptibility to Hydrolysis
The ester linkages (-COO-) in the backbone of polyester resins are susceptible to hydrolytic attack, a reaction that is catalyzed by both acids and bases.[3] This chemical reaction breaks the ester bonds, leading to a reduction in molecular weight and a corresponding loss of mechanical properties.
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester group is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): In a basic environment, a hydroxide ion directly attacks the carbonyl carbon of the ester group, leading to the formation of a carboxylic acid salt and an alcohol. This process is generally faster than acid-catalyzed hydrolysis.
Conclusion
Both pthis compound and polyester resins are valuable thermoset materials with distinct chemical resistance profiles. pthis compound exhibits superior resistance to a wide array of chemicals, especially strong acids and bases, due to its stable, cross-linked hydrocarbon structure. This makes it an excellent choice for applications requiring high levels of chemical inertness. Polyester resins, while offering good overall chemical resistance, are vulnerable to hydrolytic degradation in the presence of strong acids and bases. The selection between these materials should be based on a thorough evaluation of the specific chemical environment, including the types of chemicals, their concentrations, and the operating temperature, to ensure the long-term integrity and performance of the final product.
References
A Comparative Guide to Dicyclopentadiene and Epoxy Compatibility with Epoxy Matrices: A DFT and Experimental Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the compatibility of dicyclopentadiene (DCPD) and epoxy monomers as healing agents within an epoxy matrix, supported by Density Functional Theory (DFT) calculations and experimental data. The following sections detail the interaction energies, charge transfer characteristics, and resulting mechanical properties, offering valuable insights for the selection of healing agents in self-healing composite materials.
Data Presentation: Quantitative Comparison
The compatibility of a healing agent with the surrounding polymer matrix is a critical determinant of the mechanical performance of the healed material. DFT calculations provide a powerful tool to predict these interactions at the molecular level. A key parameter derived from these calculations is the interaction energy, where a negative value typically indicates an attractive interaction, suggesting better compatibility.
| System | Interaction Energy (eV) | Charge Transfer (e) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |
| This compound - Epoxy Matrix | -0.14 | 0.07 (from epoxy to this compound) | 783.49 | 3.44 |
| Epoxy - Epoxy Matrix | +0.169 | No remarkable transfer | 571.87 | 1.84 |
| Table 1: Summary of DFT calculated interaction energies and charge transfer, and experimentally measured mechanical properties for this compound and epoxy healing agents within an epoxy matrix.[1] |
The data clearly indicates that the this compound-epoxy system exhibits a negative interaction energy, signifying an attractive force and physical absorption of the this compound monomer onto the epoxy surface.[1] In contrast, the positive interaction energy for the epoxy-epoxy system suggests a repulsive interaction, indicating poorer compatibility.[1] This is further supported by the observed charge transfer of 0.07e from the epoxy matrix to the this compound molecule, a phenomenon not significantly observed in the epoxy-epoxy system.[1] These computational predictions are strongly correlated with the experimental mechanical testing, where the this compound-containing composite demonstrated significantly higher ultimate tensile strength and elongation at break.[1]
Experimental and Computational Protocols
To ensure the reproducibility and clear understanding of the presented data, the following methodologies were employed:
Density Functional Theory (DFT) Calculations
The interaction energies between the healing agents and the epoxy matrix were determined using DFT calculations.[1] While the specific software package used in the primary study is not mentioned, a typical workflow for such a calculation is outlined below. The Perdew-Berke-Ernzerhof (PBE) generalized gradient approximation (GGA) functional is a common choice for the exchange-correlation functional in such systems.[2][3]
Modeling:
-
Monomer and Matrix Representation: A monomer of the polymerized healing agent (this compound or epoxy) and a representative model of the epoxy polymer matrix surface are constructed.
-
System Assembly: The healing agent monomer is placed in proximity to the epoxy matrix surface to model the interaction.
-
Energy Calculation: DFT calculations are performed to determine the total energy of the combined system, as well as the individual energies of the isolated healing agent and epoxy matrix.
-
Interaction Energy Calculation: The interaction energy (E_interaction) is then calculated using the following formula:
-
E_interaction = E_(total system) - (E_(healing agent) + E_(epoxy matrix))
-
A negative interaction energy indicates that the combined system is more stable than the individual components, implying an attractive force.
Mechanical Testing
To validate the theoretical findings, experimental investigation of the mechanical properties was performed.[1]
Specimen Preparation:
-
Neat Epoxy: A baseline sample of the neat epoxy polymer matrix was prepared.
-
Epoxy-Epoxy System: A sample of the epoxy polymer was cut and then filled with an epoxy healing agent.
-
This compound-Epoxy System: A sample of the epoxy polymer was cut and then filled with a this compound/epoxy polymeric blend.[1]
Tensile Testing:
-
Tensile strength, modulus, and elongation at break were measured for each of the three systems using standard tensile testing equipment.[1] At least three specimens of each composite were used for the experiments.[1]
Visualization of the DFT Workflow
The following diagram illustrates the logical workflow for calculating the interaction energy between a healing agent and an epoxy matrix using DFT.
References
- 1. Investigation of Capsulated Epoxy and this compound in Epoxy Based Self-healing Composites - DFT Calculation and Experimental Analysis [macs.semnan.ac.ir]
- 2. docs.materialsproject.org [docs.materialsproject.org]
- 3. Peel Adhesion Strength between Epoxy Resin and Hydrated Silica Surfaces: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Self-Healing Efficiency in DCPD-Based Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Dicyclopentadiene (DCPD)-based self-healing composite systems. It is designed to assist researchers and professionals in understanding the key factors that influence self-healing efficiency and the experimental protocols required for its validation. The information presented is collated from multiple studies to ensure a comprehensive overview of the current state of the art.
Quantitative Comparison of Self-Healing Systems
The efficiency of self-healing in this compound-based composites is influenced by several factors, including the type of healing agent isomer, catalyst, and their respective concentrations. The following table summarizes the quantitative data on healing efficiency from various experimental studies. Healing efficiency is most commonly quantified as the percentage of recovery of the original fracture toughness.
| Healing System Components | Matrix Material | Healing Efficiency (%) | Healing Time | Catalyst Concentration | Reference |
| endo-DCPD with Grubbs' Catalyst (1st Gen) | Epoxy | ~75% | 48 hours | 2.5 wt% | [1] |
| endo-DCPD with Grubbs' Catalyst (1st Gen) | Epoxy | Up to 90% | 48 hours | >2.5 wt% | [2][3] |
| exo-DCPD with Grubbs' Catalyst (1st Gen) | Epoxy | ~35% | 30 minutes | 0.25 wt% | [4] |
| endo-DCPD with Wax-Protected Grubbs' Catalyst (1st Gen) | Epoxy | Comparable to unprotected catalyst | - | 0.25 wt% | [4] |
| This compound with Grubbs' Catalyst (1st Gen) | Epoxy | 57% | - | - | [5] |
| This compound with Grubbs' Catalyst (1st Gen) | Dental Composite | 65-81% | - | - | [5] |
| This compound with WCl6 Catalyst | - | Lower efficiency at room temperature | - | - | [1] |
| This compound-Epoxy Blend | Epoxy | Improved ultimate strength (783.49 MPa vs 571.87 MPa for epoxy-epoxy) | - | - | [6] |
Experimental Protocols
The validation of self-healing efficiency in this compound-based composites typically involves fracture testing of a specimen, allowing it to heal, and then re-testing to measure the recovery of mechanical properties. The tapered double-cantilever beam (TDCB) test is a commonly used method.[7]
General Experimental Protocol for Fracture Toughness Measurement:
-
Specimen Preparation:
-
An epoxy resin (e.g., EPON 828) is mixed with a curing agent (e.g., DETA).[7]
-
Microcapsules containing the this compound healing agent and particles of the catalyst (e.g., Grubbs' catalyst) are dispersed within the epoxy mixture.[4][7]
-
The mixture is then cast into a mold, typically a tapered double-cantilever beam (TDCB) geometry, and cured.[7]
-
-
Initial Fracture Test (Virgin State):
-
The cured specimen is loaded into a mechanical testing machine.
-
A controlled displacement is applied to induce a crack, and the load-displacement curve is recorded.
-
The critical load required to propagate the crack is used to calculate the virgin fracture toughness (KIC-virgin).
-
-
Healing Process:
-
Upon cracking, the microcapsules along the crack plane rupture, releasing the this compound monomer.
-
The monomer comes into contact with the dispersed catalyst, initiating Ring-Opening Metathesis Polymerization (ROMP).[4][8]
-
The specimen is then unloaded, allowing the crack faces to come back into contact.[3]
-
The sample is left for a specified period (the "healing time") at a controlled temperature to allow the polymerization to complete and bond the crack faces.[1][4]
-
-
Second Fracture Test (Healed State):
-
The healed specimen is re-loaded into the testing machine.
-
The same fracture test is performed to measure the load required to re-propagate the crack along the healed interface.
-
This data is used to calculate the healed fracture toughness (KIC-healed).
-
-
Calculation of Healing Efficiency (η):
-
The healing efficiency is calculated as the ratio of the healed fracture toughness to the virgin fracture toughness, expressed as a percentage:
-
η = (KIC-healed / KIC-virgin) x 100%[9]
-
-
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the interplay of various factors, the following diagrams are provided.
Caption: Experimental workflow for validating self-healing efficiency.
Caption: Factors influencing self-healing efficiency in this compound composites.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 3. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 4. Self-healing kinetics and the stereoisomers of dicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel self-healing and antibacterial dental composite containing calcium phosphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Capsulated Epoxy and this compound in Epoxy Based Self-healing Composites - DFT Calculation and Experimental Analysis [macs.semnan.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and development of self-healing dental composites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ballistic Performance of pDCPD Composites
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ballistic performance of polydicyclopentadiene (pDCPD) composites against leading alternatives such as aramid fibers (e.g., Kevlar®) and ultra-high molecular weight polyethylene (B3416737) (UHMWPE, e.g., Dyneema®). The information is supported by experimental data to inform material selection for advanced protective applications.
Polydicyclopentadiene (pthis compound) is emerging as a compelling thermoset polymer matrix for composite materials, demonstrating exceptional impact resistance and a unique combination of properties that distinguish it from traditional materials used in ballistic applications. Recent studies have highlighted its potential to provide robust protection while offering advantages in certain environmental conditions.
Superior Performance Across a Broad Temperature Range
A significant advantage of pthis compound is its consistent and superior ballistic performance over a wide temperature range, from -55 to 75 °C.[1][2] This is in contrast to typical highly crosslinked epoxy networks, which can become brittle at low temperatures.[1][2] This characteristic makes pthis compound a reliable material for applications in environments with fluctuating temperatures.
Overcoming the Strength vs. Energy Dissipation Trade-off
pthis compound composites exhibit the potential to circumvent the common trade-off between structural integrity and energy dissipation often encountered with conventional crosslinked polymers.[1][2] The material shows a remarkable 300–400% improvement in ballistic energy dissipation compared to structural epoxy resins, as measured by the projectile penetration kinetic energy (KE50).[1] This superior performance is attributed to its higher fracture toughness and lower yield stress relative to typical epoxies.[1][2]
Insights into Failure Mechanisms
Molecular dynamics simulations suggest that the impressive ballistic performance of pthis compound stems from the absence of strong non-covalent interactions and the facile formation of nanoscale voids, which help to accommodate strain during impact.[1][2] Under ballistic impact, pthis compound composites absorb energy through significant permanent deformation, including interlaminar matrix cracking and localized kinking fractures.[3]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the ballistic performance of pthis compound, aramid (Kevlar®), and UHMWPE (Dyneema®) composites based on available experimental findings. It is important to note that the data is collated from different studies with varying experimental conditions.
| Material System | Projectile | V50 (m/s) | Areal Density ( kg/m ²) | Source |
| pthis compound Composite | Not Specified | Data Not Available | Not Specified | |
| Kevlar®/Epoxy | 9mm FMJ | ~312 | Not Specified | [4] |
| Kevlar®/PU | 9mm FMJ | Higher than Kevlar/Epoxy | Not Specified | [5] |
| UHMWPE (Dyneema® SB21) | 1.1g FSP | Not Specified | Varied | [6] |
| UHMWPE (Dyneema® SB117) | 1.1g FSP | Higher than SB21 | Varied | [6] |
| Kevlar®/UHMWPE Hybrid | 0.38 LRN & 0.357 SJSP | Not Specified | Not Specified | [7] |
| Material System | Projectile | Energy Absorption (J) | Target Thickness (mm) | Source |
| pthis compound | Not Specified | 300-400% > Epoxy | Not Specified | [1] |
| Ramie/Epoxy + 0.5% Graphene Oxide | Not Specified | 130.3 | Not Specified | [8] |
| Kevlar®/Epoxy | Not Specified | Data Not Available | Not Specified | |
| UHMWPE/Aluminum Honeycomb | 9mm | Specific Energy Absorption: 26-34 J·cm/g | Not Specified | [9] |
| Material System | Projectile | Back-Face Signature (BFS) (mm) | Standard | Source |
| pthis compound/Aramid Fabric | .44 Magnum | Not Specified | Not Specified | [10] |
| Kevlar® LFT SB1 (24 layers) | 9mm FMJ | 23.11 (average) | NIJ 0101.06 | [11] |
| UHMWPE Hybrid | Not Specified | 30% reduction with carbon fiber layers | Not Specified | [12] |
Note: The V50 ballistic limit is the velocity at which a projectile has a 50% probability of penetrating the armor. Energy absorption indicates the amount of kinetic energy the material can dissipate upon impact. Back-face signature (BFS) is the depth of indentation on the back of the armor after a non-perforating impact, with the NIJ standard limit being 44mm.[13]
Experimental Protocols
The ballistic performance data cited in this guide are primarily based on standardized testing methodologies, including those established by the National Institute of Justice (NIJ) and NATO (STANAG).
V50 Ballistic Limit Testing (Based on STANAG 2920)
This test determines the velocity at which there is a 50% probability of a projectile penetrating the target.
-
Projectile: Fragment Simulating Projectiles (FSPs) of a specified mass and caliber are used.
-
Target: The composite panel is securely mounted in a fixture.
-
Velocity Measurement: A chronograph system is used to measure the velocity of each projectile before impact.
-
Procedure: A series of shots are fired at varying velocities. The outcome of each shot (penetration or no penetration) is recorded.
-
V50 Calculation: The V50 is calculated as the arithmetic mean of an equal number of the highest partial penetration velocities and the lowest complete penetration velocities.
Back-Face Signature (BFS) Measurement (Based on NIJ Standards)
This test measures the deformation on the rear face of the armor upon a non-perforating impact.
-
Backing Material: The armor panel is placed in front of a block of backing material, typically Roma Plastilina No. 1 clay, which has been conditioned to a specific consistency.
-
Projectile and Velocity: A specific type of ammunition is fired at a designated velocity.
-
Impact: The projectile impacts the armor, and if it does not perforate, it creates an indentation in the clay backing.
-
Measurement: The depth of the indentation (BFS) in the clay is measured using a caliper. The maximum allowable BFS under NIJ Standard-0101.06 is 44 mm.[13]
Visualizing Ballistic Impact on pthis compound Composites
The following diagrams illustrate the experimental workflow for ballistic testing and the logical progression of energy dissipation and failure mechanisms within pthis compound composites upon impact.
Caption: Experimental workflow for ballistic testing of pthis compound composites.
Caption: Logical flow of energy dissipation and failure in pthis compound composites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. dpi-proceedings.com [dpi-proceedings.com]
- 10. engmech.cz [engmech.cz]
- 11. researchgate.net [researchgate.net]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. citizenarmor.com [citizenarmor.com]
A Comparative Guide to Tungsten and Ruthenium Catalysts in Dicyclopentadiene ROMP
For Researchers, Scientists, and Drug Development Professionals
The Ring-Opening Metathesis Polymerization (ROMP) of dicyclopentadiene (DCPD) is a powerful method for producing high-performance thermosetting polymers. The choice of catalyst is a critical factor that dictates the polymerization kinetics, the microstructure of the resulting polymer, and its final material properties. This guide provides an objective comparison of two major classes of catalysts used for this purpose: tungsten-based systems and ruthenium-based Grubbs' catalysts.
Performance Comparison at a Glance
| Feature | Tungsten Catalysts (e.g., WCl₆/Co-catalyst) | Ruthenium Catalysts (Grubbs' Catalysts) |
| Polymer Structure | Primarily linear, soluble poly(this compound) | Highly cross-linked, insoluble poly(this compound)[1] |
| Stereoselectivity | Predominantly cis-double bond configuration[2][3] | 1st Gen: Predominantly trans; 2nd Gen: Poor stereoselectivity[3] |
| Functional Group Tolerance | Low, sensitive to air and moisture | High, tolerant to a wide range of functional groups, air, and water[4] |
| Catalyst Activity | High | Generally high, tunable by ligand modification |
| Handling | Requires inert atmosphere due to sensitivity | Generally air and moisture stable, easier to handle |
| Co-catalyst Requirement | Typically requires an organoaluminum or organosilicon co-catalyst | Single-component catalysts |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound ROMP catalyzed by tungsten and ruthenium systems. It is important to note that the data are compiled from various sources and may not have been obtained under identical experimental conditions.
Table 1: Ruthenium (2nd Generation Grubbs') Catalyst Performance in this compound ROMP
| Monomer:Catalyst Ratio | Reaction Temperature (°C) | Gel Time (s) | Conversion (%) | Tensile Strength (MPa) | Bending Modulus (MPa) | Glass Transition Temp. (Tg) (°C) |
| 5000:1 | 20 | 125 | 96.5 | 58.2 | 2250 | 155.3 |
| 10000:1 | 20 | 180 | 95.2 | 52.4 | 2100 | 147.6 |
| 15000:1 | 20 | 250 | 93.8 | 48.1 | 1980 | 142.1 |
| 20000:1 | 20 | 330 | 92.1 | 45.3 | 1850 | 138.5 |
Data extracted from a study on the effect of different monomer to catalyst ratios on the properties of poly(this compound) using a 2nd generation Grubbs' catalyst.
Table 2: Tungsten Catalyst System Performance in this compound ROMP
| Catalyst System | Monomer:Catalyst Ratio | Polymer Yield (%) | Polymer Structure | Double Bond Configuration | Glass Transition Temp. (Tg) (°C) |
| WCl₆ / Organosilicon | Not specified | Excellent | Linear | Predominantly cis[2] | 53[2] |
| WOCl₄ / Organosilicon | Not specified | Excellent | Linear | Predominantly cis[2] | - |
| W(TPP) / DIBAO | Not specified | - | Linear | Predominantly trans | - |
Data extracted from a study on highly active and selective tungsten-based catalytic systems for the polymerization of this compound to linear poly(this compound)[2]. TPP = tetraphenylporphyrinate, DIBAO = diisobutylaluminoxane.
Experimental Protocols
This compound Polymerization with Ruthenium (Grubbs') Catalyst
This protocol is based on the use of a 2nd generation Grubbs' catalyst.
Materials:
-
Dicyclopentadiene (this compound), endo-isomer
-
2nd Generation Grubbs' Catalyst
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (B78521) (NaOH)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Monomer Preparation: Purify this compound by vacuum distillation to remove inhibitors and impurities.
-
Catalyst Solution Preparation (under inert atmosphere): In a glovebox or under a stream of inert gas, dissolve the required amount of the 2nd generation Grubbs' catalyst in anhydrous DCM to achieve the desired monomer-to-catalyst ratio.
-
Polymerization:
-
Place the purified this compound in a reaction vessel.
-
Rapidly inject the catalyst solution into the this compound with vigorous stirring.
-
The polymerization is highly exothermic and will proceed rapidly. The reaction mixture will solidify into a hard thermoset polymer. For controlled reactions, the vessel can be placed in a temperature-controlled bath.
-
-
Termination and Work-up: For analytical purposes where a soluble fraction is needed for characterization, the reaction can be quenched at an early stage by precipitating the polymer in methanol containing a small amount of NaOH[3]. For bulk polymerization, the reaction proceeds to completion to form the cross-linked polymer.
This compound Polymerization with Tungsten Catalyst (WCl₆/Si(allyl)₄)
This protocol describes the synthesis of linear poly(this compound).
Materials:
-
Dicyclopentadiene (this compound), endo-isomer
-
Tungsten hexachloride (WCl₆)
-
Tetraallylsilane (Si(allyl)₄)
-
Toluene (B28343), anhydrous
-
Methanol
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by vacuum distillation. Dry the toluene over a suitable drying agent and distill under an inert atmosphere.
-
Catalyst and Co-catalyst Preparation (under inert atmosphere):
-
Prepare a stock solution of WCl₆ in anhydrous toluene.
-
Prepare a stock solution of Si(allyl)₄ in anhydrous toluene.
-
-
Polymerization (under inert atmosphere):
-
In a reaction vessel under an inert atmosphere, add the purified this compound.
-
Add the WCl₆ solution to the monomer.
-
Initiate the polymerization by adding the Si(allyl)₄ solution. The ratio of W:Si is typically 1:1.
-
The reaction is carried out at a specific concentration to favor the formation of linear, soluble polymer. Higher concentrations can lead to cross-linking[3].
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, terminate the polymerization by adding a small amount of methanol.
-
Precipitate the linear poly(this compound) by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum.
-
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the catalytic cycles for both tungsten and ruthenium catalysts in the ROMP of this compound, as well as a generalized experimental workflow for their comparison.
Caption: Experimental workflow for comparing W and Ru catalysts for this compound ROMP.
Caption: Catalytic cycles for this compound ROMP with Ru and W catalysts.
Concluding Remarks
The selection between tungsten and ruthenium catalysts for the ROMP of this compound is highly dependent on the desired properties of the final polymer.
-
Ruthenium-based Grubbs' catalysts are the preferred choice for producing robust, cross-linked poly(this compound) with excellent mechanical and thermal properties. Their tolerance to air, moisture, and various functional groups simplifies handling and expands their applicability.
-
Tungsten-based catalysts are advantageous for synthesizing linear, soluble poly(this compound). This allows for further processing and characterization of the polymer that is not possible with the intractable thermoset produced by ruthenium catalysts. However, their sensitivity to air and moisture necessitates more stringent experimental conditions.
For applications requiring high strength, impact resistance, and thermal stability, such as in automotive parts or structural components, ruthenium catalysts are superior. For research focused on polymer architecture, block copolymers, or applications where a soluble precursor is needed, tungsten catalysts offer a viable, albeit more challenging, alternative.
References
A Comparative Guide to the Processability of DCPD and Vinyl Ester Resins
For researchers, scientists, and professionals in material science and composite manufacturing, the choice of resin is a critical decision that significantly impacts the manufacturing process and the final product's performance. This guide provides an objective comparison of the processability of dicyclopentadiene (DCPD) resins and vinyl esters, supported by experimental data and detailed methodologies.
This analysis focuses on key processing parameters, including viscosity, gel time, and curing characteristics, to assist in the selection of the most suitable resin for a given application. The information presented is compiled from technical datasheets and established testing standards to ensure accuracy and relevance.
Quantitative Data Summary
The following table summarizes the key processability parameters for this compound and vinyl ester resins. It is important to note that the properties of both resin systems can vary significantly based on their specific formulation, including the use of fillers, additives, and, in the case of vinyl esters, the styrene (B11656) content.
| Parameter | This compound Resins | Vinyl Ester Resins | Test Method |
| Viscosity at 25°C (77°F) | Typically very low for RIM grades (< 20 cP). This compound-modified polyester (B1180765) blends can have higher viscosities (e.g., 400 - 600 cP).[1][2] | Varies by grade: Infusion/RTM grades (200 - 500 cP), Laminating grades (up to 1500 cP). | ASTM D2393 |
| Gel Time | Can be very short for RIM applications (cycle times of 4-6 minutes).[3][4] Longer gel times are possible for other processes (e.g., 20-25 minutes for some polyester blends).[1] | Typically ranges from 10 to 30 minutes, adjustable with catalyst and promoter levels.[5] | ASTM D2471 |
| Peak Exotherm | Can be high, contributing to rapid curing. A specific this compound polyester blend shows a peak exotherm of 140-210°C.[1] | Generally moderate to high, influenced by catalyst system and part thickness.[6][7] | ASTM D2471 |
| Curing Mechanism | Ring-Opening Metathesis Polymerization (ROMP).[8] | Free-radical polymerization. | - |
| Typical Processing Methods | Reaction Injection Molding (RIM), Resin Transfer Molding (RTM), Infusion.[2][4] | Hand Lay-up, Spray-up, RTM, Infusion, Filament Winding. | - |
| Shrinkage | Generally low, leading to good dimensional stability.[2] | Higher than this compound resins, influenced by styrene content. | - |
Experimental Protocols
To ensure accurate and reproducible data for comparing resin processability, standardized testing methods are essential. The following are detailed methodologies for key experiments based on ASTM standards.
Viscosity Measurement (ASTM D2393)
This test method determines the viscosity of thermosetting resins.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles.
-
Temperature-controlled water bath or chamber.
-
Beaker.
Procedure:
-
Condition the resin sample to a constant temperature, typically 25°C ± 1°C (77°F ± 2°F).
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale.
-
Place the specified volume of resin in the beaker and allow it to equilibrate in the temperature-controlled environment.
-
Immerse the spindle into the resin to the marked level.
-
Start the viscometer at the selected speed and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
Gel Time and Peak Exothermic Temperature (ASTM D2471)
This method is used to measure the gel time and peak exothermic temperature of reacting thermosetting resins.[9][10][11][12]
Apparatus:
-
Thermocouple and a suitable temperature-recording device.
-
Specimen containers (e.g., test tubes or beakers).
-
Wooden probe or stirrer.
-
Water bath or oven for temperature control.
-
Stopwatch.
Procedure:
-
Condition the resin and initiator to the specified temperature, typically 23°C ± 1°C (73.4°F ± 1.8°F).[11]
-
Accurately weigh the resin and initiator into the specimen container in the specified ratio.
-
Start the stopwatch at the initiation of mixing.
-
Mix the components thoroughly for a specified time, avoiding excessive air entrapment.
-
Insert the thermocouple into the center of the resin mass.
-
Periodically probe the resin with the wooden probe. The gel time is the point at which the resin transitions from a liquid to a gel-like state and fine threads of resin can no longer be pulled from the surface.[11]
-
Continue to record the temperature until it has peaked and started to decrease. The highest temperature reached is the peak exothermic temperature.[11]
-
Record the gel time and the time to peak exotherm.
Mandatory Visualization
The following diagrams illustrate key logical relationships and workflows relevant to the processability of this compound and vinyl ester resins.
Caption: A decision-making workflow for resin selection.
Caption: A comparison of the curing mechanisms.
Conclusion
The processability of this compound and vinyl ester resins presents a trade-off between several key characteristics. This compound resins, particularly those designed for RIM processes, offer the significant advantage of extremely low viscosity, which is ideal for the rapid filling of large, complex molds.[3][4] Their fast curing cycles can also lead to increased production efficiency.[3] However, the range of available this compound resin formulations for other processes like RTM and infusion may have viscosities that overlap with some vinyl esters.
Vinyl ester resins, on the other hand, provide a broader range of viscosities and well-established processing characteristics across a wide array of manufacturing techniques, from manual methods like hand lay-up to closed-mold processes.[13] Their curing parameters are highly adjustable through the catalyst and promoter systems, offering a high degree of control over the manufacturing process.[5]
Ultimately, the selection between this compound and vinyl ester resins should be based on a thorough evaluation of the specific application requirements, including part size and complexity, required production rate, and the chosen manufacturing process. The data and experimental protocols presented in this guide provide a foundation for making an informed decision.
References
- 1. lrf.com.qa [lrf.com.qa]
- 2. happycomposites.com [happycomposites.com]
- 3. romeorim.com [romeorim.com]
- 4. romeorim.com [romeorim.com]
- 5. users.encs.concordia.ca [users.encs.concordia.ca]
- 6. What is Exothermic Peak? – PersiaResin [persiaresin.com]
- 7. Characterisation of Curing of Vinyl Ester Resin in an Industrial Pultrusion Process: Influence of Die Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Property Poly this compound RIM Resin A and B Liquid New Material for RIM Process Manufacturer, High Property Poly this compound RIM Resin A and B Liquid New Material for RIM Process Factory - Cattelanpthis compound.com [cattelanpthis compound.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. cstjmateriauxcomposites.wordpress.com [cstjmateriauxcomposites.wordpress.com]
- 12. intertekinform.com [intertekinform.com]
- 13. jloncomposite.com [jloncomposite.com]
A Comparative Guide to the Validation of Kinetic Models for Dicyclopentadiene (DCPD) Polymerization
This guide provides a comprehensive comparison of kinetic models used to describe the polymerization of dicyclopentadiene (DCPD), with a focus on Ring-Opening Metathesis Polymerization (ROMP). It is intended for researchers, scientists, and professionals in materials science and polymer chemistry who are engaged in modeling and optimizing this compound polymerization processes. The guide details common experimental validation techniques, presents quantitative data from recent studies, and outlines the logical workflows involved in kinetic model validation.
Overview of Kinetic Models for this compound Polymerization
The polymerization of this compound, particularly via ROMP with Grubbs-type catalysts, is a complex process characterized by a highly exothermic reaction and a significant increase in viscosity, leading to gelation and vitrification. Kinetic models are essential for understanding and predicting the reaction behavior, which is critical for process control in applications like Reaction Injection Molding (RIM) and the development of self-healing materials.[1][2]
The selection of an appropriate kinetic model is crucial for accurately describing the polymerization process. Two primary approaches are commonly employed: model-fitting methods and model-free (isoconversional) methods .
-
Model-Fitting Methods: These methods assume a specific mathematical function, f(α), to describe the reaction mechanism. The rate of conversion (dα/dt) is then expressed as:
dα/dt = k(T) * f(α)
where k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation), and α is the degree of conversion.[3] Common models include n-th order and autocatalytic models, such as the Prout-Tompkins or Šesták–Berggren models. The Šesták–Berggren model is particularly adept at describing complex, multi-step reactions.[3][4]
-
Model-Free (Isoconversional) Methods: These methods do not assume a specific reaction model. Instead, they calculate the activation energy (Ea) as a function of the degree of conversion. This approach is particularly powerful for complex processes where the reaction mechanism and, consequently, the activation energy change as the reaction progresses.[1][2] Studies have shown that for this compound polymerization, the activation energy significantly increases at higher degrees of cure (α > 0.6), making isoconversional methods a more accurate choice for describing the overall kinetics.[1][2]
Experimental Validation Techniques
The primary experimental technique for validating kinetic models of this compound polymerization is Differential Scanning Calorimetry (DSC) .[1][2] Spectroscopic methods such as Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are also employed to monitor the reaction in real-time.[3]
Dynamic (non-isothermal) DSC is the most common method used to study the cure kinetics of this compound.[1] The instrument measures the heat flow to or from a sample as a function of temperature or time, allowing for the determination of the total heat of polymerization (ΔHT). The degree of conversion (α) at any given time or temperature can then be calculated by dividing the cumulative heat released (ΔH(t)) by the total heat of reaction.[3]
Detailed Experimental Protocol for Dynamic DSC:
-
Sample Preparation:
-
This compound monomer is typically purified by vacuum distillation to remove inhibitors.[1]
-
The desired amount of catalyst (e.g., Grubbs' first or second-generation catalyst) is dissolved in the cooled monomer (e.g., at 15°C) with vigorous stirring in an inert atmosphere (e.g., a glove box) to achieve a homogeneous solution.[1]
-
To prevent premature polymerization, the prepared solution is often flash-frozen in liquid nitrogen and stored at a low temperature (e.g., -80°C) until the DSC experiment.[1]
-
-
DSC Analysis:
-
A small amount of the frozen sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
The DSC cell is purged with a constant flow of inert gas, such as nitrogen (e.g., 80 mL/min), to prevent oxidation.[2]
-
The sample is subjected to a linear heating ramp over a specified temperature range (e.g., -50°C to 250°C).[2]
-
Multiple experiments are conducted at different heating rates (e.g., 2, 5, 7, 10, 15°C/min) to provide a robust dataset for kinetic analysis.[2]
-
-
Data Analysis:
-
The exothermic heat flow peak is integrated to determine the total heat of reaction (ΔHT).
-
The partial heat of reaction up to a certain time/temperature, ΔH(t), is determined by integrating the heat flow curve up to that point.
-
The degree of conversion is calculated as α = ΔH(t) / ΔHT.
-
This data (α, T, t) is then used to fit the chosen kinetic model or to perform an isoconversional analysis.
-
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can monitor the polymerization in real-time by tracking changes in the vibrational spectra of the reacting mixture. The disappearance of monomer-specific absorption bands (e.g., the norbornene ring C=C stretch) and the appearance of polymer-specific bands (e.g., the trans-double bond C-H bend at ~970 cm⁻¹) can be correlated with the degree of conversion.[3][5]
-
Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In-situ ¹H NMR allows for the direct monitoring of monomer consumption. By integrating the signals corresponding to the vinyl protons of the this compound monomer over time, a quantitative measure of the conversion can be obtained. This provides an independent validation of the conversion data obtained from DSC.
Quantitative Data and Model Comparison
Recent research has shown that the ROMP of this compound with a first-generation Grubbs' catalyst (G1) is not a single-step process but rather a multi-step reaction.[3] Deconvolution of the DSC exotherm reveals three overlapping processes:
-
Process 1: Initial ROMP to form linear poly(dicyclopentadiene) (pthis compound).
-
Process 2 & 3: Subsequent cross-linking reactions involving the pendant cyclopentene (B43876) rings, leading to a thermoset network.[3]
The Šesták–Berggren kinetic model has been successfully applied to model these individual steps. The table below summarizes the kinetic parameters obtained for each process.
Table 1: Kinetic Parameters for the Multi-Step Polymerization of this compound with Grubbs' G1 Catalyst (Šesták–Berggren Model) [3]
| Parameter | Process 1 (ROMP) | Process 2 (Cross-linking) | Process 3 (Cross-linking) |
|---|---|---|---|
| Activation Energy, Ea (kJ/mol) | 75.4 | 78.2 | 84.5 |
| Pre-exponential Factor, ln(A) (s⁻¹) | 15.1 | 14.9 | 15.8 |
| Reaction Order, m | 0.037 | 0.418 | 0.195 |
| Reaction Order, n | 1.481 | 1.013 | 1.309 |
Data sourced from a study using a monomer-to-catalyst ratio of 5000:1 and analyzed using a non-linear regression approach across multiple heating rates.
Comparison of Model Performance:
While model-fitting approaches like the one detailed above are excellent for dissecting multi-step reactions, the model-free isoconversional method often provides the best overall fit for the entire dynamic DSC data set.[1][2] This is because it accounts for the increase in activation energy at higher conversions, a phenomenon that simpler models with a constant Ea fail to capture. The isoconversional method has been shown to yield excellent agreement with experimental data over a range of heating rates and provides more accurate predictions for isothermal curing behavior.[1]
Visualization of Workflows and Relationships
References
A Comparative Thermal Analysis: pDCPD vs. Polyurethane
A detailed examination of the thermal properties of polydicyclopentadiene (pDCPD) and polyurethane (PU), offering researchers, scientists, and drug development professionals a comprehensive guide to their performance under thermal stress. This guide synthesizes experimental data to highlight the distinct thermal behaviors of these versatile polymers.
Polydicyclopentadiene (pthis compound) and polyurethane (PU) are two classes of polymers with broad applications across various industries, from automotive components to biomedical devices. Their thermal stability and behavior are critical performance indicators that dictate their suitability for specific applications. This guide provides a comparative thermal analysis of pthis compound and polyurethane, supported by a summary of quantitative data from key analytical techniques and detailed experimental protocols.
Executive Summary
pthis compound, a thermoset polymer formed through ring-opening metathesis polymerization (ROMP), is renowned for its high impact resistance, chemical inertness, and excellent thermal stability over a wide temperature range. In contrast, polyurethanes, a diverse family of polymers formed by the reaction of diisocyanates with polyols, exhibit a wide spectrum of thermal properties that are highly dependent on their specific chemical composition, including the type of polyol (e.g., polyester (B1180765) or polyether) and diisocyanate used. Generally, pthis compound demonstrates superior thermal stability with a higher glass transition temperature and decomposition temperature compared to many common polyurethane formulations.
Quantitative Thermal Analysis Data
The following table summarizes key thermal properties of pthis compound and polyurethane obtained from various experimental studies. It is important to note that the values for polyurethane can vary significantly based on its specific formulation.
| Thermal Property | Polydicyclopentadiene (pthis compound) | Polyurethane (PU) | Test Method |
| Glass Transition Temperature (Tg) | 142°C to 200°C[1][2][3][4] | -50°C to 111°C[5][6] | DSC, DMA |
| Decomposition Temperature (Tonset) | Approx. 300°C - 450°C[7][8] | Approx. 250°C - 310°C[9][10][11] | TGA |
| Coefficient of Thermal Expansion (CTE) | 7.9 x 10-5 °C-1 | 1.4 x 10-4 to 2.5 x 10-4 °C-1 | TMA |
| Thermal Conductivity | Approx. 0.17 W/m·K | 0.022 to 0.028 W/m·K (foam) | Various |
| Storage Modulus (Glassy Plateau) | Approx. 1.7 GPa (at room temp)[4] | Varies significantly with formulation | DMA |
Experimental Methodologies
The data presented in this guide is typically acquired through the following standard thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is loaded into a microbalance within the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, over a specified temperature range (e.g., from ambient to 800°C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the polymer as a function of temperature. This is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Experimental Protocol:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate, typically 10°C/min.
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
The glass transition is observed as a step-like change in the heat flow curve.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the polymer, such as the storage modulus (E') and loss modulus (E''), as a function of temperature, time, or frequency. DMA is highly sensitive for determining the glass transition temperature.
Experimental Protocol:
-
A rectangular specimen of the polymer with precise dimensions is prepared.
-
The specimen is mounted in the DMA instrument using a suitable clamping system (e.g., single cantilever, three-point bending).
-
A sinusoidal stress or strain is applied to the sample at a specific frequency (e.g., 1 Hz).
-
The temperature is ramped at a controlled rate, for example, 3°C/min.
-
The instrument measures the resulting strain or stress and the phase lag between the applied and resulting waves.
-
The storage modulus, loss modulus, and tan delta (the ratio of loss to storage modulus) are calculated and plotted against temperature. The peak of the tan delta curve is often used to define the glass transition temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative thermal analysis of polymeric materials.
Caption: Experimental workflow for comparative thermal analysis.
Signaling Pathways and Logical Relationships
The relationship between a polymer's chemical structure and its resulting thermal properties is a fundamental concept in materials science. The following diagram illustrates this logical relationship for pthis compound and polyurethane.
References
- 1. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Dicyclopentadiene (DCPD): A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before handling DCPD, it is crucial to be familiar with its properties and the necessary safety precautions. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, should be worn at all times.[2] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Key Physical and Chemical Properties Relevant to Disposal:
| Property | Value | Citation |
| Physical State | Colorless liquid or solid | [4] |
| Odor | Acrid, camphor-like | [4] |
| Flash Point | 32 °C (90 °F) | [4] |
| Boiling Point | 170 °C (338 °F) | [5] |
| Flammability | Highly flammable liquid and vapor | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [6] |
Step-by-Step Disposal Procedures for this compound Waste
The following procedures outline the necessary steps for the safe collection, storage, and disposal of this compound waste from a laboratory setting.
Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and chemically compatible waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals such as oxidizing agents, to prevent hazardous reactions.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Dicyclopentadiene," and a description of the contents (e.g., "this compound waste," "Contaminated materials with this compound").
Waste Storage
-
Secure Storage: Store the sealed this compound waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[6][7]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Accumulation Time: Adhere to the hazardous waste accumulation time limits set by your institution and local regulations.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[6]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[6]
-
Absorb the Spill: For small spills, use an inert absorbent material such as sand, dry lime, or soda ash to contain and absorb the liquid.[6] Do not use combustible materials like paper towels to absorb the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[6]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
Arranging for Disposal
-
Contact a Licensed Contractor: The disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately and retained for your records.
Disposal Workflow
References
- 1. Biodegradation of dicyclopentadiene in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. epfl.ch [epfl.ch]
- 7. Experimental and Analytical Tools for the Chemical Recycling of Engineering Plastics – A Multi‐Scale Pyrolysis Study on Polydicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Dicyclopentadiene (DCPD)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Dicyclopentadiene (DCPD) is a flammable and toxic chemical that requires stringent safety protocols to minimize exposure risks in a laboratory setting.[1][2][3] Adherence to proper personal protective equipment (PPE) guidelines is paramount to ensure the well-being of all personnel. This guide provides essential, step-by-step information for the safe handling, use, and disposal of PPE when working with this compound.
Immediate Safety Concerns and First Aid
Direct contact with this compound can cause irritation to the eyes and skin.[1] Inhalation of its vapors may lead to respiratory irritation, headaches, dizziness, and nausea.[1] In the event of exposure, immediate action is critical.
Emergency First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4] Seek prompt medical attention.[1]
-
Skin Contact: Remove all contaminated clothing without delay.[1] Wash the affected skin area thoroughly with soap and water.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing has ceased, administer artificial respiration.[5] It is important to keep the affected person warm and at rest while seeking immediate medical assistance.[5]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Personal Protective Equipment (PPE) Selection and Use
A comprehensive PPE strategy is the foundation of safe this compound handling. The following table summarizes the required PPE and their specifications.
| PPE Category | Type/Specification | Rationale & Key Considerations |
| Hand Protection | Neoprene or nitrile rubber gloves.[6] | These materials offer suitable chemical resistance to this compound.[6] It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times and degradation data.[7] Butyl rubber gloves are not recommended.[8] |
| Eye and Face Protection | Chemical splash goggles are mandatory.[6][9][10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1] | Protects against direct contact with liquid this compound and its vapors, which can cause serious eye irritation.[6] |
| Respiratory Protection | A NIOSH-certified organic vapor respirator with the appropriate cartridge is recommended where inhalation exposure may occur.[6] In situations with high exposure potential, a supplied-air respirator with a full facepiece operating in a positive-pressure mode should be used.[1] | This compound vapors are harmful if inhaled.[6] The recommended airborne exposure limit is 5 ppm averaged over an 8-hour work shift.[1] |
| Protective Clothing | A chemically resistant lab coat or apron, long-sleeved garments, and closed-toe shoes are the minimum requirements.[2] For tasks with a high risk of splashing, impervious coveralls may be necessary.[2] | Prevents skin contact with this compound.[2] Contaminated work clothes should be laundered by trained personnel and not taken home.[1] |
Operational Plan for PPE Use
A systematic approach to the use of PPE is essential for ensuring maximum protection.
Step 1: Pre-Handling Preparation
-
Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage, such as cracks, holes, or degradation.
-
Ensure Proper Fit: All PPE, especially respirators and gloves, must fit correctly to provide an effective barrier.
-
Locate Emergency Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.[6]
Step 2: Donning PPE
-
Put on protective clothing (lab coat, coveralls).
-
Put on a respirator, ensuring a proper seal.
-
Put on eye and face protection.
-
Put on gloves, ensuring they overlap the sleeves of the lab coat.
Step 3: Handling this compound
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9]
-
Avoid creating aerosols or vapors.[11]
Step 4: Doffing PPE
-
Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Remove face shield and goggles.
-
Remove protective clothing.
-
Remove respirator.
-
Wash hands thoroughly with soap and water.[1]
Disposal Plan for Contaminated PPE and Materials
Proper disposal of contaminated materials is a critical step in preventing secondary exposure and environmental contamination.
-
PPE Disposal: All disposable PPE, including gloves and contaminated lab coats, should be placed in a designated, sealed waste container.
-
Spill Cleanup: In the event of a spill, evacuate non-essential personnel from the area.[1] Cover the spill with a non-combustible absorbent material such as dry lime, sand, or soda ash.[1] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1] Do not use sawdust or other combustible materials.[12] Ventilate the area and wash it thoroughly after cleanup is complete.[1]
-
Waste Containers: All waste containers holding this compound-contaminated materials must be clearly labeled as hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the selection and use of Personal Protective Equipment when handling Dicyclopentadiene.
Caption: Workflow for PPE Selection and Use with this compound.
References
- 1. nj.gov [nj.gov]
- 2. novachem.com [novachem.com]
- 3. scribd.com [scribd.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. gelest.com [gelest.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. braskem.com.br [braskem.com.br]
- 9. home.miracosta.edu [home.miracosta.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. agilent.com [agilent.com]
- 12. braskem.com.br [braskem.com.br]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
